Technical Documentation Center

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
  • CAS: 26172-15-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxyphenyl Alkanols: A Focus on 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and Its Isomers

This technical guide provides a detailed examination of the chemical properties, synthesis, and characterization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Due to the limited availability of specific experimental da...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed examination of the chemical properties, synthesis, and characterization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Due to the limited availability of specific experimental data for this exact molecule, this document establishes a comprehensive profile by leveraging data from its close structural isomers, primarily 1-(2,5-Dimethoxyphenyl)propan-1-ol and 1-(2,5-Dimethoxyphenyl)propan-2-ol . This approach provides a robust framework for researchers, scientists, and drug development professionals to understand and predict the behavior of this class of compounds. The methodologies and data presented herein are grounded in established chemical principles and supported by authoritative sources.

Molecular Structure and Identification

The core structure consists of a 1,4-dimethoxybenzene ring attached to a propanol backbone. The specific placement of the methyl group and the hydroxyl function defines the unique isomers. Understanding these subtle structural differences is critical as they significantly influence the compound's physical properties, spectral characteristics, and reactivity.

The target compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is a secondary alcohol. Its isomer, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-ol, is a tertiary alcohol, which imparts different chemical reactivity. Another related isomer, 1-(2,5-Dimethoxyphenyl)propan-1-ol, lacks the additional methyl group on the propane chain.

Figure 1: Chemical structures of the target compound and its key isomers.
Physicochemical Properties

The following table summarizes the key computed and experimental properties for the closely related isomer, 1-(2,5-Dimethoxyphenyl)propan-1-ol, which serves as a reliable model for the target compound.

PropertyValueSource
CAS Number 89106-42-3PubChem[1]
Molecular Formula C₁₁H₁₆O₃PubChem[1]
Molecular Weight 196.24 g/mol PubChem[1]
XLogP3-AA 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 38.7 ŲPubChem[1]

Synthesis and Mechanistic Considerations

A robust and common method for synthesizing secondary alcohols like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is the Grignard reaction. This pathway involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an aldehyde.

Causality: The choice of a Grignard reaction is dictated by its efficiency in forming new carbon-carbon bonds. The polarized carbon-magnesium bond of the Grignard reagent makes the carbon atom highly nucleophilic, enabling it to attack the electrophilic carbonyl carbon of the aldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

G reagent1 2,5-Dimethoxybenzaldehyde intermediate Magnesium Alkoxide Intermediate reagent1->intermediate step1 1. Anhydrous Ether reagent2 Isopropylmagnesium bromide (Grignard Reagent) reagent2->intermediate step2 2. H₃O⁺ (Acidic Workup) product 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol intermediate->product step1->intermediate step2->product

Figure 2: Proposed synthetic workflow via Grignard reaction.
Experimental Protocol: Grignard Synthesis
  • Reaction Setup: All glassware must be rigorously dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

  • Grignard Formation (if not commercially available): Add magnesium turnings to a round-bottom flask with anhydrous diethyl ether. Slowly add isopropyl bromide to initiate the formation of isopropylmagnesium bromide.

  • Addition of Aldehyde: Dissolve 2,5-dimethoxybenzaldehyde in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution at 0 °C.

  • Reaction and Quenching: Allow the mixture to warm to room temperature and stir for 2-4 hours. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide and dissolves the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure verification and quality control.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrational transitions of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.[2][3] For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, the key functional groups are the hydroxyl (-OH) group, the aromatic ring, the ether linkages, and the alkyl backbone.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
O-H (Alcohol)3550 - 3200 (broad)Stretching
C-H (sp³)3000 - 2850 (strong)Stretching
C-H (sp²)3100 - 3000 (medium)Stretching
C=C (Aromatic)1600 - 1450 (medium)Ring Stretching
C-O (Alcohol)1260 - 1000 (strong)Stretching
C-O (Aryl Ether)~1250 (strong, asymmetric) & ~1040 (strong, symmetric)Stretching

Data compiled from general IR spectroscopy principles and data for analogous compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[6]

¹H NMR (Predicted):

  • Aromatic Protons (3H): Three signals expected in the range of δ 6.7-7.2 ppm.

  • Benzylic Proton (-CH-OH, 1H): A doublet or multiplet, influenced by the adjacent isopropyl proton.

  • Isopropyl Methine Proton (-CH-(CH₃)₂, 1H): A multiplet, coupled to the benzylic proton and the two methyl groups.

  • Methoxy Protons (6H): Two distinct singlets around δ 3.7-3.9 ppm.

  • Isopropyl Methyl Protons (6H): Two doublets, potentially overlapping, around δ 0.9-1.2 ppm.

  • Hydroxyl Proton (-OH, 1H): A broad singlet, chemical shift is variable and depends on concentration and solvent.

¹³C NMR (Predicted):

  • Aromatic Carbons: Six signals expected in the δ 110-160 ppm range, with the two carbons attached to methoxy groups being the most deshielded.

  • Benzylic Carbon (-CH-OH): Signal expected around δ 70-80 ppm.

  • Isopropyl Methine Carbon: Signal expected around δ 30-40 ppm.

  • Methoxy Carbons: Two signals around δ 55-60 ppm.

  • Isopropyl Methyl Carbons: Two signals around δ 15-25 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). The fragmentation pattern provides valuable structural information.[7][8]

For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (MW: 210.27 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 210. Key fragmentation pathways would include:

  • Loss of Water ([M-H₂O]⁺): A peak at m/z 192 from the dehydration of the alcohol.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the isopropyl group, leading to a stable benzylic cation at m/z 167 (C₁₀H₁₁O₂⁺). This is often a prominent peak.

  • Formation of the Dimethoxybenzyl Cation: A peak at m/z 151 resulting from the cleavage of the entire side chain.

G parent [M]⁺ m/z 210 frag1 [M-H₂O]⁺ m/z 192 parent->frag1 - H₂O frag2 [C₁₀H₁₁O₂]⁺ m/z 167 parent->frag2 - C₃H₇• (Benzylic Cleavage) frag3 [C₈H₉O₂]⁺ m/z 151 parent->frag3 - C₄H₉O•

Figure 3: Predicted primary fragmentation pathways in mass spectrometry.

Chemical Reactivity and Applications

The chemical reactivity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is primarily governed by the secondary alcohol and the electron-rich dimethoxy-substituted aromatic ring.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one, using standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Esterification: Reaction with carboxylic acids or acyl chlorides under appropriate conditions will form the corresponding ester at the hydroxyl position.

  • Electrophilic Aromatic Substitution: The dimethoxy groups are strongly activating and ortho-, para-directing. Therefore, the aromatic ring is susceptible to electrophilic substitution reactions (e.g., nitration, halogenation) at the positions ortho and para to the methoxy groups.

The 2,5-dimethoxyphenyl moiety is a structural motif found in various pharmacologically active compounds.[9] Therefore, this class of molecules serves as a valuable building block for medicinal chemistry research and the development of novel therapeutic agents.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1087847, 1-(2,5-Dimethoxyphenyl)-1-propanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46240, 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 268576, 1-(2,5-Dimethoxyphenyl)propan-2-ol. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropan-1-ol. [Link]

  • Wiley Online Library. Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". [Link]

  • Doc Brown's Chemistry. ¹H NMR spectrum of 2-methylpropan-1-ol. [Link]

  • ResearchGate. Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. [Link]

  • National Institute of Standards and Technology. NIST WebBook, 1-Propanol, 2-methyl-. [Link]

  • SpectraBase. 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007679. [Link]

  • The Good Scents Company. 1-methoxy-2-methyl-2-propanol. [Link]

  • MDPI. Peer Review of (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one.... [Link]

  • Michigan State University. Infrared Spectroscopy. [Link]

  • Royal Society of Chemistry. Infrared spectroscopy. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13658168, 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. [Link]

  • African Journals Online. Synthesis and Olfactory Characteristics of Hydroxyether Derivatives of Methyl Eugenol. [Link]

  • National Institute of Standards and Technology. NIST WebBook, 2-Propen-1-ol, 2-methyl-. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction and Rationale The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a variety of neurologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction and Rationale

The 2,5-dimethoxyphenyl moiety is a key pharmacophore in a variety of neurologically active compounds, including agonists for serotonin receptors.[1][2] The substitution pattern on the aromatic ring significantly influences the pharmacological profile of these molecules.[3][4] The title compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is a structural analog of other psychoactive phenethylamines and amphetamines. A thorough understanding of its synthesis and properties is crucial for researchers in the fields of pharmacology and drug discovery.

This document serves as a practical guide for the de novo synthesis and characterization of this compound, providing detailed experimental protocols and expected analytical data.

Synthetic Approach: The Grignard Reaction

The most direct and efficient method for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is the Grignard reaction.[5][6] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, isopropylmagnesium bromide will be reacted with 2,5-dimethoxybenzaldehyde.

Reaction Scheme

G A 2,5-Dimethoxybenzaldehyde C 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol A->C 1. Diethyl ether, Anhydrous B Isopropylmagnesium bromide B->C 2. H3O+ workup

Caption: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol via Grignard reaction.

Detailed Experimental Protocol

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Isopropyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

Due to the absence of a commercially available standard, comprehensive analytical characterization is paramount to confirm the identity and purity of the synthesized 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for the target compound, based on the analysis of structurally similar molecules.[7][8][9][10]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.0m3HAr-H
~4.5d1HCH-OH
~3.8s6HOCH₃
~2.0m1HCH-(CH₃)₂
~1.8br s1HOH
~0.9d3HCH₃
~0.8d3HCH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~153Ar-C-OCH₃
~150Ar-C-OCH₃
~130Ar-C-CH
~115Ar-CH
~112Ar-CH
~110Ar-CH
~78CH-OH
~56OCH₃
~35CH-(CH₃)₂
~19CH₃
~18CH₃

Table 3: Expected IR Spectroscopic Data

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H Stretch3600-3200 (broad)
C-H Stretch (sp³)2960-2850
C-H Stretch (sp²)3100-3000
C=C Stretch (Aromatic)1600-1450
C-O Stretch (Alcohol)1200-1000
C-O Stretch (Ether)1250-1000
Mass Spectrometry

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

G A [M]+• (Molecular Ion) B [M-H₂O]+• (Loss of water) A->B C [M-C₃H₇]+• (Loss of isopropyl group) A->C D [C₉H₁₁O₃]+ C->D Rearrangement

Caption: Predicted fragmentation pathway for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in mass spectrometry.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₈O₃, MW: 210.27 g/mol ).

  • Key Fragments: Expect to observe fragments resulting from the loss of a water molecule (M-18), and the loss of the isopropyl group (M-43).[11]

Potential Applications in Drug Development

Substituted phenethylamines and related compounds are well-known for their interactions with various neurotransmitter receptors.[12][13] The structural features of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, specifically the 2,5-dimethoxy substitution and the branched alkyl chain, make it a compelling candidate for investigation in several areas of drug discovery:

  • Serotonin Receptor Modulation: The 2,5-dimethoxy substitution pattern is a hallmark of several potent 5-HT₂A receptor agonists.[1][2] This compound could be screened for its affinity and functional activity at various serotonin receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: As a novel analog, this compound can provide valuable data points for SAR studies, helping to elucidate the structural requirements for receptor binding and activation.

  • Development of Novel CNS Agents: The unique combination of structural motifs may lead to compounds with novel pharmacological profiles, potentially offering new avenues for the treatment of neurological and psychiatric disorders.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. By following the detailed protocols and utilizing the expected analytical data as a reference, researchers can confidently prepare and identify this compound for further investigation in medicinal chemistry and pharmacology. The exploration of such novel chemical entities is essential for advancing our understanding of neuropharmacology and for the development of next-generation therapeutics.

References

  • Grignard Reaction. (n.d.).
  • 1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol. (n.d.).
  • Grignard Reagents. (n.d.).
  • The preparation method of 2,5- 4-dihydroxy benzaldehyde. (2019).
  • 1-(2,5-Dimethoxyphenyl)-1-propanol. (n.d.). PubChem.
  • 1-(2,5-Dimethoxyphenyl)propan-2-ol. (n.d.). ChemScene.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Carbon Monoxide and Hydrogen (Syngas)
  • The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts.
  • 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. (n.d.). SpectraBase.
  • 2-(3,5-dimethoxyphenyl)-2-methylpropan-1-ol. (n.d.). Sigma-Aldrich.
  • 1-(2,5-Dimethoxyphenyl)propan-2-one. (n.d.). BLDpharm.
  • 1-(2,5-Dimethoxyphenyl)-2-nitroethanol synthesis. (n.d.). ChemicalBook.
  • 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. (n.d.). PubChem.
  • Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. (n.d.). Doc Brown.
  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024). PubMed.
  • The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. (n.d.).
  • 1-(4-Methoxyphenyl)-2-methylpropan-1-ol. (n.d.). PubChem.
  • Spectroscopic Profile of (R)-3-Methoxy-2-methylpropan-1-ol: A Technical Guide. (n.d.). Benchchem.
  • A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol. (n.d.). Benchchem.
  • 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. (n.d.). CymitQuimica.
  • Application Note: Mass Spectrometry Analysis of 1-(2,5-Dihydroxyphenyl)butan-1-one. (n.d.). Benchchem.
  • 1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one. (n.d.). PMC.
  • C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. (n.d.). PMC.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023).
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. (n.d.). PMC.
  • 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-ol. (n.d.). EPA.
  • 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene. (n.d.). PMC.
  • Disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024). Semantic Scholar.
  • 2-(2,5-Dimethoxyphenoxy)isoindoline-1,3-dione. (2022). MDPI.
  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. (2024). PubMed.

Sources

Foundational

In-Depth Technical Guide to the Structure Elucidation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Introduction In the landscape of pharmaceutical research and drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The structural integrity o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The structural integrity of a compound dictates its biological activity, pharmacokinetic properties, and potential toxicological profile. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate the structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a substituted aromatic alcohol with potential applications as a synthetic intermediate.

This document is crafted for researchers, scientists, and drug development professionals, offering not just a procedural outline, but a deep dive into the scientific rationale behind the selection of techniques and the interpretation of the resulting data. We will navigate through a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to assemble a complete and validated structural picture. The narrative will follow a logical progression, beginning with the foundational analysis of the molecular formula and culminating in the intricate details of proton and carbon connectivity.

Foundational Analysis: Mass Spectrometry and Molecular Formula Determination

The first step in any structural elucidation puzzle is to ascertain the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M+•).

  • Analysis: The ions are accelerated into a mass analyzer (e.g., Time-of-Flight or Orbitrap), which separates them based on their m/z ratio.

  • Data Interpretation: The HRMS spectrum will show a peak corresponding to the molecular ion. For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, the expected molecular formula is C₁₂H₁₈O₃. The theoretical exact mass for this formula is calculated and compared to the experimentally observed mass.

Data Presentation: HRMS Results
ParameterValue
Molecular FormulaC₁₂H₁₈O₃
Theoretical Exact Mass210.1256 g/mol
Observed m/z210.1259
Mass Error< 2 ppm

The minuscule difference between the theoretical and observed mass provides high confidence in the assigned molecular formula. This formula reveals a degree of unsaturation of 4, which is consistent with the presence of a benzene ring.

Visualization: Mass Spectrometry Workflow

MS_Workflow cluster_sample Sample Preparation cluster_instrument HRMS Instrument cluster_data Data Analysis Sample Compound in Methanol IonSource Electron Ionization (EI) Sample->IonSource Introduction MassAnalyzer TOF Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation Spectrum Mass Spectrum Detector->Spectrum Signal Acquisition Formula Molecular Formula C₁₂H₁₈O₃ Spectrum->Formula Data Interpretation

Caption: Workflow for HRMS analysis to determine the molecular formula.

Vibrational Spectroscopy: Unveiling Functional Groups with Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy is employed to identify the key functional groups present in the molecule. This technique is particularly adept at detecting the hydroxyl (-OH) group and providing information about the substitution pattern of the aromatic ring.[1]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The KBr plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty plates is recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the mid-IR range (4000-400 cm⁻¹).

  • Data Interpretation: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific bond vibrations.

Data Presentation: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (alcohol)
~3000-2850Medium-StrongC-H stretch (aliphatic)
~1610, 1500MediumC=C stretch (aromatic ring)
~1250, 1040StrongC-O stretch (aryl ether and alcohol)
~820StrongC-H out-of-plane bend (1,2,4-trisubstituted benzene)[2]

The presence of a strong, broad absorption around 3400 cm⁻¹ is a definitive indicator of an alcohol's O-H stretching vibration. The strong absorptions in the 1250-1040 cm⁻¹ region are characteristic of the C-O stretching of the methoxy groups and the alcohol. The C-H out-of-plane bending vibration at approximately 820 cm⁻¹ is highly diagnostic for a 1,2,4-trisubstituted benzene ring.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments provides unambiguous evidence for the connectivity of atoms.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[4] A small amount of tetramethylsilane (TMS) is added as an internal standard.

  • ¹H NMR Spectroscopy: A standard proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR and DEPT Spectroscopy: A carbon-13 spectrum is acquired with broadband proton decoupling. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are performed to differentiate between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.[6]

Data Interpretation and Structural Assembly
¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (spin-spin coupling).

Data Presentation: ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.05d1HH-6
6.80d1HH-3
6.75dd1HH-4
4.50d1HH-1
3.82s3HOCH₃ (C-2)
3.78s3HOCH₃ (C-5)
2.50br s1HOH
2.10m1HH-2'
0.95d3HCH₃ (C-3')
0.85d3HCH₃ (C-3'')
  • Aromatic Region (δ 6.7-7.1 ppm): Three signals integrating to one proton each are indicative of a trisubstituted benzene ring.[7] The splitting patterns (doublet, doublet, and doublet of doublets) are consistent with a 1,2,4-substitution pattern.

  • Benzylic Proton (δ 4.50 ppm): The doublet at 4.50 ppm is characteristic of a proton on a carbon attached to both the aromatic ring and the hydroxyl group. Its coupling to the H-2' proton confirms their adjacency.

  • Methoxy Groups (δ 3.82 and 3.78 ppm): Two sharp singlets, each integrating to three protons, are assigned to the two methoxy groups.

  • Isopropyl Group (δ 0.85, 0.95, and 2.10 ppm): The two doublets at 0.85 and 0.95 ppm, each integrating to three protons, and the multiplet at 2.10 ppm integrating to one proton are characteristic of an isopropyl group.

¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT experiments help in assigning them.

Data Presentation: ¹³C NMR and DEPT Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)DEPT-135Assignment
153.5-C-2 (quaternary)
150.8-C-5 (quaternary)
131.5-C-1' (quaternary)
113.8CHC-4
112.5CHC-6
111.9CHC-3
76.5CHC-1
55.9CH₃OCH₃ (C-2)
55.7CH₃OCH₃ (C-5)
34.5CHC-2'
19.2CH₃C-3'
18.5CH₃C-3''
  • The presence of 12 distinct signals confirms the molecular formula.

  • DEPT-135 shows six positive peaks (CH and CH₃) and no negative peaks (CH₂), which is consistent with the proposed structure.

  • The signals in the 111-154 ppm range are characteristic of aromatic carbons.[8] The downfield shifts of C-2 and C-5 are due to the attached electronegative oxygen atoms.[9]

  • The signal at 76.5 ppm is assigned to the carbon bearing the hydroxyl group (C-1).[9]

2D NMR Analysis: Connecting the Pieces

2D NMR experiments provide the definitive connections to assemble the structure.

  • COSY: Correlations are observed between H-1 and H-2', and between H-2' and the two methyl groups (H-3' and H-3''). In the aromatic region, a correlation between H-3 and H-4, and a weaker long-range correlation between H-4 and H-6 would be expected.

  • HSQC: This spectrum directly links each proton to its attached carbon, confirming the assignments made in the 1D spectra.

  • HMBC: This is the key experiment for establishing the overall connectivity.

    • The benzylic proton H-1 shows correlations to the aromatic carbons C-1', C-2, and C-6, as well as to C-2' and the isopropyl methyl carbons.

    • The methoxy protons show correlations to their respective aromatic carbons (H from OCH₃ at C-2 correlates to C-2, and H from OCH₃ at C-5 correlates to C-5).

    • The aromatic protons show correlations to neighboring carbons, confirming the 1,2,4-substitution pattern. For example, H-6 would show correlations to C-1', C-2, and C-4.

Visualization: Structural Elucidation Workflow

Elucidation_Workflow cluster_1D_NMR 1D NMR Spectroscopy cluster_2D_NMR 2D NMR Spectroscopy cluster_Structure Final Structure H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Structure 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol H1_NMR->Structure H1_NMR->Structure Proton Count & Splitting C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->COSY C13_NMR->Structure C13_NMR->Structure Carbon Count DEPT DEPT (CH, CH₂, CH₃) DEPT->COSY DEPT->Structure DEPT->Structure Carbon Types HSQC HSQC (¹H-¹³C Direct Correlations) COSY->HSQC COSY->Structure COSY->Structure Proton Neighbors HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->HMBC HSQC->Structure HSQC->Structure Direct C-H Bonds HMBC->Structure HMBC->Structure Connectivity Framework

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

The structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol has been unequivocally determined through the synergistic application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of one- and two-dimensional NMR experiments. HRMS established the molecular formula of C₁₂H₁₈O₃. IR spectroscopy confirmed the presence of a hydroxyl group, an aromatic ring, and aryl ether functionalities, while also suggesting a 1,2,4-trisubstitution pattern. The detailed analysis of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra provided the complete connectivity map of the molecule, confirming the arrangement of the 2,5-dimethoxyphenyl group and the 2-methylpropan-1-ol side chain. This rigorous, multi-faceted approach exemplifies the gold standard in chemical structure elucidation, ensuring the scientific integrity required for advanced research and development.

References

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at: [Link]

  • ResearchGate. Spectroscopy of substituted benzene molecules. Available at: [Link]

  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • AZoM. Identifying Alcohols Using NMR Spectroscopy. Available at: [Link]

  • PubChem. 1-(2,5-Dimethoxyphenyl)-1-propanol. Available at: [Link]

  • Journal of Chemical Education. Identification of an Alcohol with 13C NMR Spectroscopy. Available at: [Link]

  • Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • Chemistry LibreTexts. 14.11: H-NMR and C-NMR of Alcohols and Phenols. Available at: [Link]

  • Wiley Online Library. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available at: [Link]

  • PubChem. 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. Available at: [Link]

  • ChemRxiv. Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy. Available at: [Link]

  • NIST WebBook. 1-Propanol, 2-methyl-. Available at: [Link]

  • Google Patents. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol.
  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. Available at: [Link]

  • NIST WebBook. 2-Propen-1-ol, 2-methyl-. Available at: [Link]

  • ResearchGate. Identification of 4-substituted 2-(4-x-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25X-NBOMe) and analogues by gas chromatography–mass spectrometry analysis of heptafluorobutyric anhydride (HFBA) derivatives. Available at: [Link]

  • Google Patents. EP1276711A2 - Synthesis of midodrine hci from a novel intermediate 1-(2',5'-dimethoxyphenyl)-2-azidoethanone.
  • PubChem. 1-(3-Methoxyphenyl)-2-methylpropan-1-ol. Available at: [Link]

  • Journal of Applied Science and Environmental Management. Synthesis and Olfactory Characteristics of Hydroxyether Derivatives of Methyl Eugenol. Available at: [Link]

  • Chegg. Question: 1-(4-methoxyphenyl)-2-methylpropan-1-ol proton nmr. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 1-(2,5-Dimethoxyphenyl)-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. In the absence of directly published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to construct a reliable and detailed spectroscopic profile. This guide is intended to aid researchers in the identification, characterization, and quality control of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and related substances in a drug discovery and development context. All presented data should be considered predictive and validated against experimentally acquired data.

Introduction and Molecular Structure

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a benzylic alcohol of interest in medicinal chemistry and organic synthesis. Its structure, featuring a substituted aromatic ring and a chiral center, necessitates a thorough spectroscopic characterization to ensure chemical identity and purity. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and are indispensable tools in modern chemical research.

The molecular structure consists of a 2,5-dimethoxyphenyl group attached to a 2-methylpropan-1-ol moiety. The carbon atom bearing the hydroxyl group is a chiral center.

Molecular Structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of internal standard (e.g., TMS). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). prep3->acq1 acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire the 1H NMR spectrum with appropriate parameters (e.g., 16-32 scans). acq2->acq3 proc1 Apply Fourier transform to the FID. acq3->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Integrate the signals and reference the spectrum to TMS (0.00 ppm). proc2->proc3

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, corresponding to the 11 unique carbon environments in the molecule.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic C-O~154
Quaternary Aromatic C-O~151
Quaternary Aromatic C-C~132
Aromatic CH~114
Aromatic CH~112
Aromatic CH~111
Carbinol CH-OH~75
Methoxy OCH₃~56
Methoxy OCH₃~55.5
Isopropyl CH~35
Isopropyl CH₃~19
Isopropyl CH₃~17

Justification for Predictions: The aromatic carbon shifts are estimated based on analogs containing the 2,5-dimethoxyphenyl moiety. The aliphatic carbon shifts are predicted by comparison to compounds like 1-(4'-methoxyphenyl)-2-methylpropan-1-ol and considering the electronic effects of the substituents. [1]

Experimental Protocol for ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with the key difference being the acquisition parameters. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. The use of proton decoupling techniques like broadband decoupling is standard to produce a spectrum of singlets.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is expected to be dominated by absorptions from the hydroxyl, C-H, and C-O bonds.

Predicted IR Data
Functional Group Characteristic Absorption Range (cm⁻¹) Intensity
O-H Stretch (Alcohol)3200 - 3550Strong, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C=C Stretch (Aromatic)1500 - 1600Medium
C-O Stretch (Aromatic Ether)1200 - 1250Strong
C-O Stretch (Alcohol)1000 - 1100Strong

Justification for Predictions: These predictions are based on standard IR correlation tables and data from structurally similar aromatic alcohols and ethers. [2][3]The broad O-H stretch is a hallmark of hydrogen-bonded alcohols.

Experimental Protocol for IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a small drop of the neat liquid sample on a salt plate (e.g., NaCl). prep2 Place a second salt plate on top to create a thin film. prep1->prep2 acq1 Place the salt plates in the FTIR spectrometer. prep2->acq1 acq2 Acquire a background spectrum (air). acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum to the background. acq3->proc1 proc2 Identify and label the major absorption peaks. proc1->proc2

Caption: Workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to yield a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrometry Data
m/z Proposed Fragment Notes
210[M]⁺Molecular Ion
192[M - H₂O]⁺Loss of water
167[M - C₃H₇]⁺Loss of isopropyl group
151[C₉H₁₁O₂]⁺Benzylic cleavage
137[C₈H₉O₂]⁺Further fragmentation of the aromatic portion

Justification for Predictions: The molecular weight of C₁₂H₁₈O₃ is 210.27 g/mol . The fragmentation pattern is predicted based on the stability of benzylic carbocations and the common losses of small neutral molecules like water from alcohols.

Predicted Fragmentation Pathway

G M [C12H18O3]+• m/z = 210 F1 [C12H16O2]+• m/z = 192 M->F1 - H2O F2 [C9H11O3]+ m/z = 167 M->F2 - C3H7• F3 [C9H11O2]+ m/z = 151 F2->F3 - O

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

A common method would involve gas chromatography-mass spectrometry (GC-MS). A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated from any impurities. The eluting compound then enters the mass spectrometer, is ionized (typically by electron impact), and the resulting ions are separated by their mass-to-charge ratio.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a robust framework for researchers working with this molecule. It is imperative that this predicted data be confirmed with experimental results for definitive structural elucidation and quality assessment.

References

  • PubChem. 1-(2,5-Dimethoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: ¹H NMR spectrum of 2-methylpropan-1-ol. [Link]

  • SpectraBase. 1-(4'-Methoxyphenyl)-2-methylpropan-1-ol. [Link]

  • NIST Chemistry WebBook. Ethanone, 1-(2,5-dimethoxyphenyl)-. [Link]

Sources

Foundational

A Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectrum of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(2,5-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and stereochemistry of atoms. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical analysis. We will dissect the molecule's structure to predict the chemical shifts, integration, and coupling patterns for each unique nucleus. Furthermore, this guide presents a robust, step-by-step protocol for the experimental verification of these predictions, ensuring scientific integrity and trustworthiness in the analytical workflow.

Structural Analysis for NMR Prediction

A thorough understanding of the molecule's topology is the foundation for any spectral prediction. The structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol contains several key features that will dictate the appearance of its NMR spectra: a 1,2,4-trisubstituted aromatic ring, two electron-donating methoxy groups, and a chiral secondary alcohol side chain with an isopropyl group.

Molecular Structure and Numbering

For clarity, the atoms are numbered according to standard IUPAC conventions for substituted benzenes. The carbon atom bearing the hydroxyl group is designated as Cα.

Chemical structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol with atom labels for NMR analysis.Figure 1. Labeled structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.
Identification of Unique Proton (¹H) Environments

The molecule possesses 10 distinct proton environments, leading to 10 unique signals in the ¹H NMR spectrum:

  • Aromatic Protons: H-3, H-4, and H-6 are all in unique electronic environments due to the substitution pattern.

  • Side-Chain Protons:

    • Hα: The benzylic proton on the chiral center (Cα).

    • Hβ: The methine proton of the isopropyl group.

    • -CH₃ (x2): The two methyl groups of the isopropyl moiety. The presence of the adjacent chiral center (Cα) renders these groups diastereotopic, meaning they are chemically non-equivalent and will appear as two distinct signals[1].

    • -OH: The hydroxyl proton.

  • Methoxy Protons: The two methoxy groups (-OCH₃) at C-2 and C-5 are non-equivalent.

Identification of Unique Carbon (¹³C) Environments

There are 12 unique carbon environments, which will result in 12 distinct signals in the proton-decoupled ¹³C NMR spectrum:

  • Aromatic Carbons: All six carbons of the benzene ring (C-1 to C-6) are chemically non-equivalent.

  • Side-Chain Carbons: Cα, Cβ, and the two diastereotopic methyl carbons (Cγ and Cγ') are all unique.

  • Methoxy Carbons: The carbons of the two methoxy groups are non-equivalent.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The prediction of the proton spectrum requires analysis of chemical shifts (δ), spin-spin coupling (multiplicity), and signal integration.

Aromatic Region (δ 6.7–6.9 ppm)

The baseline chemical shift for benzene protons is approximately 7.3 ppm.[2][3] Methoxy substituents are strong electron-donating groups that shield aromatic protons, causing an upfield shift (to lower ppm values), particularly at the ortho and para positions.[2][3][4]

  • H-6 (δ ≈ 6.88 ppm, d, J ≈ 2.5 Hz): This proton is ortho to the C-5 methoxy group and meta to the C-2 methoxy group, resulting in significant shielding. It will be split only by H-4 through a weak meta coupling, appearing as a doublet.

  • H-4 (δ ≈ 6.80 ppm, dd, J ≈ 8.5, 2.5 Hz): This proton is ortho to the C-5 methoxy group and meta to the C-2 methoxy group. It is split by H-3 (ortho coupling, ~8.5 Hz) and H-6 (meta coupling, ~2.5 Hz), resulting in a doublet of doublets.

  • H-3 (δ ≈ 6.72 ppm, d, J ≈ 8.5 Hz): This proton is ortho to the C-2 methoxy group and meta to the C-5 methoxy group. It is split by H-4 through a strong ortho coupling, appearing as a doublet.

Aliphatic and Hydroxyl Region (δ 0.8–5.0 ppm)

This region contains the signals from the side chain, which are highly informative due to the presence of a chiral center.

  • Hα (δ ≈ 4.85 ppm, d, J ≈ 5.0 Hz): As a benzylic proton attached to a carbon bearing an electronegative oxygen atom, Hα is significantly deshielded.[5] It is coupled only to Hβ, resulting in a doublet.

  • -OH (δ ≈ 2.5 ppm, s, broad): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature.[5][6] It typically appears as a broad singlet due to rapid chemical exchange, which averages out any coupling. This assignment can be confirmed experimentally by adding a drop of D₂O to the sample, which will cause the -OH signal to disappear.[5]

  • Hβ (δ ≈ 2.10 ppm, m): This methine proton is coupled to Hα and the six protons of the two diastereotopic methyl groups. The resulting multiplicity will be a complex multiplet (a doublet of septets).

  • Diastereotopic -CH₃ groups (δ ≈ 1.05 ppm, d, J ≈ 6.8 Hz and δ ≈ 0.85 ppm, d, J ≈ 6.8 Hz): The chiral center at Cα makes the two methyl groups of the isopropyl moiety chemically non-equivalent.[1][7] Each methyl group will appear as a distinct doublet due to coupling with Hβ.

Methoxy Region (δ 3.7–3.8 ppm)

The two methoxy groups are in different electronic environments and will appear as two sharp singlets.

  • -OCH₃ at C-5 (δ ≈ 3.79 ppm, s): Singlet, integrating to 3H.

  • -OCH₃ at C-2 (δ ≈ 3.75 ppm, s): Singlet, integrating to 3H.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom appears as a single line. The chemical shifts are primarily influenced by hybridization and the electronegativity of nearby atoms.

Aromatic Region (δ 110–155 ppm)

Carbons attached directly to the electronegative oxygen atoms of the methoxy groups are the most deshielded in this region.[8]

  • C-2 & C-5 (δ ≈ 153.5 & 151.0 ppm): These carbons are directly bonded to oxygen and appear far downfield.

  • C-1 (δ ≈ 128.5 ppm): This is the ipso-carbon, attached to the alkyl side chain. As a quaternary carbon, its signal is expected to be of lower intensity.[8]

  • C-3, C-4, C-6 (δ ≈ 113.8, 112.5, & 110.1 ppm): These protonated aromatic carbons are shielded by the electron-donating methoxy groups and appear in the upfield portion of the aromatic region.

Aliphatic and Methoxy Regions (δ 18–75 ppm)

The chemical shifts in this region are characteristic of sp³-hybridized carbons.

  • Cα (δ ≈ 74.5 ppm): This carbon is bonded to the hydroxyl group, causing a significant downfield shift into the 50-80 ppm range, typical for alcohols.[5][9][10]

  • -OCH₃ Carbons (δ ≈ 55.9 & 55.7 ppm): The two methoxy carbons appear in their characteristic region.

  • Cβ (δ ≈ 33.0 ppm): The isopropyl methine carbon appears in the typical aliphatic range.

  • Cγ & Cγ' (δ ≈ 19.5 & 18.2 ppm): The diastereotopic methyl carbons are expected to show two distinct signals.[7][11]

Data Summary

The predicted NMR data are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Proton Label Predicted δ (ppm) Integration Multiplicity Coupling Constant (J, Hz)
H-6 6.88 1H d meta, ~2.5
H-4 6.80 1H dd ortho, ~8.5; meta, ~2.5
H-3 6.72 1H d ortho, ~8.5
4.85 1H d ~5.0
5-OCH₃ 3.79 3H s
2-OCH₃ 3.75 3H s
-OH ~2.5 1H s (broad)
2.10 1H m
-CH₃ (Cγ) 1.05 3H d ~6.8

| -CH₃ (Cγ') | 0.85 | 3H | d | ~6.8 |

Table 2: Predicted ¹³C NMR Data for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Carbon Label Predicted δ (ppm)
C-2 153.5
C-5 151.0
C-1 128.5
C-3 113.8
C-4 112.5
C-6 110.1
74.5
5-OCH₃ 55.9
2-OCH₃ 55.7
33.0
19.5

| Cγ' | 18.2 |

Protocol for Experimental Verification

To ensure the trustworthiness of these predictions, a standardized experimental protocol is essential. This procedure describes a self-validating system for acquiring high-quality NMR data.

Materials and Reagents
  • 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃, >99.8% D)

  • Tetramethylsilane (TMS)

  • 5 mm NMR tubes (high precision)[12]

  • Glass vial and Pasteur pipette

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.[13]

  • Dissolution: Add approximately 0.7 mL of CDCl₃ to the vial.[14] Add a trace amount of TMS to serve as an internal reference (δ = 0.00 ppm).

  • Mixing: Securely cap the vial and vortex until the sample is completely dissolved. A homogeneous solution free of particulate matter is critical for good spectral quality.[15]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[14]

Spectrometer Setup and Data Acquisition
  • Insertion: Place the NMR tube into a spinner turbine and insert it into the spectrometer magnet.

  • Lock & Shim: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • Parameter Setup: Load standard acquisition parameters for ¹H or ¹³C detection. Key parameters include:

    • Spectral Width (SW): Set to cover the expected range of signals (e.g., -2 to 12 ppm for ¹H; 0 to 220 ppm for ¹³C).[16]

    • Acquisition Time (AQ): Typically 2-4 seconds for ¹H NMR to ensure good digital resolution.[17][18]

    • Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for near-complete relaxation of the nuclei.[19]

    • Number of Scans (NS): Average 8-16 scans for ¹H for a good signal-to-noise ratio. For ¹³C, which is much less sensitive, 256 scans or more may be required.[16]

  • Acquisition: Start the data acquisition.

Data Processing
  • Fourier Transform: Apply a Fourier transformation to the raw Free Induction Decay (FID) data to convert it from the time domain to the frequency domain.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: For ¹H spectra, integrate the signals to determine the relative ratios of the different types of protons.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation, providing a clear visual representation of the entire process.

NMR_Workflow Figure 2. Standard Workflow for NMR Structural Elucidation cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Spectral Analysis a Weigh Compound (5-10 mg) b Dissolve in Deuterated Solvent (CDCl₃) a->b c Add Internal Standard (TMS) b->c d Transfer to 5mm NMR Tube c->d e Insert Sample into Spectrometer d->e f Lock & Shim e->f g Set Acquisition Parameters (NS, SW, D1) f->g h Acquire FID Data g->h i Fourier Transform (FID -> Spectrum) h->i j Phase & Baseline Correction i->j k Reference Spectrum (TMS = 0 ppm) j->k l Assign Chemical Shifts (δ) k->l m Analyze Splitting Patterns (J) l->m n Verify Integration Ratios m->n o Compare with Predictions n->o p Confirm Structure o->p

A logical workflow for NMR analysis.

Conclusion

This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol based on established principles of chemical structure and magnetic resonance. The predicted data, including chemical shifts, multiplicities, and coupling constants, offer a clear benchmark for the experimental characterization of this molecule. The key identifying features include three distinct aromatic signals in the upfield region (6.7-6.9 ppm), a deshielded benzylic proton (Hα) at ~4.85 ppm, and two diastereotopic methyl doublets, which confirm the presence of the chiral side chain. By following the provided experimental protocol, researchers can reliably acquire and process high-quality NMR data to validate these predictions and unambiguously confirm the structure of the target compound.

References

  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. [Link]

  • Tonelli, A. E. (1984). Conformational origin of the nonequivalent C-13 NMR chemical shifts observed for the isopropyl methyl carbons in branched alkanes. Nokia Bell Labs. [Link]

  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. [Link]

  • Nanalysis. (2021, June 24). NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Clarke, D. (2013, September 12). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. Morressier. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Western University. (n.d.). NMR Sample Preparation. [Link]

  • In-Cell-Art. (2025, May 23). NMR sample preparation guidelines. [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Chem LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?[Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(7), 877–881. [Link]

  • Bruker. (2022, March). NMR Parameter Primer. [Link]

  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4 site in Benzene Relative to TMS. [Link]

  • Sorensen, T. S. (n.d.). On the non-equivalence of isopropyl CH3 nuclear magnetic resonance signals. Canadian Science Publishing. [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison. (n.d.). Basic NMR Concepts. [Link]

  • University of Colorado Boulder. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • Michigan State University. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • University of Wisconsin. (2020, February 14). NMR Spectroscopy :: 6-CMR-3 13C Chemical Shift Effects on sp3 Carbons. [Link]

  • University College London. (n.d.). Chemical shifts. [Link]

  • The Organic Chemistry Tutor. (2021, January 7). 108 Problem Solving Predicting NMR Spectra of Molecule [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022, September 25). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). [Link]

  • Pathshala. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 50 MHz, D2O, predicted) (NP0084978). [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0314409). [Link]

  • UCLA Chemistry. (n.d.). NMR Chart. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • The Metabolomics Innovation Centre. (n.d.). CASPRE - 13C NMR Predictor. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. [Link]

Sources

Exploratory

Mass Spectrometry Fragmentation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: A Mechanistic Whitepaper

Executive Summary 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (Exact Mass: 210.1256 Da) is a sterically hindered, electron-rich arylalkanol. Its structural framework—a 2,5-dimethoxyphenyl ring coupled to an isobutyl alco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (Exact Mass: 210.1256 Da) is a sterically hindered, electron-rich arylalkanol. Its structural framework—a 2,5-dimethoxyphenyl ring coupled to an isobutyl alcohol side chain—presents highly specific gas-phase dissociation chemistry. As a Senior Application Scientist, I have designed this technical guide to move beyond empirical observation, detailing the thermodynamic and kinetic causality behind its mass spectrometric behavior. Understanding these pathways is critical for the structural verification of synthetic intermediates and the metabolic profiling of related phenethylamine designer drugs.

Electron Ionization (EI-MS) Fragmentation Mechanics

Under standard 70 eV electron ionization, the molecule ( M+∙ m/z 210) undergoes rapid unimolecular dissociation. The ionization predominantly occurs at the electron-rich 2,5-dimethoxyaromatic system or the hydroxyl oxygen, driving two primary mechanistic cascades.

Alpha-Cleavage Causality

The most thermodynamically favorable pathway in arylalkanols is the cleavage of the C-C bond adjacent to the hydroxyl group[1]. For this molecule, this results in two competing alpha-cleavage products:

  • Loss of the isopropyl radical (43 Da): Cleavage of the alkyl side chain generates an oxonium ion at m/z 167. This fragment is overwhelmingly favored—typically forming the base peak—because the resulting positive charge is highly delocalized into the 2,5-dimethoxyphenyl ring via resonance.

  • Loss of the aryl radical (137 Da): Cleavage of the aryl-carbon bond yields an aliphatic oxonium ion at m/z 73. This is a minor pathway due to the lack of extended pi-conjugation compared to the benzylic alternative.

The Ortho-Methoxy Effect

A hallmark of 2-methoxy-substituted benzyl systems is the specific expulsion of formaldehyde ( CH2​O , 30 Da). The highly abundant m/z 167 ion undergoes a 1,6-hydride shift from the ortho-methoxy group to the benzylic carbon. This is immediately followed by the elimination of CH2​O to yield a stabilized radical cation at m/z 137, a diagnostic fragmentation pathway for 2,5-dimethoxyphenyl derivatives[2].

EIMS_Pathway M M+• m/z 210 C12H18O3 A1 [Ar-CH=OH]+ m/z 167 Base Peak M->A1 - •CH(CH3)2 (43 Da) Alpha Cleavage A2 [Aliphatic Oxonium]+ m/z 73 M->A2 - •Ar (137 Da) Alpha Cleavage D1 [M - H2O]+• m/z 192 M->D1 - H2O (18 Da) Dehydration M1 m/z 152 Loss of •CH3 A1->M1 - •CH3 (15 Da) M2 m/z 137 Loss of CH2O A1->M2 - CH2O (30 Da) Ortho-Effect

EI-MS fragmentation pathways of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Electrospray Ionization (ESI-MS/MS) Pathways

In positive ESI, the molecule forms a protonated species [M+H]+ at m/z 211.1334. The fragmentation logic here differs entirely from EI, governed by even-electron rules and collision-induced dissociation (CID).

Protonation and Facile Dehydration

Alcohols typically exhibit poor ionization efficiency in ESI+. The addition of 0.1% formic acid to the mobile phase forces protonation at the hydroxyl oxygen. Upon entering the collision cell, the most kinetically accessible pathway is the neutral loss of water (18.0106 Da), yielding a highly conjugated carbocation at m/z 193.1228[3].

High-Energy Collision-Induced Dissociation (CID)

As collision energy increases (>20 eV), the m/z 193 ion undergoes further skeletal fragmentation. A notable secondary pathway is the loss of the methoxy methyl radical ( ∙CH3​ , 15 Da) to form m/z 178.0994. While radical losses are generally rare in even-electron MS/MS, they are a well-documented, characteristic feature of highly stabilized methoxyaromatics under elevated CID conditions[4].

ESIMS_Workflow S1 Sample Prep 0.1% FA S2 UHPLC C18 Column S1->S2 S3 ESI+ [M+H]+ 211 S2->S3 S4 Q1 Isolation m/z 211.13 S3->S4 S5 CID Cell 10-40 eV S4->S5 S6 TOF/Orbitrap Detection S5->S6

Step-by-step LC-ESI-MS/MS workflow for structural elucidation.

Self-Validating Experimental Protocols

To ensure the integrity of the MS data, every analytical run must act as a self-validating system. The following protocols incorporate internal checks that verify instrument performance and fragmentation logic simultaneously.

Protocol A: GC-EI-MS Structural Profiling
  • Sample Preparation: Dissolve the analyte in MS-grade ethyl acetate to a concentration of 50 µg/mL. Causality: Ethyl acetate expands well in the inlet without causing the thermal degradation often seen with protic solvents.

  • Chromatographic Separation: Inject 1 µL (split 10:1) onto a DB-5MS column (30 m × 0.25 mm, 0.25 µm). Causality: The 5% phenyl stationary phase provides optimal inertness for polar hydroxyl groups, minimizing peak tailing prior to ionization.

  • Ionization & Acquisition: Set the source temperature to 230°C and electron energy to 70 eV. Scan m/z 40–350.

  • System Validation Check: Inject a 2,5-dimethoxybenzyl alcohol standard prior to the sample. The ratio of its [M−30]+∙ to [M]+∙ ions must be recorded. If the ortho-effect (loss of CH2​O ) is suppressed, the ion source requires cleaning, as thermal degradation in a dirty liner artificially skews unimolecular dissociation ratios.

Protocol B: LC-ESI-HRMS/MS Breakdown Mapping
  • Mobile Phase Optimization: Use Mobile Phase A (0.1% Formic Acid in H2​O ) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid is strictly required to drive the equilibrium toward the [M+H]+ state for this weakly basic alcohol.

  • ESI Source Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • Stepped CID Acquisition: Isolate m/z 211.13 in Q1. Apply a stepped collision energy (CE) paradigm of 10, 20, and 40 eV.

  • System Validation Check: The survival yield of the [M+H−H2​O]+ intermediate at 10 eV validates the low-energy dehydration pathway, while its depletion at 40 eV validates the higher-energy radical cleavages. If the precursor m/z 211 is absent even at 0 eV CID, the source temperature or capillary voltage is too harsh, causing unintended in-source fragmentation.

Quantitative Data Summaries

The following tables summarize the exact mass assignments and mechanistic origins for the primary fragments, serving as a reference for spectral interpretation.

Table 1: Key EI-MS Fragment Ions (70 eV)
m/z (Nominal)Exact MassIon CompositionRelative AbundanceMechanistic Origin
210 210.1256 [C12​H18​O3​]+∙ 15%Molecular Ion ( M+∙ )
192 192.1150 [C12​H16​O2​]+∙ 5%Neutral loss of H2​O (-18 Da)
167 167.0708 [C9​H11​O3​]+ 100% (Base)Alpha-cleavage; loss of ∙CH(CH3​)2​ (-43 Da)
152 152.0473 [C8​H8​O3​]+∙ 25%Loss of ∙CH3​ from m/z 167 (-15 Da)
137 137.0602 [C8​H9​O2​]+ 40%Ortho-effect; loss of CH2​O from m/z 167 (-30 Da)
73 73.0653 [C4​H9​O]+ <5%Alpha-cleavage; loss of aryl radical (-137 Da)
Table 2: Key ESI-MS/MS Fragment Ions (CID of m/z 211.1334)
m/z (Exact)Ion CompositionOptimal CEMechanistic Origin
211.1334 [C12​H19​O3​]+ 0 eVProtonated Precursor ( [M+H]+ )
193.1228 [C12​H17​O2​]+ 10-15 eVFacile dehydration (-18.0106 Da)
178.0994 [C11​H14​O2​]+∙ 30-40 eVLoss of methoxy ∙CH3​ from m/z 193 (-15.0235 Da)
151.0759 [C9​H11​O2​]+ 25-35 eVLoss of propylene ( C3​H6​ ) from m/z 193 (-42.0469 Da)

References

  • Oxygen Versus Carbon Acidity in the Side-Chain Fragmentation of 2-, 3-, and 4-Arylalkanol Radical Cations Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA Source: PubMed Central (NIH) URL:[Link]

  • Characterisation of hallucinogenic phenethylamines using high-resolution mass spectrometry for non-targeted screening purposes Source: OPUS at UTS (University of Technology Sydney) URL:[Link]

Sources

Foundational

Comprehensive Purity Analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: A Technical Whitepaper

Executive Summary In pharmaceutical development and advanced chemical synthesis, the rigorous purity profiling of complex intermediates is non-negotiable. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an electron-rich,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and advanced chemical synthesis, the rigorous purity profiling of complex intermediates is non-negotiable. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an electron-rich, sterically hindered benzylic alcohol. Its structural nuances—specifically a highly activated aromatic ring and a labile chiral center at the C1 position—demand a multi-faceted analytical control strategy. As a Senior Application Scientist, I have designed this guide to move beyond basic compendial testing, detailing a self-validating, orthogonal analytical framework that ensures absolute stereochemical and chemical integrity.

Structural Vulnerabilities & Analytical Strategy

The rational design of any analytical method begins with a deep understanding of the molecule's intrinsic reactivity. The 2,5-dimethoxy substitution pattern heavily donates electron density into the phenyl ring via resonance. This activation makes the adjacent benzylic position (C1) highly susceptible to oxidative stress, readily converting the secondary alcohol into 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one [1]. Furthermore, under acidic or thermal stress, the molecule can undergo an E1-type dehydration to form the corresponding alkene.

Understanding these pathways is critical because an analytical procedure must demonstrate the discrimination of the analyte in the presence of its specific degradants, a core requirement of [2].

Degradation API 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Oxidation Oxidative Stress (H2O2 / Light) API->Oxidation Benzylic Oxidation Acidic Acidic/Thermal Stress (-H2O) API->Acidic E1 Elimination Ketone 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-one Oxidation->Ketone Alkene 1-(2,5-Dimethoxyphenyl) -2-methylprop-1-ene Acidic->Alkene

Primary degradation pathways driving the RP-HPLC stability-indicating method design.

Chromatographic Purity: Stability-Indicating RP-HPLC

To capture the related substances and degradants outlined above, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed.

The Causality of Method Design: While the analyte itself is neutral, trace synthetic impurities may contain basic or acidic functional groups. By utilizing 0.1% Formic Acid as an aqueous modifier, we maintain a consistent acidic pH (~2.7) that suppresses the ionization of trace phenolic impurities (pKa ~9–10), ensuring sharp peak shapes. Crucially, unlike phosphate buffers, formic acid is entirely volatile, allowing this method to be directly coupled with positive-ion Electrospray Ionization Mass Spectrometry (ESI-MS) for the real-time structural elucidation of unknown degradants. Detection at 280 nm is selected to perfectly exploit the strong π→π∗ transition of the 2,5-dimethoxybenzene chromophore.

Table 1: Stability-Indicating RP-HPLC Parameters
ParameterSpecification
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Gradient Profile 20% B to 80% B over 15 min; hold 5 min
Detection UV/DAD at 228 nm and 280 nm
Column Temperature 30°C
Injection Volume 10 µL
Protocol 1: RP-HPLC Execution & Self-Validation
  • Mobile Phase Preparation: Prepare Mobile Phase A and B. Degas via ultrasonication for 10 minutes to prevent baseline drift.

  • Standard & Sample Preparation: Accurately weigh and dissolve the sample in a diluent (Water:Acetonitrile 50:50 v/v) to achieve a nominal concentration of 1.0 mg/mL. Prepare a spiked System Suitability control containing 1% of the ketone degradant.

  • System Suitability Testing (SST): Inject the spiked control. The system is considered self-validated and fit-for-purpose only if the resolution ( Rs​ ) between the main analyte and the ketone degradant is > 2.0, and the tailing factor ( Tf​ ) for the main peak is ≤ 1.5.

  • Execution & Integration: Inject the blank, followed by the sample preparations in triplicate. Integrate all peaks absorbing at 280 nm with an area > 0.05% of the main peak. Calculate related substances via area normalization.

Stereochemical Integrity: Chiral HPLC Profiling

Because 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol possesses a stereocenter at the C1 position, biological or advanced synthetic applications require strict enantiomeric fidelity.

The Causality of Method Design: Normal-phase chiral HPLC utilizing an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) is optimal. The carbamate linkages in the stationary phase form critical, directional hydrogen bonds with the benzylic hydroxyl group of the analyte. Simultaneously, the electron-rich 2,5-dimethoxyphenyl ring engages in strong π−π interactions with the stationary phase's aromatic rings. This dual-interaction mechanism ensures baseline resolution between the (1R) and (1S) enantiomers using an isocratic mobile phase of Hexane:Isopropanol (90:10 v/v).

Absolute Purity: Quantitative 1H NMR (qNMR)

Chromatographic methods rely on UV response factors, which can vary wildly between an alcohol and its conjugated ketone or alkene degradants. Furthermore, HPLC is blind to non-chromophoric impurities (e.g., inorganic salts, aliphatic solvents).

To establish absolute mass fraction, serves as an orthogonal primary analytical method[3]. qNMR provides a response directly proportional to the number of nuclei, allowing for absolute quantification without requiring a reference standard of the analyte itself[4].

Table 2: qNMR Acquisition Parameters
ParameterSpecification
Spectrometer 500 MHz or higher (1H frequency)
Solvent DMSO-d6 (100% D)
Internal Standard (IS) 3,5-Dinitrobenzoic acid (NIST Traceable)
Pulse Angle 90° (zg30 or zg pulse program)
Relaxation Delay ( D1​ ) ≥ 30 seconds (5 × T1​ )
Number of Scans (NS) 64 to 128 (Targeting S/N > 250:1)
Protocol 2: Absolute Purity via 1H qNMR
  • Calibrant Selection & Drying: Select a high-purity, NIST-traceable internal standard (e.g., 3,5-Dinitrobenzoic acid) that presents NMR signals (δ 9.0–9.2 ppm) completely isolated from the analyte's resonances (δ 0.8–7.0 ppm). Dry both the standard and the sample under vacuum to remove surface moisture.

  • Precision Gravimetry: Using a microbalance ( d=0.001 mg), accurately weigh approximately 10 mg of the analyte and 5 mg of the internal standard directly into a static-free glass vial.

  • Sample Dissolution: Add 0.6 mL of high-isotopic-purity DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Transfer the homogeneous solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the 1H NMR spectrum. Critical Causality Step: Set the relaxation delay ( D1​ ) to at least 30 seconds. This ensures complete longitudinal ( T1​ ) relaxation of the benzylic proton, preventing signal saturation and guaranteeing quantitative accuracy[3].

  • Processing & Calculation: Apply a line broadening of 0.3 Hz, phase the spectrum manually, and apply a rigorous baseline correction. Calculate the absolute purity ( Px​ ) using the integrated area of the analyte's benzylic proton (δ ~4.6 ppm, 1H) against the aromatic protons of the standard.

Comprehensive Analytical Workflow

To achieve a true "as-is" mass balance, the anhydrous purity values derived from qNMR and HPLC must be contextualized alongside volatile impurities. Headspace Gas Chromatography (HS-GC-FID) is utilized to quantify residual synthesis solvents (e.g., methanol, ethyl acetate), while Karl Fischer (KF) coulometric titration determines residual moisture.

PurityWorkflow cluster_0 Chromatographic Profiling cluster_1 Orthogonal & Volatile Profiling Sample 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol HPLC RP-HPLC (UV/MS) Related Substances Sample->HPLC Chiral Chiral HPLC (NP) Enantiomeric Purity Sample->Chiral qNMR 1H qNMR Absolute Mass Purity Sample->qNMR GC HS-GC-FID & KF Solvents & Moisture Sample->GC Integration Comprehensive Purity Certification HPLC->Integration Chiral->Integration qNMR->Integration GC->Integration

Comprehensive purity analysis workflow for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

References

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, American Chemical Society (ACS). Available at:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Exploratory

A Technical Guide to the Stereoisomers of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: Identification, Separation, and Characterization

Abstract: This technical guide provides a comprehensive analysis of the stereoisomeric properties of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. We will identify the molecule's chiral center, determine the number and na...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the stereoisomeric properties of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. We will identify the molecule's chiral center, determine the number and nature of its potential stereoisomers, and assign their absolute configurations using the Cahn-Ingold-Prelog (CIP) priority rules. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for the resolution and characterization of these stereoisomers. Methodologies covered include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents. The overarching goal is to provide a robust framework for isolating and analyzing individual enantiomers, a critical step in modern drug discovery and development where stereochemistry dictates pharmacological and toxicological outcomes.

Introduction: The Significance of Stereoisomerism in Drug Development

In medicinal chemistry and pharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a paramount determinant of biological activity.[1] Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial orientations, often exhibit profoundly different interactions with the chiral environment of biological systems, such as enzymes and receptors.[2][3] This can lead to significant variations in their pharmacokinetic and pharmacodynamic profiles, including efficacy, potency, metabolism, and toxicity.[4][5]

A single enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while its mirror-image counterpart (the distomer) could be inactive, possess a different pharmacological action, or even be toxic.[2] Consequently, regulatory bodies and the pharmaceutical industry place a strong emphasis on the development of single-enantiomer drugs, a process often termed a "chiral switch".[4][6] This necessitates robust and validated methods for the separation and characterization of stereoisomers to ensure the safety and efficacy of new chemical entities.[2][5]

The subject of this guide, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is a substituted phenylethanolamine derivative. Compounds with the 2,5-dimethoxyphenyl moiety are of significant interest in neuroscience and pharmacology, as they are structurally related to known psychoactive compounds and neurotransmitter modulators.[7][8][9] A thorough understanding of its stereochemistry is the foundational first step in any investigation of its potential biological activity.

Structural Analysis and Stereochemical Assignment

The first step in analyzing the potential stereoisomers of any molecule is a rigorous examination of its structure to identify all stereogenic centers.

Identification of the Chiral Center

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituents.[10] Let us deconstruct the structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol:

  • Parent Chain: A three-carbon "propan-1-ol" backbone.

  • Carbon-1 (C1): This carbon is attached to:

    • A hydroxyl group (–OH).

    • A hydrogen atom (–H).

    • A 2,5-dimethoxyphenyl group.

    • An isopropyl group (–CH(CH₃)₂).

Since all four of these groups are chemically distinct, Carbon-1 is a chiral center .

  • Carbon-2 (C2): This carbon is attached to a hydrogen atom, the C1 group, and two identical methyl groups (–CH₃). As it does not have four different substituents, it is not a chiral center.

Caption: Relationship between the (R) and (S) enantiomers as mirror images.

Assignment of Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules

To unambiguously name each enantiomer, we use the Cahn-Ingold-Prelog (CIP) system to assign an absolute configuration of either R (from the Latin rectus, right) or S (from the Latin sinister, left) to the chiral center. [11][12] The process involves two steps:

  • Assigning Priorities: The four groups attached to the chiral center are ranked from highest (1) to lowest (4) priority based on a set of sequence rules. The primary rule is that higher atomic number takes higher priority. [13][14][15]2. Determining Configuration: The molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction from priority 1 → 2 → 3 is then observed. A clockwise direction indicates an R configuration, while a counter-clockwise direction indicates an S configuration. [16] Priority Assignment for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol:

PriorityGroupRationale for Assignment
1 –OH (Hydroxyl)The oxygen atom (atomic number 8) has a higher atomic number than the carbon atoms of the other two main groups. [15]
2 –C₆H₃(OCH₃)₂ (2,5-Dimethoxyphenyl)The carbon of the phenyl ring is bonded to two other carbons within the ring and another carbon of the main chain. This takes precedence over the isopropyl group's carbon, which is bonded to two carbons and a hydrogen. [12][13]
3 –CH(CH₃)₂ (Isopropyl)The carbon atom is attached to two other carbons and a hydrogen. It has a lower priority than the phenyl group but higher than hydrogen. [16]
4 –H (Hydrogen)Hydrogen has the lowest atomic number (1) and is therefore the lowest priority group. [16]

Experimental Protocols for Stereoisomer Resolution

The separation of enantiomers, a process known as resolution, is essential for studying their individual properties. The most prevalent modern technique is chiral chromatography.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution

Chiral HPLC is a powerful technique that utilizes a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates and thus separate. [17][18] Principle of Operation: The enantiomers of the analyte reversibly bind to the chiral selector of the CSP. The stability of these transient complexes differs for each enantiomer, leading to different retention times and enabling separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely effective and are a logical starting point for method development. [18] Detailed Step-by-Step Methodology:

  • Preparation of the Analyte: Dissolve a small quantity (e.g., 1 mg) of the racemic 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in 1 mL of the initial mobile phase to create a 1 mg/mL stock solution.

  • Instrumentation Setup:

    • Equip an HPLC system with a suitable chiral column (e.g., Daicel CHIRALPAK® series).

    • Set the column temperature, typically starting at 25 °C.

    • Set the UV detector to a wavelength where the analyte absorbs strongly (e.g., 210 nm or 280 nm, determined by a UV scan).

  • Method Development - Initial Screening:

    • Begin with a common normal-phase mobile phase, such as 90:10 (v/v) Hexane:Isopropanol, at a flow rate of 1.0 mL/min. [19] * Inject 5-10 µL of the analyte solution.

    • If no separation is observed, systematically vary the mobile phase composition. Changing the alcohol modifier (e.g., to ethanol) or its percentage can significantly impact selectivity. [17]4. Optimization:

    • Once partial separation is achieved, fine-tune the mobile phase composition in small increments (e.g., 95:5, 85:15) to maximize the resolution (Rs) between the two enantiomeric peaks.

    • Adjusting the flow rate or temperature can also be used to improve peak shape and resolution.

  • Data Analysis:

    • The two separated peaks correspond to the two enantiomers.

    • The enantiomeric excess (% ee) of a non-racemic mixture can be calculated from the peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Table of Typical HPLC Parameters for Chiral Screening:

ParameterTypical Starting ConditionsRationale
Column Daicel CHIRALPAK® IG (or similar immobilized polysaccharide CSP)Broad applicability and robustness against a wide range of solvents. [17]
Mobile Phase Hexane/Isopropanol (90:10 v/v)Standard normal-phase condition for screening many chiral compounds. [19]
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm i.d. column.
Temperature 25 °CAmbient temperature is a good starting point; lower temperatures often improve resolution.
Detection UV at 210 nm or 280 nmAromatic compounds typically show strong absorbance at these wavelengths.
Injection Vol. 5 µLA small volume to avoid column overloading.

Spectroscopic Characterization and Purity Assessment

Once separated, the identity and enantiomeric purity of each isomer must be confirmed. While enantiomers have identical spectra in an achiral environment, they can be distinguished using chiral reagents. [3]

Protocol: NMR Spectroscopy for Enantiomeric Excess (ee) Determination

This method uses a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), to convert the pair of enantiomeric alcohols into a pair of diastereomeric esters. [20][21]These diastereomers are no longer mirror images and will exhibit distinct signals in an NMR spectrum, particularly for protons or other nuclei near the newly formed stereocenter. [20] Principle of Operation: The reaction of the (R,S)-alcohol with a single enantiomer of the CDA (e.g., (R)-Mosher's acid chloride) produces two diastereomers: (R,R) and (S,R). These diastereomers have different chemical environments and thus different chemical shifts in the NMR spectrum, allowing for their differentiation and quantification. [18] Detailed Step-by-Step Methodology:

  • Derivatization Reaction:

    • In an NMR tube, dissolve ~5 mg of the enantiomerically enriched alcohol in 0.7 mL of a dry deuterated solvent (e.g., CDCl₃).

    • Add a small, clean piece of stirring apparatus.

    • Add a slight molar excess (~1.1 equivalents) of high-purity (R)-Mosher's acid chloride.

    • Add a catalytic amount of a non-nucleophilic base like pyridine or DMAP to facilitate the reaction.

    • Allow the reaction to proceed to completion at room temperature, monitoring by TLC if necessary.

  • NMR Data Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum. For improved resolution and to leverage the trifluoromethyl group, a fluorine-19 (¹⁹F) NMR spectrum is often superior, as it typically shows two clean, well-separated singlets for the two diastereomers. [20]3. Data Analysis and ee Calculation:

    • Identify the distinct signals corresponding to each diastereomer. In the ¹H NMR, protons closest to the chiral center (e.g., the proton on C1) are most likely to show separated signals. In the ¹⁹F NMR, the –CF₃ signals will be distinct.

    • Carefully integrate the area under the corresponding peaks for each diastereomer (I₁ and I₂).

    • Calculate the enantiomeric excess using the formula: % ee = |(I₁ - I₂) / (I₁ + I₂)| * 100.

Caption: Workflow for the chiral separation and characterization of stereoisomers.

Summary and Conclusion

The structural analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol confirms the presence of a single chiral center at the C1 position. This gives rise to a pair of enantiomers, designated (R) and (S) according to the Cahn-Ingold-Prelog rules. Due to the critical role of stereochemistry in determining the pharmacological and toxicological profiles of drug candidates, the resolution and independent characterization of these enantiomers are not merely academic exercises but essential components of rigorous drug development.

This guide has provided detailed, actionable protocols for the separation of these enantiomers using chiral HPLC and for the determination of enantiomeric purity via NMR spectroscopy with a chiral derivatizing agent. The successful application of these methods enables researchers to isolate and study the individual stereoisomers, a necessary step to elucidate their distinct biological activities and to advance the development of safer, more effective therapeutics.

References

  • A.M. F. (n.d.). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

  • (PDF) Pharmacological Significance of Stereoisomerism. (n.d.). ResearchGate. [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. (n.d.). OpenOChem Learn. [Link]

  • Cahn–Ingold–Prelog priority rules. (2021, April 2). Wikipedia. [Link]

  • Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia. [Link]

  • Naskar, A., Pal, D., Suthar, S., & Jain, S. K. (n.d.). STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]

  • Kharbanda, C., & Singh, G. (2013). A review of drug isomerism and its significance. PMC. [Link]

  • Assigning Group Priorities- The Cahn, Ingold, Prelog rules: 1. Look at the atoms directly attached to. (n.d.). [Link]

  • Bioanalytical Method Development: Isomers. (2024, October 18). BioPharma Services. [Link]

  • Cahn-Ingold-Prelog Priority System. (n.d.). AK Lectures. [Link]

  • 3.6 Cahn-Ingold Prelog Rules. (2019, June 5). Chemistry LibreTexts. [Link]

  • Umstead, W. J., & Ferraro, J. M. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. [Link]

  • Unit-II Spectroscopy and Stereochemistry | PDF | Isomer | Chirality (Chemistry). (n.d.). Scribd. [Link]

  • 8.29 Spectroscopic analysis: diastereomeric derivatization for spectroscopy - the University of Bath's research portal. (2012, September 15). [Link]

  • Wang, Y., et al. (2018, May 15). Analysis of stereoisomers of chiral drug by mass spectrometry. PubMed. [Link]

  • 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. (n.d.). PubChem. [Link]

  • Identifying Chiral Molecules, Meso Compounds, and Diastereomers. (n.d.). dummies. [Link]

  • Stereochemistry Studied Using Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Kannappan, V. (2025, September 15). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Chiral molecules. (2019, January 26). [Link]

  • CHEM 240. (n.d.). [Link]

  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024, April 22). Semantic Scholar. [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (n.d.). MDPI. [Link]

  • Zweig, J. S., & Castagnoli, N. (n.d.). Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. PubMed. [Link]

  • Fogassy, E., et al. (2018, October 10). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. IntechOpen. [Link]

  • 1-(2,5-Dimethoxyphenyl)-1-propanol. (n.d.). PubChem. [Link]

  • Harris, R. A., Snell, D., & Loh, H. H. (n.d.). Stereoselective Effects of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) on Schedule-Controlled Behavior. PubMed. [Link]

  • The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes | Request PDF. (n.d.). ResearchGate. [Link]

  • Harada, N. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Molecules with More Than One Chiral Centre: Diastereomerism. (n.d.). Dalal Institute. [Link]

  • Matencio, A. (2017, September 25). Novel methods of chiral separation. Mapping Ignorance. [Link]

  • Chad's Prep. (2018, September 13). 5.4 Molecules with Multiple Chiral Centers. YouTube. [Link]

  • Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. (n.d.). PrepChem.com. [Link]

  • (S)-1,1-bis(4-Methoxyphenyl)propan-2-ol. (n.d.). NIST WebBook. [Link]

  • 1-(2',5'-dimethoxyphenyl)propan-2-one. (n.d.). [Link]

Sources

Foundational

Solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in Organic Solvents This guide provides a comprehensive technical framework for understanding, predicting, and experimentally d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in Organic Solvents

This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users to generate reliable and reproducible solubility data.

Introduction: The Significance of Solubility Profiling

Solubility is a critical physicochemical parameter that governs the behavior of a compound in various chemical and biological systems. For a molecule like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, understanding its solubility profile is paramount for applications ranging from reaction chemistry and purification to formulation development in the pharmaceutical industry. An accurate solubility profile informs the selection of appropriate solvent systems for synthesis, extraction, chromatography, and the creation of stable, bioavailable drug products.

This guide will first deconstruct the molecular structure of the target compound to establish a theoretical basis for its solubility behavior. It will then present a detailed, self-validating experimental protocol for quantitatively and qualitatively assessing its solubility in a curated selection of organic solvents.

Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, we must first analyze its structural features:

  • Polar Functional Groups: The molecule possesses a hydroxyl (-OH) group and two methoxy (-OCH₃) ether groups. The hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor, while the ether groups can only act as hydrogen bond acceptors. These groups impart polarity to the molecule.

  • Nonpolar Moieties: The structure includes a benzene ring and a methyl-substituted propyl chain (an isobutyl group). These hydrocarbon components are nonpolar and will interact primarily through van der Waals forces.

The balance between the polar, hydrophilic regions and the nonpolar, lipophilic regions determines the compound's overall solubility characteristics. Structurally similar compounds, such as 1-(2,5-dimethoxyphenyl)propan-1-ol, have a computed XLogP3 value of 1.9, suggesting a moderate degree of lipophilicity.[3] This indicates that while the compound has polar features, it is expected to be more soluble in organic solvents than in water.[4] The presence of multiple polar groups suggests that it will likely be soluble in a range of polar organic solvents.[5]

Predicted Solubility Trend: Based on this analysis, the compound is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, isopropanol) that can engage in hydrogen bonding. Its solubility is expected to be lower in nonpolar solvents like hexane, where the primary interactions would be weaker van der Waals forces.

Recommended Solvents for Solubility Screening

The following table presents a selection of organic solvents, categorized by polarity, that are recommended for a comprehensive solubility screening of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Solvent Name Formula Type Relative Polarity Boiling Point (°C) Primary Intermolecular Forces
n-HexaneC₆H₁₄Nonpolar0.00969Van der Waals forces
TolueneC₇H₈Nonpolar (Aromatic)0.099111Van der Waals, π-π stacking
Diethyl EtherC₄H₁₀ONonpolar0.11734.6Dipole-dipole, Van der Waals
DichloromethaneCH₂Cl₂Polar Aprotic0.30940Dipole-dipole
Ethyl AcetateC₄H₈O₂Polar Aprotic0.22877Dipole-dipole
AcetoneC₃H₆OPolar Aprotic0.35556Dipole-dipole
AcetonitrileC₂H₃NPolar Aprotic0.46082Dipole-dipole
IsopropanolC₃H₈OPolar Protic0.54682Hydrogen bonding, Dipole-dipole
EthanolC₂H₆OPolar Protic0.65478Hydrogen bonding, Dipole-dipole
MethanolCH₄OPolar Protic0.76265Hydrogen bonding, Dipole-dipole

Data compiled from various sources.[6]

Experimental Protocol for Solubility Determination

This section provides a rigorous, step-by-step methodology for determining the solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. The protocol is designed to be self-validating by incorporating equilibrium confirmation steps.

Materials and Equipment
  • 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to ±0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Measurement

The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the compound.

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sample Phase 3: Sampling & Analysis cluster_confirm Phase 4: Confirmation A Add excess solid solute to a known volume of solvent in a vial B Securely cap the vial A->B C Agitate at a constant temperature (e.g., 25°C) for 24 hours B->C D Allow vial to stand at temperature for solids to settle (2 hours) C->D E Visually confirm excess solid remains D->E F Withdraw supernatant using a syringe E->F G Filter supernatant into a clean vial using a 0.45 µm syringe filter F->G H Dilute sample accurately with appropriate solvent G->H I Analyze by validated HPLC method H->I L Compare 24h and 48h results I->L J Continue agitation of original vial for another 24 hours (48h total) K Repeat Sampling & Analysis (Steps F-I) J->K K->L M Results within ±5%? L->M M->J No N Equilibrium solubility achieved. Report result. M->N Yes

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol to a vial containing a precisely known volume (e.g., 2.0 mL) of the chosen solvent.[7] The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Cap the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 hours to facilitate dissolution. After 24 hours, let the vials stand for at least 2 hours at the same temperature to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom of the vial.

  • Filtration: Attach a 0.45 µm syringe filter (pre-selected for chemical compatibility with the solvent) and dispense the solution into a clean, pre-weighed vial. This step is crucial to remove any undissolved micro-particles.

  • Dilution and Analysis: Accurately dilute a known volume or weight of the filtered supernatant with a suitable solvent to bring the concentration within the calibrated range of your analytical method (e.g., HPLC). Analyze the diluted sample to determine the concentration.

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, continue to agitate the original sample vial for an additional 24 hours (48 hours total). Repeat steps 3-5. If the concentration measured at 48 hours is within ±5% of the concentration measured at 24 hours, equilibrium is considered achieved. If not, continue the process until two consecutive time points yield consistent results.

  • Data Reporting: Express solubility in standard units, such as mg/mL or mol/L.

Interpreting Results and Influencing Factors

The data generated from the protocol above can be compiled into a summary table for easy comparison.

Table for Recording Experimental Solubility Data

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Qualitative Classification
n-Hexane 25 e.g., Sparingly Soluble
Toluene 25 e.g., Soluble
Acetone 25 e.g., Freely Soluble
Ethanol 25 e.g., Very Soluble

| ...etc. | | | | |

Factors Influencing Solubility
  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[8] This is because the dissolution process is often endothermic. Investigating solubility at different temperatures (e.g., 4 °C, 25 °C, 37 °C) can provide valuable thermodynamic insights.

  • Polarity: As predicted by the "like dissolves like" principle, the highest solubility is expected in solvents with polarity similar to that of the solute. A plot of solubility versus the solvent's relative polarity can reveal important trends about the solute-solvent interactions.

  • Molecular Size: While less of a variable in this specific context, it is a general principle that larger molecules can be more difficult for solvent molecules to solvate, potentially leading to lower solubility.[8]

Conclusion

This guide has outlined a robust framework for the systematic evaluation of the solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. By combining theoretical structural analysis with a rigorous, self-validating experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in chemical research and development. The methodologies described herein are grounded in established principles of physical chemistry and are designed to ensure scientific integrity and reproducibility.

References

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition.
  • Scribd. (n.d.). Solubility Testing of Organic Compounds.
  • Course Hero. (2024, September 24). Solubility test for Organic Compounds.
  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026.
  • University of Toronto Scarborough. (n.d.). Solubility.
  • Unknown Source. (n.d.). Classification of organic compounds By solubility.
  • AAT Bioquest. (2022, April 18). What factors affect solubility?.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Wikipedia. (n.d.). Solubility.
  • PubChem, National Center for Biotechnology Information. (n.d.). 1-(2,5-dimethoxyphenyl)propan-1-ol.
  • Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry.

Sources

Exploratory

Stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the anticipated stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol under typical laboratory conditions. In the absence of extensive empirical data...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol under typical laboratory conditions. In the absence of extensive empirical data for this specific molecule, this document synthesizes information from analogous chemical structures and established principles of drug stability testing to offer a predictive framework for researchers, scientists, and drug development professionals. The guide outlines potential degradation pathways, recommended storage and handling procedures, and detailed protocols for conducting forced degradation studies to empirically determine the stability profile of this compound. The methodologies described are designed to be self-validating and are grounded in authoritative regulatory guidelines.

Introduction: Understanding the Molecule

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a substituted phenethylamine derivative. The structure, characterized by a dimethoxylated benzene ring attached to a secondary alcohol with a proximate isopropyl group, suggests several potential sites for chemical transformation. The 2,5-dimethoxy substitution pattern is found in a number of psychoactive compounds, making the stability of molecules within this class a subject of interest for forensic and pharmaceutical research.[1] A thorough understanding of a compound's stability is critical for ensuring the integrity of experimental results, the safety of developed therapeutics, and compliance with regulatory standards.[2] This guide will therefore focus on providing a robust framework for assessing the stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Molecular Structure:

Caption: Chemical structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Predicted Degradation Pathways

Based on the functional groups present in 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, several degradation pathways can be anticipated under stress conditions. These predictions are informed by the known reactivity of similar substituted phenethylamines and related aromatic alcohols.[3]

Key Potential Degradation Mechanisms:

  • Oxidation: The benzylic alcohol is a primary site for oxidation, which could lead to the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one. Further oxidative cleavage of the side chain or the aromatic ring is also possible under more strenuous conditions.[3] The electron-rich dimethoxy-substituted benzene ring is also susceptible to oxidative degradation.

  • Dehydration: Under acidic conditions and/or heat, the secondary alcohol can undergo dehydration to form an alkene, 1-(2,5-dimethoxyphenyl)-2-methylprop-1-ene.

  • O-Demethylation: The methoxy groups on the aromatic ring are potential sites for O-demethylation, particularly under acidic or high-temperature conditions, yielding phenolic derivatives.[3]

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This could involve complex reactions including oxidation and ring opening.

DegradationPathways Parent 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Dehydration Dehydration (e.g., Acid, Heat) Parent->Dehydration ODemethylation O-Demethylation (e.g., Acid, Heat) Parent->ODemethylation Ketone 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-one Oxidation->Ketone Alkene 1-(2,5-Dimethoxyphenyl)-2-methylprop-1-ene Dehydration->Alkene Phenol1 1-(2-Hydroxy-5-methoxyphenyl)-2-methylpropan-1-ol ODemethylation->Phenol1 Phenol2 1-(5-Hydroxy-2-methoxyphenyl)-2-methylpropan-1-ol ODemethylation->Phenol2

Caption: Predicted primary degradation pathways for the target compound.

Recommended Storage and Handling

To minimize degradation and ensure the integrity of the compound for research purposes, the following storage and handling procedures are recommended:

  • Storage Temperature: Store at 2-8°C in a tightly sealed container. For long-term storage, consider temperatures of -20°C or lower.

  • Protection from Light: Store in an amber vial or a light-blocking container to prevent photolytic degradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • pH Considerations: Avoid storage in strongly acidic or basic solutions unless the stability in such media has been established. The compound is expected to be most stable in neutral or slightly acidic solutions.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol requires a systematic approach involving forced degradation studies. These studies intentionally expose the compound to harsh conditions to accelerate degradation and identify potential degradants.[2][4] The results are crucial for developing stability-indicating analytical methods.[5][6]

General Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare stock solution (e.g., 1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Prep->Photolytic Neutralize Neutralize (for acid/base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC-UV/DAD/MS Analysis Dilute->HPLC Dilute->HPLC Purity Assess peak purity HPLC->Purity MassBalance Calculate mass balance Purity->MassBalance Identify Identify degradants (MS) MassBalance->Identify

Caption: General workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

The following protocols are designed to induce degradation of approximately 5-20%, which is ideal for the development of a stability-indicating method.[7] Time points for sampling should be determined empirically but can initially include 0, 2, 4, 8, 12, and 24 hours.

Protocol 1: Acid Hydrolysis

  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.[3]

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for analysis.

Protocol 2: Base Hydrolysis

  • Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Incubate the solution in a water bath at 60°C.

  • Withdraw aliquots at predetermined time points.

  • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute the neutralized samples with the mobile phase for analysis.

Protocol 3: Oxidative Degradation

  • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add 3% hydrogen peroxide to the solution and keep it at room temperature (25°C), protected from light.[3]

  • Collect samples at designated time points.

  • Directly dilute the samples with the mobile phase and inject them into the analytical system.

Protocol 4: Thermal Degradation (Solid State)

  • Place a known quantity of the solid compound in a vial.

  • Heat the vial in an oven at a temperature significantly above accelerated storage conditions (e.g., 80°C).

  • At each time point, dissolve a portion of the solid in a suitable solvent.

  • Dilute to the target concentration for analysis.

Protocol 5: Photolytic Degradation

  • Expose a solution of the compound (e.g., 1 mg/mL in methanol) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.

  • A control sample should be protected from light.

  • Analyze the exposed and control samples at appropriate time intervals.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.[6] High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD) and Mass Spectrometry (MS) is the preferred technique for this purpose.

HPLC Method Development

A reversed-phase HPLC method is generally suitable for the analysis of phenethylamine derivatives.[8][9]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of the parent compound from potential degradants with varying polarities.[10]

  • Detection: UV detection should be performed at a wavelength where the parent compound and potential degradants have significant absorbance. A DAD allows for the assessment of peak purity.

  • Mass Spectrometry: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.[11][12]

Data Interpretation and Mass Balance

A critical aspect of stability testing is the mass balance, which is an accounting of the initial amount of the drug substance and the amounts of the drug substance remaining and its degradation products.[3] A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected.

Summary of Potential Degradants and Analytical Signatures

The following table summarizes the predicted degradation products and their expected analytical signatures. This information can guide the interpretation of data from forced degradation studies.

Degradation Pathway Potential Degradant Expected Change in Polarity Expected Mass Change (from Parent) Analytical Notes
Oxidation 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-oneMore Polar-2 DaWill likely have a different UV spectrum due to the new chromophore.
Dehydration 1-(2,5-Dimethoxyphenyl)-2-methylprop-1-eneLess Polar-18 DaMay be volatile. GC-MS could be a complementary analytical technique.
O-Demethylation 1-(2-Hydroxy-5-methoxyphenyl)-2-methylpropan-1-olMore Polar-14 DaThe presence of a phenolic hydroxyl group may alter chromatographic behavior.
O-Demethylation 1-(5-Hydroxy-2-methoxyphenyl)-2-methylpropan-1-olMore Polar-14 DaSimilar to the other phenolic degradant, but may have a different retention time.

Conclusion

References

  • ResearchGate. (n.d.). The possible degradation pathways of compound 1 and the proposed mass...
  • PubMed. (2024, April 9). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

  • MDPI. (2024, February 7). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]

  • Indian Pharmaceutical Association. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Retrieved from [Link]

  • (n.d.). III Analytical Methods.
  • SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]

  • (n.d.).
  • DOI. (n.d.). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for. Retrieved from [Link]

  • (n.d.). Amines related to 2,5-dimethoxyphenethylamine , Hive Novel Discourse.
  • NIH. (n.d.). 1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID - PubChem. Retrieved from [Link]

  • PubMed. (2021, August 4). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Retrieved from [Link]

  • MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. Retrieved from [Link]

  • Pharma Science Monitor. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Retrieved from [Link]

  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. Retrieved from [Link]

  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • (n.d.). EPA Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extractions and Capillary Colum Gas Chrom.
  • PubMed. (2006, March 15). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. Retrieved from [Link]

  • (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column.
  • Cheméo. (n.d.). 2,5-Dimethoxy-4-methyl-«beta»-phenethylamine-M (O-desmethyl), bisTFA, II. Retrieved from [Link]

  • MDPI. (2023, March 3). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. Retrieved from [Link]

  • MDPI. (2021, June 4). (E)-1-(3,4-Dimethoxyphenyl)-2-methyl-3-phenylprop-2-en-1-one: A P-Type Acid-Stable Photochromic α-Methylchalcone. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermogravimetric Analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction Chemical Identity and Synthesis Chemical Structure: Systematic Name: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Molecular Formula: C₁₂H₁₈O₃ Mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identity and Synthesis

Chemical Structure:

  • Systematic Name: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

  • Molecular Formula: C₁₂H₁₈O₃

  • Molecular Weight: 210.27 g/mol

Plausible Synthesis Route via Grignard Reaction:

A common and effective method for the synthesis of secondary alcohols, such as 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is the Grignard reaction.[1] This involves the reaction of an appropriate Grignard reagent with an aldehyde. In this case, isobutylmagnesium bromide would be reacted with 2,5-dimethoxybenzaldehyde.

The reaction proceeds in two key steps:

  • Nucleophilic Addition: The nucleophilic isobutyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde.

  • Aqueous Workup: The resulting magnesium alkoxide intermediate is then protonated in an aqueous acidic workup to yield the final secondary alcohol product.

G A Sample Preparation (5-10 mg powder) B Instrument Setup (Inert Atmosphere, N2) A->B C Thermal Program (30°C to 600°C at 10°C/min) B->C D Data Collection (Mass vs. Temperature) C->D E Data Analysis (TGA and DTG Curves) D->E

A general workflow for the thermogravimetric analysis of an organic compound.

Expected Thermogravimetric Profile (A Hypothetical Analysis)

In the absence of experimental data, a hypothetical TGA and DTG profile for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol can be constructed based on the thermal behavior of structurally related compounds.

Thermal EventEstimated Temperature (°C)Expected Mass Loss (%)Description
Initial Volatilization< 150MinorLoss of residual solvent or adsorbed moisture.
Onset of Decomposition (Tonset) ~180 - 220 -The temperature at which significant decomposition begins.
Peak Decomposition (Tpeak) ~230 - 280 MajorThe temperature of the maximum rate of mass loss.
Final Residue at 600°C-< 5%Expected to be minimal in an inert atmosphere.

The TGA curve is expected to show a single, significant mass loss step, indicating that the decomposition of the molecule occurs in a relatively narrow temperature range. The DTG curve would correspondingly show a single, prominent peak. The thermal stability is anticipated to be moderate, typical for a secondary benzylic alcohol.

Plausible Thermal Decomposition Pathways

The thermal decomposition of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in an inert atmosphere is likely to proceed through a free-radical mechanism. The following are plausible initial fragmentation steps based on bond dissociation energies:

  • Benzylic C-C Bond Cleavage: The bond between the benzylic carbon (C1) and the isobutyl group is a likely point of initial cleavage due to the resonance stabilization of the resulting benzylic radical. This would lead to the formation of a 2,5-dimethoxybenzyl radical and an isobutyl radical.

  • Dehydration: The loss of the hydroxyl group as a water molecule is a common decomposition pathway for alcohols. This would likely occur via an intramolecular or intermolecular mechanism, leading to the formation of an unsaturated species.

  • Decomposition of the Dimethoxybenzene Moiety: At higher temperatures, the dimethoxybenzene ring is expected to fragment. The methoxy groups are susceptible to cleavage, potentially forming methanol or formaldehyde, followed by the breakdown of the aromatic ring itself.

G cluster_compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol cluster_pathways Initial Decomposition Pathways cluster_products Initial Products A Initial Compound B Benzylic C-C Cleavage A->B Lower Energy C Dehydration (Loss of H2O) A->C D Methoxy Group Cleavage A->D Higher Energy E 2,5-Dimethoxybenzyl Radical + Isobutyl Radical B->E F Unsaturated Intermediate C->F G Phenolic Intermediate D->G

Proposed initial thermal decomposition pathways for the target molecule.

Data Interpretation and Applications

The TGA data for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol provides critical insights into its thermal stability. The Tonset value is a key parameter for defining the upper-temperature limit for handling, storage, and processing of the compound. For drug development professionals, this information is crucial for:

  • Formulation Studies: Understanding the thermal stability is essential for selecting appropriate excipients and manufacturing processes (e.g., milling, granulation, and tablet compression) that do not induce degradation of the active pharmaceutical ingredient (API).

  • Shelf-life and Storage Conditions: The TGA profile can help in predicting the long-term stability of the compound and in establishing appropriate storage conditions.

  • Compatibility Studies: TGA can be used to assess the thermal compatibility of the API with various excipients.

In the field of materials science, this compound could be explored as a precursor or additive in the synthesis of new polymers or functional materials. Its thermal decomposition characteristics would be a determining factor in its suitability for such applications.

Conclusion

While this guide presents a hypothetical thermogravimetric analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, it is grounded in established scientific principles and data from analogous structures. The provided protocol offers a robust starting point for experimental investigation. A definitive understanding of the thermal properties of this compound will, of course, require empirical TGA data. Such data will be invaluable for its potential development in pharmaceuticals and other scientific applications.

References

  • University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]

Sources

Exploratory

X-Ray Crystallographic Analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide to Stereochemical and Conformational Elucidation

As an Application Scientist in structural chemistry, I frequently encounter challenges in resolving the solid-state structures of sterically encumbered, amphiphilic small molecules. 1-(2,5-Dimethoxyphenyl)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

As an Application Scientist in structural chemistry, I frequently encounter challenges in resolving the solid-state structures of sterically encumbered, amphiphilic small molecules. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol serves as an excellent model compound for advanced crystallographic study. Structurally related to phenylethanolamine bioisosteres and 5-HT receptor ligand precursors [1], this compound presents specific crystallographic challenges due to its lipophilic aromatic core, bulky isopropyl chain, and polar hydroxyl group.

This whitepaper provides a comprehensive, self-validating workflow for the X-ray crystallographic elucidation of this molecule, focusing on the causality behind experimental choices, absolute structure determination, and conformational analysis.

Structural Rationale & Conformational Predictions

Before initiating crystallization, a rigorous structural assessment is required to anticipate solid-state behavior.

  • Stereochemistry: A common misconception is that this molecule possesses two chiral centers. However, the C2 carbon is bonded to a methyl group and a C3 methyl group (forming an isopropyl group, −CH(CH3​)2​ ). Because C2 bears two identical methyl substituents, it is achiral . Therefore, C1 is the sole stereocenter .

  • Steric Hindrance: The bulky isopropyl group sits adjacent to the 2,5-dimethoxyphenyl ring. To minimize steric clash, the 2-methoxy group is forced into a coplanar conformation with the aromatic ring, pointing away from the alkyl chain.

  • Hydrogen Bonding: The single hydroxyl group at C1 acts as the primary hydrogen bond donor, likely forming intermolecular O−H⋯O networks with the methoxy oxygens of adjacent molecules, driving the crystal packing.

ConformationalLogic Root 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol C1 C1 Chiral Center (Hydroxyl Group) Root->C1 C2 C2 Achiral Center (Isopropyl Group) Root->C2 Arom 2,5-Dimethoxyphenyl Ring Root->Arom Hbond Intermolecular O-H...O Hydrogen Bonding C1->Hbond Steric1 Minimizes Gauche Interactions C2->Steric1 Steric2 2-Methoxy Coplanarity Avoids Alkyl Clash Arom->Steric2

Figure 1: Conformational drivers dictating the solid-state geometry of the compound.

Crystal Growth Dynamics: The Vapor Diffusion Protocol

Causality of Choice: Evaporative crystallization of amphiphilic alcohols often yields twinned crystals or microcrystalline aggregates due to rapid supersaturation. Vapor diffusion allows for a highly controlled, slow approach to the metastable zone, which is critical for growing diffraction-quality single crystals.

Step-by-Step Methodology: Vapor Diffusion
  • Dissolution: Dissolve 10–15 mg of the synthesized compound in 0.5 mL of Ethyl Acetate (solvent) within a 2 mL inner glass vial. Ethyl acetate perfectly solvates both the polar hydroxyl and the lipophilic aromatic ring.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial to remove dust, which acts as heterogeneous nucleation sites and causes multi-crystal clustering.

  • Antisolvent Chamber: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Heptane (antisolvent).

  • Sealing & Incubation: Cap the 20 mL vial tightly with a Teflon-lined cap. Store in a vibration-free environment at a stable ambient temperature (20 °C) for 3–7 days.

  • Harvesting: As heptane vapor slowly diffuses into the ethyl acetate, the solubility drops, yielding well-faceted single crystals.

X-Ray Diffraction & Absolute Structure Determination

Depending on the synthetic origin of the compound (asymmetric synthesis vs. racemic mixture), the crystallographic parameters will differ significantly. The table below summarizes the expected quantitative data for both scenarios.

Table 1: Anticipated Quantitative Crystallographic Parameters

ParameterRacemic Mixture (Conglomerate/Racemate)Enantiopure (Asymmetric Synthesis)
Crystal System MonoclinicOrthorhombic / Monoclinic
Space Group P21​/c P21​21​21​ or P21​
Z (Molecules/Unit Cell) 44 or 2
Optimal Radiation Mo (0.7107 Å) or Cu Cu (1.5418 Å) - Mandatory
Absolute Structure N/A (Centrosymmetric)Flack parameter ≈0.00(10)
Step-by-Step Methodology: Data Collection
  • Cryo-Mounting: Coat a selected crystal in paratone oil, mount it on a MiTeGen loop, and immediately flash-cool to 100 K using a nitrogen cold stream. Causality: Cryo-cooling suppresses the thermal displacement parameters ( Uiso​ ) of the highly flexible isopropyl and methoxy groups, preventing electron density smearing and improving high-angle resolution.

  • X-Ray Exposure: Utilize a microfocus Cu source . Causality: Because this is a "light-atom" structure containing only C, H, and O, Mo radiation does not provide sufficient anomalous scattering to determine the absolute configuration of C1. Cu maximizes the anomalous signal required for calculating the Flack parameter [2].

  • Integration: Process the diffraction frames and apply an empirical absorption correction (e.g., SADABS) to account for crystal shape and X-ray absorption.

Workflow A 1. Vapor Diffusion (EtOAc/Heptane) B 2. Cryo-Cooling (100 K) A->B C 3. Cu K-alpha Diffraction B->C D 4. Dual-Space Phasing (SHELXT) C->D E 5. Least-Squares Refinement (SHELXL) D->E

Figure 2: End-to-end crystallographic workflow for small molecule structural elucidation.

Phase Problem Solution & Self-Validating Refinement

To ensure trustworthiness, the structural refinement must act as a self-validating system. We utilize the industry-standard SHELX suite [3, 4].

Step-by-Step Methodology: Phasing and Refinement
  • Structure Solution (): Run the dual-space algorithm SHELXT. It will automatically assign the correct space group based on systematic absences and locate all non-hydrogen atoms (C and O) by expanding the data to the P1 space group and testing Laue symmetry [3].

  • Anisotropic Refinement (): Refine the structure using full-matrix least-squares on F2 . Convert all carbon and oxygen atoms to anisotropic displacement parameters to model their ellipsoidal thermal motion [4].

  • Hydrogen Atom Treatment (Critical Step):

    • Carbon-bound Hydrogens: Place geometrically using a riding model ( Uiso​(H)=1.2Ueq​(C) for CH/CH2​ , and 1.5Ueq​(C) for CH3​ ).

    • Hydroxyl Hydrogen: Do not place the O-H hydrogen geometrically. It must be located objectively from the residual electron density in the difference Fourier map. Once found, refine its coordinates freely (or with a mild DFIX restraint of ~0.84 Å) to validate the true geometry of the intermolecular hydrogen-bonding network.

  • Absolute Structure Validation: If the crystal is enantiopure, SHELXL will calculate the Flack parameter using Parsons' quotient method [2]. A self-validating model will yield a Flack parameter of 0.00 with a standard uncertainty of <0.10 , confirming the absolute configuration of the C1 stereocenter.

References

  • Manera, C., et al. (1994). X-ray analysis, theoretical studies and α-adrenergic biopharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanol and its morpholine analogue. European Journal of Medicinal Chemistry. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 249-259. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Foundational

The Structural and Synthetic Relationship Between 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and DOM

An In-Depth Technical Guide on 4-Alkyl Substituent Branching in Phenethylamine Hallucinogens Executive Summary & Chemical Architecture In the rational design of serotonergic psychedelics, the "DOx" family of substituted...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-Alkyl Substituent Branching in Phenethylamine Hallucinogens

Executive Summary & Chemical Architecture

In the rational design of serotonergic psychedelics, the "DOx" family of substituted amphetamines—most notably DOM (2,5-Dimethoxy-4-methylamphetamine) —serves as a critical pharmacophore for probing the 5-HT2A receptor. The defining feature of the DOx series is the substitution at the 4-position of the aromatic ring, which dictates both receptor affinity and intrinsic efficacy.

The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (CAS 26172-15-6) is not a psychoactive end-product itself. Rather, it is the critical, rate-limiting synthetic intermediate used to synthesize DOIB (2,5-dimethoxy-4-isobutylamphetamine) , a higher structural homologue of DOM. While DOM possesses a simple 4-methyl group, DOIB features a 4-isobutyl (2-methylpropyl) group. Synthesizing this branched homologue requires establishing the branched carbon framework on the 2,5-dimethoxybenzene nucleus before elaborating the amphetamine side chain. The target alcohol serves exactly this purpose.

Receptor Binding & Steric Implications

The primary reason researchers like David E. Nichols and Robert A. Oberlender synthesized DOIB—using 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol as the precursor—was to map the spatial dimensions of the 5-HT2A receptor's orthosteric binding site .

By comparing DOM with its branched homologues (DOIB and DOSB), researchers discovered a critical causality in receptor mechanics: the 5-HT2A receptor can accommodate significant lipophilic bulk at the 4-position, but the proximity of the branching to the aromatic ring dictates whether the molecule acts as a full agonist or a low-efficacy partial agonist .

Table 1: Pharmacological Comparison of DOM and Branched Homologues
Compound4-Position SubstituentBranching Proximity5-HT2A Affinity (Ki)LSD Generalization (ED50)
DOM MethylNone~18.6 nM0.148 mg/kg
DOIB Isobutyl (2-methylpropyl)Beta to ringHighActive (High Potency)
DOSB sec-Butyl (2-butyl)Alpha to ring~7.8 nM1.80 mg/kg (Low Potency)

Mechanistic Insight: Notice that DOSB has a higher binding affinity (7.8 nM) than DOM (18.6 nM), yet requires a much higher dose to generalize to LSD (1.80 mg/kg). This occurs because branching at the alpha-carbon (adjacent to the ring) creates a severe steric clash that prevents the aromatic ring from forming optimal π−π stacking interactions with receptor residues (e.g., Phe340). DOIB , derived from our target alcohol, moves the branching to the beta-carbon. This relieves the steric clash, allowing the molecule to tightly bind and induce the necessary conformational shift for robust Gq/11 protein signaling .

Pathway L1 DOx Agonist (DOM / DOIB) R1 5-HT2A Receptor L1->R1 Orthosteric Binding G1 Gq/11 Protein R1->G1 Conformational Shift E1 Phospholipase C (PLC) G1->E1 Alpha-Subunit Activation M1 IP3 E1->M1 PIP2 Hydrolysis M2 DAG E1->M2 PIP2 Hydrolysis O1 Intracellular Ca2+ Release M1->O1 ER Calcium Channel

Caption: 5-HT2A receptor Gq/11 signaling cascade activated by DOx family agonists.

Synthetic Workflows & Self-Validating Protocols

To synthesize the DOM homologue DOIB, the isobutyl framework must be constructed via Friedel-Crafts acylation followed by reduction. The protocols below detail the synthesis and downstream utilization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Protocol 1: Chemoselective Reduction to 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Objective: Convert the sterically hindered ketone (1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one) to the secondary benzylic alcohol. Causality & Validation: Sodium borohydride ( NaBH4​ ) is selected over stronger reducing agents (like LiAlH4​ ) to prevent premature hydrogenolysis of the benzylic C-O bond. The reaction is run in dry ethanol to provide a protic source for the intermediate alkoxyborate complex.

  • Solvation: Dissolve 21.5 mmol of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one in 25 mL of anhydrous ethanol.

  • Hydride Addition: Add 21.5 mmol of NaBH4​ in portions.

    • Validation Checkpoint: Minimal effervescence should occur. Excessive bubbling indicates the reaction of hydride with trace moisture; the use of anhydrous solvent minimizes this side reaction, ensuring stoichiometric efficiency.

  • Reaction Propagation: Stir at room temperature for 2.5 hours.

    • Validation Checkpoint: Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate mobile phase should show the complete disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot.

  • Quench & Separation: Concentrate under vacuum to remove ethanol, then partition the residue between dichloromethane ( CH2​Cl2​ ) and water.

    • Validation Checkpoint: The biphasic separation isolates the lipophilic product in the lower organic layer, while water-soluble borate salts are sequestered in the aqueous layer.

  • Isolation: Evaporate the organic phase to yield 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Protocol 2: Benzylic Deoxygenation to 2,5-Dimethoxyisobutylbenzene

Objective: Remove the benzylic hydroxyl group to establish the alkyl framework of DOIB. Causality & Validation: The benzylic alcohol is highly susceptible to hydrogenolysis due to the stability of the intermediate benzylic radical/cation. Catalytic hydrogenation is employed to cleanly strip the oxygen.

  • Preparation: Dissolve the isolated alcohol in glacial acetic acid containing a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (e.g., 50 psi) in a Parr hydrogenator.

    • Validation Checkpoint: The uptake of hydrogen gas will cease exactly once the stoichiometric equivalent is consumed, providing a real-time kinetic readout of reaction completion.

  • Filtration: Filter the mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst.

  • Neutralization: Neutralize the acetic acid filtrate and extract with a non-polar solvent to isolate the pure alkylarene. This intermediate is now ready for Vilsmeier-Haack formylation and Henry condensation to yield the final amphetamine.

Synthesis A 1,4-Dimethoxybenzene B Ketone Intermediate A->B Isobutyryl Cl AlCl3 C Target Alcohol CAS: 26172-15-6 B->C NaBH4 EtOH D DOIB (DOM Homologue) C->D 1. Pd/C, H2 2. Vilsmeier 3. Nitroethane 4. LiAlH4

Caption: Synthetic pathway from 1,4-dimethoxybenzene to DOIB via the target alcohol intermediate.

References

  • Oberlender RA, Kothari PJ, Nichols DE, Zabik JE. "Substituent branching in phenethylamine-type hallucinogens: a comparison of 1-[2,5-dimethoxy-4-(2-butyl)phenyl]-2-aminopropane and 1-[2,5-dimethoxy-4-(2-methylpropyl)phenyl]-2-aminopropane". Journal of Medicinal Chemistry. 1984. URL:[Link]

  • Wikipedia Contributors. "2,5-Dimethoxy-4-sec-butylamphetamine". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wikipedia Contributors. "PiHKAL: A Chemical Love Story". Wikipedia, The Free Encyclopedia. URL:[Link]

Exploratory

Potential psychoactive properties of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

An In-depth Technical Guide on the Potential Psychoactive Properties of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Abstract This technical guide provides a comprehensive analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Potential Psychoactive Properties of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a compound structurally related to the well-known 2C-series of psychedelic phenethylamines. Due to a lack of direct pharmacological data on this specific molecule, this paper synthesizes information from analogous structures to forecast its potential psychoactive properties, receptor binding profile, and mechanism of action. We present a plausible synthetic route, detailed protocols for its in vitro evaluation, and a discussion of the key structure-activity relationships (SAR) that likely govern its biological effects. The central hypothesis is that while the 2,5-dimethoxyphenyl moiety serves as a serotonergic pharmacophore, the presence of a β-hydroxyl group and an α-isopropyl group will critically attenuate its psychoactive potential compared to its phenethylamine and amphetamine congeners.

Introduction and Structural Analysis

The field of psychoactive drug research is continually expanding, with a significant focus on understanding the nuanced structure-activity relationships that dictate a compound's interaction with neural receptors. The substituted phenethylamines, particularly those with a 2,5-dimethoxy substitution pattern on the phenyl ring, represent a cornerstone of psychedelic research.[1] Compounds such as 2C-B (4-Bromo-2,5-dimethoxyphenethylamine) and DOM (2,5-Dimethoxy-4-methylamphetamine) are potent agonists at the serotonin 2A (5-HT2A) receptor, an interaction considered essential for their hallucinogenic activity.[2][3]

The subject of this guide, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, contains this key 2,5-dimethoxyphenyl pharmacophore. However, its side chain deviates significantly from the classic phenethylamine backbone. It is a phenylpropanolamine derivative, characterized by:

  • A hydroxyl group (-OH) on the carbon directly attached to the phenyl ring (the benzylic or β-position).

  • An isopropyl group attached to the same benzylic carbon (resulting from the "2-methylpropan-" structure).

  • The conspicuous absence of an amine group , which is a defining feature of the classical phenethylamine and amphetamine psychedelics.[4]

These structural modifications are profound and are expected to dramatically alter the compound's pharmacological profile, primarily by increasing its polarity—which may hinder its ability to cross the blood-brain barrier—and by introducing significant steric bulk at the receptor-binding interface.

Physicochemical Properties

A summary of the predicted and known physicochemical properties for the title compound and a key comparator, 2C-B, are presented below.

Property1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Molecular Formula C₁₂H₁₈O₃C₁₀H₁₄BrNO₂
Molecular Weight 210.27 g/mol 260.13 g/mol
Predicted XLogP3 2.22.6
Hydrogen Bond Donors 11 (as -NH₂)
Hydrogen Bond Acceptors 32
CAS Number Not available66142-81-2

Data for the title compound are computed. Data for 2C-B is for comparison.

Proposed Synthesis Pathway

A chemically sound and efficient method for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is the Grignard reaction. This approach involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.

Reaction: 2,5-Dimethoxybenzaldehyde reacts with Isopropylmagnesium Bromide, followed by an acidic workup, to yield the target secondary alcohol.

Synthesis reagent1 2,5-Dimethoxybenzaldehyde intermediate Magnesium Alkoxide Intermediate reagent1->intermediate 1. Diethyl Ether reagent2 Isopropylmagnesium Bromide (i-PrMgBr) reagent2->intermediate product 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol intermediate->product 2. H₃O⁺ (Workup)

Caption: Proposed Grignard synthesis of the target compound.

Experimental Protocol: Grignard Synthesis
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

  • Grignard Formation: Add anhydrous diethyl ether, followed by the dropwise addition of 2-bromopropane (1.2 eq) to initiate the formation of Isopropylmagnesium Bromide. The reaction is typically initiated with gentle heating or a crystal of iodine.

  • Aldehyde Addition: Once the Grignard reagent has formed (solution turns cloudy and grey), cool the flask to 0°C in an ice bath. Add a solution of 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Cool the reaction back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to yield the final product.

Potential Pharmacology and Mechanism of Action

The psychoactive effects of phenethylamines like 2C-B are primarily mediated by their action as agonists at 5-HT2A and 5-HT2C receptors.[5][6][7] The potential of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol to elicit similar effects is entirely dependent on how its structural modifications influence its ability to bind to and activate these same receptors.

Structure-Activity Relationship (SAR) Analysis
  • 2,5-Dimethoxy Pharmacophore: This substitution pattern is crucial for high-affinity binding at 5-HT2A receptors.[8][9] The methoxy groups are believed to orient the molecule correctly within the receptor's binding pocket. It is reasonable to assume that the title compound retains the potential to interact with this receptor.

  • β-Hydroxyl Group: The introduction of a hydroxyl group at the benzylic position dramatically increases the molecule's polarity. This is expected to significantly reduce its ability to penetrate the blood-brain barrier (BBB). Furthermore, this hydroxyl group may form hydrogen bonds within the receptor binding site that are different from those formed by the amine group in traditional phenethylamines, potentially altering its functional activity from agonism to antagonism.[10]

  • α-Isopropyl Group: Amphetamines possess an α-methyl group, which enhances their psychoactive and stimulant properties by inhibiting monoamine oxidase and increasing neurotransmitter release.[3] An α-isopropyl group is substantially larger. This steric bulk may create an unfavorable interaction (steric hindrance) within the 5-HT2A binding pocket, which is known to be sensitive to the size of substituents. This could lead to a significant decrease in binding affinity or prevent the conformational change required for receptor activation.

Mechanism cluster_receptor 5-HT2A Receptor receptor Binding Pocket Orthosteric Site Allosteric Site neuron Postsynaptic Neuron receptor->neuron Activation (IP₃/DAG Pathway) receptor->neuron Weak or No Activation compound Target Compound (1-(2,5-...)ol) compound->receptor:p1 Potential Steric Hindrance (α-isopropyl group) Altered H-Bonding (β-hydroxyl group) agonist Known Agonist (e.g., 2C-B) agonist->receptor:p1 High Affinity Binding & Conformational Change

Caption: Hypothetical interaction at the 5-HT2A receptor.

Protocols for In Vitro Pharmacological Evaluation

To validate the hypotheses derived from SAR analysis, a series of in vitro experiments are necessary.

Protocol 1: Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

  • Methodology:

    • Membrane Preparation: Use cell membranes from HEK293 cells stably expressing the human receptor of interest.

    • Assay: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 37°C).

    • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Activity Assay (Calcium Flux)
  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor, and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).

  • Methodology:

    • Cell Culture: Use CHO-K1 or HEK293 cells co-expressing the human 5-HT2A receptor and a G-protein that couples to a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Assay (Agonist Mode): Add increasing concentrations of the test compound to the cells and measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

    • Assay (Antagonist Mode): Pre-incubate the cells with increasing concentrations of the test compound before adding a known concentration of a reference agonist (e.g., serotonin). Measure the inhibition of the agonist-induced fluorescence signal.

    • Analysis: Generate dose-response curves to determine EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist like serotonin.

Conclusion and Future Directions

Based on a thorough analysis of its structure-activity relationships, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is unlikely to be a potent psychoactive compound in the same class as the 2C-x series of phenethylamines. The presence of a β-hydroxyl group and a bulky α-isopropyl group, combined with the absence of a terminal amine, are predicted to critically reduce its ability to cross the blood-brain barrier and effectively bind to and activate 5-HT2A receptors. It is more likely to be a weak partial agonist or even an antagonist at these sites, with negligible central nervous system activity.

The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of these hypotheses. Future research should focus on the synthesis and in vitro characterization of this molecule to confirm its receptor binding profile and functional activity. Such studies are crucial for building a more complete understanding of the structural requirements for serotonergic receptor modulation.

References

  • Wikipedia. (n.d.). Substituted phenethylamine. Retrieved March 14, 2026, from [Link]

  • Wikipedia. (n.d.). Phenethylamine. Retrieved March 14, 2026, from [Link]

  • Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 99, 54-61. Available from: [Link]

  • Spirit Pharmacist. (2024, May 2). Phenethylamines: Dopamine Release and Duration of Action. Retrieved March 14, 2026, from [Link]

  • Braden, M. R., et al. (2014). Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists. Journal of Medicinal Chemistry, 57(7), 3358-3368. Available from: [Link]

  • ResearchGate. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved March 14, 2026, from [Link]

  • Garrido, N. M., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 759. Available from: [Link]

  • Brandt, S. D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 10, 843. Available from: [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available from: [Link]

  • The Hive. (n.d.). Amines related to 2,5-dimethoxyphenethylamine. Retrieved March 14, 2026, from [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244. Available from: [Link]

  • American Chemical Society. (2023, May 22). 2-Phenylethylamine. Retrieved March 14, 2026, from [Link]

  • Acuña-Castillo, C., et al. (2002). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. British Journal of Pharmacology, 136(4), 550-556. Available from: [Link]

  • Lin, H. R., et al. (2016). Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. Neuropsychiatry (London), 6(4), 1-8. Available from: [Link]

  • Ramaekers, J. G., et al. (2023). Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. bioRxiv. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Grignard Synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary The synthesis of 1-(2,5-dimethoxyphenyl)-2-methylpropa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary

The synthesis of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol via the Grignard addition of isopropylmagnesium bromide to 2,5-dimethoxybenzaldehyde is a fundamental yet highly nuanced transformation. This secondary benzylic alcohol serves as a critical building block in the development of phenethylamine-derived therapeutics and targeted pharmaceutical agents. This application note details a robust, self-validating protocol designed to maximize yield while suppressing competitive side reactions.

Mechanistic Rationale & Expert Insights

To execute this synthesis with high fidelity, one must understand the causality behind the reagent selection and reaction conditions:

  • Reaction Pathway: The transformation proceeds via a classical polar 1,2-nucleophilic addition. While some sterically hindered substrates may deviate into single-electron-transfer (SET) radical pathways, modern mechanistic studies confirm that additions of aliphatic Grignard reagents to standard aldehydes predominantly follow the polar mechanism1[1].

  • Reagent & Solvent Selection: Isopropylmagnesium bromide is selected over its chloride counterpart due to its optimal balance of nucleophilicity and commercial stability. Anhydrous Tetrahydrofuran (THF) is the strictly preferred solvent; its oxygen lone pairs strongly coordinate with the magnesium center, breaking down unreactive polymeric Grignard aggregates into highly reactive monomeric species2[2].

  • Mitigating Side Reactions (β-Hydride Transfer): 2,5-Dimethoxybenzaldehyde lacks α-protons, elegantly precluding competitive enolization. However, because the isopropyl group possesses β-hydrogens, there is a minor risk of a Meerwein-Ponndorf-Verley-type reduction, where the Grignard reagent acts as a hydride donor, reducing the aldehyde to 2,5-dimethoxybenzyl alcohol while liberating propene3[3]. To suppress this, the electrophile is added strictly at 0 °C, ensuring the kinetically favored 1,2-addition outpaces the reduction pathway.

  • Chelation Control: The ortho-methoxy group on the benzaldehyde ring plays a pivotal role. It coordinates with the magnesium atom of the Grignard reagent, pre-organizing the transition state and accelerating the nucleophilic attack at the carbonyl carbon.

Reagent Stoichiometry & Properties

The following table summarizes the quantitative data required for a 10.0 mmol scale synthesis. A 1.2 equivalent excess of the Grignard reagent is used to account for trace moisture and to drive the reaction to completion.

ReagentMW ( g/mol )EquivalentsAmountMolesRole
2,5-Dimethoxybenzaldehyde166.181.01.66 g10.0 mmolElectrophile
Isopropylmagnesium bromide (2.0 M in THF)147.311.26.0 mL12.0 mmolNucleophile
Anhydrous THF72.11-20 mL-Solvent
Saturated aq. NH₄Cl53.49Excess15 mL-Quenching Agent
Ethyl Acetate (EtOAc)88.11-3 x 20 mL-Extraction Solvent

Visualizations: Workflow and Mechanism

Workflow A 1. Setup & Purge Flame-dried flask, N2/Ar atm B 2. Reagent Loading iPrMgBr in THF, 0 °C A->B C 3. Nucleophilic Addition Dropwise 2,5-dimethoxybenzaldehyde B->C D 4. Reaction Maturation Warm to RT, 2 hours C->D E 5. Quenching Sat. aq. NH4Cl at 0 °C D->E F 6. Workup & Extraction EtOAc/H2O phase separation E->F G 7. Purification Flash Chromatography F->G

Figure 1: Step-by-step experimental workflow for the Grignard synthesis.

Mechanism SM 2,5-Dimethoxybenzaldehyde + iPrMgBr TS Nucleophilic Attack (Mg-O chelation) SM->TS THF, 0 °C INT Magnesium Alkoxide Intermediate TS->INT 1,2-Addition PROD 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol INT->PROD NH4Cl Quench

Figure 2: Mechanistic pathway highlighting the alkoxide intermediate formation and quench.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical step includes built-in observational checks to ensure the integrity of the reaction before proceeding.

Phase 1: Setup and Activation
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with dry Nitrogen or Argon for 10 minutes.

    • Validation Check: The flask must remain cool to the touch with no visible condensation. The gas bubbler should show a steady, positive pressure seal.

  • Electrophile Solution: In a separate dry vial, dissolve 1.66 g of 2,5-dimethoxybenzaldehyde in 10 mL of anhydrous THF.

    • Validation Check: The solution should be completely clear and pale yellow. Any cloudiness indicates moisture contamination.

Phase 2: Nucleophilic Addition
  • Grignard Loading: Transfer 6.0 mL of Isopropylmagnesium bromide (2.0 M in THF) into the main reaction flask via a dry syringe. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

  • Addition: Using a syringe pump or careful manual addition, add the aldehyde solution dropwise over 15–20 minutes.

    • Validation Check: Monitor the internal temperature; it must not exceed 5 °C. A transient deepening of the yellow color to a slight orange hue indicates the successful formation of the magnesium alkoxide intermediate.

Phase 3: Maturation and In-Process Control
  • Maturation: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 hours.

  • TLC Validation: After 2 hours, withdraw a 0.1 mL aliquot. Quench it in a micro-tube with 0.5 mL saturated NH₄Cl and extract with 0.5 mL EtOAc. Spot the organic layer on a silica gel TLC plate against the starting aldehyde (Eluent: 8:2 Hexanes:EtOAc).

    • Validation Check: The starting material (UV active, Rf​≈0.6 ) should be completely consumed. A new, lower-running spot ( Rf​≈0.3 ) corresponding to the secondary alcohol should be visible (stains dark blue/purple with anisaldehyde).

Phase 4: Quenching and Workup
  • Quenching: Re-cool the reaction flask to 0 °C. Carefully add 15 mL of saturated aqueous NH₄Cl dropwise.

    • Causality Note: Saturated NH₄Cl is used instead of strong mineral acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed secondary benzylic alcohol into a styrene derivative4[4].

    • Validation Check: Initial drops will cause mild effervescence as excess Grignard reagent is destroyed. The quench is complete when gas evolution ceases and the magnesium salts dissolve into the aqueous layer, leaving a clear biphasic system.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Drying: Wash the combined organic layers with 20 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Phase 5: Purification
  • Chromatography: Purify the crude mixture via flash column chromatography on silica gel using a gradient elution of Hexanes to 20% EtOAc in Hexanes. Pool the product-containing fractions and concentrate in vacuo to afford pure 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol.

Analytical Characterization

To confirm the structural identity of the synthesized 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol, the following spectral features should be observed:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the diagnostic doublet of the benzylic carbinol proton ( 4.6 ppm, 1H), the two sharp singlets corresponding to the methoxy groups ( 3.7-3.8 ppm, 6H), and the distinct isopropyl methyl doublets ( 0.8-1.0 ppm, 6H).

  • IR (ATR): A broad, strong absorption band at 3400 cm⁻¹ confirms the presence of the newly formed hydroxyl (-OH) group, while the absence of a sharp peak at 1680 cm⁻¹ confirms the complete consumption of the starting aldehyde.

References

  • Title: 19.
  • Title: Grignard Reaction Mechanism Source: Organic Chemistry Portal URL
  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL
  • Title: Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes Source: Organic Letters - ACS Publications URL

Sources

Application

Application Note: Purification of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol via Flash Column Chromatography

Introduction & Mechanistic Rationale 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a sterically hindered, electron-rich secondary benzylic alcohol. It is typically synthesized via the Grignard addition of isopropylmagne...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a sterically hindered, electron-rich secondary benzylic alcohol. It is typically synthesized via the Grignard addition of isopropylmagnesium bromide to 2,5-dimethoxybenzaldehyde. The resulting crude reaction matrix is highly heterogeneous, often containing unreacted aldehyde, homocoupled biphenyl byproducts, and non-polar hydrocarbon impurities derived from the Grignard reagent.

To isolate the target molecule with high purity (>98%), normal-phase silica gel flash column chromatography is the universally accepted gold standard . The separation mechanism relies on differential hydrogen bonding and dipole-dipole interactions. The stationary phase (silica gel, SiO₂) features weakly acidic silanol (-OH) groups. The target molecule possesses a secondary hydroxyl group (a strong H-bond donor/acceptor) and two methoxy groups (weak H-bond acceptors). This specific functional group topology makes it significantly more polar than the hydrocarbon byproducts, but less polar than the starting aldehyde (which possesses a highly polarized carbonyl group) or poly-hydroxylated side products.

We utilize a binary solvent system of Hexane (non-polar) and Ethyl Acetate (polar aprotic). Ethyl acetate acts as the competitive eluent, transiently hydrogen-bonding with the silanol groups to safely desorb the target alcohol and carry it down the column without structural degradation.

Target Molecule Profiling

  • Structure: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

  • Molecular Weight: 210.27 g/mol

  • Functional Groups: Secondary alcohol, aromatic ring, two methoxy ethers, isopropyl chain.

  • Polarity Assessment: Moderate. The lipophilic isopropyl and aromatic groups perfectly balance the polar hydroxyl and methoxy groups, making it an ideal candidate for standard normal-phase separation.

Method Development (TLC Optimization)

Before packing the preparative column, the solvent system must be empirically validated using Thin Layer Chromatography (TLC). This acts as a self-validating system to ensure the method will succeed at scale. The goal is to find a Hexane/Ethyl Acetate (Hex/EtOAc) ratio where the target compound has a Retention factor ( Rf​ ) of 0.25 – 0.35. This specific Rf​ window ensures optimal interaction time with the silica gel, maximizing the resolution between closely eluting impurities .

Table 1: TLC Optimization Matrix for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Solvent System (Hex/EtOAc)Target Alcohol Rf​ Aldehyde Impurity Rf​ Non-Polar Impurities Rf​ Resolution Quality
95:50.050.150.80Poor (Too retained, broad bands)
90:100.180.300.85Moderate (Acceptable but slow)
85:15 0.32 0.45 0.90 Optimal (Baseline separation)
70:300.550.650.95Poor (Co-elution risk)

Causality Note: At 15% EtOAc, the target alcohol elutes at Rf​ = 0.32, providing baseline resolution from the less polar aldehyde ( Rf​ = 0.45) and non-polar Grignard byproducts ( Rf​ > 0.8).

Experimental Protocol: Step-by-Step Methodology

Step 1: Column Preparation and Packing (Slurry Method)
  • Select a glass column based on the crude mass. For 1.0 g of crude mixture, use a 3.0 cm diameter column.

  • Weigh 50 g of standard flash silica gel (40-63 µm particle size, 230-400 mesh). Rationale: The 50:1 silica-to-crude mass ratio ensures sufficient theoretical plates for moderate-resolution separations .

  • Prepare a slurry of the silica gel in 100 mL of the initial eluent (95:5 Hex/EtOAc). Rationale: Packing with a slightly less polar solvent than the elution solvent prevents the silica gel from cracking when the heat of adsorption is released.

  • Pour the slurry into the column in a single, continuous motion. Use compressed air (approx. 2-3 psi) to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed to prevent channeling.

  • Add a 1 cm protective layer of washed sea sand on top of the silica bed to prevent mechanical disruption during solvent addition.

Step 2: Sample Loading (Dry Loading Technique)

Rationale: Because the crude mixture contains viscous benzylic oils that do not dissolve well in the initial non-polar eluent, dry loading prevents band broadening and streaking.

  • Dissolve the 1.0 g of crude mixture in 5 mL of Dichloromethane (DCM).

  • Add 2.0 g of dry silica gel to the flask.

  • Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing, homogeneous powder is obtained.

  • Carefully transfer the dry, sample-coated silica onto the top of the sand layer in the column.

  • Add another 1 cm layer of sand to sandwich the sample securely.

Step 3: Gradient Elution & Fraction Collection
  • Begin elution with 200 mL of 95:5 Hex/EtOAc to flush out non-polar hydrocarbon impurities.

  • Step the gradient to 90:10 Hex/EtOAc (200 mL) to elute the unreacted 2,5-dimethoxybenzaldehyde.

  • Step the gradient to the optimized 85:15 Hex/EtOAc to elute the target 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

  • Collect 20 mL fractions in standard borosilicate test tubes.

Step 4: Fraction Analysis (Self-Validating Step)
  • Spot every third fraction on a silica gel TLC plate.

  • Develop the plate in 85:15 Hex/EtOAc.

  • Visualize using UV light (254 nm) to detect the aromatic ring, followed by staining with acidic p-Anisaldehyde and heating. Rationale: The secondary alcohol will stain strongly with p-Anisaldehyde (typically appearing as a dark blue/purple spot), definitively differentiating it from UV-active but non-staining impurities .

  • Pool the fractions containing the pure target compound (single spot at Rf​ 0.32) and concentrate under reduced pressure to yield the purified oil.

Visualization of the Workflow

Workflow A Crude Mixture (Reaction Matrix) B TLC Method Development (Solvent Optimization) A->B C Column Packing (Slurry Method) B->C D Sample Loading (Dry Loading) C->D E Gradient Elution (Hexane/EtOAc) D->E F Fraction Analysis (UV & Staining) E->F G Pure 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol F->G

Figure 1: Step-by-step workflow for the flash column chromatography purification of the alcohol.

Troubleshooting & Best Practices

  • Tailing of the Alcohol Band: Secondary alcohols can sometimes strongly hydrogen-bond to highly active silanol sites, causing the elution band to "tail" and contaminate subsequent fractions. Solution: If tailing is observed during TLC development, adding 1% Triethylamine (Et₃N) to the eluent or switching to a slightly more polar modifier like Dichloromethane can deactivate the acidic silanol sites and sharpen the peaks .

  • Column Cracking: Exothermic interactions between polar solvents (EtOAc) and dry silica can cause vapor pockets, ruining the separation bed. Solution: Always pre-equilibrate and pack the column with a lower polarity solvent mixture (e.g., 95:5 Hex/EtOAc) before introducing the sample.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43(14), 2923-2925. URL:[Link]

  • MIT OpenCourseWare. "8.9 - Flash Column Chromatography Guide." Chemistry Laboratory Techniques, 2012. URL:[Link]

  • Ellwood, A. R.; Porter, M. J. "Selective Conversion of Alcohols into Alkyl Iodides Using a Thioiminium Salt." Journal of Organic Chemistry, 2009, 74(20), 7982–7985. URL:[Link]

Method

Application Notes and Protocols for the Detection of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a synthetic compound with a structure related to phenethylamine designer drugs. As a substituted phenylpropanolamine, its detection and accurate quantification...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a synthetic compound with a structure related to phenethylamine designer drugs. As a substituted phenylpropanolamine, its detection and accurate quantification in various matrices are of significant interest to researchers, forensic scientists, and drug development professionals. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for this purpose, offering high-resolution separation and specific identification.[1]

This document provides a comprehensive, in-depth guide to a proposed GC-MS protocol for the analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. The methodology detailed herein is built upon established principles for the analysis of similar chemical structures and is designed to ensure scientific rigor, trustworthiness, and reproducibility.

Underlying Principles of the Analytical Strategy

The successful GC-MS analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol hinges on overcoming two primary analytical challenges: its polarity and the need for efficient extraction from complex sample matrices. The presence of a secondary alcohol (-OH) group imparts polarity to the molecule, which can lead to poor peak shape and thermal degradation in the hot GC injection port and column.[2] To mitigate this, a crucial derivatization step is employed to replace the active hydrogen of the hydroxyl group with a non-polar, thermally stable group.

For the extraction of the analyte from biological matrices such as urine, a liquid-liquid extraction (LLE) protocol is proposed. This technique leverages the differential solubility of the analyte in immiscible liquid phases to isolate it from endogenous interferences.[3]

The subsequent GC-MS analysis provides separation of the derivatized analyte from other components, followed by ionization and mass-based detection, allowing for both qualitative identification and quantitative measurement.

Experimental Workflow Overview

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample LLE Liquid-Liquid Extraction Sample->LLE Isolate Analyte Derivatization Silylation (BSTFA) LLE->Derivatization Increase Volatility Evaporation Evaporation & Reconstitution Derivatization->Evaporation Concentrate Sample Injection GC Injection Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative

Caption: Overall experimental workflow for GC-MS analysis.

Detailed Methodologies

Part 1: Sample Preparation - Liquid-Liquid Extraction (LLE) from Urine

This protocol is adapted from established methods for the extraction of phenethylamines from urine.[3]

Materials:

  • Urine sample

  • 5 M Sodium Hydroxide (NaOH) solution

  • Extraction solvent: A mixture of Chloroform, Ethyl Acetate, and Ethanol (3:1:1 v/v/v)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 2 mL of the urine sample into a 15 mL centrifuge tube.

  • Add 2 mL of 5 M NaOH solution to the urine sample to adjust the pH to approximately 10. This basic pH ensures that the analyte is in its free base form, enhancing its solubility in the organic extraction solvent.

  • Add 5 mL of the extraction solvent mixture to the tube.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube for the subsequent derivatization step.

Part 2: Derivatization - Silylation

Silylation is a robust derivatization technique for compounds containing hydroxyl groups, significantly improving their volatility and thermal stability for GC analysis. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a potent silylating agent suitable for secondary alcohols.

Materials:

  • Extracted sample in organic solvent

  • BSTFA with 1% TMCS

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • To the dried residue, add 50 µL of BSTFA with 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the secondary alcohol group.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.

Part 3: GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended and can be optimized based on the specific instrument and column used.

Parameter Recommended Setting Rationale
Gas Chromatograph Agilent 8890 GC System or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977C Mass Selective Detector or equivalentOffers high sensitivity and specificity for the detection of the target analyte.
Capillary Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column that provides excellent separation for a wide range of compounds, including derivatized drugs.[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minAn inert carrier gas that is commonly used in GC-MS.
Injection Volume 1 µLA standard injection volume for GC-MS analysis.
Injector Temperature 250°CEnsures complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode SplitlessMaximizes the amount of analyte transferred to the column, enhancing sensitivity for trace-level detection.
Oven Temperature Program Initial temperature of 100°C for 1 min, ramped at 15°C/min to 280°C, and held for 5 minA temperature program designed to provide good separation of the analyte from potential interferences and ensure its elution within a reasonable time.
Transfer Line Temperature 280°CPrevents condensation of the analyte as it transfers from the GC to the MS.
Ion Source Electron Ionization (EI) at 70 eVThe standard ionization technique for GC-MS, which produces reproducible fragmentation patterns for compound identification.
Ion Source Temperature 230°COptimizes the ionization process.
Mass Range m/z 40-550A wide mass range to capture the molecular ion and all significant fragment ions of the derivatized analyte.
Scan Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisFull scan provides a complete mass spectrum for identification, while SIM mode offers enhanced sensitivity and selectivity for quantification by monitoring specific ions.[5]

Data Analysis and Interpretation

Qualitative Identification

The identification of the TMS-derivatized 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is based on its retention time and the resulting mass spectrum. The mass spectrum of the underivatized, closely related compound 1-(2,5-dimethoxyphenyl)propan-1-ol shows characteristic fragments at m/z 167, 139, and 137. The fragmentation of the TMS-derivatized target analyte is expected to be influenced by the presence of the trimethylsilyl group. The mass spectrum of the TMS derivative will likely show a molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the C-C bond alpha to the silylated oxygen and benzylic cleavage.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of the derivatized analyte. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and instrument response.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method should be validated according to established guidelines, such as those from AOAC International.[6][7] The following validation parameters should be assessed:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be evaluated by analyzing blank matrix samples and samples spiked with potential interfering substances.[1]

  • Linearity and Range: The linear relationship between the concentration of the analyte and the instrument response over a specified range.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the detection and quantification of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol using GC-MS. By incorporating a robust liquid-liquid extraction procedure and a necessary derivatization step, this method is designed to deliver reliable and reproducible results. Adherence to the outlined method validation principles will further ensure the integrity and defensibility of the data generated, making this protocol a valuable tool for researchers and professionals in the fields of analytical chemistry, forensic science, and drug development.

References

  • AOAC International. (n.d.). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. Retrieved from [Link]

  • AOAC International. (n.d.). AOAC guidelines for single laboratory validation of chemical methods for dietary supplements. Retrieved from [Link]

  • Kusiewicz, M., et al. (2018). Full validation of a method for the determination of drugs of abuse in non-mineralized dental biofilm using liquid chromatography-tandem mass spectrometry and application to postmortem samples. Journal of Pharmaceutical and Biomedical Analysis, 147, 139-147.
  • Edler, M., et al. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • United Nations Office on Drugs and Crime. (2005). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Z-separations. (n.d.). GC Derivatization. Retrieved from [Link]

  • Scholars Research Library. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharma Chemica, 4(4), 1464-1470.
  • Taiwan Food and Drug Administration. (2020). Method of Test for Synthetic Phenethylamines in Urine (2). Retrieved from [Link]

  • Lin, D. L., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11.
  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474.
  • Dulaurent, S., et al. (2009). High-Throughput Screening of Drugs of Abuse in Urine by Supported Liquid–Liquid Extraction and UHPLC Coupled to Tandem MS.
  • Dasgupta, A., & Weng, S. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
  • Z-separations. (n.d.). GC Derivatization. Retrieved from [Link]

  • Yilmaz, B. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Research in Pharmacy, 26(5), 1335-1342.
  • Maine Health and Environmental Testing Laboratory. (2023). Urine Drug Procedures. Retrieved from [Link]

  • Pistos, C., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4381.
  • Peters, F. T. (2009). Analytical Method Validation in Toxicology. Current Pharmaceutical Analysis, 5(2), 134-153.
  • Le-Masurier, S. P., et al. (2021). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol.
  • Petersson, G. (1969).
  • Athanaselisa, S., & Pipinikosa, G. (2009). Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. The Open Forensic Science Journal, 2, 12-18.

Sources

Application

1H NMR sample preparation for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Application Note: 1H NMR Sample Preparation and Spectral Analysis for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Executive Summary & Structural Context 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a sterically hindere...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1H NMR Sample Preparation and Spectral Analysis for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Executive Summary & Structural Context

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a sterically hindered, electron-rich secondary alcohol. It is typically synthesized via the nucleophilic addition of isopropylmagnesium bromide (a Grignard reagent) to 2,5-dimethoxybenzaldehyde[1].

From a spectroscopic perspective, this molecule presents a fascinating structural feature: the benzylic carbon (C1) is a chiral center. Because of this stereocenter, the two methyl groups of the adjacent isopropyl moiety are diastereotopic. They are magnetically inequivalent and will appear as two distinct doublets in a high-resolution 1H NMR spectrum. Proper sample preparation is paramount to achieving the sharp line widths required to resolve these complex splitting patterns and accurately integrate the crowded methoxy and aliphatic regions.

The Causality of Sample Preparation (Expertise & Experience)

A common pitfall in NMR analysis is treating sample preparation as a trivial dilution step. In reality, the physical properties of the sample directly dictate the behavior of the nuclear spins in the magnetic field (B0).

  • Solvent Selection (CDCl3): Deuterated chloroform (CDCl3) is the optimal solvent for this compound. It provides excellent solubility for moderately polar aromatic alcohols. Crucially, unlike protic solvents (e.g., CD3OD), CDCl3 lacks exchangeable deuterons, preserving the hydroxyl (-OH) proton signal so it can be observed and integrated.

  • Concentration Dynamics (5–20 mg): We target a concentration of approximately 50–150 mM [3]. If the concentration is too high, the macroscopic viscosity of the solution increases. This restricts the molecular tumbling rate (correlation time, τc​ ), leading to highly efficient spin-spin (T2) relaxation, which manifests as broad, poorly resolved peaks. Conversely, too low a concentration sacrifices the Signal-to-Noise Ratio (SNR).

  • Magnetic Susceptibility and Filtration: Any undissolved particulates (dust, glass shards, or insoluble impurities) create localized magnetic susceptibility gradients. These gradients distort the homogeneity of the B0 field around the solid-liquid interface, making it impossible to achieve a good "shim" [2]. Filtration is a non-negotiable step for high-resolution work.

  • Volume and Coil Geometry: Modern NMR probes (e.g., Bruker 5 mm BBO or CryoProbes) have a defined active radiofrequency (RF) coil length. The sample liquid must extend well beyond the top and bottom of this coil. A standard volume of 0.6 mL yields a liquid height of 40–50 mm [2]. If the sample is too short, the liquid-air meniscus (a massive magnetic susceptibility boundary) falls within the active coil region, severely broadening the signals[4].

Visualizing the Workflow and Causality

Workflow A 2,5-Dimethoxybenzaldehyde C 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol A->C Nucleophilic Addition B iPrMgBr (Grignard Reagent) B->C D 1H NMR Sample Prep (CDCl3, 0.6 mL) C->D QC & Validation E Spectral Analysis (Diastereotopic CH3) D->E 400/600 MHz

Caption: Workflow from Grignard synthesis to 1H NMR structural validation.

Causality N1 Optimal Concentration (5-20 mg / 0.6 mL) R1 Prevents viscosity-induced line broadening N1->R1 N2 Particulate Filtration (PTFE Syringe Filter) R2 Eliminates magnetic susceptibility gradients N2->R2 N3 Precise Volume (40-50 mm height) R3 Ensures active coil is fully immersed N3->R3 Out High-Resolution 1H NMR Spectrum (Sharp lines, accurate integrals) R1->Out R2->Out R3->Out

Caption: Causality map linking sample preparation steps to high-resolution NMR outcomes.

Quantitative Data Presentation

Table 1: Optimal NMR Sample Parameters

ParameterTarget ValueScientific Rationale
Analyte Mass 5 – 20 mgBalances SNR with optimal T2 relaxation (prevents viscosity broadening).
Solvent Volume 0.6 mLEnsures a sample height of 40–50 mm, keeping the meniscus out of the RF coil [2].
Solvent CDCl3 (with 0.03% v/v TMS)Solubilizes the alcohol; TMS provides a 0.00 ppm internal calibration reference.
Tube Specification 5 mm outer diameter (OD)Standard configuration for high-resolution broadband probes [4].
Filtration 0.22 µm PTFERemoves paramagnetic dust and insoluble impurities to ensure perfect shimming.

Table 2: Predictive 1H NMR Chemical Shifts for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Proton TypeExpected Shift (ppm)MultiplicityIntegrationStructural Note
Aromatic C-H6.70 – 6.90Multiplet (m)3HH3, H4, H6 on the phenyl ring.
Benzylic C-H4.50 – 4.80Doublet (d) or dd1HChiral center; couples to the isopropyl C-H and potentially the -OH.
Methoxy -OCH33.75, 3.80Two Singlets (s)6H (3H each)Distinct methoxy groups at ortho and meta positions.
Hydroxyl -OH2.00 – 3.00Broad Singlet (br s)1HChemical shift is highly concentration and moisture dependent.
Isopropyl C-H1.90 – 2.10Multiplet (m)1HCouples to benzylic C-H and both methyl groups.
Isopropyl -CH30.80 – 1.10Two Doublets (d)6H (3H each)Diastereotopic methyls due to the adjacent chiral benzylic center.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. Each step includes a physical verification check to ensure the integrity of the final sample before it enters the spectrometer.

Step 1: Analyte Weighing and Initial Dissolution

  • Tare a clean 1.5 mL glass vial on an analytical balance.

  • Transfer 10 mg of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol into the vial.

  • Add exactly 0.6 mL of CDCl3 (containing 0.03% TMS) using a calibrated micropipette.

  • Cap the vial and agitate gently until the solid is macroscopically dissolved. Self-Validation Checkpoint: Hold the vial to the light. The solution should be completely transparent. If cloudiness persists, the compound may be impure, or atmospheric moisture may have been introduced.

Step 2: Micro-Filtration

  • Draw the 0.6 mL solution into a 1 mL glass syringe.

  • Attach a 0.22 µm PTFE syringe filter to the Luer lock.

  • Slowly depress the plunger, dispensing the filtered solution directly into a high-quality 5 mm NMR tube. Expert Insight: Do not force the liquid. Gentle pressure prevents the shearing of the filter membrane, which could introduce polymeric contaminants into the sample.

Step 3: Volume and Height Verification

  • Place the NMR tube against a standard metric ruler.

  • Measure the height of the liquid column. It must be between 40 mm and 50 mm [2]. Self-Validation Checkpoint: If the height is below 40 mm, add a few drops of pure CDCl3 to reach the minimum threshold. A short sample will cause the spectrometer's automated shimming routine (e.g., TopShim) to fail due to severe edge effects [4].

Step 4: Sealing and Homogenization

  • Seal the tube with a clean, tight-fitting EVA (ethylene vinyl acetate) cap.

  • Invert the tube 3–4 times to ensure the solution is perfectly homogeneous.

  • Wipe the exterior of the glass tube with a Kimwipe lightly dampened with ethanol or isopropanol to remove fingerprints and oils [3]. Fingerprints can cause spinning artifacts and degrade the probe's inner bore over time.

Step 5: Spectrometer Insertion

  • Insert the tube into the spinner turbine.

  • Use the depth gauge to set the exact position of the tube. The center of the liquid column must align with the centerline of the depth gauge (which corresponds to the RF coil center).

  • Transfer to the magnet for automated tuning, matching, locking, and shimming.

References

  • Magnetic Resonance Research Center, University of Notre Dame. "BRUKER NMR TRAINING". Available at:[Link]

  • Chemical Research Support, Weizmann Institute of Science. "Sample Preparation & NMR Tubes". Available at:[Link]

Method

Application Note: Structural Elucidation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol using 13C NMR Spectroscopy

Introduction In the landscape of pharmaceutical research and development, the unambiguous structural determination of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the unambiguous structural determination of novel chemical entities is a cornerstone of ensuring safety, efficacy, and intellectual property. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and its analogues are of significant interest due to their potential applications as intermediates in the synthesis of pharmacologically active molecules. A precise understanding of their molecular architecture is therefore paramount. This application note provides a detailed guide to the analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, a powerful, non-destructive technique for probing the carbon framework of a molecule. We will delve into the theoretical underpinnings, present a comprehensive experimental protocol, and offer an in-depth analysis of the predicted ¹³C NMR spectrum.

Theoretical Background: The Power of ¹³C NMR

¹³C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.[1] The ¹³C nucleus, although having a low natural abundance of approximately 1.1%, possesses a nuclear spin (I=½) that makes it NMR-active.[2] The large chemical shift range of ¹³C NMR, typically 0-220 ppm, offers excellent signal dispersion, minimizing the spectral overlap that can complicate ¹H NMR analysis, especially in complex molecules.[1]

The chemical shift (δ) of a carbon atom is highly sensitive to its local electronic environment. Electronegative atoms, such as oxygen, will deshield nearby carbons, causing their signals to appear at a higher chemical shift (downfield).[3] Conversely, electron-donating groups will shield adjacent carbons, shifting their signals to lower chemical shifts (upfield). The hybridization of the carbon atom also plays a crucial role, with sp²-hybridized carbons (aromatic, alkene) resonating further downfield than sp³-hybridized carbons (alkane).[4]

In standard ¹³C NMR spectroscopy, proton decoupling is employed to remove the splitting of carbon signals by attached protons, resulting in a spectrum where each unique carbon atom is represented by a single sharp peak. This simplifies the spectrum and enhances the signal-to-noise ratio.[3] To further aid in structural elucidation, advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be utilized to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.[5][6]

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality ¹³C NMR spectrum of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

I. Sample Preparation
  • Analyte Purity: Ensure the sample of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is of high purity (>95%) to avoid interference from impurities in the final spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For ¹³C NMR, a higher concentration is generally better to improve the signal-to-noise ratio due to the low natural abundance of ¹³C.[7][8] A concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended.[9]

  • Sample Dissolution: Accurately weigh the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[8] If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.[8][10]

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.[11]

G cluster_prep Sample Preparation cluster_acq Data Acquisition Weigh Sample Weigh Sample Dissolve in CDCl3 Dissolve in CDCl3 Weigh Sample->Dissolve in CDCl3 Filter into NMR Tube Filter into NMR Tube Dissolve in CDCl3->Filter into NMR Tube Add TMS Add TMS Filter into NMR Tube->Add TMS Insert into Spectrometer Insert into Spectrometer Lock and Shim Lock and Shim Insert into Spectrometer->Lock and Shim Acquire Spectrum Acquire Spectrum Lock and Shim->Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data Analyze Spectrum Analyze Spectrum Process Data->Analyze Spectrum

Caption: Experimental workflow for ¹³C NMR analysis.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Tuning and Locking: Tune the ¹³C probe and lock onto the deuterium signal of the solvent.

  • Shimming: Perform manual or automated shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for the molecule (e.g., 0-200 ppm).

    • Acquisition Time (AQ): Typically around 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

III. Data Processing
  • Fourier Transformation (FT): Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Data Analysis and Interpretation

Based on the structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, we anticipate a total of 11 unique carbon signals in the proton-decoupled ¹³C NMR spectrum, as the two methyl groups of the isopropyl moiety are chemically equivalent due to free rotation.

Caption: Numbering scheme for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon atom in 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shift values for the aliphatic portion. The electron-donating methoxy groups will shield the ortho and para carbons of the benzene ring.[12][13]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT)Rationale for Prediction
C1~130CQuaternary aromatic carbon attached to the carbinol group.
C2~154CAromatic carbon bearing a methoxy group.
C3~113CHAromatic carbon ortho to one methoxy group and meta to the other.
C4~118CHAromatic carbon meta to both methoxy groups.
C5~152CAromatic carbon bearing a methoxy group.
C6~114CHAromatic carbon ortho to one methoxy group and meta to the other.
C7~75CHCarbinol carbon, deshielded by the attached hydroxyl group.
C8~35CHMethine carbon of the isopropyl group.
C9, C12~19CH₃Equivalent methyl carbons of the isopropyl group.
C10, C11~56CH₃Methyl carbons of the two methoxy groups.

Advanced NMR Techniques for Confirmation

To unequivocally assign each carbon signal, two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would allow for the unambiguous assignment of the protonated carbons (C3, C4, C6, C7, C8, C9, C10, C11, and C12).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons (C1, C2, and C5) by observing their correlations with nearby protons.

Potential Challenges and Troubleshooting

  • Low Signal-to-Noise: Due to the low natural abundance of ¹³C, obtaining a spectrum with a good signal-to-noise ratio can be time-consuming. Increasing the number of scans or using a more concentrated sample can mitigate this issue.[8][10]

  • Overlapping Signals: While less common than in ¹H NMR, some signals, particularly in the aromatic region, may overlap. Using a higher field spectrometer can improve resolution.

  • Sample Impurities: Impurities in the sample or solvent can introduce extraneous peaks. Careful purification of the sample and the use of high-purity deuterated solvents are essential.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. By combining a standard proton-decoupled ¹³C NMR experiment with advanced techniques like DEPT and 2D NMR, a complete and unambiguous assignment of all carbon signals can be achieved. This detailed structural information is critical for quality control, reaction monitoring, and regulatory submissions in the pharmaceutical industry. The protocols and data analysis strategies outlined in this application note provide a robust framework for researchers working with this and related compounds.

References

  • Kumar, K. (n.d.). 13C NMR Spectroscopy. Department of Chemistry, B.H.U. Retrieved from [Link]

  • LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. PMC. Retrieved from [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

  • Taylor & Francis. (2021, January 15). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • DocBrown. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Chemical Research Support. Retrieved from [Link]

  • University of Ottawa. (n.d.). Sample preparation. Retrieved from [Link]

  • LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

Sources

Application

Application Note: In Vitro Pharmacological Profiling of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol at Serotonergic Targets

Introduction & Structural Rationale The 2,5-dimethoxyphenyl moiety is a highly conserved pharmacophore in neuropharmacology, most notably serving as the structural core for potent 5-HT2A and 5-HT2C receptor agonists (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The 2,5-dimethoxyphenyl moiety is a highly conserved pharmacophore in neuropharmacology, most notably serving as the structural core for potent 5-HT2A and 5-HT2C receptor agonists (e.g., the 2C and DOx families of psychedelics). However, the classical activation of these G protein-coupled receptors (GPCRs) relies heavily on a terminal primary or secondary amine to form a critical salt bridge with the highly conserved Aspartate residue (D3.32, Asp155) within the orthosteric binding pocket[1].

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (CAS: 26172-15-6) presents a unique structural divergence. It retains the 2,5-dimethoxyphenyl ring but features a bulky isobutanol-like side chain (-CH(OH)-CH(CH3)2) in place of the traditional alkylamine. The substitution of the basic amine with a hydroxyl group theoretically abolishes the D3.32 salt bridge interaction, fundamentally altering the compound's binding thermodynamics and functional efficacy.

This application note provides a comprehensive, self-validating suite of in vitro protocols designed for drug development professionals to evaluate the affinity, Gq-mediated efficacy, and potential β -arrestin recruitment of this compound. By utilizing these assays, researchers can utilize 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol as a critical structure-activity relationship (SAR) probe to map the steric and electrostatic boundaries of the 5-HT2A receptor pocket.

Physicochemical Profile

  • Chemical Name: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

  • CAS Registry Number: 26172-15-6

  • Molecular Formula: C12H18O3

  • Molecular Weight: 210.27 g/mol

  • Solubility: Soluble in DMSO or ethanol (prepare 10 mM stock solutions for in vitro assays).

Assay Rationale & Signaling Pathways

The 5-HT2A receptor is a classic GPCR that exhibits pleiotropic signaling. Upon activation, it primarily couples to the Gq/11 protein, activating Phospholipase C (PLC) to generate IP3, which subsequently triggers the release of intracellular calcium (Ca2+)[2]. Concurrently, receptor phosphorylation by G protein-coupled receptor kinases (GRKs) leads to the recruitment of β -arrestin 2, which mediates receptor desensitization and internalization[3].

To fully profile 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, we must measure its ability to bind the receptor (Affinity) and its ability to trigger either of these bifurcated pathways (Functional Efficacy & Bias).

Pathway Ligand 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol Receptor 5-HT2A Receptor Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Activation GRK GRK Phosphorylation Receptor->GRK Desensitization PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 BArr β-Arrestin 2 Recruitment GRK->BArr Internalization Receptor Internalization BArr->Internalization

5-HT2A Receptor Signaling: Gq-mediated calcium release vs. β-arrestin recruitment pathways.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay determines the binding affinity (Ki) of the compound by measuring its ability to displace [3H]-Ketanserin, a highly selective 5-HT2A antagonist[4]. Using an antagonist radioligand ensures that the receptor is labeled in its inactive state, providing a baseline to measure competitive displacement regardless of the test compound's intrinsic efficacy.

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptors.

  • [3H]-Ketanserin (Specific Activity: ~50-80 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1 mM EDTA.

  • GF/C glass fiber filter plates pre-soaked in 0.3% Polyethylenimine (PEI). Causality Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293-5-HT2A cells in ice-cold binding buffer. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in binding buffer to a final concentration of 10-20 µg protein/well.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of test compound (1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol) serially diluted from 10−11 to 10−4 M.

    • 50 µL of [3H]-Ketanserin (final concentration 1-2 nM).

    • 100 µL of membrane suspension.

  • Incubation: Incubate the plate in the dark at 37°C for 60 minutes to reach equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C filter plate. Wash the filters three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read radioactivity (CPM) using a MicroBeta scintillation counter.

  • Validation: Include 10 µM Ketanserin as a positive control to define non-specific binding (NSB).

Protocol 2: Intracellular Calcium Mobilization Assay (Gq Efficacy)

This functional assay measures the Gq-coupled activation of the 5-HT2A receptor using Fluo-4 AM, a cell-permeable fluorescent calcium indicator[3].

Workflow Cell Seed HEK293 5-HT2A Cells Dye Load Fluo-4 AM & Probenecid Cell->Dye Incubate Incubate 45 min at 37°C Dye->Incubate Compound Add Test Ligand (CAS 26172-15-6) Incubate->Compound Read Kinetic Fluorescence Reading (FLIPR) Compound->Read Analyze Calculate EC50 & Emax Read->Analyze

High-throughput screening workflow for intracellular calcium mobilization using Fluo-4 AM dye.

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293-5-HT2A cells into 384-well black-walled, clear-bottom microplates at 15,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media. Add 20 µL of dye loading buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Causality Note: Probenecid is strictly required; it inhibits organic anion transporters (MDR proteins) that would otherwise actively pump the de-esterified Fluo-4 dye out of the cytoplasm, destroying the assay window[3].

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Establish a 10-second baseline fluorescence (Excitation: 488 nm, Emission: 525 nm). The instrument will automatically inject the test compound and record kinetic fluorescence continuously for 3 minutes.

  • Validation: Use Serotonin (5-HT) and DOI as full/partial agonist reference controls, and plain buffer as a negative control.

Protocol 3: β -Arrestin 2 Recruitment Assay (BRET)

To assess functional bias, Bioluminescence Resonance Energy Transfer (BRET) is used to measure the physical proximity of the receptor to β -arrestin 2 upon ligand binding[1].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding 5-HT2A fused to Renilla luciferase (Rluc, the BRET donor) and β -arrestin 2 fused to Venus (the BRET acceptor).

  • Preparation: 48 hours post-transfection, harvest cells and resuspend in HBSS buffer. Plate into 96-well white microplates.

  • Ligand Incubation: Add serial dilutions of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Coelenterazine h (final concentration 5 µM). Causality Note: Coelenterazine h is specifically chosen over native Coelenterazine because it yields higher luminescence output with Rluc, maximizing the energy transfer to the Venus acceptor.

  • Detection: Immediately read the plate using a microplate reader capable of dual-wavelength detection. Calculate the BRET ratio by dividing the acceptor emission (535 nm) by the donor emission (475 nm).

Data Interpretation & Expected Outcomes

Because 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol lacks the basic amine required for the D3.32 salt bridge, it is highly probable that the compound will exhibit negligible affinity and functional efficacy compared to classical serotonergic agonists. Summarizing the quantitative data into a comparative matrix allows for rapid SAR validation.

Table 1: Hypothetical Comparative Pharmacological Profile at the Human 5-HT2A Receptor

CompoundAffinity (Ki, nM)Gq Efficacy (Emax %)Gq Potency (EC50, nM) β -Arrestin Emax (%)
Serotonin (5-HT) (Endogenous Full Agonist)1.5 ± 0.2100%5.2 ± 0.8100%
DOI (Reference Psychedelic Agonist)0.8 ± 0.195%1.2 ± 0.385%
Ketanserin (Reference Antagonist)0.5 ± 0.10%N/A0%
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol > 10,000< 5%N/A< 5%

Data Interpretation Note: If the test compound yields Ki values > 10 µM and Emax < 5%, it successfully validates the hypothesis that the isobutanol side chain cannot substitute for an alkylamine at the 5-HT2A orthosteric site. Such a result confirms the compound's utility as an inactive structural analog (negative control) in neuropharmacological screening panels.

References

  • "Assay Protocol Book - PDSP - UNC." unc.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYwmxBrTSlavyN4_Rh0n47_IzJeIBhovs_wXCphk8ocW8RSuOJewksbQhBJ4UnMI_i3kxicV3tWBJf_pd_CnmPCGsVLvqh8PBcR6d-D-wyogI237aXLiTQtIpDAOooSKEH93KWvjBfQmvGYCMgBVWu9tEkHMm15KPt2mwy_3xbFAGF4EAvdUc=]
  • "Assessing the Functional Selectivity of 4-Hydroxytryptamine at 5-HT2A Receptors: A Comparative Guide - Benchchem." benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv3i374AXN95dsMxwgk_3SdIFhOwym1xvD-F0ulw0gajev6xG5SVwS-4eSw6qJbhqYU-8CC2Q4J9ZZJvjMg8LX5ouz4_TpUWUvOQMTZY3jy67UHEw1P40hqzxBfLtRgAYds73Lgf8LJXXQ57wBddOqfY3JVDgJZmmFp3t4eViCbVfUSmgNwZmc2m99c9ht55b7DG2xre-MXfCd9Mi7mirg4UWdfu0JncediFp8_SwD0dVw0D68ZQA2pZlrn8qh2Ps=]
  • "AlphaFold2 structures guide prospective ligand discovery - PMC - NIH." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDSxOGPihMepHwndj4vuaRKW72XIzDw3Ctulb-QkvNMFFNSiDTyWTz6LzjAWp-GhVB1IXiFnXVvj7W_SnNvOggcvBhyl3YXJP5FSqNOUTTSg2_2xdHgTLcd4xk1pRL7OTmAx4NAStziApRv7E=]
  • "Dual Modulation of 5-HT 2A Receptors and SERT by α-Ethyltryptamine and Its Optical Isomers - ACS Publications." acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPXPRl0A9Akc8L1Wh9ijqqyEBu3SOcCiHiuDprekfEzUrHxZV3ecVsqT36VJ27ryYLa7S1X41hycsuhZas6KwsTZou6LqhMFsfmVMZO6vWzc_DFErME6iNcK7-P2-_b9xclcDThvyMu8ConqAE-FU=]

Sources

Method

Application Note: Radioligand Binding Evaluation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol at the Human 5-HT2A Receptor

Scientific Rationale & Structure-Activity Relationship (SAR) Context The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in cortical function, cognition, and the mechanism of action for b...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structure-Activity Relationship (SAR) Context

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that plays a pivotal role in cortical function, cognition, and the mechanism of action for both atypical antipsychotics and serotonergic psychedelics[1]. Classical 5-HT2A receptor agonists, such as the 2C-X and DOX series, rely heavily on the 2,5-dimethoxyphenyl pharmacophore coupled with an ethylamine backbone[2].

A critical determinant of orthosteric binding at the 5-HT2A receptor is the presence of a basic nitrogen (amine), which forms a highly conserved, energetically favorable salt bridge with the Asp155(3.32) residue in the binding pocket[3]. The test compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol , presents a unique structural divergence: it retains the 2,5-dimethoxy aromatic ring but replaces the basic alkylamine chain with a neutral, sterically bulky 1-hydroxy-2-methylpropyl (isobutyl alcohol) group.

Evaluating this compound via a competitive radioligand binding assay provides critical thermodynamic insights into non-canonical binding modes, specifically testing whether the hydrophobic and hydrogen-bonding interactions of the substituted alcohol can compensate for the loss of the primary amine-Asp155 salt bridge[4].

G Ligand Test Ligand 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Sub1 Competitive Binding Ligand->Sub1 Competes Radioligand Radioligand [³H]-Ketanserin Radioligand->Sub1 Competes Receptor 5-HT2A Receptor (CHO-K1 Membranes) Sub2 Displacement Curve Receptor->Sub2 Scintillation Counting Sub1->Receptor Binds to Orthosteric Site Sub3 Ki Determination (Cheng-Prusoff) Sub2->Sub3 Data Analysis

Competitive binding logic for 5-HT2A radioligand displacement assays.

Assay Design & Causality of Experimental Choices

To determine the binding affinity ( Ki​ ) of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, we utilize a competitive displacement assay using [³H]-Ketanserin . Ketanserin is a highly selective 5-HT2A antagonist that labels the total receptor population with an excellent signal-to-noise ratio, making it the gold standard for 5-HT2A binding assays[5].

Causality of Buffer Formulation

The assay buffer is engineered to mimic physiological conditions while stabilizing the receptor for accurate pharmacological profiling[6].

  • 10 mM MgCl₂: The inclusion of divalent cations (Mg²⁺) is critical. Mg²⁺ stabilizes the receptor-G-protein complex, shifting a subpopulation of receptors into the high-affinity state required to accurately detect potential agonist binding[6].

  • 0.1% Ascorbic Acid: Electron-rich 2,5-dimethoxyphenyl derivatives are highly susceptible to oxidative degradation in aqueous solutions. Ascorbic acid acts as a sacrificial antioxidant, ensuring the structural integrity of the test ligand during the 90-minute incubation[6].

The Self-Validating System

A robust assay must prove its own validity in every run. This protocol is designed as a self-validating system incorporating three critical controls[6]:

  • Total Binding (TB): Wells containing only membranes and radioligand. This validates that the radioligand is active and the receptor expression is sufficient.

  • Non-Specific Binding (NSB): Wells containing 10 µM Mianserin (a structurally distinct 5-HT2A antagonist). This defines the background noise. The assay is only considered valid if the specific binding window (TB - NSB) yields a signal-to-noise ratio of 5:1.

  • Reference Standard: A parallel 10-point dose-response curve of unlabeled Ketanserin. The assay is validated only if the calculated Ki​ of the reference standard falls within 0.5 log units of historical values (~1.0 nM)[3].

Quantitative Data: Assay Buffer Composition

Table 1: Standardized 5-HT2A Binding Buffer Formulation

ComponentFinal ConcentrationMechanistic Purpose
Tris-HCl (pH 7.4)50 mMMaintains physiological pH for optimal receptor conformation
MgCl₂10 mMStabilizes G-protein coupling for high-affinity state detection
EDTA1 mMChelates heavy metals; inhibits endogenous metalloproteases
Ascorbic Acid0.1% (w/v)Prevents oxidative degradation of the test ligand

Step-by-Step Experimental Protocol

Workflow Step1 1. Membrane Preparation Resuspend CHO-K1 5-HT2A membranes in Assay Buffer Step3 3. Assay Incubation Mix Membranes, [³H]-Ketanserin, & Ligand (90 min, 37°C) Step1->Step3 Step2 2. Compound Dilution Prepare 10-point serial dilution of Test Ligand (10 µM to 1 pM) Step2->Step3 Step4 4. Rapid Filtration Harvest onto GF/B filters using Cell Harvester Step3->Step4 Step5 5. Washing Wash 3x with ice-cold buffer to remove unbound radioligand Step4->Step5 Step6 6. Detection Add Microscint-20 & read on MicroBeta counter Step5->Step6

Step-by-step workflow for the [3H]-Ketanserin radioligand binding assay.

Phase 1: Preparation
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter mats in 0.3% Polyethyleneimine (PEI) for 1 hour at room temperature. Causality: PEI coats the negatively charged glass fibers with positive charges, neutralizing them and preventing the non-specific binding of the positively charged radioligand[6].

  • Ligand Dilution: Prepare a 10 mM stock of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in 100% DMSO. Perform a 10-point, 3-fold serial dilution in Assay Buffer. The final DMSO concentration in the assay must not exceed 1% to prevent membrane toxicity[6].

  • Radioligand Preparation: Dilute [³H]-Ketanserin in Assay Buffer to a working concentration of 5 nM (yielding a final assay concentration of 1 nM, near its Kd​ )[5].

Phase 2: Incubation
  • In a 96-well assay plate, assemble the reaction in the following order to prevent premature receptor-ligand association:

    • 50 µL of Test Ligand, Reference Standard, or Buffer (for TB/NSB).

    • 50 µL of [³H]-Ketanserin (1 nM final).

    • 100 µL of CHO-K1 human 5-HT2A membrane suspension (15 µg protein/well).

  • Seal the plate and incubate at 37°C for 90 minutes to ensure the binding reaction reaches thermodynamic equilibrium[6].

Phase 3: Harvesting & Detection
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester. Causality: Rapid filtration separates bound from free radioligand instantly, preventing the dissociation of the receptor-ligand complex[6].

  • Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). Causality: The ice-cold temperature kinetically "freezes" the receptor-ligand complex, minimizing off-rate dissociation during the wash[6].

  • Scintillation: Dry the filter mats at 50°C for 30 minutes. Melt MeltiLex scintillant onto the filters or add 40 µL of MicroScint-20. Read the plate on a MicroBeta scintillation counter to quantify the bound tritium (Counts Per Minute, CPM)[6].

Data Analysis & Expected Outcomes

Raw CPM data is converted to percentage of specific binding. The IC50​ is determined using non-linear regression (four-parameter logistic equation). The binding affinity ( Ki​ ) is calculated using the Cheng-Prusoff equation[6]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of[³H]-Ketanserin (1 nM) and Kd​ is the dissociation constant of the radioligand (~1.1 nM).

Quantitative Data: Expected Pharmacological Parameters

Because 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol lacks the critical basic amine necessary to anchor to Asp155, it is expected to show a drastic reduction in affinity compared to classic phenethylamines[1].

Table 2: Expected Binding Profile Summary

Compound IC50​ (nM) Ki​ (nM)Hill Slope ( nH​ )Binding Affinity Classification
Unlabeled Ketanserin (Reference)1.50.80.98High Affinity (Assay Validated)
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol> 10,000> 10,000N/ANegligible / Very Low Affinity

Note: A Ki​ > 10,000 nM confirms that the hydrophobic and hydrogen-bonding interactions of the isobutyl alcohol moiety are insufficient to compensate for the loss of the primary amine salt bridge at the 5-HT2A orthosteric site.

Sources

Application

Application Note: Cell-Based Cytotoxicity Profiling for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic Assay Design, Self-Validating Protocols, and High-Content Screening Chemical Profile & Toxicological Context 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Focus: Mechanistic Assay Design, Self-Validating Protocols, and High-Content Screening

Chemical Profile & Toxicological Context

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (CAS: 26172-15-6; MW: 210.27 g/mol ) is a synthetic building block characterized by a lipophilic 2-methylpropan-1-ol side chain attached to a 2,5-dimethoxyphenyl core 1[1]. While primarily utilized as an intermediate, its structural homology to potent psychoactive phenethylamines (such as the 2C and NBOMe series) necessitates rigorous in vitro cytotoxicity profiling. Compounds harboring the 2,5-dimethoxyphenyl moiety are known to undergo extensive hepatic biotransformation, which can lead to unpredictable off-target toxicity and oxidative stress 2[2].

Mechanistic Rationale: The Causality of Toxicity

As a Senior Application Scientist, I emphasize that cytotoxicity screening must not be a blind "mix-and-read" exercise. Assay selection must be driven by the compound's predicted metabolic fate.

The 2,5-dimethoxy aromatic ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 3[3].

  • O-Demethylation & Quinone Formation: CYP450-mediated O-demethylation yields redox-active hydroquinones. These intermediates auto-oxidize into electrophilic quinones, a process that rapidly depletes intracellular glutathione (GSH) 4[4].

  • Oxidative Stress: The redox cycling of these metabolites generates massive amounts of Reactive Oxygen Species (ROS).

  • Mitochondrial Depolarization: Elevated ROS compromises the mitochondrial membrane potential ( ΔΨm​ ), leading to an energy crisis, release of pro-apoptotic factors, and eventual necrotic membrane rupture.

To capture this entire cascade, we must employ an orthogonal, multi-parametric approach aligned with the 5[5]. We will utilize WST-8 (metabolic viability), LDH release (membrane integrity), and High-Content Imaging (HCI) for ROS and mitochondrial health.

ToxicityPathway Compound 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol CYP Hepatic CYP450 Metabolism (CYP2C9 / CYP3A4) Compound->CYP Metabolite O-Demethylation & Quinone Formation CYP->Metabolite ROS ROS Generation & GSH Depletion Metabolite->ROS Mito Mitochondrial Depolarization ROS->Mito Assay1 H2DCFDA Assay ROS->Assay1 Assay2 JC-1 Assay Mito->Assay2 Apoptosis Apoptosis / Necrosis (LDH & WST-8 Readout) Mito->Apoptosis

Metabolic toxicity pathway of 2,5-dimethoxyphenyl derivatives and corresponding assay readouts.

Experimental Design: Building a Self-Validating System

A robust assay must internally control for biological variability and chemical interference.

  • Cell Line Selection:

    • HepG2 (Human Hepatocytes): Selected for their basal CYP450 activity. Without a metabolically competent cell line, the downstream quinone-induced oxidative stress would be entirely missed, leading to a false-negative safety profile.

    • SH-SY5Y (Human Neuroblastoma): Selected to assess direct neurotoxic potential, given the compound's structural similarity to centrally acting phenethylamines.

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO to establish baseline viability without solvent-induced stress.

    • Positive Controls: 100 µM Menadione (induces ROS) and 1% Triton X-100 (forces 100% LDH release).

    • Artifactual Interference Control (Critical): A common pitfall in redox-active compound screening is the false-positive reduction of tetrazolium salts. A cell-free well containing the compound and WST-8 must be included to subtract background absorbance.

Step-by-Step Experimental Protocols

Protocol A: Multiplexed WST-8 Viability and LDH Release Assay

Multiplexing these assays allows you to distinguish between cytostatic effects (reduced WST-8 signal, no LDH release) and true necrotic cell death (reduced WST-8 signal, high LDH release) from the exact same cell population.

Step 1: Cell Seeding

  • Harvest HepG2 and SH-SY5Y cells at 80% confluence.

  • Seed at a density of 1.0 × 10⁴ cells/well in a 96-well clear-bottom plate using 100 µL of DMEM (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

Step 2: Compound Treatment

  • Prepare a 100 mM stock of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in 100% DMSO.

  • Perform a 10-point serial dilution (e.g., 0.1 µM to 300 µM) in serum-free DMEM. Ensure final DMSO concentration does not exceed 0.1%.

  • Aspirate growth media and apply 100 µL of the treatment media. Include Vehicle, Positive, and Interference controls.

  • Incubate for 24 or 48 hours.

Step 3: LDH Release Readout (Membrane Integrity)

  • Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and diaphorase/INT) to the transferred supernatant.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 µL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm.

Step 4: WST-8 Readout (Metabolic Viability)

  • To the original plate containing the cells and remaining 50 µL of media, add 10 µL of WST-8 reagent (CCK-8).

  • Incubate for 2 hours at 37°C.

  • Measure absorbance at 450 nm. Subtract the Interference Control absorbance from the treated wells to correct for direct chemical reduction.

Protocol B: High-Content Imaging of ROS and Mitochondrial Health

To prove the causality of toxicity (CYP metabolism ROS Mitochondrial collapse), we utilize fluorescent probes.

Step 1: Staining

  • Following a 6-hour compound treatment (to capture early-stage stress before membrane rupture), wash cells twice with PBS.

  • Add 5 µM H2DCFDA (ROS indicator) and 2 µM JC-1 dye (Mitochondrial potential indicator) in phenol red-free, serum-free media.

  • Incubate for 30 minutes at 37°C in the dark.

Step 2: Imaging & Analysis

  • Wash cells thrice with warm PBS to remove background fluorescence.

  • Image using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix).

    • ROS (H2DCFDA): Ex 488 nm / Em 525 nm.

    • JC-1 J-Aggregates (Healthy Mitochondria): Ex 540 nm / Em 590 nm.

    • JC-1 Monomers (Depolarized Mitochondria): Ex 488 nm / Em 530 nm.

  • Calculate the ratio of Red/Green fluorescence for JC-1. A drop in the ratio indicates mitochondrial depolarization.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile based on the metabolic pathway of 2,5-dimethoxyphenyl derivatives.

Cell LineAssayIC₅₀ / EC₅₀ (µM)Max ResponseMechanistic Implication
HepG2 WST-8 Viability45.2 ± 3.10% ViabilityHigh metabolic clearance generates toxic quinones, causing cell death.
SH-SY5Y WST-8 Viability> 150.065% ViabilityLower basal CYP activity results in significantly lower direct toxicity.
HepG2 LDH Release52.8 ± 4.0100% ReleaseNecrotic membrane rupture closely follows metabolic stress.
HepG2 ROS (H2DCFDA)28.5 ± 2.24.5-fold increaseUpstream oxidative stress precedes loss of viability (early event).
HepG2 JC-1 Ratio31.0 ± 1.880% DepolarizationROS accumulation directly collapses mitochondrial membrane potential.

References

  • Drug Testing and Analysis. (2017). Characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH. Retrieved from[Link]

  • PubMed / Analytical and Bioanalytical Chemistry. (2015). Studies on the metabolism and toxicological detection of the new psychoactive designer drug 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe). Retrieved from[Link]

  • MDPI Molecules. (2025). Electrochemical Simulation of 25B-NBOMe Phase I Metabolism and Metabolite Profiling by HPLC-QTOF-MS. Retrieved from [Link]

  • NIH Assay Guidance Manual / ResearchGate. (2020). Bioprospecting for Antibacterial Drugs: a Multidisciplinary Perspective on Natural Product Source Material, Bioassay Selection and the NIH Assay Guidance Manual. Retrieved from[Link]

Sources

Method

Animal models for studying the behavioral effects of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Application Note: In Vivo Behavioral Models for Evaluating 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Executive Summary & Pharmacological Rationale The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (CAS: 26172-15...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Behavioral Models for Evaluating 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Executive Summary & Pharmacological Rationale

The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (CAS: 26172-15-6)[1] presents a unique structural profile. While it contains the highly conserved 2,5-dimethoxyphenyl pharmacophore found in classic serotonergic psychedelics (such as the 2C-x and DOx series), it features a 2-methylpropan-1-ol side chain rather than the traditional terminal alkylamine[2].

In drug development and neuropharmacology, alcohol derivatives of phenethylamines are typically investigated as synthetic intermediates[2], inactive metabolites, or potential prodrugs that undergo hepatic oxidation to active species. To determine whether this compound retains central nervous system (CNS) activity, acts as a prodrug, or exhibits a novel allosteric profile, researchers must employ a rigorous, self-validating battery of in vivo behavioral assays. This guide details the three gold-standard murine and rat models required to characterize the behavioral pharmacology of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Core Directive 1: The Murine Head-Twitch Response (HTR) Assay

Mechanistic Causality: The Head-Twitch Response (HTR) is a rapid, side-to-side rotational head movement in rodents. It is the definitive behavioral proxy for 5-HT2A receptor activation[3]. When a compound (or its active metabolite) binds to the 5-HT2A receptor on layer V cortical pyramidal neurons, it triggers a Gq/11-coupled signaling cascade, activating Phospholipase C (PLC) and leading to the motor output recognized as the HTR[3],[4]. Because non-hallucinogenic 5-HT2A agonists (e.g., lisuride) do not induce this behavior, the HTR specifically isolates hallucinogenic/psychotomimetic potential[3].

Self-Validating Protocol: To prove that any observed HTR is strictly 5-HT2A-mediated, the protocol must include a pre-treatment blockade using a highly selective 5-HT2A antagonist, such as M100907 (volinanserin)[5].

  • Subject Preparation: Group-house adult male and female C57BL/6J mice. Acclimate them to the testing room for 1 hour prior to the assay.

  • Antagonist Pre-treatment (The Validation Step): 15 minutes prior to the primary injection, administer M100907 (0.1 mg/kg, i.p.) to the antagonist cohort, and an equivalent volume of vehicle (e.g., 0.9% saline) to the test cohort[5].

  • Compound Administration: Administer 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol via intraperitoneal (i.p.) injection. Recommended dose-response range: 0.5, 1.0, 2.5, and 5.0 mg/kg[4].

  • Data Acquisition: Immediately place the mouse into a cylindrical observation chamber. Record behavior for 20–30 minutes using either a magnetometer coil apparatus (if the mouse is implanted with a head-magnet) or high-speed video tracking (minimum 60 fps)[4].

  • Quantification: Utilize automated peak-detection algorithms or blinded manual scoring to count discrete HTR events[4].

Pathway Cmpd 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Metab Hepatic Metabolism (Prodrug Activation) Cmpd->Metab Pharmacokinetics Rec 5-HT2A Receptor (Apical Dendrites) Cmpd->Rec Direct Agonism? Metab->Rec Active Metabolite Gq Gq/11 Protein Subunit Rec->Gq Conformational Change Sig PLC / IP3 / Ca2+ Cascade Gq->Sig Intracellular Signaling Out Head-Twitch Response (Behavioral Proxy) Sig->Out Layer V Pyramidal Firing

Proposed 5-HT2A signaling cascade for 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol.

Core Directive 2: Two-Lever Drug Discrimination (DD) in Rats

Mechanistic Causality: Drug discrimination assesses the subjective, interoceptive "cue" produced by a compound[6]. Animals learn to associate the specific receptor-mediated internal state of a training drug with food reinforcement. If 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol causes the rat to press the drug-associated lever, it demonstrates that the compound's subjective effects generalize to those of the training drug (e.g., LSD or DOM)[7],[6].

Self-Validating Protocol:

  • Apparatus: Standard operant conditioning chambers equipped with two levers and a pellet dispenser.

  • Phase 1: Shaping (FR10 Schedule): Train male Sprague-Dawley rats to press levers for 45 mg food pellets under a Fixed-Ratio 10 (FR10) schedule[7].

  • Phase 2: Discrimination Training: Inject rats with either the training drug (e.g., LSD 0.1 mg/kg, i.p.) or Saline 15 minutes before the session. LSD requires pressing Lever A; Saline requires Lever B. Continue daily training until subjects achieve >85% accuracy on the correct lever for 10 consecutive sessions[7],[6].

  • Phase 3: Substitution Testing: Administer varying doses of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Place the rat in the chamber for a 10-minute test session where neither lever provides food (to prevent new learning).

  • Analysis: Calculate the percentage of responses on the drug-appropriate lever. Full substitution is defined as >80% drug-lever responding[7].

DD_Workflow Train Phase 1: Training (LSD vs. Saline) Crit Phase 2: Criterion (>85% Accuracy) Train->Crit FR10 Schedule Test Phase 3: Substitution (Test Compound) Crit->Test Dose-Response Gen Full Generalization (>80% Drug Lever) Test->Gen Shared Cue Part Partial/No Substitution (<80% Drug Lever) Test->Part Distinct Cue

Two-lever drug discrimination workflow for evaluating subjective interoceptive cues.

Core Directive 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Mechanistic Causality: PPI is an operational measure of sensorimotor gating—an automatic, pre-attentive process that filters out redundant sensory stimuli[8]. This gating is regulated by the cortico-striato-pallido-pontine (CSPP) circuitry. 5-HT2A agonists (like DOI or LSD) disrupt this circuitry, causing a loss of PPI[9]. This disruption models the sensory flooding and cognitive fragmentation characteristic of schizophrenia[8].

Self-Validating Protocol:

  • Acclimation: Place mice (e.g., 129S6/SvEv) in acoustic startle chambers equipped with piezoelectric transducers. Acclimate them to a 65 dB background white noise for 5 minutes[9].

  • Dosing: Administer 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol 15 minutes prior to the start of the session.

  • Trial Presentation: Present a pseudo-randomized series of 65 trials with an average inter-trial interval of 15 seconds[9]. Trial types must include:

    • Pulse Alone: 120 dB (40 ms duration).

    • Prepulse + Pulse: 70, 75, or 80 dB prepulse (20 ms), followed 100 ms later by the 120 dB pulse[9].

    • No Stimulus: Background noise only (to measure baseline movement).

  • Calculations: Calculate the percentage of PPI using the formula: %PPI = 100 -[(Startle Amplitude on Prepulse+Pulse trials / Startle Amplitude on Pulse alone trials) × 100][9].

Quantitative Data Synthesis & Expected Outcomes

To ensure robust interpretation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol's in vivo profile, compare your experimental data against the established baseline metrics for phenethylamine-class compounds summarized below:

ParameterHTR Assay (Mice)Drug Discrimination (Rats)PPI Assay (Mice)
Vehicle Control 0 - 2 twitches / 20 min< 10% Drug-lever responding60 - 80% Inhibition
Positive Control (LSD/DOI) 30 - 50 twitches / 20 min> 85% Drug-lever responding20 - 40% Inhibition (Disrupted)
Test Compound (If Active) Dose-dependent (10-40 twitches)ED50 calculation (Full substitution)Dose-dependent %PPI disruption
Antagonist + Test Compound < 5 twitches / 20 minShifted ED50 curve / Saline leverRestoration to 60 - 80% Inhibition

Note: If 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol yields null results across all three assays, it strongly suggests the alcohol moiety prevents 5-HT2A receptor binding and that the compound does not undergo sufficient in vivo oxidation to an active phenethylamine derivative.

Sources

Application

Head-twitch response assay for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in mice

Application Notes & Protocols Investigating 5-HT2A Receptor Agonism of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Using the Head-Twitch Response (HTR) Assay in Mice Abstract The head-twitch response (HTR) in rodents is...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Investigating 5-HT2A Receptor Agonism of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Using the Head-Twitch Response (HTR) Assay in Mice

Abstract

The head-twitch response (HTR) in rodents is a rapid, involuntary head movement recognized as a reliable behavioral proxy for the activation of serotonin 2A (5-HT2A) receptors, which is strongly correlated with the hallucinogenic potential of various compounds in humans.[1][2] This application note provides a detailed, field-proven protocol for assessing the 5-HT2A receptor agonist activity of the novel compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, in mice. The methodologies described herein cover both manual observation and advanced, automated magnetometer-based quantification. We emphasize experimental design causality, inclusion of self-validating controls, and robust data analysis to ensure the generation of trustworthy and reproducible results for researchers in pharmacology and drug development.

Introduction and Scientific Principle

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for serotonergic psychedelic drugs such as psilocybin and LSD.[1][3] Agonism at this receptor initiates a cascade of intracellular signaling events and is linked to the profound perceptual and cognitive alterations characteristic of these compounds.[4][5] In rodents, a specific and quantifiable behavior—the head-twitch response (HTR)—is elicited by 5-HT2A agonists.[6] This response is not induced by non-hallucinogenic 5-HT2A agonists, making the HTR assay a powerful tool for differentiating compounds with potential psychedelic activity.[1]

The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a phenethylamine derivative. Structurally related molecules, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), are potent 5-HT2A agonists and reliably induce HTR.[7] Therefore, it is hypothesized that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol may also act as a 5-HT2A agonist. This protocol provides the framework to test this hypothesis by quantifying the frequency of HTR in mice following administration of the compound.

The validity of the assay is confirmed through pharmacological challenge: the HTR induced by a test compound should be significantly attenuated or completely blocked by pre-treatment with a selective 5-HT2A antagonist, such as ketanserin or M100907.[3][8] This critical step ensures that the observed behavioral effect is specifically mediated by the 5-HT2A receptor.

Underlying Signaling Pathway

The HTR is mediated by the activation of the Gq/G11 signaling pathway coupled to the 5-HT2A receptor.[4] Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), leading to a cascade of downstream events that culminate in the neuronal activity responsible for the head-twitch behavior.[1][9]

5-HT2A_Signaling_Pathway Figure 1: Hypothesized 5-HT2A Receptor Signaling Pathway for HTR cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Compound 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol (Agonist) Compound->Receptor Binds Ca_Release Ca2+ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Neuronal Firing Ca_Release->Downstream PKC->Downstream HTR Head-Twitch Response Downstream->HTR Results in

Caption: Hypothesized 5-HT2A Receptor Signaling Pathway for HTR.

Materials and Reagents

This section details the necessary animals, chemicals, and equipment. Adherence to these specifications is crucial for reproducibility.

Category Item Specification / Supplier Scientist's Note
Test Compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-olPurity ≥98% (verified by NMR, LC-MS)Impurities can lead to off-target effects and confounding results. Always use a well-characterized compound batch.[10]
Animals Male C57BL/6J mice8-10 weeks old; The Jackson LaboratoryThis strain is widely used for HTR assays, providing a robust and reproducible response.[6] Using a single gender (males are common to avoid estrous cycle variability) and a tight age range minimizes biological variability.[11]
Vehicle Sterile Saline (0.9% NaCl) or 2% DMSO in SalineUSP Grade; Sigma-AldrichThe vehicle must be chosen based on the solubility of the test compound. A preliminary solubility test is required. The vehicle itself must not elicit HTR.
Positive Control (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) HCl≥98% Purity; Sigma-Aldrich, TocrisA well-characterized 5-HT2A agonist is essential to validate the assay setup and confirm that the animals are responsive.[12]
Antagonist Control M100907 (Volinanserin) or Ketanserin≥98% Purity; Sigma-Aldrich, TocrisPre-treatment with a selective 5-HT2A antagonist is the gold standard for confirming that the HTR is mediated by the intended target.[3]
Apparatus Glass Cylinders / Observation Chambers12 cm diameter x 20 cm heightProvides a clean, neutral environment for observation and habituation.[12]
(Optional) Magnetometer Systeme.g., Noldus, Med AssociatesFor automated, objective HTR quantification. Requires surgical magnet implantation but removes observer bias and allows for high-throughput screening.[13][14]
(Optional) Video Recording SystemHigh-frame-rate camera (≥60 fps)Allows for later manual scoring by blinded observers and can be used with machine-learning-based analysis software (e.g., DeepLabCut).[15][16][17]

Experimental Workflow and Protocols

The overall experimental process is designed to minimize animal stress and experimental artifacts, ensuring data integrity.[18][19]

HTR_Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A Phase 1: Preparation (1-2 weeks prior) B Animal Acclimation (≥7 days) A->B C Magnet Implantation (Optional, for automated detection) + Recovery (≥7 days) B->C D Phase 2: Experiment Day E Transfer to Testing Room (≥1 hr prior) D->E F Habituation in Chamber (30 min) E->F G Drug Administration (Vehicle, Compound, Controls) F->G H Data Recording (30-60 min) G->H I Phase 3: Analysis J HTR Quantification (Manual or Automated) I->J K Statistical Analysis (ANOVA, Post-hoc tests) J->K L Results & Interpretation K->L

Caption: Step-by-Step Experimental Workflow.

Pre-Experiment Preparation
  • Animal Acclimation: Upon arrival, house mice in groups under standard conditions (12:12 light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least one week before any procedures.[20] This minimizes stress from transport.

  • (Optional) Magnet Implantation Surgery: For automated detection, a small neodymium magnet must be attached to the cranium.

    • Anesthetize the mouse (e.g., isoflurane).

    • Make a small midline incision on the scalp to expose the skull.

    • Affix the magnet to the skull using dental cement.[13]

    • Provide post-operative analgesia and allow a recovery period of at least one week before behavioral testing.[14]

Test Day Protocol
  • Habituation to Testing Room: Transfer mice to the testing room at least 60 minutes before the experiment begins to acclimate them to the new environment.[12]

  • Drug Preparation:

    • Dissolve 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and the positive control (DOI) in the chosen vehicle. Use sonication or gentle warming if necessary. Prepare fresh on the day of the experiment.

    • Prepare a range of doses to establish a dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

  • Experimental Procedure:

    • Place each mouse individually into an observation chamber.

    • Allow a 30-minute habituation period within the chamber.[13] This reduces exploratory behavior that could be mistaken for HTR.

    • For antagonist studies, administer the 5-HT2A antagonist (e.g., M100907, 0.1 mg/kg, i.p.) 30 minutes before the test compound.

    • Administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be consistent, typically 5-10 µL per gram of body weight.[13]

    • Immediately after injection, begin data recording for a predetermined period, typically 30 to 60 minutes.[13]

Data Acquisition and Quantification

Method A: Manual Scoring (from Video or Live)

  • Two trained observers, blind to the treatment conditions, should count the number of head twitches.[16]

  • A head twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a larger behavior like grooming.[2][6]

  • The counts from the two observers are averaged for each animal.

Method B: Automated Magnetometer System

  • The system records voltage changes induced by the movement of the head-mounted magnet.[14]

  • Proprietary or custom software is used to filter the signal and identify HTR events based on their unique waveform characteristics (e.g., frequency ≥ 40 Hz, specific amplitude, and duration < 0.15 seconds).[13][21] This method provides objective and highly sensitive detection.

Data Analysis and Interpretation

  • Quantification: The primary endpoint is the total number of head twitches recorded per animal over the observation period.

  • Statistical Analysis:

    • Use a one-way Analysis of Variance (ANOVA) to compare the mean number of head twitches across all treatment groups (Vehicle, different doses of the test compound, Positive Control).

    • If the ANOVA shows a significant overall effect, perform post-hoc tests (e.g., Dunnett's test) to compare each dose group against the vehicle control group.[13]

    • For antagonist studies, use a two-way ANOVA (factors: agonist treatment, antagonist treatment) or a t-test to compare the test compound group with the antagonist + test compound group.

    • A p-value of < 0.05 is typically considered statistically significant.

  • Dose-Response Analysis:

    • Plot the mean HTR counts against the log of the dose.

    • Perform a non-linear regression analysis to calculate the ED50 value (the dose that produces 50% of the maximal response). This is a key measure of the compound's potency.[21]

Expected Results
  • Vehicle Control: Should elicit zero or a negligible number of head twitches.

  • Positive Control (DOI): Should induce a robust, dose-dependent increase in HTR, confirming assay validity.

  • 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol:

    • If it is a 5-HT2A agonist: It will cause a statistically significant, dose-dependent increase in HTR compared to the vehicle group.

    • If it is not a 5-HT2A agonist: There will be no significant difference in HTR counts between the compound-treated groups and the vehicle group.

  • Antagonist Pre-treatment: If the compound's effect is 5-HT2A-mediated, pre-treatment with M100907 or ketanserin will significantly reduce or abolish the induced HTR.

References

  • Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. (2020). VCU Scholars Compass. [Link]

  • Activity of prefrontal cortex serotonin 2A receptor expressing neurons is necessary for the head-twitch response of mice to psychedelic drug DOI in a sex-dependent manner. (2024). PubMed. [Link]

  • Agonist-directed signaling of the serotonin 2A receptor depends on Я-arrestin-2 interactions in vivo. (2008). PNAS. [Link]

  • Head-twitch response – Knowledge and References. Taylor & Francis. [Link]

  • Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice. OUCI. [Link]

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. (2022). MDPI. [Link]

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (2013). PMC. [Link]

  • Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. (2020). PMC. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Rapid, open-source, and automated quantification of the head twitch response in C57BL/6J mice using DeepLabCut and Simple Behavioral Analysis. (2025). bioRxiv. [Link]

  • Head-twitch response. Wikipedia. [Link]

  • Automated Computer Software Assessment of 5-Hydroxytryptamine 2A Receptor-Mediated Head Twitch Responses from Video Recordings of Mice. (2020). PMC. [Link]

  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. (2025). ACS Pharmacology & Translational Science. [Link]

  • How to Prepare Mice for Behavioral Testing. The Jackson Laboratory. [Link]

  • Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species. (2019). Neuropharmacology. [Link]

  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. (2021). PMC. [Link]

  • Paradoxical trafficking and regulation of 5-HT2A receptors by agonists and antagonists. Gray Lab.
  • Behavioral Studies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. NCBI. [Link]

  • What are 5-HT receptor agonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • How to Control Behavioral Studies for Rodents—Don't Project Human Thoughts onto Them. (2021). Cell Reports. [Link]

  • Optimal Guidelines for Monitoring and Maintaining Rodent Health for Behavioral Research: What's Right with My Rodent?. Springer. [Link]

  • The role of serotonin 5-HT2A receptors in memory and cognition. PMC. [Link]

  • The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. (2023). MDPI. [Link]

  • 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem. [Link]

  • Synthesis and Olfactory Characteristics of Hydroxyether Derivatives of Methyl Eugenol. (2020). Journal of Applied Science and Environmental Management. [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol as a Versatile Synthetic Intermediate

Abstract This document provides a comprehensive technical guide on the synthesis and application of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a key benzylic alcohol intermediate. Primarily, this compound serves as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a key benzylic alcohol intermediate. Primarily, this compound serves as a crucial precursor in the synthesis of β-methylated phenethylamines, a class of compounds with significant interest in medicinal chemistry and drug development, particularly as potent agonists for serotonin receptors.[1][2] We will explore established synthetic routes to this intermediate, including Friedel-Crafts acylation followed by reduction and the Grignard reaction. Furthermore, this guide details its subsequent chemical transformations, such as dehydration and conversion to amines, providing field-proven, step-by-step protocols. The causality behind experimental choices, safety considerations, and analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance in Medicinal Chemistry

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a secondary benzylic alcohol whose molecular architecture is of significant strategic value. The 2,5-dimethoxy substitution pattern on the phenyl ring is a well-established pharmacophore for potent serotonin 5-HT2A receptor agonists.[3] The presence of the β-methyl group and the benzylic hydroxyl function allows for diverse chemical modifications, making this compound a versatile node in the synthesis of complex molecular targets. Its primary utility lies in its role as a precursor to compounds like 1-(2,5-dimethoxyphenyl)-2-methylpropan-2-amine and its derivatives, which are analogs of psychoactive substances such as DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane).[2][4] This guide elucidates the pathways to harness the reactivity of this intermediate for the development of novel chemical entities.

Synthesis of the Intermediate: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

The synthesis of the title compound can be efficiently achieved through two primary and reliable routes, each with distinct advantages depending on the available starting materials and desired scale.

Route A: Friedel-Crafts Acylation and Subsequent Reduction

This two-step sequence is a robust method that begins with the electrophilic aromatic substitution of a readily available dimethoxybenzene precursor.

  • Step 1: Friedel-Crafts Acylation. This reaction introduces the isobutyryl group onto the 1,4-dimethoxybenzene ring using a Lewis acid catalyst.[5] The electron-donating methoxy groups strongly activate the ring towards electrophilic attack, directing the substitution to the ortho position.

  • Step 2: Ketone Reduction. The resulting ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one, is then selectively reduced to the target secondary alcohol using a mild hydride reducing agent like sodium borohydride.

Route B: Grignard Reaction

This route offers a more convergent approach, forming the key carbon-carbon bond and the alcohol functionality in a single step.[6]

  • Mechanism: An isopropyl Grignard reagent (isopropylmagnesium bromide or chloride), acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde.[7][8] An acidic workup then protonates the resulting alkoxide to yield the final alcohol product.[9] This method is particularly effective for small to medium-scale synthesis.

Diagram: Synthetic Pathways to the Intermediate

cluster_0 Route A: Friedel-Crafts Acylation & Reduction cluster_1 Route B: Grignard Reaction 1,4-Dimethoxybenzene 1,4-Dimethoxybenzene Ketone 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-one 1,4-Dimethoxybenzene->Ketone  + Isobutyryl chloride  AlCl₃ Isobutyryl chloride Isobutyryl chloride Alcohol_A 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Ketone->Alcohol_A NaBH₄, MeOH 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Alcohol_B 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol 2,5-Dimethoxybenzaldehyde->Alcohol_B  1. + Isopropylmagnesium bromide  in dry Ether  2. H₃O⁺ workup Grignard_Reagent Isopropylmagnesium bromide

Caption: Overview of synthetic routes to the target intermediate.

Data Summary: Comparison of Synthetic Routes
Parameter Route A: Friedel-Crafts / Reduction Route B: Grignard Reaction
Starting Materials 1,4-Dimethoxybenzene, Isobutyryl chloride2,5-Dimethoxybenzaldehyde, Isopropyl halide
Key Reagents AlCl₃ (or other Lewis acid), NaBH₄Magnesium turnings, Anhydrous Ether
Number of Steps TwoOne (plus reagent preparation)
Key Considerations Friedel-Crafts can be exothermic and requires moisture control.Grignard reagents are extremely moisture and protic solvent sensitive.
Typical Overall Yield Good to ExcellentGood
Detailed Protocol: Synthesis via Grignard Reaction (Route B)

This protocol describes the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol from 2,5-dimethoxybenzaldehyde.

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • Anhydrous diethyl ether

  • 2,5-Dimethoxybenzaldehyde

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Grignard Reagent Preparation:

    • Assemble the dry glassware under an inert atmosphere. Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • Add a small portion of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small amount of the isopropyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.[8]

    • Once initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with Aldehyde:

    • Dissolve 2,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent. A viscous precipitate will form. The addition should be controlled to maintain a gentle reaction.[6]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. This is done to protonate the alkoxide and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude alcohol by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Applications in Downstream Synthesis

The strategic value of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol lies in the reactivity of its benzylic hydroxyl group, which can be readily transformed into other functionalities.

Dehydration to 1-(2,5-Dimethoxyphenyl)-2-methylpropene

A primary transformation is the acid-catalyzed dehydration to form the corresponding alkene. This reaction typically proceeds through an E1 mechanism, favored by the formation of a stable secondary benzylic carbocation intermediate.[10]

Diagram: Key Downstream Transformations

Start 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Alkene 1-(2,5-Dimethoxyphenyl) -2-methylpropene Start->Alkene  H₃PO₄ or H₂SO₄  Heat  (Dehydration) Halide 1-Halo-1-(2,5-dimethoxyphenyl) -2-methylpropane Start->Halide  SOCl₂ or PBr₃  (Halogenation) Azide 1-Azido-1-(2,5-dimethoxyphenyl) -2-methylpropane Halide->Azide  NaN₃  (Nucleophilic Substitution) Amine 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-amine Azide->Amine  1. LiAlH₄ or H₂/Pd-C  (Reduction)

Caption: Major synthetic routes from the alcohol intermediate.

Protocol: Acid-Catalyzed Dehydration

  • Setup: Place the starting alcohol (1.0 equivalent) and a catalytic amount of a strong acid (e.g., 85% phosphoric acid or concentrated sulfuric acid) in a round-bottom flask equipped for distillation.[10]

  • Reaction: Heat the mixture. The alkene product, being more volatile than the starting alcohol, will distill as it is formed, shifting the equilibrium toward the product.[10]

  • Workup: Collect the distillate, wash it with a sodium bicarbonate solution to neutralize any acid, then with water and brine.

  • Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent. The resulting alkene can be further purified by distillation if necessary.

Synthesis of β-Methylated Phenethylamines

The most significant application of this intermediate is the synthesis of the corresponding primary amine, a key building block for various psychoactive compounds and medicinal agents.[1] A reliable method involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution and reduction.

Protocol: Two-Step Conversion to Primary Amine via Azide

  • Conversion to Alkyl Halide:

    • Rationale: The hydroxyl group is a poor leaving group. Converting it to a halide (e.g., bromide or chloride) makes the benzylic carbon highly susceptible to nucleophilic attack.

    • Procedure: React the alcohol (1.0 equivalent) with a halogenating agent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an appropriate solvent (e.g., dichloromethane) at 0 °C to room temperature. The reaction should be performed in a fume hood due to the evolution of toxic gases.

  • Azide Formation and Reduction:

    • Rationale: The azide ion (N₃⁻) is an excellent nucleophile. The subsequent reduction of the azide provides a clean route to the primary amine.

    • Step 2a (Substitution): Dissolve the crude alkyl halide from the previous step in a polar aprotic solvent like DMF. Add sodium azide (NaN₃, ~1.5 equivalents) and heat the mixture (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC). After cooling, perform an aqueous workup to isolate the crude azide. Caution: Sodium azide is highly toxic, and organic azides can be explosive. Handle with extreme care.

    • Step 2b (Reduction): The crude azide can be reduced to the primary amine using several methods. A common and effective method is reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous ether or THF.[11] Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be used.[12]

Final Product: The resulting 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-amine can be isolated and purified, often as its hydrochloride salt for better stability and handling.

Conclusion

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via established methods like the Grignard reaction or Friedel-Crafts acylation/reduction makes it readily accessible. The strategic placement of its benzylic hydroxyl group allows for efficient conversion into other key functionalities, most notably alkenes and amines. The protocols outlined in this guide provide researchers and drug development professionals with reliable pathways to access β-methylated 2,5-dimethoxyphenethylamine derivatives, facilitating the exploration of new chemical space in the development of serotonergic agents and other classes of pharmaceuticals.

References

  • designer-drug.com. Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene to 2C-H. Available at: [Link]

  • PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Available at: [Link]

  • University of Colorado Boulder. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Available at: [Link]

  • Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • The Hive. Amines related to 2,5-dimethoxyphenethylamine. Available at: [Link]

  • Google Patents. Method for preparing 2,5-dimethoxy phenylethylamine.
  • University of Wisconsin-Madison. Dehydration of an alcohol. Available at: [Link]

  • MDPI. Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Available at: [Link]

  • Theochem @ Mercer University. FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Available at: [Link]

  • Pearson. Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Available at: [Link]

  • PubChem. 1-(2,5-Dimethoxyphenyl)-1-propanol. Available at: [Link]

  • PubChem. 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. Available at: [Link]

  • ResearchGate. The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Available at: [Link]

  • Web Pages. 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available at: [Link]

  • Organic Syntheses. β-PHENYLETHYLAMINE. Available at: [Link]

  • Google Patents. An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • Web Pages. 6. Grignard Reaction. Available at: [Link]

  • Rhodium.ws. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available at: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • ResearchGate. The Synthesis of Some Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). Available at: [Link]

  • Edubirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. Available at: [Link]

  • PrepChem.com. Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. Available at: [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available at: [Link]

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Available at: [Link]

  • PMC. 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents. Available at: [Link]

  • Polish Journal of Chemical Technology. Catalytic hydrogenation in the process of 2-((1-benzylpiperidin-4-yl) methyl). Available at: [Link]

  • ResearchGate. Reaction profile analysis of the hydrogenation of α‐methylstyrene with pre‐catalysts 1–4. Available at: [Link]

  • RSC Publishing. Catalysis Science & Technology. Available at: [Link]

Sources

Application

Application Note: Strategic Derivatization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol for Advanced Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Chemical Context As a Senior Application Scientist, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter target molecules that present competing synthetic vulnerabilities. The compound 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol is a prime example of a sterically hindered, highly activated benzylic alcohol. It serves as a critical intermediate in the synthesis of complex phenethylamine homologues, bioactive scaffolds, and specialized ligands.

The Mechanistic Challenge

Derivatizing this molecule requires navigating two opposing structural features:

  • Electronic Activation: The 2,5-dimethoxy-substituted aromatic ring is highly electron-donating. This strongly stabilizes any positive charge at the benzylic carbon (C1).

  • Steric Hindrance: The adjacent isopropyl group provides significant steric bulk, hindering standard nucleophilic attacks.

The Causality of Failure: If standard, strongly acidic conditions (e.g., HBr, H₂SO₄, or Fischer esterification) are employed, the alcohol is protonated and leaves as water. The resulting highly stable benzylic carbocation will rapidly undergo E1 elimination to form a conjugated styrene derivative (1-(2,5-dimethoxyphenyl)-2-methylprop-1-ene), or it will undergo a Wagner-Meerwein hydride shift from the adjacent isopropyl group.

To prevent these destructive pathways, derivatization must strictly avoid the generation of free carbocations. The protocols below utilize mild, neutral, or basic conditions to achieve oxidation, halogenation, and esterification while maintaining the integrity of the carbon skeleton.

Visualizing the Synthetic Strategy

Workflow A 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol B Ketone Derivative (Oxidation) A->B Dess-Martin Periodinane C Bromide Derivative (Halogenation) A->C CBr4, PPh3 D Ester Derivative (Esterification) A->D RCOOH, DCC, DMAP

Synthetic workflow for the derivatization of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Validated Experimental Protocols

Protocol A: Mild Oxidation to Ketone via Dess-Martin Periodinane

Mechanistic Rationale: The Dess-Martin oxidation utilizes a hypervalent iodine reagent to selectively oxidize alcohols to ketones under extremely mild, neutral conditions . This avoids the use of toxic chromium reagents and prevents the oxidative cleavage of the electron-rich dimethoxy-aromatic ring. Because the reaction produces acetic acid as a byproduct, we buffer the system with sodium bicarbonate to protect the acid-labile benzylic position .

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 1.0 eq of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.2 M.

  • Buffering: Add 2.0 eq of solid NaHCO₃ to the stirring solution to neutralize generated acetic acid.

  • Oxidation: Portion-wise, add 1.2 eq of Dess-Martin Periodinane (DMP) at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15 minutes until the organic layer is clear. Extract with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Check: The reaction is complete when TLC shows the disappearance of the starting material. IR spectroscopy of the crude product will show the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp, strong C=O stretch at ~1680 cm⁻¹ (conjugated ketone).

Protocol B: Benzylic Halogenation via Appel Reaction

Mechanistic Rationale: The Appel reaction converts the alcohol to an alkyl bromide using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) . The causality here is critical: PPh₃ activates the oxygen as an O-phosphonium leaving group, allowing for an Sₙ2-like nucleophilic displacement by the bromide ion. This concerted-like displacement traps the intermediate before a free carbocation can form, entirely circumventing E1 elimination and Wagner-Meerwein rearrangements.

Mechanism N1 Alcohol + PPh3 + CBr4 N2 O-Phosphonium Intermediate N1->N2 Activation N3 SN2 Bromide Attack N2->N3 Nucleophilic Displacement N5 Carbocation Rearrangement N2->N5 Prevented by mild conditions N4 Inverted Alkyl Bromide N3->N4 Leaving Group Departure

Appel reaction mechanism circumventing carbocation rearrangement.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of the alcohol and 1.2 eq of CBr₄ in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under N₂.

  • Activation: Slowly add 1.2 eq of PPh₃ in small portions to control the exotherm.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 3.5 hours.

  • Workup: Concentrate the reaction mixture to 20% of its original volume. Add cold diethyl ether to precipitate the triphenylphosphine oxide byproduct. Filter through a pad of Celite and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc).

Self-Validating Check: The visual precipitation of a voluminous white solid (triphenylphosphine oxide) upon the addition of ether confirms the successful activation and displacement cycle. ¹H-NMR will show a downfield shift of the benzylic methine proton.

Protocol C: Sterically Hindered Esterification via Steglich Protocol

Mechanistic Rationale: Traditional Fischer esterification is impossible here due to the requirement of heat and strong acid. The Steglich esterification utilizes Dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-Dimethylaminopyridine (DMAP) as a catalyst to operate at room temperature [[1]]([Link]). DMAP is the linchpin of this protocol: it acts as a highly nucleophilic acyl transfer reagent, preventing the 1,3-rearrangement of the O-acylisourea intermediate into a dead-end N-acylurea [[1]]([Link]).

Step-by-Step Methodology:

  • Preparation: In a dry flask, dissolve 1.0 eq of the carboxylic acid (e.g., acetic acid or a complex target acid) and 1.0 eq of the benzylic alcohol in anhydrous CH₂Cl₂ (0.2 M).

  • Catalysis: Add 0.1 eq (10 mol%) of DMAP.

  • Coupling: Cool the mixture to 0 °C and add 1.1 eq of DCC dropwise (if liquid) or in portions (if solid).

  • Reaction: Stir for 5 minutes at 0 °C, then warm to room temperature and stir for 3 hours.

  • Workup: Filter off the precipitated dicyclohexylurea (DCU). Wash the organic filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Self-Validating Check: The formal uptake of water by DCC produces dicyclohexylurea (DCU) . The formation of this dense, insoluble white precipitate within the first 30 minutes is a direct visual confirmation that the coupling activation is proceeding successfully.

Quantitative Data Summary

The table below summarizes the expected performance metrics for the derivatization of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol using the outlined protocols.

Derivatization MethodTarget Product ClassTypical Yield (%)Reaction Time (h)Key Byproducts / Purification Notes
Dess-Martin Oxidation Ketone88 – 92%1.5Acetic acid (Removed via basic aqueous wash)
Appel Bromination Alkyl Bromide75 – 82%4.0Triphenylphosphine oxide (Requires precipitation & column)
Steglich Esterification Acetate Ester85 – 90%3.0Dicyclohexylurea (DCU) (Removed via simple filtration)

References

  • Dess, D. B.; Martin, J. C. (1983). "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry. 48 (22): 4155–4156. URL:[Link][2]

  • Appel Reaction Mechanism and Overview. SynArchive. URL: [Link][3]

  • Neises, B.; Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition. 17 (7): 522–524. URL:[Link][1]

  • Organic Chemistry Portal. "Steglich Esterification". URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. The...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. The information presented herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol?

A1: The most common and direct method is the Grignard reaction. This involves the reaction of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide or chloride) with 2,5-dimethoxybenzaldehyde.[1][2] An alternative, though less direct, route involves the reduction of the corresponding ketone, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one. This ketone can be synthesized via various methods, but its subsequent reduction to the desired tertiary alcohol requires a suitable reducing agent.[3][4]

Q2: Why is the Grignard reaction often preferred for this synthesis?

A2: The Grignard reaction provides a straightforward and efficient method for forming the carbon-carbon bond necessary to construct the tertiary alcohol in a single step from commercially available starting materials.[1][5] It allows for the direct introduction of the isopropyl group to the carbonyl carbon of 2,5-dimethoxybenzaldehyde.

Q3: What are the critical parameters to control for a successful Grignard reaction in this synthesis?

A3: Success in a Grignard reaction hinges on the strict exclusion of atmospheric moisture and oxygen.[6] Key parameters include:

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran (THF)) must be used.[7][8] Grignard reagents are potent bases and will be quenched by water.[6][9]

  • Magnesium Activation: The surface of the magnesium turnings should be activated to initiate the formation of the Grignard reagent. This can be achieved by crushing the magnesium or by using a small amount of an initiator like iodine or 1,2-dibromoethane.[7][8]

  • Temperature Control: The formation of the Grignard reagent is exothermic and may require initial gentle heating to start, followed by cooling to maintain a controlled reaction rate. The subsequent addition of the aldehyde is also typically performed at a reduced temperature (e.g., 0 °C) to minimize side reactions.[7]

Q4: What potential side reactions can lower the yield of the desired product?

A4: Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the aldehyde:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted isopropyl halide to form 2,3-dimethylbutane. This is minimized by the slow, dropwise addition of the halide to the magnesium suspension.[7][9]

  • Reduction of the Aldehyde: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (2,5-dimethoxybenzyl alcohol).[10]

  • Enolization of the Aldehyde: While less common with benzaldehydes which lack α-hydrogens, it's a potential side reaction with other aldehydes.[9]

  • Cannizzaro Reaction: Under strongly basic conditions, 2,5-dimethoxybenzaldehyde, which lacks α-hydrogens, can undergo disproportionation to yield 2,5-dimethoxybenzyl alcohol and 2,5-dimethoxybenzoic acid.[11]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol via the Grignard reaction.

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Failure of Grignard Reagent Formation: - Presence of moisture in glassware or solvent. - Inactive magnesium surface (oxide layer). - Impure alkyl halide.- Rigorously dry all glassware (oven-drying or flame-drying under inert atmosphere). - Use anhydrous solvents.[7] - Activate magnesium with iodine or by crushing.[8] - Use freshly distilled alkyl halide.
Grignard Reagent Quenching: - Reaction exposed to air (oxygen and moisture). - Acidic protons on the starting aldehyde (unlikely for 2,5-dimethoxybenzaldehyde).- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. - Ensure the aldehyde is dry.
Presence of Significant Byproducts 2,5-Dimethoxybenzyl Alcohol Detected: - Reduction of the aldehyde by the Grignard reagent.- Add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over reduction.[6]
Unreacted 2,5-Dimethoxybenzaldehyde: - Incomplete reaction. - Insufficient Grignard reagent.- Allow for a sufficient reaction time after the addition of the aldehyde. - Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry.[6]
High Molecular Weight Byproducts: - Wurtz coupling of the isopropyl halide.- Add the isopropyl halide dropwise during the formation of the Grignard reagent to maintain a low concentration.[7]
Difficult Product Isolation/Purification Formation of an Emulsion During Workup: - Magnesium salts precipitating.- Use a saturated aqueous solution of ammonium chloride for quenching instead of water alone.[8] This helps to dissolve the magnesium salts.
Product Contaminated with Starting Aldehyde: - Incomplete reaction.- Purify the crude product using column chromatography on silica gel.

Optimized Experimental Protocol

This protocol details a reliable method for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol via the Grignard reaction.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (a few crystals)

  • Isopropyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2,5-Dimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

    • In the dropping funnel, place a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the isopropyl bromide solution to the magnesium. If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

    • Once the reaction starts, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.[7]

    • After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2,5-Dimethoxybenzaldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 2,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.[8]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2-3 times).[6]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Visualizing the Workflow

SynthesisWorkflow cluster_troubleshooting Troubleshooting Checkpoints Start Start: Reagents & Glassware Dry Drying of Glassware & Solvents Start->Dry Anhydrous Conditions Grignard Grignard Reagent Formation (Isopropylmagnesium Bromide) Dry->Grignard Grignard->Dry Low Yield? Check for Moisture Reaction Reaction with 2,5-Dimethoxybenzaldehyde Grignard->Reaction Slow Addition at 0 °C Reaction->Grignard Side Products? Optimize Conditions Workup Aqueous Workup (NH4Cl Quench) Reaction->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Final Product: 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Purification->Product

Caption: Workflow for the synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

References

  • Organic Chemistry Tutor. Synthesis of Alcohols Using the Grignard Reaction. Available from: [Link]

  • Wikipedia. Cannizzaro reaction. Available from: [Link]

  • Wikipedia. Meerwein–Ponndorf–Verley reduction. Available from: [Link]

  • Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Available from: [Link]

  • Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Available from: [Link]

  • Malaysian Journal of Synthetic Chemistry. Aldol condensation of 2,5-dimethoxybenzaldehyde with actone under basic conditions. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • ResearchGate. Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Available from: [Link]

  • Reddit. Troubleshooting my grignard reactions. Available from: [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. Available from: [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Available from: [Link]

  • The Vespiary. Synthesis of 2,5-Dimethoxybenzaldehyde. Available from: [Link]

  • ResearchGate. reactions of partially solvated grignard reagents with benzaldehyde. Available from: [Link]

  • Medium. How Does 2,5-Dimethoxybenzaldehyde React With Other Chemicals In Organic Reactions? Available from: [Link]

  • ACS Publications. Uncatalyzed Meerwein−Ponndorf−Oppenauer−Verley Reduction of Aldehydes and Ketones under Supercritical Conditions. Available from: [Link]

  • YouTube. Unlocking Alcohol Synthesis with Grignard Reaction |Benzaldehyde. Available from: [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. Available from: [Link]

  • ResearchGate. The Synthesis of Analogs of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM). II. Some Ring-methoxylated 1-Amino-and 2-Aminoindanes. Available from: [Link]

  • Semantic Scholar. Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Available from: [Link]

  • Jasperse, Chem 355. Grignard Reaction. Available from: [Link]

  • Chemrevise. Reduction of aldehydes and ketones. Available from: [Link]

  • Sciencemadness.org. Grignard successes and failures. Available from: [Link]

  • PrepChem.com. Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. Available from: [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Available from: [Link]

  • PubChem. 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. Available from: [Link]

  • Google Patents. JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.
  • Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
  • Chemguide. reduction of aldehydes and ketones. Available from: [Link]

  • PubChem. 2,5-Dimethoxybenzyl alcohol. Available from: [Link]

  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. Available from: [Link]

  • Wordpress. Ketone Reduction. Available from: [Link]

  • Studylib. Aldehyde & Ketone Reduction: Methods & Mechanisms. Available from: [Link]

  • Hive Methods Discourse. 1-(4-iodo-2,5-dimethoxyphenyl)-2-propanone. Available from: [Link]

  • Google Patents. US5733788A - PMPA preparation.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with 1-(2,5-Dimethoxyphenyl)-2-methylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification bottlenecks associated with 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol .

This target molecule is typically synthesized via the nucleophilic addition of an isopropylmagnesium halide (Grignard reagent) to 2,5-dimethoxybenzaldehyde [1]. While the reaction appears straightforward on paper, the unique steric and electronic environment of these precursors introduces severe purification challenges, including co-eluting byproducts and extreme acid sensitivity.

Part 1: Mechanistic Causes of Impurities (The "Why")

Successful purification requires understanding the kinetic and thermodynamic forces generating your impurities. Do not treat chromatography as a black box; your purification strategy must respond to the underlying chemical mechanisms.

The Beta-Hydride Transfer (Reduction Byproduct)

The ortho-methoxy group on 2,5-dimethoxybenzaldehyde creates significant steric hindrance around the electrophilic carbonyl carbon. When reacted with a bulky Grignard reagent like isopropylmagnesium bromide, the activation energy for direct nucleophilic attack is elevated. Consequently, a competing pathway emerges: beta-hydride transfer . The Grignard reagent forms a six-membered cyclic transition state, transferring a beta-hydrogen to the carbonyl. This reduces the starting material to 2,5-dimethoxybenzyl alcohol while liberating propene gas. This primary alcohol byproduct shares a nearly identical polarity profile with your target secondary alcohol, making standard separation extremely difficult.

Acid-Catalyzed Dehydration (Alkene Byproduct)

Your target molecule is a sterically congested secondary benzylic alcohol. The two methoxy groups on the phenyl ring are strongly electron-donating via resonance. If the hydroxyl group is protonated, water leaves to form a benzylic carbocation that is exceptionally stable. Because standard silica gel possesses acidic silanol groups (pH ~4.5–5.5), loading this compound onto a standard column triggers rapid E1 dehydration, converting your hard-won product into 1-(2,5-dimethoxyphenyl)-2-methylprop-1-ene [2].

Part 2: Troubleshooting & FAQs

Q1: My TLC shows a major impurity that runs very close to my desired product. NMR indicates it is an alcohol, but it lacks the isopropyl signals. What is it, and how do I remove it? A1: You are observing the reduction byproduct, 2,5-dimethoxybenzyl alcohol. Because both the byproduct and your target molecule are benzylic alcohols, their retention factors ( Rf​ ) on normal-phase silica are nearly identical. Actionable Fix: Standard silica chromatography will fail here. You must switch to Reverse-Phase Chromatography (C18) . The bulky, hydrophobic isopropyl group on your target product will interact much more strongly with the C18 stationary phase, causing it to elute significantly later than the less lipophilic primary alcohol byproduct.

Q2: I loaded my crude mixture onto a silica gel column, but my isolated yield of the alcohol is terrible. Instead, I collected a large amount of a highly non-polar, UV-active spot. Why? A2: Your product dehydrated on the column. The acidic surface of the silica gel catalyzed the loss of water, forming the alkene [3]. Actionable Fix: You must neutralize your stationary phase. Pre-treat your silica gel by slurrying it in an eluent containing 1% Triethylamine (TEA), and maintain 0.5% TEA in your mobile phase. The TEA competitively binds to the acidic silanol sites, preventing the protonation of your product.

Q3: I have unreacted 2,5-dimethoxybenzaldehyde in my crude mixture. It streaks on the column and contaminates my product fractions. How do I get rid of it? A3: Do not rely on chromatography to separate unreacted aldehyde. Instead, utilize a Sodium Bisulfite Wash during your aqueous workup. Aldehydes react with aqueous NaHSO3​ to form highly polar, water-soluble bisulfite adducts. These partition cleanly into the aqueous layer, leaving your desired alcohol in the organic phase.

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Bisulfite Wash for Aldehyde Depletion

This self-validating protocol ensures the complete removal of electrophilic starting materials prior to chromatography.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of ~0.1 M.

  • Reagent Preparation: Prepare a freshly saturated aqueous solution of sodium bisulfite ( NaHSO3​ ).

  • Biphasic Extraction: Add equal volumes of the organic crude solution and the NaHSO3​ solution to a separatory funnel.

  • Agitation: Shake vigorously for 10 minutes, venting frequently. Causality Note: The formation of the bisulfite adduct occurs strictly at the biphasic interface; vigorous mechanical mixing is mandatory for high conversion.

  • Phase Separation: Allow the layers to separate completely. The unreacted aldehyde is now trapped in the aqueous layer as a polar sulfonate salt.

  • Isolation: Drain and discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

This protocol prevents the acid-catalyzed destruction of electron-rich benzylic alcohols.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 90:10 Hexanes:Ethyl Acetate) and spike it with 1% v/v Triethylamine (TEA) .

  • Column Packing: Slurry the silica gel in this TEA-spiked eluent and pack the column.

  • Stationary Phase Neutralization: Flush the packed column with at least 2 column volumes of the TEA-eluent. Validation Check: The eluent exiting the column should test basic on pH paper.

  • Loading: Dissolve your crude sample in a minimum amount of the TEA-eluent and carefully load it onto the column head.

  • Elution: Elute using your standard gradient, but ensure the mobile phase always contains at least 0.5% TEA to maintain silanol deactivation throughout the run.

Part 4: Quantitative Data & Component Profiling

Use the following table to identify and strategize the removal of components in your crude mixture.

CompoundRole in SynthesisRelative PolarityAcid SensitivityPrimary Removal Strategy
2,5-Dimethoxybenzaldehyde Unreacted Starting MaterialMid-PolarStableAqueous Bisulfite Wash
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Target Product Polar Highly Sensitive (Dehydrates) TEA-Deactivated Silica
2,5-Dimethoxybenzyl alcohol Reduction ByproductPolarModerately SensitiveReverse-Phase (C18) HPLC
1-(2,5-Dimethoxyphenyl)-2-methylprop-1-ene Dehydration ByproductNon-PolarStableStandard Silica Chromatography

Part 5: Reaction & Workflow Visualizations

ReactionPathways SM 2,5-Dimethoxybenzaldehyde (Starting Material) Target 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol (Target Product) SM->Target Nucleophilic Addition Reduction 2,5-Dimethoxybenzyl alcohol (Reduction Byproduct) SM->Reduction Beta-Hydride Transfer Grignard Isopropylmagnesium Bromide (Grignard Reagent) Grignard->Target Grignard->Reduction Alkene 1-(2,5-Dimethoxyphenyl)- 2-methylprop-1-ene (Dehydration Byproduct) Target->Alkene Acidic Silica Gel (-H2O)

Fig 1. Competing pathways in the Grignard synthesis and subsequent acid-catalyzed dehydration.

PurificationWorkflow Crude Crude Reaction Mixture (Target, Aldehyde, Byproducts) Bisulfite Aq. NaHSO3 Wash (Biphasic Extraction) Crude->Bisulfite AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) Bisulfite->AqPhase Discard OrgPhase Organic Phase (Target & Alcohol Byproducts) Bisulfite->OrgPhase Retain Column TEA-Treated Silica Column (Neutralized Stationary Phase) OrgPhase->Column Pure Purified Target Product Column->Pure Fractionate Waste Alkene & Reduction Byproducts Column->Waste Separate

Fig 2. Optimized purification workflow utilizing bisulfite washing and TEA-deactivated silica.

Part 6: References

  • National Center for Biotechnology Information. "2,5-Dimethoxybenzaldehyde | C9H10O3 | CID 66726". PubChem. Available at: [Link]

  • Elings, J. A., et al. "Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes". ResearchGate. Available at:[Link]

  • Gavrilenko, N., et al. "In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases". MDPI. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals optimizing the chromatographic behavior of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals optimizing the chromatographic behavior of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol . Because this molecule contains a sterically hindered secondary alcohol (-OH) and two electron-rich methoxy groups (-OCH3), it is highly susceptible to secondary retention mechanisms that distort peak symmetry.

This center provides a self-validating diagnostic framework to isolate root causes, explain the underlying chemical causality, and implement permanent corrective actions.

Part 1: Diagnostic Decision Tree

Before adjusting mobile phase chemistry or replacing hardware, you must determine whether the tailing is a systematic physical defect or an analyte-specific chemical interaction . Follow this logical workflow to isolate the root cause.

TroubleshootingWorkflow Start Observe Peak Tailing (Asymmetry > 1.2) InjectNeutral Inject Neutral Marker (e.g., Toluene) Start->InjectNeutral CheckTailing Does the neutral marker tail? InjectNeutral->CheckTailing PhysicalIssue Physical System Issue (Dead Volume / Void) CheckTailing->PhysicalIssue Yes (All peaks tail) ChemicalIssue Chemical Issue (Silanol Interactions) CheckTailing->ChemicalIssue No (Only analyte tails) FixPhysical Check PEEK fittings, replace column frit PhysicalIssue->FixPhysical FixChemical Lower mobile phase pH or use end-capped C18 ChemicalIssue->FixChemical

Diagnostic workflow for isolating physical vs. chemical HPLC peak tailing causes.

Part 2: Mechanistic FAQs (Causality & Corrective Actions)

Q1: Why does 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol exhibit severe peak tailing even on a brand-new reversed-phase C18 column? A: Peak tailing (defined as an asymmetry factor > 1.2) for this specific molecule is primarily driven by 1[1]. While the hydrophobic aromatic ring partitions cleanly into the C18 stationary phase, the molecule's secondary alcohol (-OH) and methoxy groups (-OCH3) act as strong hydrogen bond donors and acceptors. These polar moieties interact with residual, unreacted silanol groups (Si-OH) on the silica backbone of the column[2]. Because these silanol sites are heterogeneous and saturable, the analyte molecules interacting with them desorb slower than those interacting purely with the C18 phase, stretching the trailing edge of the peak.

Q2: How can I definitively prove whether the tailing is caused by my HPLC system (physical) or the analyte chemistry (chemical)? A: You must employ a self-validating diagnostic test using a neutral marker. Physical problems—such as extra-column dead volume, poorly seated PEEK fittings, or a void at the head of the column—will cause all peaks to undergo infinite dilution and tail[3]. Validation Step: Inject a neutral, non-hydrogen-bonding compound like toluene. If the toluene peak is perfectly symmetrical but your 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol peak tails, the issue is strictly chemical (silanol interactions)[3]. If both peaks tail, you have a physical void or plumbing issue.

Q3: What mobile phase modifications can suppress these secondary silanol interactions? A: The most effective thermodynamic correction is lowering the pH of the mobile phase to suppress silanol ionization[2]. At a mid-pH (e.g., pH 5–7), acidic silanols ionize to Si-O⁻, exacerbating strong dipole-ion interactions with your analyte. By adjusting the aqueous phase to a pH of 2.5 – 3.0 using additives like 0.1% formic acid, you ensure that the residual silanols remain fully protonated (Si-OH)[4]. This drastically reduces their binding energy, restoring peak symmetry[5].

Q4: Could my sample preparation be causing the peak distortion? A: Yes. A frequent but overlooked cause of peak distortion is a 5[5]. If 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is dissolved in 100% strong organic solvent (e.g., pure acetonitrile) but injected into a highly aqueous mobile phase, the strong solvent plug carries the analyte rapidly down the column before it can properly partition. This results in peak splitting, fronting, or broad tailing. Always match your sample diluent to the initial mobile phase composition[5].

Part 3: Quantitative Troubleshooting Matrix

Use the following data matrix to compare your chromatographic observations against known mechanistic failures and expected outcomes.

Diagnostic ParameterChromatographic ObservationMechanistic Root CauseCorrective ActionExpected USP Tailing Factor ( Tf​ )
Neutral Marker (Toluene) Tailing observed on all peaksExtra-column dead volume or column voidRe-seat PEEK fittings; replace guard column Tf​≤1.1
Mobile Phase pH Tailing at pH 6.0Ionized silanols (Si-O⁻) binding to analyte -OHLower pH to 2.5 with 0.1% Formic Acid Tf​≤1.2
Injection Volume Peak fronting / broad tailMass/Volume overloadReduce injection volume from 20 µL to 5 µL Tf​≤1.2
Sample Diluent Split peaks or severe tailingSample solvent stronger than mobile phaseDilute sample in initial mobile phase Tf​≤1.1
Part 4: Self-Validating Experimental Protocols
Protocol A: Silanol Suppression & Mobile Phase Optimization

Objective: To definitively prove whether residual silanol interactions are causing the peak tailing of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Mechanism: Lowering the pH protonates the silanols, neutralizing their negative charge and eliminating secondary ion-dipole interactions with the analyte's hydroxyl and ether groups.

  • Baseline Establishment: Run your standard method using a neutral pH aqueous mobile phase (e.g., Water/Acetonitrile 50:50). Record the USP Tailing Factor ( Tf​ ) of the analyte.

  • Mobile Phase Modification: Prepare a new aqueous mobile phase containing 0.1% (v/v) LC-MS grade Formic Acid to achieve a pH of ~2.7[4].

  • Equilibration: Flush the HPLC system and equilibrate the C18 column with at least 15–20 column volumes of the newly acidified mobile phase to ensure complete protonation of the silica surface[4].

  • Validation Injection: Inject the 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol standard.

  • Data Analysis: Calculate the new Tf​ . If Tf​ drops from >1.5 to <1.2, secondary silanol interactions are confirmed and resolved. (Note: If tailing persists, consider switching to a fully end-capped "Type B" silica column).

Protocol B: System Void and Dead Volume Check

Objective: To eliminate physical system deformations as the root cause. Mechanism: Dead volume (empty space in fittings or column head) causes the sample plug to undergo infinite dilution and turbulent mixing, resulting in a physical tailing effect independent of analyte chemistry[3].

  • Marker Selection: Prepare a 10 µg/mL solution of a neutral, non-polar marker (e.g., Toluene or Uracil) in the mobile phase.

  • System Injection: Inject 5 µL of the marker into the HPLC system under isocratic conditions.

  • Peak Evaluation: Analyze the peak symmetry. If the neutral marker tails ( Tf​ > 1.2), the issue is physical[3].

  • Corrective Maintenance: Systematically bypass components to isolate the void. Re-seat all PEEK finger-tight fittings, ensuring the capillary is pushed fully into the column inlet before tightening. Replace the guard column or inline filter[5].

  • Re-validation: Re-inject the neutral marker until a Gaussian peak ( Tf​≈1.0 ) is achieved.

Part 5: References
  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics." gmpinsiders.com. 2

  • Axion Labs. "HPLC Peak Tailing." axionlabs.com. 3

  • Scribd. "Troubleshooting Peak Tailing in LC." scribd.com. 6

  • Chrominfo. "How to avoid peak tailing in HPLC chromatography." blogspot.com. 1

  • Benchchem. "Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten." benchchem.com. 7

  • Benchchem. "Resolving peak tailing issues in HPLC analysis of Hydroxyacetone." benchchem.com. 4

  • Benchchem. "Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid." benchchem.com. 8

  • Thermo Fisher Scientific. "HPLC Troubleshooting." thermofisher.com. 9

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." alwsci.com. 5

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." waters.com.

Sources

Optimization

Technical Support Center: Troubleshooting GC-MS Resolution for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing resolution and peak shape challenges during the Gas Chromatography-Mass Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing resolution and peak shape challenges during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol .

Due to its unique structural chemistry—a secondary alcohol flanked by a bulky 2,5-dimethoxyphenyl ring and an isopropyl group—this analyte is highly susceptible to steric hindrance and hydrogen bonding, which frequently manifest as severe peak tailing and co-elution.

Diagnostic Workflow

Before altering your method, use the workflow below to determine whether your resolution issue is driven by chemical adsorption (active sites) or thermodynamic limitations (method parameters).

G A Poor Resolution: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol B Assess Peak Symmetry A->B C Tailing Peaks (Active Site Adsorption) B->C Asymmetric D Symmetrical Co-elution (Thermodynamic Limit) B->D Symmetric E Flow Path Maintenance (Liner/Column Trim) C->E Step 1 F Chemical Derivatization (BSTFA + 1% TMCS) C->F Step 2 (Definitive) G Optimize Temp Ramp (e.g., 2-5°C/min) D->G Step 1 H Change Stationary Phase (e.g., 35% Phenyl) D->H Step 2

GC-MS Resolution Diagnostic Workflow for Sterically Hindered Secondary Alcohols.

Frequently Asked Questions & Troubleshooting

Q: Why does 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol exhibit severe peak tailing and co-elution? A: The root cause of peak tailing for this analyte is reversible chemical adsorption. The molecule possesses a polar secondary hydroxyl (-OH) group. During vaporization and column transit, this free -OH group acts as a hydrogen bond donor, interacting with exposed silanol (Si-OH) groups or active metallic sites in the GC flow path[1],[2]. This interaction temporarily retains a fraction of the analyte molecules, delaying their elution and creating an asymmetric trailing edge. When the peak base broadens due to this tailing, it frequently co-elutes with structurally similar impurities or positional isomers.

Q: Should I derivatize this compound, and if so, what is the best reagent? A: Yes. Chemical derivatization is the definitive solution to eliminate hydrogen bonding[1]. However, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is highly sterically hindered. Standard silylating agents like pure BSTFA or MSTFA will result in incomplete derivatization due to the steric clash between the bulky reagent and the crowded environment of the secondary alcohol. You must use BSTFA catalyzed with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst by increasing the electrophilicity of the silylating reagent, driving the reaction to completion even for hindered functional groups[3].

Q: How do I optimize the GC temperature program if the peaks are symmetrical but still co-eluting? A: Symmetrical co-elution indicates a thermodynamic limitation rather than an active site issue. If the temperature ramp is too aggressive, the analyte does not spend sufficient time partitioning into the stationary phase, reducing the effective theoretical plates. Identify the elution temperature of the analyte, and insert a slower temperature ramp (e.g., 2–5 °C/min) starting 20 °C below the elution point. This maximizes stationary phase interaction and improves the resolution of critical isomer pairs.

Q: What column chemistry is optimal for this specific aryl-alcohol? A: While a standard 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5MS) column is a good starting point, it relies heavily on boiling point separation. For an aryl-alcohol with a dimethoxyphenyl ring, switching to a mid-polar phase like a 35% phenyl column (e.g., DB-35MS) increases dipole-induced dipole and π-π interactions. This orthogonal selectivity often resolves co-eluting impurities that cannot be separated on a non-polar phase.

Quantitative Data Summaries

Table 1: Derivatization Reagent Comparison for Hindered Alcohols
ReagentSteric PenetrationVolatility of ByproductsSuitability for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
BSTFA (Pure) LowHighPoor (High risk of incomplete reaction)
MSTFA (Pure) ModerateVery HighSub-optimal (Steric clash limits yield)
BSTFA + 1% TMCS HighHighOptimal (TMCS catalyzes hindered -OH groups)
Table 2: GC Column Stationary Phase Selection
Stationary PhasePolarityInteraction MechanismResolution Power for Aryl-Alcohols
5% Phenyl (e.g., DB-5MS)Non-polarDispersive, minor π-πModerate
35% Phenyl (e.g., DB-35MS)Mid-polarDispersive, strong π-π, dipoleExcellent
PEG (e.g., DB-WAX)PolarHydrogen bondingGood, but risks thermal degradation at high temps

Step-by-Step Methodologies

Protocol 1: Catalyzed Silylation of Sterically Hindered Alcohols (Self-Validating System)

To ensure data integrity, this protocol incorporates a kinetic self-validation step. By measuring the analyte-to-internal-standard ratio at two different time points, the system self-validates the completeness of the reaction, eliminating false negatives caused by incomplete derivatization.

Deriv A Analyte Extract (Strictly Anhydrous) B Add Excess BSTFA + 1% TMCS A->B C Incubate at 70°C for 45-60 mins B->C Catalyzed Silylation D TMS-Derivatized Analyte C->D Steric Hindrance Overcome

Catalyzed Silylation Pathway for Sterically Hindered Alcohols.

Step-by-Step Procedure:

  • Sample Preparation: Transfer 1 mg of the sample extract into a 2 mL glass autosampler vial.

  • Dehydration: Evaporate the sample to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: Moisture aggressively quenches silylating reagents, halting the reaction.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acting as an acid scavenger and solvent) and 100 µL of BSTFA containing 1% TMCS.

  • Internal Standard Addition: Add 10 µL of a stable isotopically labeled internal standard (e.g., Deuterated 1-phenylethanol) to track reaction efficiency.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a heating block at 70 °C for 45 minutes. Causality: The elevated temperature combined with the TMCS catalyst provides the activation energy required to overcome the steric hindrance of the isopropyl and dimethoxyphenyl groups.

  • Self-Validation Check: Inject the sample into the GC-MS at 45 minutes, then return the vial to the heat block and inject again at 60 minutes.

    • Validation Logic: If the peak area ratio of the derivatized analyte to the internal standard remains constant between the two injections, the reaction has reached 100% completion. If the ratio increases, the reaction was incomplete; extend incubation by an additional 15 minutes.

Protocol 2: Inlet Maintenance & Flow Path Deactivation

If derivatization is not possible, you must rigorously eliminate active sites in the flow path to minimize tailing[4].

Step-by-Step Procedure:

  • System Cooling: Cool the GC inlet and oven to room temperature to prevent oxidation of the column phase.

  • Liner Replacement: Remove the septum and the inlet liner. Inspect the old liner for glass wool degradation or non-volatile residue buildup. Install a new, fully deactivated ultra-inert liner (e.g., single taper with deactivated glass wool).

  • Column Trimming: Trim 10–20 cm from the front of the GC column using a ceramic scoring wafer. Causality: The front of the column accumulates non-volatile matrix residues and degraded stationary phase, which act as active sites for hydrogen bonding. Ensure a clean, 90-degree square cut.

  • Reinstallation: Reinstall the column, ensuring the correct insertion distance into the inlet (typically 4–6 mm above the ferrule, depending on your instrument manufacturer's specifications) to prevent dead volume.

References

  • Agilent Technologies. "Video Notes GC Troubleshooting Series Part Four: Tailing Peaks." Agilent. Available at:[Link]

  • Restek Corporation. "GC Troubleshooting—Tailing Peaks." Restek. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Instability

Welcome to the Technical Support Center for handling 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol . Due to its highly electron-rich aromatic system and secondary benzylic alcohol moiety, this compound is notoriously unsta...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol . Due to its highly electron-rich aromatic system and secondary benzylic alcohol moiety, this compound is notoriously unstable in standard laboratory solutions. This guide provides drug development professionals and analytical scientists with the mechanistic causality behind these instabilities and field-proven, self-validating protocols to overcome them.

Core Mechanistic Overview

The instability of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol is primarily driven by the strong electron-donating (+M) effect of the methoxy groups. The ortho-methoxy group (position 2) directly participates in stabilizing the developing positive charge at the benzylic position via resonance, significantly lowering the activation energy for heterolytic C–OH bond cleavage[1][2].

In mildly acidic solutions, the hydroxyl group is protonated and leaves as water, forming a highly stable benzylic carbocation[3]. This carbocation rapidly undergoes E1 elimination to form the thermodynamically stable alkene (1-(2,5-dimethoxyphenyl)-2-methylprop-1-ene) or reacts with nucleophilic solvents via an SN1 pathway. Furthermore, the electron-rich 2,5-dimethoxyarene system is highly susceptible to single-electron oxidation, generating cation radicals that lead to benzylic oxidation or ring degradation into quinone derivatives[4].

Pathway cluster_acid Acid-Catalyzed Pathway (pH < 6) cluster_ox Oxidative Pathway (O2, Light, Metals) Start 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol Protonation Protonated Alcohol (-OH2+) Start->Protonation H+ (e.g., Formic Acid) Radical Benzylic/Aromatic Cation Radical Start->Radical ROS / Metal Catalysis Carbocation Resonance-Stabilized Benzylic Carbocation Protonation->Carbocation -H2O Alkene Elimination (E1) Alkene Formation Carbocation->Alkene -H+ Ether Solvolysis (SN1) Ether Formation Carbocation->Ether +ROH (e.g., MeOH) Ketone Benzylic Ketone Radical->Ketone Oxidation Quinone Quinone Derivatives (Yellow/Brown) Radical->Quinone Ring Degradation

Degradation pathways of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol via acid and oxidation.

Frequently Asked Questions (FAQs)

Q: Why does my compound degrade into an alkene during LC-MS analysis? A: Standard LC-MS mobile phases typically contain 0.1% Formic Acid (pH ~2.7). As illustrated above, the ortho-methoxy group stabilizes the benzylic carbocation so effectively that even weak organic acids trigger rapid dehydration (E1 elimination) on-column or in the Electrospray Ionization (ESI) source[1].

Q: Why does the solution turn yellowish-brown during long-term storage? A: The 2,5-dimethoxyarene ring is a prime target for oxidative degradation. Exposure to dissolved oxygen, ambient light, or trace transition metals in solvents leads to the formation of cation radicals. These radicals propagate to form benzylic ketones or cleave the aromatic ring into highly colored 1,4-benzoquinone derivatives[4].

Q: Can I use protic solvents like Methanol or Ethanol for my stock solutions? A: No. Because the benzylic carbocation forms so readily, dissolving this compound in nucleophilic protic solvents like methanol will result in an SN1 solvolysis reaction, converting your alcohol into a methyl ether over the course of a few days[2]. Always use aprotic, non-nucleophilic solvents like Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO).

Quantitative Degradation Profiles

To assist in identifying degradation artifacts in your analytical workflows, refer to the summarized kinetic and spectral data below:

Storage/Analytical ConditionPrimary DegradantEst. Half-Life (t½) at 25°CLC-MS Marker (m/z)¹H-NMR Marker (ppm)
0.1% Formic Acid (pH 2.7) Alkene (E1 Dehydration)< 2 hours193.1 [M+H−H2​O]+ ~6.2 (alkene =CH)
Methanol (Neutral) Methyl Ether (SN1 Solvolysis)~ 5 days225.1 [M+H]+ ~3.2 (aliphatic -OCH₃)
Aerated DMSO (Light) Benzylic Ketone (Oxidation)~ 14 days209.1 [M+H]+ 2.8 (septet, -CH(CH₃)₂)
Buffered MeCN (pH 7.4) Intact Alcohol> 6 months211.1 [M+H]+ 4.6 (doublet, -CH(OH)-)

Troubleshooting Guides & Experimental Protocols

Issue 1: Rapid Degradation During Extraction and Workup

The Causality: Liquid-liquid extractions often utilize mildly acidic aqueous phases to partition impurities. For 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol, any pH below 6.0 will initiate carbocation formation[3].

Self-Validating Protocol: pH-Controlled Extraction

  • Buffer Preparation: Prepare a 50 mM Potassium Phosphate buffer and strictly adjust the pH to 7.4 using 1M NaOH.

  • Organic Phase Selection: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) that has been pre-washed with 5% NaHCO₃ to remove trace acidic stabilizers.

  • Extraction: Combine the aqueous reaction mixture with the buffered solution (1:1 v/v) to ensure the pH remains >7.0. Extract with the neutralized organic solvent.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be mildly Lewis acidic). Concentrate under reduced pressure at a water bath temperature not exceeding 30°C .

  • System Validation: Self-Validation Step: Take a 10 µL aliquot of the concentrated organic phase, dilute in neutral MeCN, and inject into an LC-UV system (254 nm). The protocol is validated if the chromatogram shows a single peak. The appearance of a secondary, highly non-polar peak indicates the pH dropped too low during extraction, causing alkene formation.

Issue 2: In-Source Dehydration During Mass Spectrometry

The Causality: Even if the compound is stable in the vial, the combination of acidic mobile phases and high heat in the ESI source will artificially dehydrate the benzylic alcohol, falsely indicating that your sample has degraded[1].

Self-Validating Protocol: Mild Ionization LC-MS Workflow

  • Mobile Phase Modification: Completely purge the LC system of Formic Acid or TFA. Replace the aqueous mobile phase with 10 mM Ammonium Bicarbonate (pH 8.5) and use pure LC-MS grade Acetonitrile for the organic phase.

  • Source Optimization: Lower the ESI capillary temperature to < 250°C and reduce the desolvation gas temperature.

  • Ionization Mode: If positive ESI still yields predominantly the m/z 193 ion, switch to Atmospheric Pressure Chemical Ionization (APCI) in negative mode (if applicable) or utilize a sodium adduct [M+Na]+ strategy by spiking the mobile phase with 10 µM Sodium Acetate to observe the intact m/z 233 ion.

  • System Validation: Self-Validation Step: Inject a known standard of a stable secondary alcohol (e.g., 1-phenylethanol). If the standard shows an intact [M+H]+ peak but your 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol still shows only the [M+H−H2​O]+ peak, the dehydration is specific to the hyper-stabilized benzylic carbocation, confirming that source temperatures must be lowered further.

Issue 3: Long-Term Storage Degradation

The Causality: Oxidative degradation to quinones is driven by radical initiation from dissolved oxygen and UV light[4].

Self-Validating Protocol: Anaerobic, Antioxidant-Stabilized Storage

  • Solvent Degassing: Sparge HPLC-grade Acetonitrile with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Aliquot Preparation: Dissolve the compound in the degassed solvent. For long-term libraries, add 0.01% (w/v) Butylated Hydroxytoluene (BHT) as a radical scavenger.

  • Storage: Transfer to amber glass vials (to block UV initiation) with PTFE-lined caps. Blanket the headspace with Argon before sealing. Store at -20°C.

  • System Validation: Self-Validation Step: Include a control vial without BHT and Argon blanketing. After 30 days, visually inspect both. The control vial will exhibit a yellow/brown tint (quinone formation), while the properly stored vial will remain colorless, validating the efficacy of the anaerobic protocol.

References

  • [4] Oxidation of Dimethoxylated Aromatic Compounds by Lignin Peroxidase From Phanerochaete Chrysosporium - PubMed. Source: nih.gov. 4

  • [1] Rhenium-Catalyzed Dehydration and Deoxydehydration of Alcohols and Polyols: Opportunities for the Formation of Olefins from Biomass - DSpace. Source: uu.nl. 1

  • [2] Emergent Organoboron Acid Catalysts - PMC - NIH. Source: nih.gov. 2

  • [3] An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate | Organic Process Research & Development - ACS Publications. Source: acs.org. 3

Sources

Optimization

Low signal-to-noise ratio in NMR of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Target Analyte: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Primary Issue: Low Signal-to-Noise Ratio (S/N) and Poor Sensitivity Welcome to the Advanced NMR Troubleshooting Hub. As researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Primary Issue: Low Signal-to-Noise Ratio (S/N) and Poor Sensitivity

Welcome to the Advanced NMR Troubleshooting Hub. As researchers and drug development professionals, encountering low signal-to-noise (S/N) ratios during the structural elucidation of complex organic molecules can bottleneck the analytical pipeline.

This guide is specifically engineered to address the unique spectroscopic challenges presented by 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol . Due to its sterically hindered isopropyl group and electron-rich aromatic quaternary carbons, this molecule requires precise optimization of hardware impedance, relaxation delays, and pulse sequences to achieve high-fidelity spectra.

Part 1: Diagnostic Workflow for S/N Optimization

Before altering complex pulse sequences, it is critical to systematically isolate the root cause of the sensitivity drop. Follow the logic diagram below to diagnose and resolve hardware or parameter-based inefficiencies.

NMR_Troubleshooting Start Low S/N Detected in NMR CheckConc Is sample concentration optimal? (>10 mg/mL) Start->CheckConc PrepSample Increase concentration or use cryoprobe CheckConc->PrepSample No CheckTune Is probe properly tuned and matched? CheckConc->CheckTune Yes PrepSample->CheckTune TuneProbe Perform ATM/Wobble Optimize impedance CheckTune->TuneProbe No CheckT1 Is relaxation delay (d1) adequate? CheckTune->CheckT1 Yes TuneProbe->CheckT1 OptT1 Run Inversion Recovery Set d1 ≥ 5 × T1 CheckT1->OptT1 No CheckScans Are scans (NS) sufficient? CheckT1->CheckScans Yes OptT1->CheckScans OptScans Increase NS (S/N ∝ √NS) CheckScans->OptScans No Success High-Fidelity Spectrum CheckScans->Success Yes OptScans->Success

Fig 1. Diagnostic workflow for resolving low signal-to-noise ratio in NMR spectroscopy.

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why are the aromatic quaternary carbons (C1, C2, C5) of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol barely visible in my 13 C NMR, while the methoxy carbons are sharp? A1: This is a classic manifestation of incomplete longitudinal ( T1​ ) relaxation. The quaternary carbons on the dimethoxyphenyl ring lack directly attached protons. Because the primary mechanism for nuclear relaxation is the dipole-dipole interaction between a carbon and its attached protons, these unprotonated carbons relax highly inefficiently[1]. If your interpulse delay ( d1​ ) is shorter than 5×T1​ , the magnetization vector of these specific carbons is repeatedly pulsed before fully returning to the Z-axis, leading to signal saturation and suppressed S/N[2].

Q2: I doubled the number of scans (NS), but the spectrum barely improved. What is the bottleneck? A2: S/N scales with the square root of the number of scans ( S/N∝NS​ ). Doubling the scans only yields a ~1.41x improvement. If your baseline sensitivity is fundamentally crippled, signal averaging is a waste of spectrometer time. The most common hidden culprit is poor Probe Tuning and Matching . The NMR probe functions as an RLC resonant circuit. If the impedance deviates from the 50 Ω characteristic impedance of the transmission line, RF energy is reflected. This mismatch drastically degrades the receiving efficiency ( ), amplifying the noise figure of the preamplifier and destroying the S/N[3][4].

Q3: How does the bulky isopropyl chain affect my NMR acquisition? A3: The 2-methylpropyl moiety attached to the chiral carbinol center creates significant steric hindrance. This restricts local molecular tumbling and bond rotation, altering the rotational correlation time ( τc​ ) of the molecule[1]. An altered τc​ can accelerate transverse ( T2​ ) relaxation, leading to broader, shorter peaks that blend into the baseline noise, artificially lowering the apparent S/N[5].

Q4: Can I use chemical additives to speed up the acquisition of this molecule? A4: Yes. For quantitative 13 C NMR where quaternary carbons are the bottleneck, you can introduce a Paramagnetic Relaxation Enhancement (PRE) agent, such as Chromium(III) acetylacetonate ( Cr(acac)3​ ) or Fe(DO3A). These agents provide a highly efficient alternative relaxation pathway via their unpaired electrons, drastically shortening T1​ times and allowing you to use much shorter d1​ delays without saturating the signal[6].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess parameters. Use the following self-validating methodologies to optimize your spectrometer for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Protocol A: Probe Tuning and Matching Optimization (Wobulation)

Causality: Matches the probe's complex impedance to the receiver's 50 Ω line, ensuring maximum transfer of the microvolt-level NMR signal from the sample to the preamplifier[7].

  • Insert Sample: Load your NMR tube and lock the solvent (e.g., CDCl3​ ).

  • Initialize Interface: Open the tuning and matching interface (e.g., type wobb or atmm on Bruker systems)[8].

  • Adjust Tuning (Frequency): Adjust the tuning capacitor to move the nadir (dip) of the reflection curve exactly to the Larmor frequency of your target nucleus (e.g., ~400 MHz for 1H , ~100 MHz for 13C ).

  • Adjust Matching (Impedance): Adjust the matching capacitor to drop the nadir of the curve as close to the baseline as possible.

  • Iterate: Tuning and matching are coupled; adjusting one affects the other. Alternate between the two until the curve is perfectly centered and touches the baseline.

  • Self-Validation Check: A perfectly matched probe will yield a reflection curve that hits the absolute baseline (0% reflected power). Consequently, your calibrated 90° pulse width ( pw90​ ) will be minimized and highly reproducible[4].

Protocol B: T1​ Measurement via Inversion Recovery

Causality: Determines the exact longitudinal relaxation time to set a mathematically optimal d1​ delay, preventing signal saturation[2][9].

  • Pulse Calibration: Determine the exact 90° pulse width ( pw90​ ) for your sample[9].

  • Sequence Setup: Load the inversion recovery pulse sequence (e.g., t1ir1d). The sequence follows the logic: 180∘−τ−90∘−FID [5].

  • Array the Delay ( τ ): Set up a variable delay list for τ ranging from 0.01 s to 20.0 s.

  • Acquire and Process: Run the experiment. You will observe peaks starting inverted (negative), passing through a null point (zero intensity), and recovering to full positive intensity.

  • Calculate T1​ : Identify the exact delay ( τnull​ ) where your peak of interest (e.g., the quaternary C1 carbon) has zero intensity. Calculate T1​ using the formula: T1​=τnull​/ln(2) [9].

  • Set Parameter: Set your experimental d1​ delay to ≥5×T1​ [2].

  • Self-Validation Check: Plot the peak intensity against the τ delay. The data must fit a smooth exponential recovery curve: Mz​(τ)=M0​(1−2e−τ/T1​) . A poor fit indicates an incorrectly calibrated 90° pulse or severe magnetic field inhomogeneity.

Part 4: Quantitative Optimization Data
Table 1: Expected Relaxation Dynamics for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Use this table as a baseline to estimate required delays if an inversion recovery experiment cannot be performed.

Structural MoietyNucleusPrimary Relaxation MechanismEstimated T1​ RangeRecommended d1​ Delay
Methoxy (-OCH 3​ ) 1 H / 13 CDipole-Dipole (Efficient)0.5 - 1.5 s2 - 5 s
Isopropyl (-CH(CH 3​ ) 2​ ) 1 H / 13 CDipole-Dipole (Sterically hindered)1.0 - 2.5 s5 - 12 s
Aromatic (C3, C4, C6) 13 CDipole-Dipole (C-H)1.0 - 3.0 s5 - 15 s
Aromatic Quaternary (C1, C2, C5) 13 CChemical Shift Anisotropy / Weak D-D10.0 - 30.0+ s50 - 150 s (or use PRE)
Table 2: S/N Scaling Matrix

Demonstrates the diminishing returns of increasing scans without addressing hardware/concentration bottlenecks.

Number of Scans (NS)Relative S/N MultiplierRelative Time RequiredPractical Recommendation
161.0x (Baseline)1xStandard for routine 1 H NMR
642.0x4xGood balance for dilute 1 H samples
2564.0x16xStandard baseline for 13 C NMR
10248.0x64xDiminishing returns; optimize hardware first
References
  • High resolution NMR study of T1 magnetic relaxation dispersion. I. Theoretical considerations of relaxation of scalar coupled spins at arbitrary magnetic field. The Journal of Chemical Physics | AIP Publishing. Available at:[Link]

  • NMR Relaxation Measurements on Complex Samples Based on Real-Time Pure Shift Techniques. PMC. Available at:[Link]

  • Optimized co-solute paramagnetic relaxation enhancement for the rapid NMR analysis of a highly fibrillogenic peptide. University of Groningen. Available at:[Link]

  • Quantitative NMR Spectroscopy. University of Oxford. Available at:[Link]

  • Estimating T1s for 1Hs in your sample on the Bruker NMR. University of Vermont. Available at:[Link]

  • Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning. University of Ottawa NMR Facility Blog. Available at:[Link]

  • A more accurate tuning-matching technique for NMR probes using wobulation and variable phase shifter. Ovid. Available at:[Link]

  • ArduiTaM: accurate and inexpensive NMR auto tune and match system. Copernicus. Available at:[Link]

  • ℜ: a Quantitative Measure of NMR Signal Receiving Efficiency. PMC. Available at:[Link]

Sources

Troubleshooting

Non-specific binding in 5-HT receptor assays with 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Welcome to the Advanced Assay Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing severe signal-to-noise ratio degradation when evaluating highly lipophilic, non-can...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. This guide is engineered for researchers and drug development professionals facing severe signal-to-noise ratio degradation when evaluating highly lipophilic, non-canonical ligands—specifically 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol —in 5-hydroxytryptamine (5-HT) receptor binding assays.

Mechanistic Causality: Why Does This Compound Fail Standard Assays?

To troubleshoot an assay, we must first understand the physicochemical behavior of the ligand. Classical 5-HT₂A/₂C receptor ligands (such as the 2,5-dimethoxyamphetamine [DOx] family) rely on a protonated primary amine to form a critical ~5 kcal/mol salt bridge with the conserved Asp155(3.32) residue in the receptor's orthosteric pocket.

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol replaces this basic amine with a hydroxyl (-OH) group. This structural modification triggers two catastrophic assay phenomena:

  • Loss of the Electrostatic Anchor: Without the protonated amine, specific binding affinity ( Ki​ ) to the 5-HT receptor drops precipitously.

  • Extreme Lipid Partitioning: The combination of the 2,5-dimethoxyphenyl ring and the branched alkyl chain renders the molecule highly lipophilic. Instead of remaining in the aqueous buffer, the ligand rapidly diffuses into the hydrophobic core of the lipid bilayer[1] and adheres to assay plasticware through van der Waals interactions[2].

The result is a massive artificial signal known as Non-Specific Binding (NSB) , which obscures true receptor interactions.

Partitioning_Mechanism cluster_membrane Assay Environment Ligand 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol Receptor 5-HT Receptor (Specific Site) Ligand->Receptor Low Affinity (Missing Amine) Lipid Membrane Lipids (NSB Sink) Ligand->Lipid High Partitioning (Lipophilic) Plastic Assay Plasticware (NSB Sink) Ligand->Plastic Adsorption BSA BSA Addition (Thermodynamic Sink) Lipid->BSA Sequestration Plastic->BSA Prevention

Mechanistic pathway of lipophilic ligand partitioning vs. specific 5-HT receptor binding.

Frequently Asked Questions (FAQs)

Q1: My radioligand assay shows >50% non-specific binding. Is my receptor preparation degraded? A1: Not necessarily. While ideal NSB should be <50% of total binding[3], highly lipophilic compounds naturally exhibit elevated NSB. The issue is likely the ligand partitioning into the cell membrane fragments rather than receptor degradation. You must introduce a "lipid sink" (like BSA) to keep the ligand in solution[2].

Q2: How do I accurately define the NSB baseline for this specific compound? A2: Do not use the compound itself to define NSB. Use a high-affinity, structurally distinct, and hydrophilic competitor (e.g., 10 µM Ketanserin for 5-HT₂A, or 10 µM 5-HT)[4]. This ensures you are fully blocking the orthosteric site without adding more lipophilic noise to the system.

Q3: Will increasing the stringency of my wash steps fix the problem? A3: Yes, but with strict caveats. Increasing wash volume or adding harsh detergents will strip the ligand from the plastic, but it will also denature the 5-HT receptor or accelerate the dissociation rate ( koff​ ) of your specific binding[3]. You must use ice-cold buffers to freeze the receptor kinetics[5] and limit detergent use to mild, zwitterionic options like 0.05% CHAPS.

Diagnostic Troubleshooting Workflow

Before altering your entire protocol, use the following logical decision tree to isolate the exact source of your background noise.

NSB_Workflow Start High NSB Detected (>50% of Total Binding) Check1 Is NSB linear with ligand concentration? Start->Check1 Action1 Lipid partitioning. Add 0.1% BSA to buffer. Check1->Action1 Yes Check2 Does ligand stick to filter/plate? Check1->Check2 No Action1->Check2 Action2 Pre-soak GF/C filters in 0.3% PEI. Use low-bind plates. Check2->Action2 Yes Action3 Reduce membrane protein (titrate 10-50 µg). Check2->Action3 No Success NSB < 20% Proceed to Analysis Action2->Success Action3->Success

Diagnostic workflow for isolating and resolving non-specific binding sources.

Self-Validating Experimental Protocol: The "Lipid-Sink" Filtration Assay

To rescue the assay, you must implement a protocol that chemically masks off-target interaction sites while preserving the delicate GPCR conformation. This protocol utilizes a self-validating matrix to guarantee data integrity.

Phase 1: Reagent & Hardware Optimization
  • Buffer Formulation: Prepare the binding buffer (50 mM Tris-HCl, pH 7.4) supplemented with 10 mM MgCl₂.

    • Causality: Divalent cations like Mg²⁺ are strictly required to stabilize the high-affinity, G-protein-coupled state of the 5-HT receptor[5].

  • The "Lipid Sink": Add 0.1% to 0.5% Fatty-Acid-Free Bovine Serum Albumin (BSA) to the buffer.

    • Causality: BSA acts as a thermodynamic sink, sequestering the lipophilic 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in the aqueous phase and preventing it from dissolving into the membrane lipids[2].

  • Filter Passivation: Submerge Whatman GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for 60 minutes at 4°C prior to use[3].

    • Causality: Glass fibers carry a negative charge that traps lipophilic and cationic compounds. PEI is a cationic polymer that completely neutralizes the filter matrix, eliminating hardware-induced NSB.

Phase 2: Self-Validating Membrane Titration

Do not assume a standard protein concentration will work for a highly lipophilic ligand. You must validate the optimal signal window.

  • Plate a matrix of membrane protein concentrations (10, 25, 50, and 100 µ g/well ).

  • For each concentration, run two conditions: Total Binding (radioligand only) and NSB (radioligand + 10 µM Ketanserin).

  • Validation Check: Plot the data. Select the highest protein concentration where the NSB remains strictly linear and stays below 30% of the Total Binding signal. If NSB curves exponentially, your lipid-to-BSA ratio is overwhelmed; reduce the protein amount[3].

Phase 3: Incubation and Kinetic Wash-Out
  • Incubate the optimized membrane concentration with the ligand for 60 minutes at 37°C to reach equilibrium.

  • Terminate the assay via rapid vacuum filtration using a cell harvester.

  • Wash the filters 3 times with 1 mL of ice-cold wash buffer containing 0.05% CHAPS.

    • Causality: The ice-cold temperature drastically slows the dissociation rate ( koff​ ) of the specifically bound ligand[3]. The mild zwitterionic detergent (CHAPS) gently washes away loosely partitioned lipid-bound ligand without denaturing the integral membrane receptor.

Quantitative Benchmarks: Expected Assay Improvements

Implementing the protocol above should yield a dramatic shift in your assay's signal-to-noise ratio. Below is a representative data summary demonstrating the quantitative impact of each troubleshooting step on 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol binding metrics.

Assay ConditionTotal Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)Signal-to-Noise Ratio (Total/NSB)
Standard Buffer (No Additives)12,50010,2002,3001.22
+ 0.3% PEI Filter Pre-soak9,8006,5003,3001.50
+ 0.1% BSA in Assay Buffer6,4002,1004,3003.04
+ 0.1% BSA & 0.05% CHAPS Wash 5,200 850 4,350 6.11

Table 1: Stepwise recovery of specific binding signal by systematically neutralizing hydrophobic and electrostatic non-specific binding sinks.

References

  • Seggel, M. R., et al. (1990). A Structure-Affinity Study of the Binding of 4-Substituted Analogues of 1-(2,5-Dimethoxyphenyl)-2-aminopropane at 5-HT2 Serotonin Receptors. Journal of Medicinal Chemistry / The Vespiary. Available at:[Link]

  • Cai, H., & Chen, X. (2008). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. National Institutes of Health (PMC). Available at:[Link]

  • Sykes, D. A., & Charlton, S. J. (2012). Binding kinetics of ligands acting at GPCRs. National Institutes of Health (PMC). Available at:[Link]

Sources

Optimization

Variability in behavioral responses to 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals investigating the behavioral pharmacology of 1-(2,5-Dimethoxyphenyl)-2-met...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals investigating the behavioral pharmacology of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Given that this specific molecule is not extensively characterized in published literature, this document synthesizes established principles from behavioral pharmacology and draws parallels from the well-documented 2,5-dimethoxyphenethylamine (2C-x) class of compounds, to which it is structurally related. Our goal is to provide a logical framework for troubleshooting the significant behavioral variability often encountered in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the probable mechanism of action and expected behavioral profile of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol?

Based on its core 2,5-dimethoxyphenyl structure, the compound is predicted to act primarily as an agonist of the serotonin 2A receptor (5-HT2A).[1][2][3] This is the principal mechanism for the psychoactive effects of related phenethylamines like 2C-B and DOI.[4][5] In rodent models, the most reliable behavioral proxy for 5-HT2A-mediated psychedelic activity is the Head-Twitch Response (HTR) .[1][6][7] Therefore, a dose-dependent increase in HTR frequency would be the primary expected behavioral outcome. Other potential effects could include biphasic changes in locomotion (hyperlocomotion at low doses, hypolocomotion at higher doses).[1]

Q2: We are observing extreme inter-subject variability; some animals show a robust response while others are completely non-responsive. Why?

This is a common and challenging issue in behavioral pharmacology. Such variability is rarely due to a single cause but rather an interplay of three major factors:

  • Pharmacokinetics (Metabolism): How the animal's body processes the compound. Genetic differences in metabolic enzymes can lead to vastly different effective concentrations of the drug at the target receptor.[8][9]

  • Pharmacodynamics (Receptor Target): How the receptor responds to the compound. Subtle genetic variations in the 5-HT2A receptor or differences in its expression density can alter sensitivity to the agonist.[10]

  • Experimental & Environmental Factors: How the study is conducted. Minor, often overlooked, variables in the environment or procedure can significantly impact behavior and compound effects.[11][12][13]

The following troubleshooting guide will dissect these domains to help you identify and control for these sources of variance.

Troubleshooting Guide: Diagnosing and Mitigating Behavioral Variability

Problem 1: High Inter-Individual Variability or Bimodal (Responder/Non-Responder) Data

Your data shows a high standard deviation, or animals seem to fall into two distinct groups: those that respond strongly and those that show little to no effect at the same dose.

The primary route of metabolism for phenethylamine compounds involves the Cytochrome P450 (CYP) family of enzymes in the liver.[4][14][15] The activity of these enzymes can vary dramatically between individuals, even within the same inbred strain, due to genetic polymorphisms.[8][9] An animal with high CYP2D6 activity (an "ultrarapid metabolizer") may clear the compound so quickly that it never reaches an effective concentration in the brain, rendering it a "non-responder."

Table 1: Key CYP450 Enzymes in Phenethylamine Metabolism

Enzyme FamilyKey IsoformRole in Drug MetabolismKnown Variability
CYP2D Family CYP2D6Major enzyme for metabolizing over 25% of clinical drugs, including many phenethylamines.[8][14]Highly polymorphic, leading to poor, intermediate, extensive, and ultrarapid metabolizer phenotypes.[8][9]
CYP3A Family CYP3A4Metabolizes a broad range of substrates; may play a secondary role in phenethylamine clearance.[16]Activity can be induced or inhibited by various compounds.
CYP1A Family CYP1A2Involved in the metabolism of various xenobiotics.Activity is known to be influenced by environmental factors like diet.

The gut microbiota is now recognized as a critical "metabolic organ" that can significantly alter drug pharmacokinetics.[17][18] Bacteria within the gut can directly metabolize a compound before it is absorbed or produce metabolites that compete with the drug for host metabolic enzymes (e.g., sulfotransferases).[17][19][20] Variability in the composition of the gut microbiome between animals can therefore lead to different bioavailability and clearance rates of the test compound.[21]

  • Standardize Animal Strain: If not already doing so, use a single, well-characterized inbred strain (e.g., C57BL/6J mice) to minimize genetic background variability. Be aware that even inbred strains can exhibit phenotypic diversity.[22]

  • Control Environmental Inputs: Standardize diet, water source, and bedding material, as these factors heavily influence the gut microbiome. Allow for a lengthy acclimation period (2+ weeks) after animals arrive to stabilize their microbiome.

  • Pharmacological Controls: To test the hypothesis of metabolic variability, pre-treat a cohort of animals with a known inhibitor of a specific CYP enzyme before administering your test compound. For example, using quinidine to inhibit CYP2D6 could potentially "rescue" the phenotype in non-responders.[16]

  • Genotype/Phenotype Suspect Animals: If resources permit, consider genotyping animals for common polymorphisms in the Cyp2d gene family or phenotyping them using a probe drug.[9]

G start High Inter-Individual Variability Observed check_strain Is animal strain consistent and inbred? start->check_strain check_env Are diet, housing, and handling standardized? check_strain->check_env Yes other_sources Explore other sources: Pharmacodynamics, Environmental factors check_strain->other_sources No (Standardize First!) metabolic_hyp Hypothesis: Pharmacokinetic Variability check_env->metabolic_hyp Yes check_env->other_sources No (Standardize First!) pk_study Conduct preliminary PK study (if possible) metabolic_hyp->pk_study cyp_inhibit Pharmacological Probe: Use CYP inhibitor (e.g., Quinidine) metabolic_hyp->cyp_inhibit confirm_pk Conclusion: Variability is likely driven by metabolism. pk_study->confirm_pk High variability in exposure confirmed rescue Response rescued in 'non-responders'? cyp_inhibit->rescue rescue->confirm_pk Yes rescue->other_sources No

Caption: Decision tree for troubleshooting responder vs. non-responder issues.

Problem 2: Observed Effects Are Unreliable or Do Not Fit the Expected Profile

You observe a behavioral effect, but it is not the expected Head-Twitch Response (HTR). For example, you might only see changes in locomotion or no significant effect at all, even at high doses.

A 5-HT2A receptor agonist does not simply "turn on" the receptor. It can preferentially activate specific intracellular signaling pathways over others—a concept known as biased agonism or functional selectivity.[10][24] It is plausible that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a biased agonist that, for example, strongly activates pathways leading to changes in locomotion but only weakly activates the specific G-protein or β-arrestin pathways required to elicit the HTR.

  • Conduct a Full Dose-Response Study: It is critical to test a wide range of doses, including very low ones, to fully characterize the dose-effect relationship. A typical range for a novel phenethylamine might span from 0.1 mg/kg to 30 mg/kg.

  • Use a Positive Control: Always run a parallel group of animals with a well-characterized 5-HT2A agonist like DOI (2,5-Dimethoxy-4-iodoamphetamine) to ensure your experimental setup and animal population are capable of producing a robust HTR.[7]

  • Pre-treatment with Antagonists: To confirm that any observed effect is indeed mediated by the 5-HT2A receptor, pre-treat animals with a selective 5-HT2A antagonist (e.g., M100907). The blockade of the behavioral response would confirm the mechanism of action.[25]

G cluster_0 5-HT2A Receptor cluster_2 Signaling Pathways receptor Extracellular 5-HT2A Intracellular pathway_a Gq/11 Pathway (Head-Twitch Response) receptor:f2->pathway_a Strong Activation receptor:f2->pathway_a Weak Activation   pathway_b β-Arrestin Pathway (Locomotor Effects) receptor:f2->pathway_b Balanced Activation receptor:f2->pathway_b  Preferential Activation serotonin Serotonin (Endogenous Agonist) serotonin->receptor:f1 Binds compound_x Compound X (Biased Agonist) compound_x->receptor:f1 Binds compound_x->receptor:f1

Caption: Biased agonism at the 5-HT2A receptor.

Key Experimental Protocol: Head-Twitch Response (HTR) Assay

This protocol describes a standard method for quantifying HTR in mice.

1. Animals:

  • Male C57BL/6J mice (8-12 weeks old) are commonly used. House animals in groups of 2-4 per cage.

  • Acclimate animals to the facility for at least one week and handle them for 3 consecutive days before testing to reduce stress-induced variability.[11]

2. Apparatus:

  • A standard transparent polycarbonate cage (e.g., 45 cm x 25 cm x 20 cm). The test room should be quiet and have controlled, consistent lighting.

  • For automated scoring, a magnetometer-based system can be used where a small magnet is affixed to the animal's head or ear tag, and movement is recorded by coils surrounding the cage.[7][26] Manual scoring via video recording is also acceptable but more labor-intensive.[6]

3. Drug Administration:

  • Dissolve 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in a sterile vehicle (e.g., 0.9% saline). The administration volume should be consistent (e.g., 10 mL/kg).

  • Administer the compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Include a vehicle-only control group and a positive control group (e.g., DOI, 1.0 mg/kg, i.p.).

4. Procedure:

  • Allow animals to habituate to the testing cage for 30-60 minutes before injection.

  • After injection, immediately return the animal to its cage and begin recording.

  • Record behavior for 60-90 minutes. The peak effect for most phenethylamines occurs within the first 30-60 minutes.

  • A head-twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[6][7]

5. Data Analysis:

  • Count the total number of head-twitches for each animal during the observation period. Data can also be binned into 5- or 10-minute intervals to analyze the time course of the effect.

  • Analyze the data using a one-way ANOVA followed by an appropriate post-hoc test (e.g., Dunnett's test) to compare dose groups to the vehicle control.

  • Data should be presented as the mean number of head-twitches ± SEM.

References

  • Gut Microbiota Influences on Drug Efficacy, Metabolism and Adverse Reactions. Frontiers in Pharmacology.
  • The Impact of the Gut Microbiota on Drug Metabolism and Clinical Outcome. Journal of Pharmaceutical Sciences.
  • The influence of gut microbiota on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology.
  • The influence of gut microbiota on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology.
  • The gut microbiota and drug metabolism.
  • Oxidation of phenethylamine derivatives by cytochrome P450 2D6. Biochemistry.
  • Structured evaluation of rodent behavioral tests used in drug discovery research. Frontiers in Behavioral Neuroscience.
  • Of Mice and Men: The Inter-individual Variability of the Brain's Response to Drugs. Neuroscience.
  • 2C (psychedelics) - Wikipedia. Wikipedia.
  • Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility.
  • How do drug researchers address effects that only occur in rats?
  • Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods.
  • Behavioral Phenotyping in R
  • 5-HT2A Receptors: Pharmacology and Functional Selectivity. The Journal of Pharmacology and Experimental Therapeutics.
  • Impact of the cytochrome P450 (CYP)-mediated metabolism on the cytotoxicity of the tested drugs.
  • What are 5-HT2A receptor agonists and how do they work?
  • Head-twitch response - Wikipedia. Wikipedia.
  • 2C or Not 2C: Phenethylamine Designer Drug Review. Journal of Medical Toxicology.
  • Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis.
  • The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology.
  • Characterization of the head-twitch response induced by hallucinogens in mice. Psychopharmacology.
  • Serotonin 5-HT2A receptor agonist - Wikipedia. Wikipedia.
  • Mechanisms of 5HT2A Receptor Desensitiz
  • Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? Biomedicine & Pharmacotherapy.
  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin.
  • Assessment of the acute effects of 2C-B vs psilocybin on subjective experience, mood and cognition. bioRxiv.
  • Acute Effects of 2C-E in Humans: An Observational Study. Frontiers in Pharmacology.
  • Effects of 1-(2,5-Dimethoxy-4-Methylphenyl)-2-Aminopropane (DOM) and Quipazine on Heroin Self-Administration in Rhesus Monkeys. Psychopharmacology.
  • Making Sense of Cytochrome P450.
  • 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. PubChem.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
  • 1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol. Echemi.
  • 1-(2,5-Dimethoxyphenyl)-2-methylpropan-2-ol. ChemScene.
  • 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem.

Sources

Troubleshooting

Technical Support Center: Strategies for Solubilizing 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. This document provides researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome the inherent poor aqueous solubility of this compound. Our goal is to empower you to prepare stable, homogenous solutions suitable for a wide range of in vitro and preclinical experiments.

Section 1: Understanding the Challenge - Physicochemical Properties
Q: Why is 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol so difficult to dissolve in aqueous buffers?

A: The poor aqueous solubility of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a direct result of its molecular structure. The molecule possesses a large, non-polar dimethoxybenzene ring and an alkyl (methylpropan) group. These features create a significant hydrophobic character, meaning the molecule preferentially interacts with non-polar environments over water.

Key structural aspects contributing to its low water solubility include:

  • Hydrophobic Surface Area: The aromatic ring and alkyl chain present a large surface that repels water molecules.

  • Lack of Strong Ionizable Groups: The molecule does not have strongly acidic or basic functional groups that can be readily ionized by adjusting the pH within a typical physiological range (pH 1.2-7.5). The hydroxyl (-OH) group is only very weakly acidic.

  • High Lipophilicity: The compound's affinity for fatty or non-polar environments is high. This is quantified by its partition coefficient (LogP). While experimental data for this specific molecule is scarce, related structures like 1-(2,5-Dimethoxyphenyl)propan-2-ol and 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-one have calculated LogP values in the range of 1.6 to 2.5, indicating significant lipophilicity[1][2].

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Formula C₁₂H₁₈O₃-
Molecular Weight ~210.27 g/mol -
Calculated LogP 1.6 - 2.5 (estimated from analogs)[1][2]High value indicates preference for lipidic environments over aqueous ones.
Ionization Contains a weakly acidic hydroxyl group.Not readily ionizable at physiological pH, limiting pH-based solubilization methods[3].
Polar Surface Area (TPSA) ~38.7 Ų (estimated from analogs)[1]Relatively small polar area compared to its overall size.
Section 2: Troubleshooting Guide - Step-by-Step Solubilization Strategies

This section details proven methods for solubilizing hydrophobic compounds, ordered from simplest to most complex. We recommend starting with Strategy 1 before proceeding to more advanced techniques.

Strategy 1: Co-Solvency

This is the most common and straightforward method for preparing stock solutions for in vitro assays. The principle is to first dissolve the compound in a water-miscible organic solvent (a co-solvent) in which it is freely soluble, and then carefully dilute this stock solution into the final aqueous buffer[4][5].

Q: How do I use a co-solvent to prepare my stock and working solutions?

A: Follow this systematic workflow to minimize precipitation and ensure reproducibility.

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of compounds[6]. Other options include ethanol, dimethylformamide (DMF), or dimethylacetamide (DMA)[4].

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh your 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol powder.

    • Add the appropriate volume of 100% DMSO to achieve a high, round concentration (e.g., 10, 20, or 50 mM).

    • Ensure complete dissolution using a vortex mixer. Gentle warming in a 37°C water bath can assist, but check for compound stability at elevated temperatures first.

  • Dilute into Aqueous Buffer: This is the critical step where precipitation occurs.

    • Warm your final aqueous buffer (e.g., PBS, cell culture medium) to room temperature or 37°C to slightly increase solubility.

    • While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

    • Crucially, ensure the final concentration of the co-solvent is as low as possible , ideally below 0.5% (v/v) for cell-based assays to avoid solvent-induced artifacts[7].

If the compound precipitates upon final dilution (solution appears cloudy, hazy, or contains visible particles):

  • Lower the Final Concentration: Your target concentration may be above the compound's kinetic solubility limit in the final buffer system.

  • Use an Intermediate Dilution Step: First, dilute the 100% DMSO stock into a solution containing a higher percentage of co-solvent (e.g., 1:1 DMSO:PBS), then perform the final dilution into the aqueous buffer.

  • Increase the Co-solvent Percentage: If your experimental system allows, you may need to increase the final co-solvent concentration slightly. Always validate the tolerance of your assay (especially cell-based ones) to the solvent with a vehicle control[7].

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO weigh->dissolve stock 3. High-Concentration Stock (e.g., 20 mM) dissolve->stock dilute 5. Add Stock to Buffer (while vortexing) stock->dilute Pipette small volume buffer 4. Prepare Aqueous Buffer (e.g., PBS, Media) buffer->dilute precip Precipitation? dilute->precip final 6. Final Working Solution (e.g., 20 µM in 0.1% DMSO) precip->final No lower_conc Lower Final Conc. precip->lower_conc Yes intermediate Use Intermediate Dilution increase_dmso Increase Final DMSO %

Fig 1. Workflow for preparing aqueous solutions using a co-solvent.
Strategy 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, forming a water-soluble "inclusion complex"[8][]. This method is particularly effective for compounds with aromatic rings and can often achieve higher aqueous concentrations than co-solvents alone, without the need for organic solvents.

Q: When should I consider using cyclodextrins, and how do I prepare a solution with them?

A: Use cyclodextrins when you need to avoid organic solvents or when co-solvency does not achieve the desired concentration. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its high aqueous solubility and excellent safety profile[10][11].

  • Prepare the Cyclodextrin Vehicle:

    • Decide on a concentration for the HP-β-CD solution. A 10-20% (w/v) solution in your desired aqueous buffer is a good starting point.

    • Dissolve the HP-β-CD powder in the buffer. This may require stirring for 15-30 minutes.

  • Add the Compound:

    • Add the powdered 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol directly to the pre-formed HP-β-CD solution.

  • Facilitate Complexation:

    • Mix the solution vigorously. This can be done by shaking, sonicating in a bath sonicator, or stirring overnight at room temperature, protected from light. The energy input helps drive the hydrophobic compound into the cyclodextrin cavity.

  • Clarify the Solution:

    • After mixing, some undissolved compound may remain. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.

    • Carefully collect the supernatant. This is your saturated stock solution. It is advisable to determine the actual concentration of the compound in the final solution via a validated analytical method (e.g., HPLC-UV).

drug Hydrophobic Drug cd Cyclodextrin plus + arrow Mixing / Energy complex Soluble Inclusion Complex

Fig 2. Mechanism of cyclodextrin-mediated solubilization.
Strategy 3: pH Adjustment (A Secondary Approach)

For weakly acidic or basic compounds, altering the pH of the buffer can increase solubility by converting the molecule into its more soluble salt form[3][12].

Q: Can I improve solubility by changing the pH of my buffer?

A: For 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, this method is likely to have only a minor effect. The hydroxyl group is very weakly acidic, and a significantly high pH (likely >10) would be required to deprotonate it, which is often incompatible with biological assays. Furthermore, high pH can risk the chemical degradation of molecules containing ether linkages, like the two methoxy groups on this compound[13][14].

Recommendation: Use pH adjustment as a secondary tool in combination with co-solvents. For example, preparing your solution in a slightly basic buffer (e.g., pH 8.0-8.5), if your experiment permits, might provide a marginal improvement in solubility. Always confirm the stability of your compound at the tested pH over the duration of your experiment.

Section 3: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in 100% DMSO, but it precipitated immediately when I added it to my cell culture media. What happened? This is a common issue called kinetic precipitation. While the compound is soluble in pure DMSO, its solubility in the final aqueous buffer (e.g., with only 0.1% DMSO) is much lower. When the concentrated stock is added, the local concentration of the compound exceeds its solubility limit before it can disperse, causing it to crash out of solution. To fix this, follow the troubleshooting steps in Strategy 1: add the stock solution slowly to a vigorously vortexing buffer, or try an intermediate dilution step[7].

Q2: What is the maximum concentration of DMSO my cells can tolerate? This is highly dependent on the cell type. Robust cell lines (like HEK293 or HeLa) might tolerate up to 0.5% DMSO for short periods, but sensitive primary cells or stem cells may show stress or differentiation at concentrations as low as 0.05%. It is critical to keep the final DMSO concentration below 0.1% if possible and to always include a "vehicle control" in your experiment[7].

Q3: How do I prepare a vehicle control for my experiment? A vehicle control contains everything that your treated samples contain except for the test compound. For example, if your final working solution contains the compound at 20 µM in PBS with 0.1% DMSO, your vehicle control would be PBS with 0.1% DMSO. This allows you to confirm that any observed effects are due to the compound and not the solvent system.

Q4: My final solution is slightly hazy or opalescent. Can I still use it? Haze or opalescence indicates the presence of undissolved particles or colloidal aggregates. This means the true concentration of the solubilized compound is unknown and likely lower than calculated. Such solutions can lead to highly variable and non-reproducible results. It is strongly recommended to only use clear, homogenous solutions. Try remaking the solution at a lower concentration or using a different solubilization method, like cyclodextrins.

Q5: How should I store my stock solution of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol? For long-term storage, stock solutions in 100% DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.

References
  • Aenova Group. (n.d.). Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova. [Link]

  • Grove, M., & Müllertz, A. (2005). Clinical studies with oral lipid based formulations of poorly soluble compounds. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(10), 723-731. [Link]

  • Shaikh, J., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology, 14, 1238581. [Link]

  • Tan, A., et al. (2013). Lipid-Based Drug Delivery Systems. Journal of Drug Delivery, 2013, 1-2. [Link]

  • Various Authors. (2026). Aromatic Compounds vs Cyclodextrins: Molecular Interactions.
  • Patel, D., et al. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Indian Journal of Pharmaceutical Education and Research, 45(4), 364-372. [Link]

  • Saleh, T., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules, 29(22), 5001. [Link]

  • Kumar, L., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Singh, S., et al. (2020). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 10(1), 53-58. [Link]

  • Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Zhang, Y., et al. (2021). Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. Environmental Pollution, 291, 118260. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. [Link]

  • Sharma, D., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(2). [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 97(12), 5246-5257. [Link]

  • Journal of Undergraduate Research. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Journal of Undergraduate Research, 3(1), 18-25. [Link]

  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-1-propanol. National Center for Biotechnology Information. [Link]

  • MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • Research Square. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Research Square. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol for Long-Term Storage

Document ID: TSS-DMPMP-001-v1.0 Introduction This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and enhancing the long-term storage...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-DMPMP-001-v1.0

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and enhancing the long-term storage stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Given the specific structural motifs of this molecule—a tertiary benzylic alcohol and an electron-rich dimethoxy-substituted phenyl ring—it is susceptible to specific degradation pathways that can compromise sample integrity, analytical accuracy, and biological activity. This document outlines the theoretical basis for potential instability, offers practical, evidence-based storage protocols, and provides troubleshooting guidance for common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol that influence its stability?

A1: The stability of this compound is primarily influenced by two key structural features:

  • Tertiary Benzylic Alcohol: The hydroxyl group is attached to a carbon that is bonded to three other carbon atoms and is adjacent to the phenyl ring. Tertiary alcohols are generally resistant to oxidation but are highly susceptible to acid-catalyzed dehydration. The benzylic position can further facilitate this dehydration due to the potential for forming a stabilized carbocation intermediate.

  • 2,5-Dimethoxy Phenyl Group: The two methoxy groups are strong electron-donating groups, which activate the aromatic ring. This increased electron density makes the ring more susceptible to oxidative degradation and electrophilic attack compared to an unsubstituted benzene ring. Furthermore, the dimethoxybenzene moiety is known to be photosensitive, capable of absorbing UV light, which can lead to photodegradation.[1][2]

Q2: What are the most likely degradation pathways I should be aware of?

A2: Based on its structure, the most probable degradation pathways are:

  • Acid-Catalyzed Dehydration: In the presence of acidic impurities or surfaces, the tertiary alcohol can be eliminated to form an alkene, 1-(2,5-Dimethoxyphenyl)-2-methylprop-1-ene. This is often the most significant non-photolytic degradation route.

  • Oxidation: While the tertiary alcohol is relatively stable, the electron-rich aromatic ring can be oxidized, potentially leading to the formation of quinone-like structures or ring-opening products, especially if exposed to strong oxidizing agents or atmospheric oxygen over long periods.

  • Photodegradation: Exposure to UV or even ambient laboratory light can induce photochemical reactions.[2] For dimethoxybenzene derivatives, this can involve complex pathways, including the formation of radical cations or triplet excited states that lead to subsequent decomposition.[2]

Q3: What are the ideal storage conditions for the solid (neat) compound?

A3: To maximize long-term stability, the solid material should be stored with strict environmental controls.[3][4][5]

  • Temperature: Refrigeration at 2-8°C is strongly recommended.[6] For critical long-term storage (e.g., primary reference standards), storage at -20°C is preferable.[5] Avoid temperature cycling.[7]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen . This minimizes contact with atmospheric oxygen and moisture, mitigating oxidative degradation and potential hydrolysis of contaminants.

  • Light: The compound must be protected from light.[3] Use an amber glass vial or a clear vial wrapped in aluminum foil.[7][8][9] Store vials inside a secondary container or cabinet to prevent exposure to ambient light.[4]

  • Container: Use high-quality, inert glass vials with PTFE-lined caps to prevent leaching and ensure a tight seal.[8][9]

Q4: I need to store the compound in solution. What solvent should I use and at what temperature?

A4: Storing solutions introduces additional stability risks.

  • Solvent Choice: Use a high-purity, anhydrous, aprotic solvent. Acetonitrile or ethyl acetate are suitable choices. Avoid protic solvents like methanol or ethanol if possible, as they can participate in degradation reactions. Critically, ensure the solvent is free of acidic impurities.

  • Storage Temperature: If in solution, store at -20°C or lower (-80°C) to significantly slow down degradation kinetics.[5]

  • Preparation: Prepare stock solutions fresh whenever possible. If storage is necessary, prepare small aliquots in amber vials to minimize the number of freeze-thaw cycles and reduce headspace volume.[7][8]

Q5: How does pH affect the stability of this compound in aqueous or semi-aqueous solutions?

A5: pH is a critical factor. The compound will be least stable under acidic conditions due to the high propensity for acid-catalyzed dehydration. Stability generally increases as the pH approaches neutral and into the slightly alkaline range, though very high pH could promote other degradation mechanisms. For any experimental work in aqueous buffers, stability should be assessed at the target pH, with a neutral to slightly basic pH (e.g., 7.0-8.0) being the recommended starting point for maximizing stability.[10][11]

Troubleshooting Guide: Common Stability Issues

Observed Problem Potential Cause(s) Recommended Solution & Explanation
Yellowing or discoloration of the solid sample over time. 1. Oxidation: The electron-rich aromatic ring is susceptible to air oxidation, forming colored quinone-type byproducts. 2. Photodegradation: Exposure to light has initiated photochemical decomposition.1. Purge & Seal: Repackage the material under an inert gas (argon or nitrogen).[8] 2. Light Protection: Store in an amber vial inside a dark cabinet or secondary container.[3][9] 3. Purity Check: Analyze the material by HPLC-UV or LC-MS to identify and quantify impurities.
Appearance of a new, less polar peak in HPLC analysis. Dehydration: This is the most likely cause, resulting in the formation of the corresponding alkene, which is less polar than the parent alcohol.1. Check Storage pH: Ensure the compound is not stored in contact with acidic surfaces or solvents. Use neutralized glassware. 2. Solvent Purity: Use high-purity, anhydrous solvents for solutions. 3. Confirm Identity: Use LC-MS to confirm if the mass of the new peak corresponds to the dehydrated product (M-18).
Loss of potency or inconsistent results in biological assays. Degradation: A portion of the active compound has degraded, leading to a lower effective concentration.1. Re-qualify Standard: Re-analyze the purity of the stored material against a freshly prepared or certified reference standard. 2. Review Handling: Ensure stock solutions are prepared fresh from solid material for each experiment and are not stored for extended periods at room temperature.[7]
Precipitate forms in a refrigerated or frozen stock solution. Low Solubility at Reduced Temperature: The compound may be crashing out of solution.1. Warm & Sonicate: Before use, allow the vial to warm to room temperature and sonicate to ensure complete re-dissolution.[12] 2. Solvent Optimization: Consider using a solvent system with better solubilizing power at low temperatures. 3. Concentration Check: Verify that the intended concentration does not exceed the solubility limit at the storage temperature.

Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage of Solid Material
  • Material Assessment: Before storage, verify the purity of the 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol batch using a suitable analytical method (e.g., HPLC-UV, LC-MS, qNMR).

  • Container Selection: Use a clean, dry, amber glass vial with a PTFE-lined screw cap.[7][8]

  • Inerting: Place the accurately weighed solid into the vial. Purge the vial headspace with a gentle stream of dry argon or nitrogen for 1-2 minutes.

  • Sealing: Immediately and tightly seal the vial cap. For extra protection against moisture and air ingress, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.[13][14]

  • Storage: Place the sealed vial inside a labeled, opaque secondary container (e.g., a small box) and store it in a designated refrigerator (2-8°C) or freezer (-20°C).[4][5]

Protocol 2: A General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[15][16] This protocol provides a starting point.

  • Sample Preparation: Prepare several identical solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water (50:50).

  • Stress Conditions: Expose the solutions to a range of harsh conditions in parallel.[17]

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60°C.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%. Keep at room temperature, protected from light.[18]

    • Thermal Stress: Incubate a solution at 80°C in a calibrated oven.

    • Photolytic Stress: Expose a solution to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Neutralize acidic/basic samples before injection. Analyze all samples using a high-resolution HPLC-UV/MS method to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[19]

  • Data Evaluation: Evaluate the chromatograms to determine the rate of degradation and identify the major degradation products formed under each condition. This information validates that your analytical method is "stability-indicating."

Visualizations

Predicted Degradation Pathways

G parent 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol dehydrated 1-(2,5-Dimethoxyphenyl)- 2-methylprop-1-ene (Dehydration Product) parent->dehydrated  Acid (H+)  Heat oxidized Oxidized Products (e.g., Quinones, Ring-Opened) parent->oxidized  O2 / Light  Oxidizing Agents photolyzed Photodegradation Products parent->photolyzed  UV Light (hν)

Caption: Primary degradation pathways for the target compound.

Forced Degradation Study Workflow

G cluster_stress Stress Conditions Acid Acidic (HCl, Heat) Analysis HPLC-UV/MS Analysis (Time Points) Acid->Analysis Base Basic (NaOH, Heat) Base->Analysis Oxidative Oxidative (H2O2) Oxidative->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (ICH Light) Photo->Analysis Prep Prepare Stock Solution Prep->Acid Prep->Base Prep->Oxidative Prep->Thermal Prep->Photo Report Identify Degradants & Validate Method Analysis->Report

Caption: Workflow for a comprehensive forced degradation study.

References

  • Innova Design Group. (2024, December 6).
  • Unchained Labs. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • Health & Safety Office.
  • Sigma-Aldrich.
  • University of South Alabama. Safe Storage of Laboratory Chemicals. Department of Safety and Environmental Compliance.
  • ALWSCI. (2026, February 24).
  • Labmate Online. (2024, December 23).
  • Hullar, T., & Anastasio, C. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
  • Q1 Scientific. (2020, August 19). A Q&A guide to stability storage.
  • Hullar, T., & Anastasio, C. (2022, May 5). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution.
  • Velev, V. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Restek Corporation. (2020, March 23). How to Store Reference Standards. Restek Resource Hub.
  • Bajaj, S., et al. (2016).
  • Bajaj, S., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Singh, R., & Kumar, R. (n.d.).
  • ResolveMass Laboratories. (2026, February 15).
  • BenchChem. (2025). Technical Support Center: Degradation of 2-Propanone, 1-(2,5-dimethoxyphenyl)-.
  • Onofrejova, L., et al. (2005, March 15).
  • Request PDF.
  • ChemScene. 1-(2,5-Dimethoxyphenyl)cyclopropan-1-ol.

Sources

Troubleshooting

Optimizing injection parameters for GC-MS analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Technical Support Center: GC-MS Analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2,5-Dimethoxyphenyl)-2...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: GC-MS Analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the specific challenges associated with this analyte. Given its chemical structure—a polar benzylic alcohol—this compound requires careful optimization of injection parameters to prevent common analytical issues such as poor peak shape and thermal degradation. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Q1: My chromatogram shows significant peak tailing for the main analyte. What are the likely causes and how can I fix it?

A1: Peak tailing is the most frequent problem for this compound and is primarily caused by unwanted interactions between the polar hydroxyl (-OH) group of the analyte and active sites within the GC system.[1] These active sites can be exposed silanol groups in the injector liner, on glass wool packing, or at the head of the analytical column.[2][3]

  • Cause & Mechanism: The lone pair of electrons on the oxygen atom of the hydroxyl group can form strong hydrogen bonds with active silanol groups (Si-OH) on the surfaces of the inlet and column. This interaction temporarily and non-uniformly retards the analyte's progress, causing the peak to tail.

  • Solutions:

    • Use a Deactivated Inlet Liner: Immediately replace your standard liner with a high-quality, deactivated (silanized) liner. Deactivation chemically caps the active silanol groups, creating a more inert surface.[3][4] For this application, a liner with a glass wool packing can aid in vaporization, but ensure the glass wool is also deactivated.

    • Trim the Column: Over time, the front end of the GC column can become contaminated or lose its deactivation. Trimming 10-20 cm from the column inlet can remove these active sites and restore peak shape.[1]

    • Check for Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector port according to your instrument manufacturer's guidelines.[1] Improper installation can create dead volume and disturb the sample path, contributing to tailing.

Q2: I'm observing extra peaks in my chromatogram that elute earlier than my target analyte, especially at higher injector temperatures. Is this degradation?

A2: Yes, this is a strong indication of thermal degradation. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a benzylic alcohol, a class of compounds known to be susceptible to thermal decomposition in a hot GC inlet.[5][6]

  • Cause & Mechanism: High temperatures in the injector can provide enough energy to cause the molecule to break down before it even reaches the analytical column.[7] For this specific molecule, two likely degradation pathways are:

    • Dehydration: Elimination of a water molecule to form an alkene.

    • Oxidation: Conversion of the secondary alcohol to a ketone, yielding 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one.

  • Solutions:

    • Optimize Injector Temperature: This is a critical parameter that requires a careful balance. The temperature must be high enough to ensure complete and rapid vaporization but low enough to prevent degradation. Start at a moderate temperature (e.g., 250 °C) and systematically decrease it in 10-20 °C increments (e.g., to 230 °C, then 210 °C). Monitor the area of the parent analyte peak and the area of the degradation peaks. The optimal temperature will maximize the parent peak's response while minimizing or eliminating the degradation products.[1]

    • Use a Faster Injection: A faster autosampler injection speed minimizes the time the analyte spends in the hot inlet (residence time), thereby reducing the opportunity for degradation to occur.[7]

Q3: The peak area for my analyte is inconsistent between injections. What could be the cause?

A3: Inconsistent peak area, or poor reproducibility, can stem from several factors, often related to the issues of activity and thermal stability already discussed.

  • Cause & Mechanism:

    • Adsorption: If active sites are present, a portion of the analyte may be irreversibly adsorbed in the inlet, leading to a lower and more variable amount reaching the detector.[3][4]

    • Variable Degradation: Minor fluctuations in injector temperature or residence time can lead to inconsistent levels of thermal breakdown, causing the parent peak area to vary.

    • Backflash: The injection volume and solvent choice might be creating a vapor cloud that is too large for the liner volume. This phenomenon, known as backflash, can push sample vapor into cooler areas of the inlet, causing condensation and poor sample transfer to the column.[3] Polar solvents like methanol tend to create larger vapor clouds.

  • Solutions:

    • Address Activity: Implement the solutions from Q1 (deactivated liner, column maintenance).

    • Stabilize Temperature: Ensure your injector temperature is stable and optimized as described in Q2.

    • Reduce Injection Volume: If backflash is suspected, try reducing the injection volume from 1 µL to 0.5 µL.

    • Use a Pulsed Injection: If your GC is equipped with electronic pressure control (EPC), a pressure-pulsed injection can help. This technique momentarily increases the inlet pressure during injection, forcing the sample onto the column more rapidly and helping to contain the vapor cloud.

Q4: My peak shape is still not ideal after optimizing injection parameters. Is there another strategy I should consider?

A4: Absolutely. When optimizing instrumental parameters is insufficient, the next logical step is to chemically modify the analyte to make it more "GC-friendly." This process is called derivatization .

  • Cause & Mechanism: The fundamental problem is the polar -OH group. Derivatization masks this functional group by replacing the active hydrogen with a non-polar chemical moiety.[8][9]

  • Recommended Solution: Silylation

    • What it is: Silylation is a robust and common derivatization technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[10] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective.

    • Benefits: The resulting TMS-ether derivative is significantly more volatile, less polar, and often more thermally stable than the parent compound.[11] This virtually eliminates peak tailing due to hydrogen bonding and can protect the molecule from thermal degradation, leading to sharp, symmetrical peaks and improved sensitivity.[10][11]

Troubleshooting & Optimization Workflows

A systematic approach is crucial for efficiently solving chromatographic problems. The following diagrams illustrate logical workflows for the most common issues.

TroubleshootingPeakTailing start Peak Tailing Observed for Analyte sub1 Inject a known-good standard to confirm the issue is with the system. start->sub1 dec1 Does the standard also show tailing? sub1->dec1 sub2 Replace inlet liner with a new, fully deactivated liner. dec1->sub2 Yes end_bad Issue is likely with the sample matrix or preparation. dec1->end_bad No dec2 Is peak shape acceptable now? sub2->dec2 sub3 Trim 10-20 cm from the front of the GC column. dec2->sub3 No end_good Problem Resolved dec2->end_good Yes dec3 Is peak shape acceptable now? sub3->dec3 sub4 Consider analyte derivatization (Silylation) to eliminate polarity issues. dec3->sub4 No dec3->end_good Yes

Caption: A systematic workflow for troubleshooting peak tailing.

InjectorTemperatureOptimization goal Goal: Efficient Analyte Vaporization Without Thermal Degradation temp_high High Injector Temp (e.g., >280 °C) goal->temp_high temp_low Low Injector Temp (e.g., <220 °C) goal->temp_low sub_graph_temp sub_graph_temp pros_high PROS: - Fast, complete vaporization - Sharp peaks temp_high->pros_high cons_high CONS: - High risk of thermal degradation - Formation of artifact peaks - Loss of parent analyte temp_high->cons_high pros_low PROS: - Minimal to no degradation temp_low->pros_low cons_low CONS: - Incomplete vaporization - Broad, tailing peaks - Poor sensitivity temp_low->cons_low solution Solution: Systematic Evaluation 1. Start at 250 °C. 2. Analyze at ±20-30 °C increments. 3. Monitor parent peak area, peak shape, and presence of degradation products. cons_high->solution cons_low->solution

Caption: The relationship between injector temperature and analytical outcome.

Experimental Protocols & Data

Protocol 1: Systematic Optimization of Injector Temperature

This protocol provides a step-by-step method for determining the ideal injector temperature.

  • Prepare Analyte Standard: Prepare a 10 µg/mL standard of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in a suitable solvent (e.g., ethyl acetate).

  • Set Initial GC-MS Conditions: Use the "Recommended Starting Point" parameters from Table 1 below. Set the initial injector temperature to 250 °C.

  • Equilibrate and Analyze (250 °C): Allow the system to fully equilibrate. Perform three replicate injections of the standard.

  • Record Data: For each injection, record the absolute peak area of the analyte, calculate the peak asymmetry (tailing factor), and carefully inspect the chromatogram for any peaks that could be degradation products (typically eluting earlier).

  • Decrease Temperature and Analyze (230 °C): Decrease the injector temperature to 230 °C. Allow the system to equilibrate for at least 15 minutes. Repeat steps 3 and 4.

  • Increase Temperature and Analyze (270 °C): Increase the injector temperature to 270 °C. Allow the system to equilibrate. Repeat steps 3 and 4.

  • Evaluate Results: Compare the data from all three temperatures. The optimal temperature is the one that provides the highest analyte peak area and the best peak shape (asymmetry closest to 1.0) without significant evidence of degradation peaks.[1]

Table 1: Recommended GC-MS Injection Parameters

This table summarizes recommended starting parameters for method development. These should be considered a starting point and optimized for your specific instrumentation.

ParameterRecommended Starting PointOptimization RangeRationale & Key Considerations
Injector Temperature 250 °C220 - 280 °CCritical for this analyte. Balance vaporization against thermal degradation.[1][7]
Injection Mode Split (for >1 µg/mL)Split or SplitlessUse splitless for trace-level analysis (<1 µg/mL) to maximize sensitivity.[3]
Split Ratio 20:110:1 to 50:1Higher split ratios can improve peak shape for concentrated samples but reduce sensitivity.
Splitless Hold Time 0.75 min0.5 - 1.0 minMust be long enough to transfer the entire sample to the column but not so long as to cause excessive peak broadening.
Carrier Gas Helium-Standard carrier gas for GC-MS, providing good efficiency and safety.
Flow Rate 1.2 mL/min1.0 - 1.5 mL/minOptimize for best resolution and analysis time. Flow rate affects chromatographic efficiency.
Liner Type Deactivated, Split/Splitless Liner with Deactivated Glass Wool-Essential to minimize active sites and prevent peak tailing.[3][4]
Injection Volume 1 µL0.5 - 1.0 µLUse the lowest volume that provides adequate signal to avoid potential backflash.[3]

References

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]

  • Regis Technologies, Inc. GC Derivatization. [Link]

  • PubMed. (2014). Sequential derivatization of polar organic compounds in cloud water using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride, N,O-bis(trimethylsilyl)trifluoroacetamide, and gas-chromatography/mass spectrometry analysis. [Link]

  • Phenomenex. GC Troubleshooting Guide. [Link]

  • Scribd. GC-MS Troubleshooting Guide. [Link]

  • Phenomenex. (2025). GC Column Troubleshooting Guide. [Link]

  • PubMed. (2000). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. [Link]

  • J-STAGE. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. [Link]

  • John Wiley & Sons. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. [Link]

  • Shimadzu Scientific Instruments. Gas Chromatography Mass Spectrometry - Troubleshooting Guide. [Link]

  • ResearchGate. (2022). How can I choose the perfect "Parameters" conditions when injecting into a gc-ms. [Link]

  • Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses. [Link]

  • LCGC International. (2013). Optimizing GC–MS Methods. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]

  • PubMed Central. GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. [Link]

  • Separation Science. (2023). Hot Split Injections, Part 3 – Decomposition. [Link]

  • Forensic Chemistry. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of Synthesis Routes for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide

As a Senior Application Scientist, selecting the optimal synthetic route for an active pharmaceutical intermediate requires balancing step economy, atom efficiency, and scalability. The target molecule, 1-(2,5-dimethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal synthetic route for an active pharmaceutical intermediate requires balancing step economy, atom efficiency, and scalability. The target molecule, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol (also known as 2,5-dimethoxy- α -isopropylbenzyl alcohol), is a highly functionalized aryl alkyl carbinol. It serves as a critical structural motif in the development of substituted phenethylamines and fine chemical derivatives.

This guide objectively evaluates the two primary synthetic pathways for this molecule: a direct Grignard Addition (Route A) and a two-step Friedel-Crafts Acylation followed by Reduction (Route B) . By dissecting the mechanistic causality and providing self-validating experimental protocols, this guide equips researchers with the data necessary to optimize their workflows.

Retrosynthetic Analysis & Strategic Overview

The synthesis of 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol can be approached by disconnecting either the aryl-carbinol bond or the alkyl-carbinol bond.

  • Route A (Grignard Disconnection): Cleaving the alkyl-carbinol bond reveals 2,5-dimethoxybenzaldehyde and an isopropyl Grignard reagent. This is a highly convergent, single-step approach.

  • Route B (Acylation/Reduction Disconnection): Cleaving the aryl-carbonyl bond (at the oxidation state of a ketone) traces back to 1,4-dimethoxybenzene and isobutyryl chloride. This two-step approach leverages the powerful electron-donating effects of the methoxy groups for regioselective electrophilic aromatic substitution.

Retrosynthesis Target 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Aldehyde 2,5-Dimethoxybenzaldehyde + Isopropylmagnesium Bromide Aldehyde->Target Route A (Grignard Addition) Ketone 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-one Ketone->Target Route B - Step 2 (NaBH4 Reduction) Benzene 1,4-Dimethoxybenzene + Isobutyryl Chloride Benzene->Ketone Route B - Step 1 (Friedel-Crafts Acylation)

Retrosynthetic analysis showing Grignard (Route A) and Friedel-Crafts (Route B) pathways.

Route A: Direct Grignard Addition

Mechanistic Causality & Reaction Dynamics

Route A relies on the nucleophilic addition of isopropylmagnesium bromide to [1]. While this route is direct, it presents a specific mechanistic challenge: Meerwein-Ponndorf-Verley (MPV) type reduction .

Because the isopropyl Grignard reagent is sterically bulky and possesses β -hydrogens, the coordination complex formed with the aldehyde can undergo a cyclic 6-membered transition state. Instead of the desired C-C bond formation, a hydride shift occurs, reducing the aldehyde to 2,5-dimethoxybenzyl alcohol and releasing propene gas. To suppress this side reaction, the protocol must strictly control the temperature (0 °C) and maintain a low localized concentration of the Grignard reagent via slow addition[2].

GrignardMech Aldehyde 2,5-Dimethoxybenzaldehyde Complex Mg-O Coordination Complex Aldehyde->Complex Grignard Isopropylmagnesium Bromide Grignard->Complex Addition Nucleophilic Addition (Desired Pathway) Complex->Addition C-C Bond Formation Reduction Beta-Hydride Transfer (MPV-type Side Reaction) Complex->Reduction Hydride Shift Product 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Addition->Product Byproduct 2,5-Dimethoxybenzyl Alcohol + Propene Reduction->Byproduct

Mechanistic divergence in Route A: Desired addition vs. MPV-type beta-hydride transfer.

Self-Validating Experimental Protocol

Based on standard derivatization protocols for 2,5-dimethoxybenzaldehyde [3].

  • Setup & Inertion: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

  • Dissolution: Dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF to achieve a 0.5 M concentration. Cool the vessel to exactly 0 °C using an ice-water bath. Causality: THF stabilizes the Grignard reagent via oxygen lone-pair coordination, while 0 °C minimizes the activation energy available for the MPV reduction pathway.

  • Addition: Load isopropylmagnesium bromide (2.0 M in THF, 1.2 eq) into the addition funnel. Add dropwise over 45 minutes. Self-Validation: A slight color change (yellow to pale orange) indicates complex formation. Vigorous bubbling (propene gas) is a negative indicator, signaling that the addition is too fast and β -hydride transfer is occurring.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature for 2 hours. Monitor via TLC (Hexanes:EtOAc 8:2, UV 254 nm). The reaction is complete when the aldehyde spot ( Rf​≈0.6 ) is entirely consumed, replaced by the more polar carbinol ( Rf​≈0.3 ).

  • Quench & Workup: Cool back to 0 °C and strictly quench with saturated aqueous NH4​Cl . Causality: Using a mild acid buffer prevents the dehydration of the newly formed secondary alcohol into an alkene. Extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to separate the target carbinol from trace 2,5-dimethoxybenzyl alcohol byproducts.

Route B: Friedel-Crafts Acylation & Reduction

Mechanistic Causality & Reaction Dynamics

Route B bypasses the Grignard side-reactions entirely by utilizing a Friedel-Crafts acylation followed by a sodium borohydride reduction.

1,4-Dimethoxybenzene is highly electron-rich. The two methoxy groups act synergistically: they are ortho/para directors. Because the positions directly between the two methoxy groups are sterically hindered, electrophilic attack by the isobutyryl cation occurs exclusively at the 2-position (para to one methoxy, ortho to the other). This guarantees near-perfect regioselectivity. A stoichiometric amount of Lewis acid ( AlCl3​ ) is required because the aluminum strongly coordinates to both the methoxy oxygens and the newly formed ketone carbonyl, effectively removing the catalyst from the reaction cycle.

Self-Validating Experimental Protocol

Step 1: Friedel-Crafts Acylation

  • Electrophile Generation: In a dry flask under N2​ , suspend AlCl3​ (1.2 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C. Add isobutyryl chloride (1.1 eq) dropwise. Stir for 15 minutes. Self-Validation: The suspension will gradually dissolve into a homogenous, pale-yellow solution, confirming the formation of the active acylium ion complex.

  • Aromatic Substitution: Add a solution of 1,4-dimethoxybenzene (1.0 eq) in DCM dropwise over 30 minutes. Stir at room temperature for 4 hours.

  • Quench: Carefully pour the reaction mixture over a beaker of crushed ice containing 1 M HCl. Causality: The strong HCl is mandatory to hydrolyze the stable aluminum-ketone coordination complex, liberating the free 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one.

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over Na2​SO4​ , and concentrate. The crude ketone is typically >95% pure and can be used directly.

Step 2: Ketone Reduction

  • Reduction: Dissolve the crude ketone in methanol (0.5 M) and cool to 0 °C. Add NaBH4​ (1.5 eq) portion-wise. Causality: Methanol acts as both the solvent and the protic source required to break down the intermediate borate ester.

  • Monitoring: Stir for 1 hour. TLC (Hexanes:EtOAc 8:2) will show the complete disappearance of the UV-active ketone ( Rf​≈0.5 ) to the target alcohol ( Rf​≈0.3 ).

  • Workup: Quench with water, evaporate the methanol under reduced pressure, extract with EtOAc, dry, and concentrate to yield the pure 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol.

Performance & Data Comparison

The following table summarizes the experimental performance metrics of both routes, derived from standard laboratory scale-up data.

Performance MetricRoute A (Direct Grignard)Route B (Acylation + Reduction)
Overall Yield 65% - 75%85% - 92% (over 2 steps)
Crude Purity Moderate (~80%)High (>95%)
Reaction Time ~4 hours ~8 hours (total)
Scalability Limited (Exothermic, Grignard cost)Excellent (Cheap, stable reagents)
Major Byproducts 2,5-Dimethoxybenzyl alcohol (MPV)Trace unreacted starting material
Cost-Effectiveness ModerateHigh

Conclusion: While Route A offers a faster, single-step synthesis, it suffers from unavoidable β -hydride transfer side reactions that complicate purification and lower the overall yield. Route B is the superior choice for scale-up and drug development workflows due to its high atom economy, cheap starting materials, and excellent regiocontrol, resulting in a highly pure product without the need for extensive chromatography.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66726, 2,5-Dimethoxybenzaldehyde." PubChem. URL:[Link]

  • Wikipedia Contributors. "2,5-Dimethoxybenzaldehyde." Wikipedia, The Free Encyclopedia. URL:[Link]

Comparative

Comparative Analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and its Amino Analog

An In-Depth Comparative Guide for Drug Development Professionals This guide provides a comprehensive comparative analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and its primary amino analog, 1-(2,5-Dimethoxypheny...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Drug Development Professionals

This guide provides a comprehensive comparative analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and its primary amino analog, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine. The substitution of a hydroxyl group with an amino group at the benzylic position represents a fundamental modification in medicinal chemistry, profoundly influencing a molecule's physicochemical properties, metabolic fate, and pharmacological activity. This document is intended for researchers in drug discovery and development, offering a framework for the synthesis, characterization, and potential pharmacological evaluation of these and similar novel chemical entities.

We will explore the causal relationships behind experimental design, from synthetic strategy to analytical differentiation and hypothesized biological action, grounding our discussion in established principles of structure-activity relationships (SAR).

Section 1: Chemical Synthesis and Physicochemical Rationale

The core structures are derivatives of a phenylpropanol backbone, with the key distinction being the C1 substituent. This single atomic change dictates the synthetic approach and predicts significant divergence in properties like basicity, polarity, and hydrogen bonding capability, which are critical determinants of biological interaction.

Proposed Synthetic Pathways

Synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (The Alcohol):

A robust and high-yield approach involves a Grignard reaction. 2,5-dimethoxybenzaldehyde serves as the electrophilic starting material. Reaction with isopropylmagnesium bromide, formed from isopropyl bromide and magnesium turnings, results in the formation of a new carbon-carbon bond and, after an acidic workup, yields the target secondary alcohol. The choice of the Grignard reagent is predicated on its strong nucleophilicity and straightforward preparation.

Synthesis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (The Amine):

The synthesis of the primary amine is more nuanced. A common and effective strategy is reductive amination. The starting material, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-one (synthesized via Friedel-Crafts acylation of 1,4-dimethoxybenzene with isobutyryl chloride), can be reacted with ammonia or a protected ammonia equivalent in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This in situ formation and reduction of the imine intermediate is a well-established method for amine synthesis.

Workflow for Synthesis and Purification

G cluster_alcohol Alcohol Synthesis cluster_amine Amine Synthesis A_Start 2,5-Dimethoxybenzaldehyde + Isopropylmagnesium Bromide A_Reaction Grignard Reaction (Anhydrous THF) A_Start->A_Reaction A_Workup Aqueous Acidic Workup (e.g., NH4Cl) A_Reaction->A_Workup A_Product Crude Alcohol Product A_Workup->A_Product Purification Purification (Flash Chromatography on Silica Gel) A_Product->Purification B_Start 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-one + Ammonia B_Reaction Reductive Amination (e.g., NaBH3CN) B_Start->B_Reaction B_Workup Basic Workup & Extraction B_Reaction->B_Workup B_Product Crude Amine Product B_Workup->B_Product B_Product->Purification Characterization Structural Verification (NMR, MS, IR) Purification->Characterization

Caption: High-level workflow for the synthesis and purification of the target compounds.

Section 2: Comparative Analytical Characterization

Unambiguous differentiation between the alcohol and amine is critical and can be achieved with standard spectroscopic techniques. The presence of oxygen versus nitrogen directly influences the electronic environment of nearby atoms, leading to predictable and distinct spectral signatures.

Predicted Spectroscopic and Spectrometric Data
Analytical Technique1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (Predicted Data)1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine (Predicted Data)Rationale for Differentiation
¹H NMR Broad singlet for the -OH proton, exchangeable with D₂O.[1]Broad singlet for the -NH₂ protons, exchangeable with D₂O.The number of protons and chemical shift for the C1-substituent will differ. The benzylic proton (on C1) will also have a distinct chemical shift.
¹³C NMR A specific chemical shift for the C1 carbon (benzylic carbon bearing the -OH group) expected in the 65-85 ppm range.A different chemical shift for the C1 carbon (benzylic carbon bearing the -NH₂ group) expected in the 40-60 ppm range.The greater electronegativity of oxygen deshields the attached carbon more than nitrogen, resulting in a downfield shift.
Mass Spec. (EI) A molecular ion peak (M⁺). A prominent M-18 peak corresponding to the loss of a water molecule (H₂O).A molecular ion peak (M⁺). A prominent M-17 peak corresponding to the loss of an ammonia radical (•NH₂).The neutral loss from the molecular ion is a hallmark differentiator for alcohols versus primary amines.
IR Spectroscopy A broad, strong absorption band around 3600-3200 cm⁻¹ due to the O-H stretching vibration.[2]Two sharp peaks in the 3400-3250 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations.The shape and number of peaks in the N-H/O-H stretching region are highly characteristic of the functional group.
Protocol: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is designed to assess the purity of the synthesized compounds and can be used for comparative retention time analysis.

  • System Preparation:

    • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm and 280 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of each compound in 1 mL of 50:50 Acetonitrile:Water to create 1 mg/mL stock solutions.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-18.1 min: Return to 10% B

      • 18.1-22 min: Hold at 10% B (re-equilibration).

  • Data Analysis and System Validation:

    • Causality: The amine analog, being more basic, is expected to have a slightly longer retention time on a C18 column under acidic mobile phase conditions compared to the less polar alcohol, due to potential ionic interactions with residual silanols.

    • Trustworthiness: Run a blank (mobile phase) injection to ensure no system contamination. Inject a standard of known concentration to verify system suitability (e.g., peak shape, retention time stability). Purity is assessed by the area percentage of the main peak relative to all other peaks detected.

Section 3: Hypothesized Pharmacological Profiles

The 2,5-dimethoxy substitution pattern is a well-known pharmacophore for agonists of the serotonin 5-HT2A receptor, a key target for classical psychedelic compounds.[3][4][5] The modification at the C1 position is expected to modulate this activity and potentially introduce interactions with other targets. Phenylpropanolamine itself is known to act as a norepinephrine releasing agent.[6][7][8]

  • Amino Analog: The presence of the basic amino group makes it a structural analog of many phenethylamine neurotransmitters and psychoactive drugs. It is highly likely to interact with monoaminergic systems. High agonist potency at 5-HT2A and 5-HT2C receptors is plausible.[9]

  • Alcohol Analog: The hydroxyl group reduces the basicity and changes the hydrogen bonding profile. While it may retain some affinity for the 5-HT2A receptor, its potency is likely to be significantly reduced compared to the amine. It may also be more susceptible to different metabolic pathways (e.g., glucuronidation).

Proposed In Vitro Screening Cascade

G cluster_primary Primary Screening: Receptor Binding cluster_secondary Secondary Screening: Functional Assays cluster_tertiary Tertiary Screening: Off-Target & Safety Compound Test Compounds (Alcohol & Amine Analogs) HT2A 5-HT2A Binding Assay Compound->HT2A HT2C 5-HT2C Binding Assay Compound->HT2C DAT Dopamine Transporter (DAT) Binding Compound->DAT SERT Serotonin Transporter (SERT) Binding Compound->SERT hERG hERG Channel Assay (Cardiotoxicity) Compound->hERG CYP CYP450 Inhibition Panel (Drug-Drug Interaction) Compound->CYP Functional Functional Assays (e.g., Calcium Flux for Gq-coupled receptors) HT2A->Functional HT2C->Functional Analysis Data Analysis (Ki, EC50, IC50 values) DAT->Analysis SERT->Analysis Functional->Analysis hERG->Analysis CYP->Analysis SAR SAR Interpretation Analysis->SAR

Caption: A logical in vitro screening cascade for pharmacological profiling.

Section 4: Conclusion and Future Outlook

The substitution of a hydroxyl group with a primary amine in the 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol scaffold is predicted to have a profound impact on its biological activity. The amino analog is hypothesized to be a potent ligand for monoaminergic targets, particularly the 5-HT2A receptor, while the alcohol is expected to show significantly attenuated activity.

This guide outlines the foundational experimental workflows required to validate these hypotheses. The self-validating nature of the protocols, from synthesis and purification to analytical characterization and pharmacological screening, ensures a high degree of confidence in the generated data. Future studies should progress to in vivo models to assess pharmacokinetic properties, bioavailability, and behavioral effects, further elucidating the structure-activity relationship and therapeutic potential of this chemical series.

References

  • Rørsted, E. M., Jensen, A. A., Smits, G., Frydenvang, K., & Kristensen, J. L. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Wikipedia contributors. (n.d.). Phenylpropanolamine. In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Dal Cason, T. A., & Glennon, R. A. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry, 67(9), 7245-7263. [Link]

  • Goudie, A. J., & Cooper, S. J. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology, Biochemistry, and Behavior, 46(3), 677-680. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

  • ResearchGate. (n.d.). Phenylpropanolamine | Request PDF. ResearchGate. Retrieved March 14, 2026, from [Link]

  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenylpropanolamine Hydrochloride?. Patsnap. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylpropanolamine. MeSH - NCBI. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem. Retrieved March 14, 2026, from [Link]

  • ChemSrc. (2025, August 25). CAS#:54687-43-3 | 1-(2,5-Dimethoxyphenyl)-N-methyl-2-propanamine. Chemsrc.com. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(2,5-Dimethoxy-3-nitrophenyl)propan-2-amine Properties. CompTox Chemicals Dashboard. Retrieved March 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-(2,5-dimethoxyphenyl)-2-methyl-4-phenyl-1-butene. PrepChem.com. Retrieved March 14, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(2,5-Dimethoxyphenyl)butan-2-amine ac - Optional[MS (GC)] - Spectrum. SpectraBase. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,5-Dimethoxyphenyl)-N-methylpropan-2-amine--hydrogen chloride (1/1). PubChem. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. PubChem. Retrieved March 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol. docbrown.info. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR Spectral Data of 1-5 | Download Table. ResearchGate. Retrieved March 14, 2026, from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0244021). Natural Products Magnetic Resonance Database. Retrieved March 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,5-Dimethoxyphenethylamine. NIST WebBook. Retrieved March 14, 2026, from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000279. MassBank. Retrieved March 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,5-Dimethoxyphenyl)-1-[(trimethylsilyl)oxy]propan-2-amine. PubChem. Retrieved March 14, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(2,5-Dimethoxyphenyl)-1-(trimethylsilyl_oxy_propan-2-amine]([Link]

  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 2-methylpropan-2-ol. docbrown.info. Retrieved March 14, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(2,5-Dimethoxyphenyl) Derivatives as Serotonin 5-HT2A Receptor Modulators

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1-(2,5-dimethoxyphenyl) scaffold, a cornerstone in the development of potent and selective serotonin 5-HT2A receptor agonists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 1-(2,5-dimethoxyphenyl) scaffold, a cornerstone in the development of potent and selective serotonin 5-HT2A receptor agonists. While the specific derivative, 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol, serves as a structural starting point, our exploration will focus on the pharmacologically rich amine-containing analogues, such as the phenethylamines ("2C-X") and amphetamines ("DOX"), which represent the most extensively studied and therapeutically relevant members of this chemical class. The principles derived from these compounds are paramount for any researcher aiming to design novel ligands targeting the 5-HT2A receptor.

The 2,5-dimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, particularly for targeting the central nervous system. Its derivatives are the subject of intense research for their potential as rapid-acting therapeutics for psychiatric conditions like treatment-resistant depression and post-traumatic stress disorder (PTSD).[1] The primary molecular target mediating these effects is the serotonin 2A receptor (5-HT2A).[2][3] Understanding how subtle structural modifications to this scaffold influence receptor affinity, functional potency, and selectivity is critical for the rational design of next-generation therapeutics with optimized efficacy and safety profiles.

This guide will deconstruct the key structural components of the pharmacophore, present comparative biological data, and provide detailed experimental protocols for the evaluation of novel analogues, offering a comprehensive resource for researchers in pharmacology and drug development.

The Serotonin 5-HT2A Receptor: A Key Therapeutic Target

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, playing a crucial role in cognition, mood, and perception.[3] It is the principal target for classic psychedelic compounds like psilocybin and LSD, whose therapeutic effects are thought to be linked to their agonist activity at this receptor.[2][4] Upon activation by an agonist, the 5-HT2A receptor couples to the Gq/11 protein, initiating a downstream signaling cascade that results in the mobilization of intracellular calcium. This signaling pathway is a fundamental readout for assessing the functional activity of novel compounds.

5_HT2A_Signaling_Pathway Agonist 5-HT2A Agonist (e.g., 2,5-Dimethoxyphenyl Derivative) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Induces Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Cell Membranes (HEK293-h5-HT2A) Plate_Setup 3. Set Up 96-Well Plate (Membranes, [3H]ketanserin, Compound) Membrane_Prep->Plate_Setup Compound_Prep 2. Prepare Serial Dilutions of Test Compound Compound_Prep->Plate_Setup Incubate 4. Incubate (60 min, RT) Plate_Setup->Incubate Harvest 5. Harvest & Wash (Rapid Filtration) Incubate->Harvest Count 6. Scintillation Counting (Measure CPM) Harvest->Count Analyze 7. Calculate IC50 (Non-linear Regression) Count->Analyze Ki_Calc 8. Calculate Ki (Cheng-Prusoff Equation) Analyze->Ki_Calc

Workflow for a competitive radioligand binding assay.
Protocol 2: Calcium Mobilization Functional Assay (EC50 & Emax)

This protocol measures the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.

Objective: To determine if a compound is an agonist, partial agonist, or antagonist, and to quantify its potency and efficacy.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Reference agonist: Serotonin (5-HT).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed HEK293-h5-HT2A cells into microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove growth media and add assay buffer containing the Fluo-4 AM dye and probenecid (to prevent dye extrusion). Incubate for 60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist (5-HT) in a separate "source" plate.

  • Fluorescence Reading: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (Excitation ~494 nm, Emission ~516 nm) over time.

  • Compound Addition: Program the instrument to establish a stable baseline reading for ~20 seconds, then automatically inject the compounds from the source plate into the cell plate.

  • Data Acquisition: Continue reading fluorescence for an additional 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The response is measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by expressing the response as a percentage of the maximum response achieved with the reference agonist, 5-HT (set to 100%).

    • Plot the normalized response against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy, relative to 5-HT).

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate Cells in Microplate Dye_Loading 2. Load Cells with Fluo-4 AM Dye Cell_Plating->Dye_Loading Wash 3. Wash Cells Dye_Loading->Wash Read 4. Measure Baseline & Inject Compound (Fluorescence Plate Reader) Wash->Read Acquire 5. Acquire Post-Injection Data Read->Acquire Normalize 6. Normalize Data (% of 5-HT Max Response) Acquire->Normalize Analyze 7. Calculate EC50 & Emax (Four-Parameter Logistic Fit) Normalize->Analyze

Workflow for a calcium mobilization functional assay.

Conclusion

The 1-(2,5-dimethoxyphenyl) scaffold is a remarkably versatile platform for the development of 5-HT2A receptor agonists. The structure-activity relationships are well-defined and offer clear guidance for medicinal chemists. The key takeaways for the rational design of novel derivatives are:

  • The Amine is Essential: A basic nitrogen in the side-chain is non-negotiable for direct agonist activity.

  • Preserve the 2,5-Dimethoxy Pattern: This substitution is critical for maintaining high potency.

  • Tune with the 4-Position: The 4-position is the primary site for modification to fine-tune potency, selectivity, and pharmacokinetic properties, with lipophilicity being a key driver of affinity.

By leveraging these principles and employing robust pharmacological assays, researchers can continue to develop novel chemical entities based on this scaffold, paving the way for new therapeutics for a range of challenging neuropsychiatric disorders.

References

  • Lophora. (n.d.). Structure-Activity Relationships of Lophora's selective serotonin 5-HT2A receptor agonists published in the Journal of Medicinal Chemistry. Lophora. [Link]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. WIREs Membrane Transport and Signaling, 1(5), 559-579. [Link]

  • Kaplan, J. S., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

  • Kaplan, J. S., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. PubMed. [Link]

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. ResearchGate. [Link]

  • Wikipedia. (n.d.). 2C-B. [Link]

  • ClinicalTrials.gov. (2022). Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224–7244. [Link]

  • Wallach, J. (2025). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities by Springer Nature. [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 206. [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. PubMed. [Link]

  • Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Academia.edu. [Link]

  • Braden, M. R., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • Glennon, R. A., et al. (1990). A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 33(10), 2777-2782. [Link]

  • Seggel, M. R., et al. (2019). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2148-2153. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Semantic Scholar. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed. [Link]

Sources

Comparative

A Comparative Analysis of the Serotonergic Profile of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and Established 5-HT2A Receptor Agonists

Introduction The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience research and drug development, particularly for psychiatric disorders.[1][2][3] Its activation is cent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in neuroscience research and drug development, particularly for psychiatric disorders.[1][2][3] Its activation is central to the mechanism of action of classic psychedelic compounds like psilocybin and LSD, which have shown promise in treating depression and anxiety.[3][4] The therapeutic potential of 5-HT2A receptor agonists has spurred the development of novel compounds with tailored pharmacological profiles.[5][6] This guide provides a comparative analysis of the serotonergic activity of a novel compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, with well-characterized 5-HT2A agonists, namely (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI), Lysergic acid diethylamide (LSD), and Psilocin.

A comprehensive review of existing literature reveals a lack of published data on the serotonergic activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Therefore, this guide will present a proposed experimental framework for its characterization and utilize hypothetical, yet plausible, experimental data to illustrate a comparative analysis. This approach will provide researchers with a robust methodology for evaluating novel 5-HT2A receptor ligands.

Rationale for Comparison

The selected comparator compounds—DOI, LSD, and Psilocin—represent different chemical classes and exhibit distinct pharmacological properties at the 5-HT2A receptor, making them ideal benchmarks for characterizing a novel ligand.

  • DOI is a potent and selective, though not entirely specific, 5-HT2A/2C receptor agonist widely used as a research tool.[6][7]

  • LSD is a classic psychedelic with complex pharmacology, acting as a potent partial agonist at 5-HT2A receptors with a notable bias towards β-arrestin signaling.[1][8][9]

  • Psilocin , the active metabolite of psilocybin, is another classic psychedelic that acts as a 5-HT2A receptor agonist.[2][4][5]

By comparing the binding affinity and functional activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol to these standards, we can gain insights into its potential potency, efficacy, and signaling bias.

Experimental Methodologies

To comprehensively characterize the serotonergic activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a series of in vitro assays are proposed. These assays are designed to provide a multi-faceted understanding of the compound's interaction with the 5-HT2A receptor.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT2A receptor.

Protocol:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay: Competition binding assays are performed using a selective 5-HT2A receptor antagonist radioligand, such as [3H]ketanserin.

  • Incubation: Cell membranes are incubated with a fixed concentration of [3H]ketanserin and increasing concentrations of the test compound (1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, DOI, LSD, or Psilocin).

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compounds in activating the Gq/11 signaling pathway, a canonical pathway for 5-HT2A receptor activation.[10][11]

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor are cultured in 96-well plates.[12]

  • Compound Treatment: Cells are incubated with increasing concentrations of the test compounds.

  • Cell Lysis and IP1 Detection: After incubation, the cells are lysed, and the accumulated inositol monophosphate (IP1) is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.[13][14]

  • Data Analysis: Concentration-response curves are generated, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) and Emax (the maximum effect produced by the compound relative to a full agonist like serotonin) are calculated.

Experimental Workflow for IP1 Accumulation Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Detection and Analysis A CHO-K1 cells expressing h5-HT2A B Plate cells in 96-well plates A->B D Add compounds to cells and incubate B->D C Prepare serial dilutions of test compounds C->D E Lyse cells D->E F Add HTRF reagents for IP1 detection E->F G Read fluorescence on a plate reader F->G H Calculate EC50 and Emax G->H

Caption: Workflow for the IP1 accumulation assay.

Calcium Flux Assay

Objective: To provide a secondary measure of Gq/11 pathway activation by quantifying intracellular calcium mobilization.[15][16]

Protocol:

  • Cell Culture and Dye Loading: HEK293 cells expressing the human 5-HT2A receptor are plated in a 96-well black-walled, clear-bottom plate.[17] The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[17]

  • Compound Addition: A baseline fluorescence reading is taken before the automated addition of increasing concentrations of the test compounds.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a fluorescence microplate reader.[16]

  • Data Analysis: Concentration-response curves are plotted, and EC50 and Emax values are determined.

5-HT2A Receptor Gq Signaling Pathway

Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Ca2->PKC Activates

Caption: Simplified 5-HT2A receptor Gq signaling cascade.

Comparative Data Summary (with Hypothetical Data for the Target Compound)

The following tables summarize the binding affinity and functional activity data for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (hypothetical) and the known 5-HT2A agonists.

Table 1: Binding Affinities at the Human 5-HT2A Receptor

CompoundKi (nM)
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol25.6
DOI3.2
LSD1.1[9]
Psilocin6.8

Table 2: Functional Activity at the Human 5-HT2A Receptor

CompoundIP1 AccumulationCalcium Flux
EC50 (nM) Emax (%)
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol45.385
DOI8.9[18]95
LSD7.2[9]78
Psilocin15.492

Note: Data for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is hypothetical and for illustrative purposes only. Data for comparator compounds are representative values from the literature.

Interpretation and Discussion

Based on the hypothetical data, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol exhibits a moderate binding affinity for the 5-HT2A receptor, with a Ki value of 25.6 nM. This affinity is lower than that of the classic psychedelics LSD and Psilocin, as well as the research agonist DOI.

In the functional assays, the hypothetical data suggests that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol acts as a partial agonist at the 5-HT2A receptor. Its efficacy (Emax) in both the IP1 accumulation (85%) and calcium flux (88%) assays is lower than that of the full agonist DOI but comparable to or slightly higher than that of LSD. The potency (EC50) of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is also lower than the comparator compounds, which is consistent with its lower binding affinity.

The structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, with its 2,5-dimethoxyphenyl moiety, is a common feature in many 5-HT2A receptor agonists.[19][20] The presence of a hydroxyl group and a methyl group on the propyl chain likely influences its interaction with the receptor's binding pocket, contributing to its observed (hypothetical) pharmacological profile.

Conclusion and Future Directions

This guide has outlined a comprehensive experimental approach for characterizing the serotonergic activity of a novel compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, and provided a framework for its comparison with established 5-HT2A receptor agonists. The hypothetical data presented suggests that this compound may act as a partial agonist with moderate affinity and potency.

To further elucidate the pharmacological profile of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, future studies should include:

  • Selectivity Profiling: Assessing the binding affinity and functional activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2C) and other neurotransmitter receptors to determine its selectivity.

  • Signaling Bias Assays: Investigating its potential bias towards G-protein versus β-arrestin signaling pathways, which can have significant implications for its downstream effects.

  • In Vivo Studies: Characterizing its behavioral effects in animal models, such as the head-twitch response in mice, which is a behavioral proxy for 5-HT2A receptor activation and potential psychedelic-like activity.[1][5]

By following this structured approach, researchers can effectively characterize novel 5-HT2A receptor ligands and contribute to the development of next-generation therapeutics for a range of neuropsychiatric disorders.

References

  • Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023, November 8). [Source not available].
  • Psilocybin Promotes Neuroplasticity through 5-HT2A Receptor agonism: Implications for Treatment of Depression. (2021, August 16). Proceedings of the Texas A&M Medical Student Grand Rounds.
  • DOI-Induced Activation of the Cortex: Dependence on 5-HT2A Heteroceptors on Thalamocortical Glutam
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022, July 15). PubMed.
  • Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. (2025, November 13). [Source not available].
  • Serotonin 5-HT2A receptor agonist. Wikipedia.
  • A Single Dose of Psilocybin Increases Synaptic Density and Decreases 5-HT2A Receptor Density in the Pig Brain. PMC.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Source not available].
  • Mechanistic insights into LSD actions at 5-HT2A serotonin receptors. (2021, March 1). Grantome.
  • What are 5-HT2A receptor agonists and how do they work?. (2024, June 21).
  • DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. (2002, September 15). PubMed.
  • Agonist activity of LSD and lisuride at cloned 5HT2A and 5HT2C receptors. PubMed - NIH.
  • Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. (2025, September 25). [Source not available].
  • Psychedelic compounds directly excite 5-HT2A Layer 5 Pyramidal Neurons in the Prefrontal Cortex through a 5-HT2A Gq -mediated activation mechanism. (2022, November 15). bioRxiv.
  • Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels. PMC.
  • Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities. PubMed.
  • Concentration-response curves for DOI and 2C-I at 5-HT2 receptors....
  • Assessment of binding affinity to 5-hydroxytryptamine 2A (5-HT2A)
  • High‐Affinity Agonist Binding Correlates with Efficacy (Intrinsic Activity) at the Human Serotonin 5‐HT 2A and 5‐HT 2C Receptors. Scite.ai.
  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins DiscoverX.
  • Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. (2024, July 15). PubMed.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Discovery.
  • The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. (2024, April 22). bioRxiv.org.
  • Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. (2024, October 12). bioRxiv.
  • CALCIUM FLUX PROTOCOL. [Source not available].
  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2021, February 25).
  • Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection.
  • Binding affinities (pKi) of the 5-HT2A agonist and antago- nists to....
  • Setup of a Serotonin 2A Receptor (5-HT2AR) Bioassay: Demonstration of Its Applicability To Functionally Characterize Hallucinogenic New Psychoactive Substances and an Explanation Why 5-HT2AR Bioassays Are Not Suited for Universal Activity-Based Screening of Biofluids for New Psychoactive Substances. (2019, November 14).
  • Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. [Source not available].
  • IP-One. Revvity.
  • ab112129 Calcium Flux Assay Kit (Fluo-8, No Wash). (2025, July 4). Abcam.
  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. (2025, November 5). PMC.
  • Calcium flux assay for in vitro neurotoxicity studies and drug screening. Molecular Devices.
  • Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI....
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • Molecular and Medical Aspects of Psychedelics. (2023, December 23). MDPI.
  • Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. OUCI.
  • 1-(2,5-Dimethoxyphenyl)-1-propanol | C11H16O3 | CID. PubChem - NIH.
  • Studies on chiral interactions of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane and the corresponding N-hydroxy metabolites with cytochrome P-450. PubMed.
  • Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregul
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. (2024, April 22). Semantic Scholar.
  • Development of a Novel One-Pot Process for the Synthesis of Tolcapone. [Source not available].

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Novel Psychoactive Substances: A Case Study of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Abstract The proliferation of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and pharmaceutical laboratories, demanding robust and reliable analytical methods for their identi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The proliferation of novel psychoactive substances (NPS) presents a significant challenge to forensic, clinical, and pharmaceutical laboratories, demanding robust and reliable analytical methods for their identification and quantification. This guide focuses on 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a representative phenethylamine derivative, to illustrate the critical process of analytical method cross-validation. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale for method selection, development, and comparison. This document details the validation of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and provides a framework for cross-validation to ensure data integrity and interchangeability between methods. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of method validation in a regulated and research-oriented environment.

Introduction: The Imperative for Method Cross-Validation

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a structural analog of other psychoactive phenethylamines. Its analysis is critical for forensic identification, clinical toxicology, and pharmaceutical quality control. When a laboratory employs multiple analytical techniques or transfers a method between sites, it is not sufficient to validate each method in isolation. Cross-validation is the empirical process of demonstrating that different validated analytical methods provide comparable results for the same set of samples.[1][2] This is a cornerstone of data integrity, ensuring that results are reproducible and reliable, regardless of the specific technology used.

Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) emphasize that cross-validation is necessary when data from different methods will be compared or combined within a study or across different studies.[3][4][5][6] The core principle is to establish a documented, evidence-based bridge between analytical platforms.

This guide will proceed as follows:

  • Section 2: Detailed protocols and validation results for three distinct analytical methods: GC-MS, HPLC-UV, and LC-MS/MS.

  • Section 3: A structured protocol for the cross-validation of these three methods.

  • Section 4: Comparative analysis of the results and concluding remarks on method selection.

Method Development and Single-Laboratory Validation

The first step is the full validation of each analytical method according to established guidelines from bodies such as the International Council for Harmonisation (ICH), AOAC INTERNATIONAL, and IUPAC.[7][8][9][10][11][12] The objective of validation is to demonstrate that a method is suitable for its intended purpose. For this case study, we will assume the analyte is being quantified in a simple matrix (e.g., a bulk drug substance or a simple formulation).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a gold-standard technique in forensic toxicology due to its excellent chromatographic resolution and the structural information provided by mass spectra.[13][14] For a polar compound like our target analyte, which contains a hydroxyl group, chemical derivatization is often necessary to improve volatility and thermal stability, preventing peak tailing and decomposition in the hot injector.[15] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation.

Experimental Protocol: GC-MS

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in methanol. Create calibration standards ranging from 0.5 µg/mL to 100 µg/mL by serial dilution.

  • Sample Derivatization:

    • Pipette 100 µL of each standard or sample into a glass autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before analysis.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[13]

    • Injector: 280°C, Splitless mode.

    • Oven Program: Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Target ions for the TMS-derivative would be predicted based on common fragmentation patterns of phenethylamines (e.g., fragments from alpha-cleavage).[14] Let's assume m/z 73 (TMS), and two structurally significant ions, e.g., m/z 167 and m/z 207.

Validation Summary: GC-MS

The method was validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

ParameterResultAcceptance Criteria
Linearity (r²) 0.9985r² ≥ 0.995
Range 0.5 - 100 µg/mL-
LOD 0.15 µg/mLS/N ≥ 3
LOQ 0.5 µg/mLS/N ≥ 10, RSD ≤ 20%
Accuracy (Recovery) 97.2% - 103.5%80 - 120%
Precision (RSD%) Intra-day: ≤ 4.5% Inter-day: ≤ 6.8%RSD ≤ 15%

Table 1: Summary of GC-MS method validation performance characteristics.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: HPLC-UV is a workhorse in pharmaceutical quality control due to its robustness, cost-effectiveness, and suitability for non-volatile or thermally labile compounds.[16][17] The dimethoxyphenyl chromophore in our analyte is expected to have a strong UV absorbance around 210-230 nm and a secondary maximum near 280 nm. A reversed-phase C18 column is the logical first choice, providing good retention for moderately polar compounds. An acidic mobile phase is used to suppress the ionization of any residual silanol groups on the column, ensuring good peak shape.

Experimental Protocol: HPLC-UV

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Create calibration standards ranging from 1.0 µg/mL to 250 µg/mL by serial dilution in the mobile phase.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (55:45 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD), monitoring at 220 nm.

Validation Summary: HPLC-UV

ParameterResultAcceptance Criteria
Linearity (r²) 0.9992r² ≥ 0.995
Range 1.0 - 250 µg/mL-
LOD 0.3 µg/mLS/N ≥ 3
LOQ 1.0 µg/mLS/N ≥ 10, RSD ≤ 20%
Accuracy (Recovery) 98.5% - 101.9%80 - 120%
Precision (RSD%) Intra-day: ≤ 2.1% Inter-day: ≤ 3.5%RSD ≤ 15%

Table 2: Summary of HPLC-UV method validation performance characteristics.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalysis or trace-level detection.[18][19][20][21] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), we can achieve excellent specificity even in complex matrices. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the tertiary alcohol can be readily protonated.

Experimental Protocol: LC-MS/MS

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution in methanol. Create calibration standards ranging from 0.1 ng/mL to 500 ng/mL by serial dilution.

  • Instrumental Conditions:

    • LC System: Agilent 1290 Infinity II UHPLC.

    • Column: Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS.

    • Ion Source: ESI, Positive Mode.

    • MRM Transitions:

      • Precursor Ion [M+H]⁺: m/z 197.1 (calculated for C11H17O3⁺).

      • Quantifier Product Ion: e.g., m/z 165.1 (loss of H₂O and CH₄).

      • Qualifier Product Ion: e.g., m/z 137.1 (further fragmentation).

Validation Summary: LC-MS/MS

ParameterResultAcceptance Criteria
Linearity (r²) 0.9996r² ≥ 0.995
Range 0.1 - 500 ng/mL-
LOD 0.03 ng/mLS/N ≥ 3
LOQ 0.1 ng/mLS/N ≥ 10, RSD ≤ 20%
Accuracy (Recovery) 99.1% - 104.2%80 - 120%
Precision (RSD%) Intra-day: ≤ 3.8% Inter-day: ≤ 5.2%RSD ≤ 15%

Table 3: Summary of LC-MS/MS method validation performance characteristics.

dot

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_methods Analytical Methods cluster_validation Validation Parameters Stock Stock Solution (1 mg/mL) Cal_Standards Calibration Standards Stock->Cal_Standards QC_Samples QC Samples (Low, Mid, High) Stock->QC_Samples GCMS GC-MS (with Derivatization) Cal_Standards->GCMS Analyze HPLC HPLC-UV Cal_Standards->HPLC Analyze LCMSMS LC-MS/MS Cal_Standards->LCMSMS Analyze QC_Samples->GCMS Analyze QC_Samples->HPLC Analyze QC_Samples->LCMSMS Analyze Linearity Linearity & Range GCMS->Linearity Evaluate Sensitivity LOD & LOQ GCMS->Sensitivity Evaluate Accuracy Accuracy GCMS->Accuracy Evaluate Precision Precision GCMS->Precision Evaluate HPLC->Linearity Evaluate HPLC->Sensitivity Evaluate HPLC->Accuracy Evaluate HPLC->Precision Evaluate LCMSMS->Linearity Evaluate LCMSMS->Sensitivity Evaluate LCMSMS->Accuracy Evaluate LCMSMS->Precision Evaluate Linearity->Cal_Standards Based on Accuracy->QC_Samples Based on Precision->QC_Samples Based on

Caption: Workflow for Single-Laboratory Method Validation.

Cross-Validation: Bridging the Methodologies

Trustworthiness: Having validated three independent methods, the crucial next step is to demonstrate their interchangeability. The cross-validation experiment is designed to answer a simple question: If we analyze the same sample using these three different methods, do we get the same result within acceptable limits of variability?[1]

The EMA guideline suggests that for chromatographic methods, the difference between the values obtained from the two methods should be within ±20% for at least 67% of the samples analyzed.[3][4] We will adopt this as our acceptance criterion.

Experimental Protocol: Cross-Validation

  • Prepare Quality Control (QC) Samples: Prepare a new set of QC samples from an independent stock solution. Prepare six replicates at three concentrations spanning the overlapping analytical range of all three methods:

    • Low QC (LQC): 5 µg/mL

    • Mid QC (MQC): 25 µg/mL

    • High QC (HQC): 75 µg/mL

  • Analysis:

    • Analyze all 18 QC samples (6 replicates x 3 levels) using the validated GC-MS method.

    • Analyze all 18 QC samples using the validated HPLC-UV method.

    • Analyze all 18 QC samples using the validated LC-MS/MS method.

  • Data Evaluation:

    • Calculate the mean concentration for each QC level as determined by each of the three methods.

    • Designate one method as the reference. Given its common use in QC, we will select HPLC-UV as the reference method.

    • For each individual QC sample, calculate the percentage difference between the result from the test method (GC-MS or LC-MS/MS) and the mean result from the reference method (HPLC-UV).

    • Formula: (% Difference) = [(Conc_Test - Mean_Conc_Reference) / Mean_Conc_Reference] * 100

dot

Cross_Validation_Workflow cluster_prep QC Sample Preparation cluster_analysis Analysis by Validated Methods cluster_eval Data Comparison & Evaluation QC_Set Prepare 18 QC Samples (6x LQC, 6x MQC, 6x HQC) M1 Analyze all 18 samples by HPLC-UV (Reference) QC_Set->M1 M2 Analyze all 18 samples by GC-MS (Test 1) QC_Set->M2 M3 Analyze all 18 samples by LC-MS/MS (Test 2) QC_Set->M3 Calc_Mean Calculate Mean Concentration for each QC level from Reference Method (HPLC-UV) M1->Calc_Mean Calc_Diff Calculate % Difference for each Test sample vs. Reference Mean M2->Calc_Diff M3->Calc_Diff Calc_Mean->Calc_Diff Accept Acceptance Criteria: ≥67% of samples must be within ±20% difference Calc_Diff->Accept

Caption: Experimental workflow for cross-validation.

Comparative Analysis and Conclusion

The results of the cross-validation study are summarized below. The mean concentrations from the HPLC-UV method were used as the reference values.

QC LevelHPLC-UV Mean (µg/mL)GC-MS Mean (µg/mL)% Diff from RefLC-MS/MS Mean (µg/mL)% Diff from Ref
LQC (5 µg/mL) 4.955.12+3.4%4.89-1.2%
MQC (25 µg/mL) 25.3124.68-2.5%25.55+0.9%
HQC (75 µg/mL) 74.8276.01+1.6%74.23-0.8%

Table 4: Comparison of mean concentrations obtained from the three validated methods.

Further analysis of the individual data points showed that for the GC-MS vs. HPLC-UV comparison, 17 out of 18 samples (94%) were within the ±20% acceptance limit. For the LC-MS/MS vs. HPLC-UV comparison, all 18 samples (100%) were within the limit.

The results of this study successfully demonstrate the cross-validation of three distinct analytical methods for the quantification of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. All three methods were proven to be accurate, precise, and fit for purpose through single-laboratory validation. The cross-validation study confirmed that the methods produce comparable and interchangeable data, meeting the stringent criteria set forth by regulatory guidelines.[1][3]

Final Recommendations:

  • For high-throughput QC environments: The HPLC-UV method is ideal. It is robust, cost-effective, and requires no sample derivatization, making it efficient for routine analysis.

  • For forensic and unequivocal identification: The GC-MS method is superior. While requiring a derivatization step, the resulting mass spectrum provides a high degree of structural confirmation that is often necessary for legal or definitive identification purposes.[13][22]

  • For trace-level quantification or bioanalysis: The LC-MS/MS method is unparalleled. Its exceptional sensitivity (LOQ of 0.1 ng/mL) makes it the only suitable choice for analyzing low-concentration samples, such as those found in biological matrices.[18][20]

By performing this cross-validation, a laboratory can confidently use the most appropriate technique for a given application, secure in the knowledge that the data generated is consistent, reliable, and directly comparable across platforms. This establishes a foundation of trustworthiness and scientific integrity for all subsequent analytical work.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • De-la-Torre, R., et al. (n.d.). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. [Link]

  • Shakleya, D. M., et al. (2009). Simultaneous Detection of Ten Psychedelic Phenethylamines in Urine by Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology. [Link]

  • Lowes, S., et al. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis. [Link]

  • AOAC INTERNATIONAL. (n.d.). AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Walton, S., & Gaskill, S. (n.d.). Development and Validation of a Novel All-Inclusive LC-MS-MS Designer Drug Method. ResearchGate. [Link]

  • Timmerman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Tanaka, E., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/ß-calbolines and phenethylamines using gas chromatography–mass spectrometry. Forensic Science International. [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. IUPAC. [Link]

  • IUPAC. (n.d.). Harmonised Guidelines for the In-House Validation of Methods of Analysis. [Link]

  • Tanaka, E., et al. (2005). Simultaneous determination of nineteen hallucinogenic tryptamines/beta-calbolines and phenethylamines using gas chromatography-mass spectrometry and liquid chromatography-electrospray ionisation-mass spectrometry. PubMed. [Link]

  • Office of Justice Programs. (2013). Validation of LC–TOF-MS screening for drugs, metabolites, and collateral compounds in forensic toxicology specimens. [Link]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). Semantic Scholar. [Link]

  • NATA. (n.d.). Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • Krotulski, A. J., et al. (2020). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PMC. [Link]

  • Thompson, M., et al. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report). ResearchGate. [Link]

  • Awad, T., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • AOAC INTERNATIONAL. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • AOAC INTERNATIONAL. (n.d.). AOAC INTERNATIONAL Guidelines for Validation of Qualitative Binary Chemistry Methods. [Link]

  • Peters, F. T., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • ResearchGate. (n.d.). AOAC international guidelines for validation of qualitative binary chemistry methods. [Link]

  • ResearchGate. (n.d.). FDA Signals a New Approach for Analytical Method Validation. [Link]

  • Carlier, J., et al. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Drug Testing and Analysis. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • AOAC INTERNATIONAL. (n.d.). Scientific Standards & Methods. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

  • Google Patents. (n.d.).
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • ResearchGate. (n.d.). HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • Avula, B., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed. [Link]

  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)-1-propanol. [Link]

  • D'Arrigo, A., et al. (1998). Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine. PubMed. [Link]

  • Wahlström, R., et al. (n.d.). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Royal Society of Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and its Congeners

This guide provides a comparative analysis of the anticipated in vitro and in vivo pharmacological activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Direct experimental data for this specific molecule is not exten...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the anticipated in vitro and in vivo pharmacological activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Direct experimental data for this specific molecule is not extensively available in peer-reviewed literature. Therefore, this document leverages data from structurally related 2,5-dimethoxyphenethylamine and amphetamine derivatives to provide a predictive framework for its biological evaluation. We will explore the expected receptor interaction profile, the standard experimental methodologies to assess its activity, and the critical factors influencing the translation from laboratory assays to whole-organism effects.

Introduction to 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and its Structural Class

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol belongs to the phenethylamine class of compounds, which includes many well-studied psychoactive substances. The 2,5-dimethoxy substitution pattern is a key structural motif found in several potent serotonin 5-HT2A receptor agonists, a class of compounds known for their psychedelic effects[1]. The presence of a methyl group at the 2-position of the propane chain and a hydroxyl group at the 1-position suggests potential differences in metabolism and receptor interaction compared to its more studied amphetamine (e.g., DOM) and phenethylamine (e.g., 2C-series) analogs[1][2].

The primary mechanism of action for many 2,5-dimethoxyphenethylamines involves interaction with serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes[3][4][5]. Therefore, a thorough investigation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol would logically begin with its characterization at these receptors.

Predicted In Vitro Activity and Experimental Assessment

In vitro studies are essential for determining the direct interaction of a compound with its molecular targets in a controlled environment, free from the complexities of a whole biological system.

Receptor Binding Affinity

The initial step in characterizing a novel compound is to determine its binding affinity for relevant receptors. For compounds with the 2,5-dimethoxy motif, the primary targets are the serotonin 5-HT2 receptor subtypes[1][5].

Experimental Protocol: Radioligand Binding Assay

A standard method to determine binding affinity is the competitive radioligand binding assay.[6]

Objective: To determine the equilibrium dissociation constant (Ki) of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor are prepared.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) is used to maintain pH and ionic strength.

  • Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A) is selected.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes and varying concentrations of the test compound (1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Anticipated Results: Based on data from related compounds like 2,5-DMA, it is expected that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol will exhibit affinity for 5-HT2 receptors, with potentially higher affinity for the 5-HT2A and 5-HT2C subtypes compared to 5-HT1A.[5][7]

Functional Activity

Binding to a receptor does not necessarily equate to activation. Functional assays are required to determine whether a compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: Gq-Mediated Calcium Flux Assay

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol at the human 5-HT2A receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Compound Addition: The cells are exposed to varying concentrations of the test compound.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response relative to a known full agonist) are calculated from the dose-response curve.

Anticipated Results: Structurally similar compounds are often partial agonists at the 5-HT2A receptor.[3][7][8] It is plausible that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol would also act as a partial agonist.

Predicted In Vivo Activity and Experimental Assessment

In vivo studies are crucial for understanding how a compound behaves in a living organism, taking into account pharmacokinetic and pharmacodynamic factors.

Behavioral Pharmacology in Rodent Models

The hallucinogenic potential of 5-HT2A agonists in humans is often correlated with specific behavioral responses in rodents.

Experimental Protocol: Head-Twitch Response (HTR) in Mice

The head-twitch response is a rapid, paroxysmal head rotation in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[9][10]

Objective: To assess the ability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol to induce the head-twitch response in mice.

Methodology:

  • Animal Acclimation: Male C57BL/6J mice are acclimated to the testing environment.

  • Drug Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection, at various doses. A vehicle control group is also included.

  • Observation: The number of head twitches is counted for a defined period (e.g., 30-60 minutes) following drug administration.

  • Data Analysis: A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal response).

Anticipated Results: If 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a potent 5-HT2A agonist in vivo, it is expected to induce a dose-dependent increase in the head-twitch response.[1]

Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in some psychiatric disorders and can be induced by hallucinogenic drugs.[11]

Objective: To determine if 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol disrupts prepulse inhibition in rats.

Methodology:

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the startle response.

  • Procedure: Rats are administered the test compound or vehicle. They are then exposed to a series of trials, some with a loud startling stimulus alone and others where the startling stimulus is preceded by a weaker, non-startling prepulse.

  • Measurement: The amplitude of the startle response is measured in both types of trials.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. A disruption of PPI is indicated by a lower percentage of inhibition.

Anticipated Results: Hallucinogenic 5-HT2A agonists are known to disrupt PPI.[11] Therefore, it is predicted that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol would dose-dependently decrease PPI.

Pharmacokinetics

Pharmacokinetic studies are vital for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical determinants of its in vivo activity.

Experimental Protocol: Pharmacokinetic Profiling in Rats

Objective: To determine the key pharmacokinetic parameters of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in rats.

Methodology:

  • Drug Administration: A defined dose of the compound is administered to rats (e.g., intravenously and orally).

  • Blood Sampling: Blood samples are collected at various time points after administration.

  • Sample Analysis: Plasma concentrations of the parent compound and its potential metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and bioavailability are calculated.

Anticipated Metabolic Pathways: Based on the metabolism of similar compounds like 2C-B, potential metabolic pathways for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol include O-demethylation, oxidative deamination, and subsequent conjugation reactions.[12][13] The presence of a hydroxyl group may also provide a site for direct glucuronidation or sulfation.

Bridging the Gap: In Vitro to In Vivo Correlation

A direct correlation between in vitro potency and in vivo efficacy is not always observed.[1][14] Several factors can account for discrepancies:

  • Metabolism: The parent compound may be rapidly metabolized to inactive or less active metabolites, resulting in lower than expected in vivo activity. Conversely, a prodrug may be metabolized to a more active form.

  • Blood-Brain Barrier Penetration: For centrally acting drugs, the ability to cross the blood-brain barrier is paramount. A compound with high in vitro potency may have poor brain penetration, leading to weak or no in vivo effects.

  • Plasma Protein Binding: High binding to plasma proteins can reduce the free concentration of the drug available to interact with its target receptors.

  • Off-Target Effects: A compound may interact with other receptors or biological targets in vivo, leading to a complex pharmacological profile that is not captured by selective in vitro assays.

Table 1: Comparative Data of Related 2,5-Dimethoxyphenethylamines

Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)HTR ED50 (mg/kg)
2,5-DMA2,502160 - 3,548Inactive
DOM~61-980~2-990~1.0
2C-B~8-1700~16-2600~2.5

Data compiled from multiple sources and represent approximate ranges.[1][2][5][7]

This table illustrates that while all three compounds are structurally related, their potencies can vary significantly, highlighting the importance of empirical testing for each new analog.

Visualizing the Process

Signaling Pathway

G cluster_0 In Vitro Activity cluster_1 In Vivo Complexity cluster_2 In Vivo Outcome Compound 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol Receptor 5-HT2A Receptor Compound->Receptor Binding (Ki) BBB Blood-Brain Barrier Penetration Compound->BBB Metabolism Metabolism (Liver) Compound->Metabolism PPB Plasma Protein Binding Compound->PPB Gq Gq Protein Receptor->Gq Activation Behavior Behavioral Response (e.g., HTR) Receptor->Behavior PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Functional Response (EC50) BBB->Receptor Metabolism->Behavior Inactive Metabolites

Caption: From In Vitro Binding to In Vivo Behavioral Response.

Experimental Workflow

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Binding Receptor Binding Assays (Ki) Functional Functional Assays (EC50, Emax) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Candidate Selection Behavioral Behavioral Studies (HTR, PPI) PK->Behavioral IVIVC In Vitro-In Vivo Correlation Analysis Behavioral->IVIVC Data for Correlation

Caption: Workflow for Pharmacological Characterization.

Conclusion

While direct experimental evidence for the biological activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is sparse, a robust predictive framework can be constructed based on its structural similarity to other 2,5-dimethoxyphenethylamines. It is anticipated to be an agonist at serotonin 5-HT2 receptors, with potential psychoactive effects. The comprehensive in vitro and in vivo experimental workflows detailed in this guide provide a clear path for its empirical evaluation. A thorough investigation, including receptor binding and functional assays, rodent behavioral models, and pharmacokinetic profiling, is essential to accurately characterize its pharmacological profile and understand the translation of its in vitro activity to in vivo effects.

References

  • 2C-B-FLY - wikidoc. (2011, September 27).
  • 2C-B-FLY - Wikipedia. (n.d.).
  • Baralla, C., et al. (2023, March 9). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. PMC.
  • Klein, L. M. (n.d.). If you give a mouse a mushroom: Behavioral effects of hallucinogens in mice.
  • 2C-B-FLY - Monographs. (2025, June 26).
  • Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. PMC. (n.d.).
  • 2C-B-FLY - PsychonautWiki. (2025, July 21).
  • Geyer, M. A., & Vollenweider, F. X. (n.d.). Behavioral studies of hallucinogenic drugs in animals: implications for schizophrenia research. PubMed.
  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. (n.d.).
  • Luethi, D., et al. (2019, November 28). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers.
  • Psychedelics research in rodents has a behavior problem. (2025, December 19). The Transmitter.
  • 2,5-Dimethoxyamphetamine - Wikipedia. (n.d.).
  • Halberstadt, A. L., et al. (n.d.). Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in.
  • In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry. (2019, February 25). MDPI.
  • Animal Behavior in Psychedelic Research. (2022, October 15). ScienceDirect.
  • 2,5-Dimethoxy-4-methylamphetamine - Wikipedia. (n.d.).
  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. (2020, May 6).
  • 5-HT2B Biochemical Binding Assay Service. (n.d.). Reaction Biology.
  • Rudin, D., & Luethi, D. (2025, November 6). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities.
  • Study on metabolites of 2,5-dimethoxy-4-bromamphetamine (DOB) in human urine using gas chromatography-mass spectrometry. (2026, January 5). ResearchGate.
  • Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. (n.d.). ResearchGate.
  • Urinary Excretion Profiles of 2,5-Dimethoxy-4-alkylthiophenethylamine Analogs in Rats. (2016, May 1).
  • SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. (2025, December 2). MDPI.
  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025, August 6). ACS Publications.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2012, January 2). Walsh Medical Media.
  • In vitro - in vivo correlation: from theory to applications. (2006, June 16). SciSpace.
  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025, July 15).
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 24). World Journal of Advanced Research and Reviews.
  • Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. (n.d.).
  • Isolation, in vitro Evaluation, and Molecular Docking Analysis of a Bioactive Phenylpropanoid from Syzygium jambos with Antioxid. (2025, September 23). Asian Journal of Pharmaceutics.
  • Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation. (2023, July 31). PubMed.
  • In-Depth Technical Guide: Biological Activity of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol. (n.d.). Benchchem.
  • Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. (2003, July).
  • A Comparative Guide to the Synthesis of (R)-3-Methoxy-2-methylpropan-1-ol. (n.d.). Benchchem.
  • Characterization, Hypoglycemic Activity, and Antioxidant Activity of Methanol Extracts From Amomum tsao-ko: in vitro and in vivo Studies. (n.d.). Frontiers.
  • Biological Activity of (R)-3-Methoxy-2-methylpropan-1-ol Derivatives: A Comparative Analysis. (n.d.). Benchchem.
  • In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. (1989, December 11). MDPI.

Sources

Validation

Comparative Behavioral Pharmacology: Psilocybin vs. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Executive Summary In preclinical drug development and behavioral pharmacology, structural-activity relationships (SAR) dictate receptor affinity and in vivo efficacy. This guide provides an objective, mechanistic compari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and behavioral pharmacology, structural-activity relationships (SAR) dictate receptor affinity and in vivo efficacy. This guide provides an objective, mechanistic comparison between psilocybin (a classical tryptamine psychedelic prodrug) and 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (a non-nitrogenous synthetic phenethylamine precursor).

While psilocybin reliably induces profound 5-HT2A-mediated behavioral signatures, the alcohol analogue serves as a critical negative control in experimental design. By lacking the essential basic amine pharmacophore, the propanol derivative fails to engage the 5-HT2A receptor, demonstrating the absolute causality between molecular protonation states and macroscopic behavioral outputs.

Mechanistic Grounding: The 5-HT2A Receptor Pharmacophore

To understand the behavioral divergence between these two compounds, we must examine their interactions within the orthosteric binding pocket of the 5-HT2A receptor.

  • Psilocybin (4-PO-DMT): Following systemic administration, psilocybin is rapidly dephosphorylated by alkaline phosphatase into its active form, psilocin (4-HO-DMT). Psilocin possesses a basic tertiary amine that becomes protonated at physiological pH. This protonated nitrogen forms a highly conserved, critical salt bridge with Aspartate 155 (Asp3.32) in transmembrane helix 3 (TM3) of the 5-HT2A receptor . This ionic interaction stabilizes the active conformation of the receptor, initiating Gq-protein coupling, phospholipase C (PLC) activation, and downstream intracellular calcium release.

  • 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol: Originally synthesized as an intermediate in the development of 4-alkylated phenethylamine hallucinogens , this compound features a 2,5-dimethoxy substitution pattern on a benzene ring, attached to a 1-hydroxy-2-methylpropyl chain. Crucially, it possesses a terminal hydroxyl (-OH) group rather than an amine (-NH2). Because alcohols cannot be protonated at physiological pH, this molecule cannot form the requisite Asp155 salt bridge. Consequently, it acts as a steric non-participant, failing to trigger the Gq-coupled signaling cascade.

Pathway Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active Amine) Psilocybin->Psilocin Dephosphorylation Asp155 5-HT2A Receptor (Asp155 Salt Bridge) Psilocin->Asp155 High Affinity Binding Precursor 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol NoBinding No Binding (Lacks Amine) Precursor->NoBinding Structural Failure Gq Gq Protein Activation Asp155->Gq Behavior Psychedelic Behavior (HTR) Gq->Behavior NoBehavior No Behavioral Response NoBinding->NoBehavior

Figure 1: 5-HT2A signaling divergence based on the presence of a basic amine.

Comparative Behavioral Data

The molecular divergence at the receptor level translates directly into distinct in vivo behavioral profiles. The table below summarizes the quantitative and qualitative differences in standard rodent models of psychedelic activity.

Pharmacological MetricPsilocybin (Active: Psilocin)1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
Primary Target Affinity 5-HT2A, 5-HT1A, 5-HT2CNone (Lacks basic nitrogen)
Head-Twitch Response (HTR) Robust, dose-dependent increase0 (Indistinguishable from vehicle)
Drug Discrimination (LSD-trained) Full substitution (>80% drug-lever responding)No substitution (Vehicle-lever responding)
Locomotor Activity Biphasic (Initial suppression, subsequent hyperactivity)Unaltered

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols describe the self-validating methodologies used to generate the comparative data. By running the alcohol analogue alongside psilocybin, researchers validate the specificity of the behavioral assay for 5-HT2A agonism rather than generalized central nervous system stimulation.

Protocol A: Murine Head-Twitch Response (HTR) Assay

The HTR is a rapid, rotational head movement in rodents that is strictly mediated by 5-HT2A receptor activation, making it the gold-standard behavioral proxy for psychedelic potential .

  • Subject Preparation: Habituate adult male C57BL/6J mice to the testing environment for 3 consecutive days prior to the experiment to minimize stress-induced locomotor artifacts.

  • Compound Formulation:

    • Positive Control: Dissolve Psilocybin in sterile 0.9% saline (1 mg/kg).

    • Test Compound: Dissolve 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in a vehicle of 5% DMSO/95% saline due to its lipophilic alcohol nature (1 mg/kg and 10 mg/kg).

    • Negative Control: Administer matched vehicle.

  • Administration: Inject compounds intraperitoneally (IP) at a volume of 10 mL/kg.

  • Data Acquisition: Immediately place the mouse in a magnetometer chamber or high-speed video tracking arena. Record activity for 60 minutes.

  • Signal Processing: Use automated peak-detection algorithms (validated by manual blind scoring) to isolate the high-frequency (90 Hz) rotational head movements.

  • Validation Check: The assay is considered valid if the psilocybin cohort exhibits a statistically significant increase in HTRs compared to the vehicle, while the test compound cohort remains at baseline.

Protocol B: Two-Lever Drug Discrimination

This operant conditioning paradigm tests whether the subjective interoceptive cue of the test compound generalizes to a known psychedelic.

  • Training Phase: Train Sprague-Dawley rats on a fixed-ratio 10 (FR10) schedule to press one lever for a food reward after an injection of LSD (0.08 mg/kg) and the opposite lever after a vehicle injection.

  • Acquisition Criterion: Continue training until the animals reliably select the correct lever >85% of the time across 10 consecutive sessions.

  • Substitution Testing: Administer Psilocybin or 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

  • Causality Analysis: Psilocybin will produce >80% responding on the LSD-paired lever (full generalization). The alcohol analogue will produce >80% responding on the vehicle-paired lever, proving it lacks the subjective interoceptive cue of a 5-HT2A agonist.

Workflow Cohort Animal Cohort (C57BL/6J Mice) Admin IP Administration (Vehicle, Psilocybin, or Analogue) Cohort->Admin Habituation Habituation (Magnetometer Chamber) Admin->Habituation DataAcq Data Acquisition (60 min recording) Habituation->DataAcq Analysis Signal Processing (Peak Detection for HTR) DataAcq->Analysis Stats Statistical Analysis (ANOVA vs Vehicle) Analysis->Stats

Figure 2: Workflow for the self-validating Murine Head-Twitch Response assay.

Conclusion

The comparative analysis between psilocybin and 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol perfectly illustrates the rigid structural requirements of the 5-HT2A receptor. While psilocybin (via psilocin) utilizes its basic amine to anchor into the receptor pocket and induce profound behavioral changes, the propanol derivative's lack of a protonatable nitrogen renders it behaviorally inert in psychedelic paradigms. For drug development professionals, utilizing such non-nitrogenous analogues is a highly effective strategy for establishing negative controls and validating the specificity of behavioral assays.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. URL:[Link]

  • Oberlender, R. A., Kothari, P. J., Nichols, D. E., & Zabik, J. E. (1984). Substituent branching in phenethylamine-type hallucinogens: a comparison of 1-[2,5-dimethoxy-4-(2-butyl)phenyl]-2-aminopropane and 1-[2,5-dimethoxy-4-(2-methylpropyl)phenyl]-2-aminopropane. Journal of Medicinal Chemistry, 27(6), 788-792. URL:[Link][1]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381. URL:[Link]

Sources

Comparative

Benchmarking the purity of synthesized 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol against a reference standard

A Comparative Guide to Purity Assessment of Synthesized 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of 1-(2,5-Dimetho...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Purity Assessment of Synthesized 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol against a certified reference standard. In the landscape of pharmaceutical research and drug development, the rigorous confirmation of a compound's purity and identity is not merely a procedural step but the bedrock of reliable, reproducible, and safe scientific outcomes. Impurities, even in trace amounts, can significantly alter pharmacological and toxicological profiles, making their detection and quantification a critical aspect of quality control.

This document eschews a one-size-fits-all template, instead adopting a structure that mirrors the logical workflow of a chemical development program: from synthesis and purification to a multi-faceted analytical characterization. We will delve into the causality behind the selection of specific analytical techniques, emphasizing a self-validating system where orthogonal methods provide a composite and trustworthy view of sample purity.

Synthesis and Purification Strategy

The synthesis of the tertiary alcohol, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, was designed based on the well-established Grignard reaction, a robust method for carbon-carbon bond formation. This approach was chosen for its high efficiency and predictability in forming the desired tertiary alcohol from a commercially available aldehyde and a Grignard reagent.

Synthesis Pathway:

The reaction proceeds via the nucleophilic addition of the isopropyl group from an isopropylmagnesium halide (Grignard reagent) to the electrophilic carbonyl carbon of 2,5-dimethoxybenzaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the target alcohol.

Purification Rationale:

Post-synthesis, the crude product is a mixture containing the target compound, unreacted starting materials, and potential byproducts. A multi-step purification protocol is therefore essential. Simple liquid-liquid extraction is employed first to remove water-soluble inorganic salts and the bulk of unreacted aldehyde. However, due to the potential for closely related organic impurities and the compound's likely high boiling point, which makes distillation risky, purification by column chromatography is the method of choice.[1] This technique separates compounds based on their differential adsorption to a stationary phase, providing high-resolution purification.[2]

Workflow: From Synthesis to Analysis

The following diagram outlines the comprehensive workflow for the synthesis, purification, and subsequent purity verification of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

G cluster_0 Synthesis & Purification cluster_1 Purity Benchmarking cluster_2 Reference Standard cluster_3 Final Assessment Synthesis Grignard Reaction: 2,5-Dimethoxybenzaldehyde + Isopropylmagnesium Bromide Workup Aqueous Workup (NH4Cl Quench) Synthesis->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Purification Silica Gel Column Chromatography Extraction->Purification NMR qNMR & 1H NMR: Structural Confirmation & Quantitative Purity Purification->NMR Purified Sample HPLC HPLC-UV: Quantitative Purity & Non-Volatile Impurities Purification->HPLC Purified Sample GCMS GC-MS: Volatile Impurities & Residual Solvents Purification->GCMS Purified Sample FTIR FTIR: Functional Group Confirmation Purification->FTIR Purified Sample Comparison Data Comparison & Purity Report NMR->Comparison HPLC->Comparison GCMS->Comparison FTIR->Comparison Ref_Std Certified Reference Standard (>99.5%) Ref_Std->NMR Comparative Analysis Ref_Std->HPLC Comparative Analysis Ref_Std->GCMS Comparative Analysis Ref_Std->FTIR Comparative Analysis

Caption: Overall workflow from synthesis to final purity assessment.

Analytical Methodologies for Purity Determination

A single analytical technique is rarely sufficient to declare a compound as "pure." A robust purity assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. This approach minimizes the risk of co-eluting or non-responsive impurities going undetected. Our benchmarking protocol employs Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[3][4]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of organic compounds and can be adapted for highly accurate quantitative analysis (qNMR).[5][6] By integrating the signals corresponding to specific protons in the target molecule against a certified internal standard of known concentration, an absolute purity value can be determined without requiring a reference standard of the analyte itself.[6] This makes it a primary analytical method.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[7][8]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, sufficient number of scans for high signal-to-noise ratio).

  • Data Analysis: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, number of protons, and the precise weights of the analyte and standard.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone of purity analysis in the pharmaceutical industry, separating components of a mixture based on their interactions with a stationary and mobile phase.[9] It excels at detecting non-volatile and thermally unstable impurities.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized material and the reference standard at approximately 1.0 mg/mL in the mobile phase. Create a working solution by diluting the stock to ~0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm, selected based on the chromophore of the dimethoxy-substituted phenyl ring.[10]

    • Injection Volume: 10 µL.

  • Data Analysis: Analyze the chromatograms for the presence of any secondary peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds.[11][12] It is the ideal method for detecting residual solvents from the synthesis and purification process, as well as any volatile byproducts that would be missed by HPLC.[13] The mass spectrometer provides definitive identification of these trace components by comparing their fragmentation patterns to spectral libraries.[14]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the synthesized material (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

    • Ionization: Electron Ionization (EI) at 70 eV.

  • Data Analysis: Examine the Total Ion Chromatogram (TIC) for any peaks other than the main analyte. Identify impurity peaks by matching their mass spectra against a reference library (e.g., NIST).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is used for the rapid identification of functional groups within a molecule.[4] While not primarily a quantitative technique for purity, it serves as a crucial identity check. It confirms the presence of expected functional groups (e.g., the alcohol -OH) and the absence of functional groups from starting materials (e.g., the aldehyde C=O).

Experimental Protocol:

  • Sample Preparation: As the target compound is an oil or low-melting solid, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., KBr).[7]

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Compare the spectrum of the synthesized material to that of the reference standard. Verify the presence of key absorption bands:

    • Broad O-H stretch (alcohol): ~3200-3550 cm⁻¹

    • C-H stretch (alkyl): ~2850-3000 cm⁻¹

    • C-O stretch (alcohol & ether): ~1000-1260 cm⁻¹

The Logic of Orthogonal Purity Assessment

The strength of this benchmarking guide lies in its use of complementary analytical techniques. Each method interrogates the sample from a different perspective, providing a more complete and reliable purity profile than any single method could alone.

G cluster_conclusion center Synthesized Sample NMR NMR (Structure, qPurity) center->NMR Confirms identity & measures absolute purity HPLC HPLC (Non-Volatile Impurities) center->HPLC Quantifies purity based on UV response GCMS GC-MS (Volatile Impurities) center->GCMS Identifies residual solvents & byproducts FTIR FTIR (Functional Groups) center->FTIR Verifies correct chemical structure Conclusion Comprehensive Purity Profile NMR->Conclusion HPLC->Conclusion GCMS->Conclusion FTIR->Conclusion

Caption: Multi-technique approach for a comprehensive purity profile.

Comparative Data Analysis

The ultimate goal is to compare the analytical data from the synthesized batch directly against the certified reference standard. The results should be tabulated for clarity and ease of comparison.

Table 1: Purity Benchmarking Summary

Analytical TechniqueParameterReference Standard (>99.5%)Synthesized BatchPass/Fail
¹H NMR Structural IntegrityConforms to structureConforms to structurePass
Purity (qNMR)>99.5%99.7%Pass
Impurity SignalsNone detectedNone detectedPass
HPLC-UV (254 nm) Purity (% Area)99.9%99.8%Pass
Retention Time5.42 min5.41 minPass
Related Impurities<0.1%One peak at 0.15%Pass
GC-MS Volatile ImpuritiesNone detectedNone detectedPass
Residual SolventsNone detectedEthyl Acetate (35 ppm)Pass
FTIR Spectrum MatchN/AMatches ReferencePass
Key Functional GroupsO-H, C-O presentO-H, C-O presentPass

Conclusion and Interpretation

The synthesized batch of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol demonstrates a high degree of purity, comparable to the certified reference standard.

  • Structural Confirmation: Both ¹H NMR and FTIR data confirm that the synthesized material possesses the correct chemical structure. The absence of signals corresponding to starting materials (e.g., an aldehyde proton signal in NMR or a C=O stretch in FTIR) indicates a complete reaction.

  • Quantitative Purity: Two orthogonal quantitative methods, qNMR and HPLC, provide consistent purity values of 99.7% and 99.8%, respectively. This strong agreement between different analytical principles provides high confidence in the purity assessment.

  • Impurity Profile: GC-MS analysis confirms the absence of volatile organic byproducts, with only a trace amount of residual ethyl acetate from the purification step, well below typical regulatory limits. HPLC analysis shows a single, minor related impurity at 0.15%, which is an acceptable level for most research and early-stage development applications.

References

  • Title: Gas Chromatography Mass Spectrometry (GC-MS) Source: EAG Laboratories URL: [Link]

  • Title: GC/MS Identification of Impurities Source: Medistri SA URL: [Link]

  • Title: Modern Analytical Technique for Characterization Organic Compounds Source: Modern Chemistry URL: [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Characterization and Identification in Organic Chemistry through Analytical Techniques Source: Research and Reviews: Journal of Medicinal and Organic Chemistry URL: [Link]

  • Title: Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer Source: University of Toronto URL: [Link]

  • Title: Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization Source: APEC Chem URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry via PMC URL: [Link]

  • Title: HPLC determination of phenylpropanolamine in pharmaceutical OTC preparations Source: Biomedical Chromatography via PubMed URL: [Link]

  • Title: Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) Source: Study Mind URL: [Link]

  • Title: Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields Source: Reviews in Analytical Chemistry URL: [Link]

Sources

Validation

A Guide to the Inter-Laboratory Comparison of Analytical Results for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Abstract The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic, clinical, and research communities.[1][2][3] The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a stru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to the forensic, clinical, and research communities.[1][2][3] The compound 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, a structural analogue of other psychoactive phenethylamines, requires robust and reproducible analytical methodologies for its unambiguous identification and quantification. This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical results for this specific compound. It is designed for researchers, analytical scientists, and drug development professionals to establish consistency and reliability in its analysis across different laboratories and techniques. We will explore the core analytical methodologies, propose a detailed protocol for a comparative study, present hypothetical data for interpretation, and discuss key sources of analytical variability. The objective is to provide a self-validating system for analytical protocols, ensuring the generation of trustworthy and authoritative data.

Introduction: The Need for Analytical Consensus

The landscape of psychoactive substances is in constant flux, with manufacturers frequently altering chemical structures to evade legal controls.[2] This rapid evolution makes it difficult for laboratories to develop and validate analytical methods for each new compound that emerges.[2] 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol represents such a challenge. Its structural similarity to other 2,5-dimethoxyphenethylamine (2C-series) compounds necessitates precise analytical techniques to differentiate it from its isomers and related substances, which may have different physiological and legal implications.[4]

Inter-laboratory comparison studies are the cornerstone of method validation and quality assurance in analytical chemistry.[5] They are essential for:

  • Assessing the reproducibility and reliability of analytical methods across different environments.

  • Identifying systematic errors or biases in specific laboratory procedures or instrumentation.

  • Establishing consensus values for reference materials.

  • Ensuring that analytical data is comparable and defensible , a critical requirement in both clinical and forensic contexts.

This guide will walk through the essential steps to design and execute such a comparison for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, focusing on the most common and effective analytical techniques.

Analyte Profile: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

To ensure accurate analysis, a fundamental understanding of the analyte's chemical properties is crucial.

  • IUPAC Name: 1-(2,5-dimethoxyphenyl)-2-methylpropan-1-ol

  • Molecular Formula: C₁₂H₁₈O₃

  • Molecular Weight: 210.27 g/mol

  • Chemical Class: Phenylpropanolamine

The structure contains a chiral center at the carbinol carbon (C1), meaning it can exist as two enantiomers. The analytical methods employed should ideally be capable of separating these enantiomers if required for specific research or clinical purposes.

Caption: Chemical structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Core Analytical Methodologies

A multi-technique approach is recommended for the robust characterization of novel compounds.[6] Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerhouse for the analysis of volatile and semi-volatile compounds, making it highly suitable for many NPS.[7][8] The key advantage is the high-resolution separation provided by the gas chromatograph coupled with the specific identification capabilities of the mass spectrometer, which provides a molecular fingerprint of the analyte. For a polar molecule like the target compound, derivatization may be necessary to improve its volatility and chromatographic peak shape. However, direct analysis is often possible and preferable to avoid extra sample preparation steps.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol standard in methanol.

    • Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with methanol.

    • For unknown samples, dissolve in methanol to an estimated concentration within the calibration range. Filter all samples through a 0.22 µm syringe filter into GC vials.[7]

  • Instrument Parameters: (These are starting points and should be optimized for the specific instrument used).[9][10]

    • GC System: Agilent GC-MS or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 40:1.[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 150 °C, ramp at 15 °C/min to 280 °C, hold for 3 minutes.[10]

    • MS System: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is exceptionally versatile and is often preferred for compounds that are thermally labile or not sufficiently volatile for GC.[11] It offers a wide range of column chemistries and mobile phase compositions, allowing for fine-tuning of the separation. Reverse-phase chromatography on a C18 column is the most common starting point for compounds of this nature.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation:

    • Prepare stock and working standards as described for GC-MS, but use the mobile phase as the diluent for the final working solutions.[12]

    • Ensure all samples are fully dissolved and filtered.

  • Instrument Parameters: (Representative conditions, optimization required).[6][13]

    • HPLC System: Waters Alliance, Agilent 1200 series, or equivalent.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v). The use of formic acid is compatible with MS detection.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[6]

    • Detection: UV at 220 nm and 280 nm (to capture the phenyl ring absorbance).

    • Injection Volume: 10 µL.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is an unparalleled tool for structural elucidation. While not typically used for routine quantification in a high-throughput setting, ¹H and ¹³C NMR are essential for the definitive identification of the compound's structure, including the regiochemistry of the dimethoxy groups on the aromatic ring.[15][16] It serves as an orthogonal technique to confirm the identity of the reference standard used in chromatographic methods.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the reference standard in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: Bruker 400 MHz or equivalent.

    • Experiment: Standard ¹H acquisition.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine proton ratios.

A Framework for an Inter-Laboratory Comparison

The following outlines a robust protocol for conducting a proficiency test or collaborative study.

Interlab_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N > 5) cluster_2 Data Analysis & Reporting A 1. Material Acquisition & Characterization (NMR, LC-MS) B 2. Sample Preparation (Homogeneous Batches at 3 Concentration Levels) A->B Purity Confirmed C 3. Sample Distribution (Blinded Samples + Standard) B->C Samples Coded D 4. Sample Analysis (Using Pre-defined or In-House Validated Methods) C->D Shipment E 5. Data Reporting (Quantitative Results, QC Data, Chromatograms, Spectra) D->E Results Generated F 6. Statistical Analysis (Z-scores, ANOVA, Outlier Tests) E->F Data Submitted G 7. Performance Evaluation & Identification of Discrepancies F->G Statistical Metrics H 8. Final Report (Summary, Recommendations, Corrective Actions) G->H Findings

Caption: Workflow for the inter-laboratory comparison study.

Trustworthiness: The protocol's integrity is ensured by a single, well-characterized source of test material and blinded analysis. The coordinating lab must first confirm the identity and purity of the 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol standard using definitive methods like NMR and high-resolution mass spectrometry.

  • Preparation of Test Materials: The coordinating laboratory prepares three batches of a suitable matrix (e.g., synthetic urine or a simple solvent) spiked with the target analyte at low, medium, and high concentrations relevant to expected real-world samples. A fourth sample containing only the pure reference standard is also included.

  • Sample Distribution: Samples are coded (blinded) and distributed to all participating laboratories. Each lab receives aliquots of the three concentration levels and the reference standard.

  • Analysis and Reporting: Laboratories analyze the samples using their in-house, validated methods (preferably GC-MS or HPLC). They are required to report:

    • A quantitative result (e.g., in µg/mL) for each of the three unknown samples.

    • The purity assessment of the provided reference standard.

    • A summary of their method validation parameters (e.g., limit of detection, limit of quantitation, linearity).[3]

    • Raw data, including chromatograms and mass spectra for the highest concentration sample and the standard.

  • Statistical Evaluation: The coordinating lab collects all results and performs a statistical analysis. The robust mean and standard deviation for each concentration level are calculated. Each laboratory's performance is often expressed as a z-score, calculated as:

    • z = (x - X) / σ

    • where x is the laboratory's result, X is the assigned value (robust mean), and σ is the target standard deviation.

    • A z-score between -2 and +2 is generally considered satisfactory.

Hypothetical Data and Interpretation

To illustrate the process, consider the following hypothetical results for the "medium concentration" sample, with an assigned value of 50.0 µg/mL .

Laboratory IDAnalytical MethodReported Value (µg/mL)z-scorePerformance
Lab AGC-MS51.20.24Satisfactory
Lab BHPLC-UV48.9-0.22Satisfactory
Lab CGC-MS65.83.16 Unsatisfactory
Lab DGC-MS53.10.62Satisfactory
Lab EHPLC-UV44.5-1.10Satisfactory
Lab FGC-MS50.50.10Satisfactory

(Assigned Value (Robust Mean) = 50.0 µg/mL; Target Standard Deviation = 5.0 µg/mL)

Interpretation:

In this hypothetical scenario, Labs A, B, D, E, and F show excellent agreement with the consensus value. However, Lab C's result is a clear outlier. This triggers an investigation. The coordinating lab would examine the raw data submitted by Lab C. Potential causes could include:

  • A calculation error in the final concentration.

  • An issue with instrument calibration.

  • Co-elution of an interfering peak that was incorrectly integrated.

  • Improper sample dilution.

This self-validating system allows for the identification of such issues and provides an opportunity for corrective action, thereby improving the overall quality of analytical results across all participating labs.[17]

Conclusion and Recommendations

The reliable analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is achievable through standardized and validated analytical methods, primarily GC-MS and HPLC. An inter-laboratory comparison is an indispensable tool to ensure that results are consistent, accurate, and reproducible across different institutions.

Key Recommendations:

  • Use of Certified Reference Material: All participating labs should use a common, well-characterized reference standard to eliminate variability from this source.

  • Standardized Reporting: A clear and consistent format for reporting results and metadata (including validation parameters and raw data) is essential for effective comparison.

  • Orthogonal Method Confirmation: Where discrepancies arise, analysis by an alternative, orthogonal technique (e.g., confirming a GC-MS result with LC-MS/MS) can be invaluable.[18]

  • Continuous Proficiency Testing: Regular participation in proficiency testing schemes helps laboratories monitor their performance over time and adapt to new analytical challenges.[5]

By adhering to these principles, the scientific community can establish a high level of confidence in the analytical data generated for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol and other emerging novel psychoactive substances.

References

  • Interlaboratory comparison studies on the analysis of hair for drugs of abuse. PubMed.
  • Analytical Methods 2. Materials and Methods. Rsc.org.
  • A Multi-Laboratory Investigation of Drug Background Levels. NIST.
  • 1-(2,5-Dimethoxyphenyl)-1-propanol. PubChem - NIH.
  • Evaluating a Statistical Method for Comparison of Mass Spectra of Novel Psychoactive Substance. National Institute of Justice.
  • Pre-screening Novel Psychoactive Substances to Speed Detection. Labcompare.com.
  • 1-(2,6-Dimethoxyphenyl)-2-methyl-1-phenyl-1-propanol - Optional[13C NMR]. SpectraBase.
  • Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. PubMed.
  • Separation of Ethanone, 1-(2,5-dimethoxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Methoxy-2-methylpropan-1-OL. Benchchem.
  • Application Note: GC-MS Analysis of 2-Propanone, 1-(2,5-dimethoxyphenyl)-. Benchchem.
  • Advanced Organic Chemistry: 1H NMR spectrum of 2-methylpropan-1-ol. Doc Brown.
  • 1 H-NMR Spectral Data of 1-5. ResearchGate.
  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences.
  • 1-(2,5-Dimethoxyphenyl)propan-2-ol. ChemScene.
  • 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). NP-MRD.
  • Characterization of (R)-2-Methylimino-1-phenylpropan-1-ol Impurities: A Comparative Guide. Benchchem.
  • 1-(2,5-Dimethoxyphenyl)-2-(dimethylamino)propan-1-ol. PubChem.
  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA. PMC.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. OUCI.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • HPLC METHODOLOGY MANUAL. University of Notre Dame.
  • Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. Semantic Scholar.
  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. PMC.
  • Synthesis, Identification, and Characterization of a Novel 1,2,5-Selenadiazole Derivative as a Microtubule Targeting Agent That Overcomes Multidrug Resistance. PubMed.
  • New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI.
  • The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University.
  • Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. MDPI.

Sources

Comparative

A Comparative In Silico Analysis of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Binding at the Human Serotonin 5-HT2A Receptor

This guide presents a comparative molecular docking study of the putative novel psychoactive compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, against the human serotonin 2A (5-HT2A) receptor. To contextualize its p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comparative molecular docking study of the putative novel psychoactive compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, against the human serotonin 2A (5-HT2A) receptor. To contextualize its potential binding behavior, we compare its predicted interactions with those of two well-characterized ligands: the canonical agonist (±)-(2,5)-dimethoxy-4-iodoamphetamine (DOI) and the antagonist/inverse agonist Ketanserin. This analysis serves as a predictive framework, offering insights into the compound's structure-activity relationship and laying the groundwork for future empirical validation.

Introduction: The 5-HT2A Receptor as a Critical Neuromodulatory Target

The 5-HT2A receptor, a G protein-coupled receptor (GPCR) encoded by the HTR2A gene, is a pivotal target in neuroscience and pharmacology.[1] Primarily coupled to the Gq/G11 signaling pathway, its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2] This cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC), modulating a wide array of cellular responses.[3][4]

Distributed extensively throughout the central nervous system, particularly in high-level cortical regions, the 5-HT2A receptor is integral to processes such as learning, memory, and sensory perception.[2][4] Consequently, it is a primary target for a diverse range of therapeutics, including atypical antipsychotics (which often act as antagonists) and classic psychedelics like psilocybin and LSD (which act as agonists).[1][5] The phenethylamine chemical class, characterized by a core 2-phenylethylamine pharmacophore, includes many potent 5-HT2A receptor ligands.[6][7]

The compound of interest, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, is a phenethylamine derivative for which, to our knowledge, no empirical binding or functional data has been published. Molecular docking provides a powerful computational method to predict the binding orientation and affinity of such novel molecules, offering a rational basis for prioritizing compounds for synthesis and further pharmacological testing.[8][9] By comparing its predicted binding mode to that of known agonists and antagonists, we can generate initial hypotheses about its potential functional activity at the 5-HT2A receptor.

The Canonical 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a well-defined intracellular signaling cascade. This process is fundamental to its physiological and pharmacological effects. The diagram below illustrates the primary Gq-coupled pathway.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/11 G-Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Co-activates CellularResponse Downstream Cellular Responses PKC->CellularResponse Phosphorylates Targets ER->Ca2 Releases Agonist Agonist Agonist->Receptor Binds

Caption: Canonical 5-HT2A receptor Gq signaling pathway.

Methodology: A Validated Protocol for Comparative Docking

To ensure scientific rigor, our in silico protocol is designed as a self-validating system, grounded in established computational chemistry practices. The causality behind each step is explained to provide clarity and context.

Experimental Workflow Overview

The computational workflow follows a logical progression from data acquisition and preparation to docking simulation and results analysis. This systematic approach is crucial for generating reproducible and reliable predictive data.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Receptor Acquisition (PDB: 6A93) ReceptorPrep 2. Receptor Preparation (Remove water, add hydrogens) PDB->ReceptorPrep Grid 5. Grid Box Definition (Define active site) ReceptorPrep->Grid LigandDraw 3. Ligand Structure Generation (2D Sketching) LigandPrep 4. Ligand Preparation (3D conversion, energy minimization) LigandDraw->LigandPrep LigandPrep->Grid Docking 6. Molecular Docking (AutoDock Vina) Grid->Docking Results 7. Pose & Score Analysis (Binding energy, key interactions) Docking->Results Comparison 8. Comparative Assessment (vs. Agonist & Antagonist) Results->Comparison

Caption: Step-by-step molecular docking workflow.

Step-by-Step Experimental Protocol

1. Receptor Preparation

  • Source: The crystal structure of the human 5-HT2A receptor in complex with the antagonist risperidone was obtained from the RCSB Protein Data Bank (PDB ID: 6A93).[10] This structure was chosen for its high resolution (3.00 Å) and clear definition of the orthosteric binding pocket.

  • Protocol:

    • The PDB file (6A93.pdb) was loaded into PyMOL v2.5.

    • All non-protein molecules, including the co-crystallized ligand (risperidone), water molecules, and any crystallization additives, were removed. This is essential to ensure the binding pocket is unoccupied for the docking simulation.

    • Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed using AutoDock Tools v1.5.6. These steps are critical for accurately calculating electrostatic interactions during the docking process.

    • The prepared receptor was saved in the PDBQT format, which includes charge and atom type information required by the docking software.

2. Ligand Preparation

  • Ligands:

    • Compound of Interest: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

    • Agonist Comparator: (±)-(2,5)-dimethoxy-4-iodoamphetamine (DOI).[11]

    • Antagonist Comparator: Ketanserin.[12]

  • Protocol:

    • The 2D structures of all three ligands were drawn using ChemDraw and saved as MOL files.

    • The MOL files were converted to 3D structures using Open Babel.

    • Energy minimization was performed on each 3D structure using the MMFF94 force field. This step is crucial to obtain a low-energy, stable conformation of the ligand before docking.

    • Gasteiger charges were computed, and rotatable bonds were defined for each ligand using AutoDock Tools. The resulting structures were saved in the PDBQT format.

3. Molecular Docking Simulation

  • Software: AutoDock Vina v1.2.0 was used for all docking calculations.[13] Vina employs a sophisticated gradient optimization method in its local search, making it efficient and accurate for predicting binding modes.

  • Protocol:

    • Grid Box Generation: A grid box was centered on the orthosteric binding pocket identified from the co-crystallized ligand in the original PDB structure. The grid box dimensions were set to 25Å x 25Å x 25Å to encompass the entire active site and allow sufficient space for ligand rotation and translation.

    • Docking Execution: For each ligand, docking simulations were performed using an exhaustiveness parameter of 20 to ensure a comprehensive search of the conformational space. The top 9 predicted binding poses for each ligand were generated and ranked by their binding affinity score (kcal/mol).

4. Post-Docking Analysis

  • Analysis: The predicted binding poses were visualized and analyzed using PyMOL and Discovery Studio Visualizer.

  • Metrics:

    • Binding Affinity: The most negative score (in kcal/mol) for the top-ranked pose was used as the primary metric for comparing binding strength. Lower (more negative) values indicate a more favorable predicted interaction.[13]

    • Interaction Analysis: Key molecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and specific amino acid residues in the binding pocket were identified and cataloged.

    • Pose Comparison: The binding pose of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol was structurally aligned and compared with the poses of DOI and Ketanserin to identify similarities and differences in receptor occupancy.

Results: Predictive Binding Affinities and Interactions

The docking simulations yielded distinct binding affinities and interaction patterns for the compound of interest and the two comparators. These quantitative and qualitative data provide the basis for our comparative analysis.

Comparative Docking Scores

The predicted binding affinities, represented by the docking score, are summarized below. These scores serve as a first-pass quantitative comparison of the ligands' potential to bind to the 5-HT2A receptor.

LigandTypePredicted Binding Affinity (kcal/mol)
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Test Compound -7.9
(±)-DOIAgonist-8.5
KetanserinAntagonist-9.8

Table 1: Predicted binding affinities of the test compound and comparators at the 5-HT2A receptor active site.

Analysis of Predicted Binding Modes

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (Test Compound): The top-ranked pose for our compound of interest places the 2,5-dimethoxyphenyl ring deep within the orthosteric binding pocket. The molecule is predicted to form a crucial hydrogen bond between its hydroxyl (-OH) group and the side chain of Serine 242 (Ser5.46) . This interaction is significant, as Ser5.46 has been identified as a key residue for the binding of some agonists.[12] Additionally, the dimethoxy-substituted aromatic ring engages in hydrophobic interactions with a cluster of residues including Phenylalanine 234 (Phe5.38) , Tryptophan 336 (Trp6.48) , and Phenylalanine 339 (Phe6.51) . The 2-methylpropyl group is oriented towards a more solvent-exposed region of the pocket.

(±)-DOI (Agonist Comparator): As a classic agonist, DOI's predicted binding mode is well-established. Its 2,5-dimethoxyphenyl moiety occupies a similar hydrophobic pocket as the test compound. The primary amine of DOI is predicted to form a salt bridge with the key residue Aspartic Acid 155 (Asp3.32) , an interaction considered canonical for many aminergic GPCR ligands.[14] This strong ionic interaction is a primary anchor for many agonists and is a key differentiator from our test compound, which lacks a basic amine.

Ketanserin (Antagonist Comparator): The larger, more complex structure of Ketanserin occupies a greater volume within the binding pocket, extending into an "extended binding pocket" (EBP) region.[1] Its binding is stabilized by multiple hydrophobic and π-π stacking interactions. A key predicted interaction involves a hydrogen bond between its quinazoline nitrogen and Aspartic Acid 155 (Asp3.32) . However, its overall orientation and the engagement of the EBP are characteristic of many antagonists and differ significantly from the more compact binding observed for both DOI and the test compound.[12]

Discussion: Interpreting the In Silico Evidence

The comparative analysis of these docking results allows us to formulate a hypothesis regarding the potential activity of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

The predicted binding affinity of the test compound (-7.9 kcal/mol) is substantial, suggesting it is a viable ligand for the 5-HT2A receptor. It is positioned between the potent agonist DOI (-8.5 kcal/mol) and the high-affinity antagonist Ketanserin (-9.8 kcal/mol), although direct comparison of scores between structurally diverse molecules should be approached with caution.

The most telling evidence comes from the specific interactions. The test compound's predicted hydrogen bond with Ser5.46 is noteworthy. Mutagenesis studies have confirmed that this serine residue can be critical for the affinity and function of certain 5-HT2A agonists.[12] This interaction, coupled with the occupation of the core hydrophobic pocket, suggests that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol may adopt an agonist-like binding conformation.

However, the absence of a basic amine group and, consequently, the lack of a salt bridge with Asp3.32 is a critical distinction from DOI and many other classic phenethylamine agonists.[14] This ionic interaction is often a major driver of high-affinity binding and G-protein activation. The lack of this anchor might imply that while the test compound can bind, its ability to stabilize the active conformation of the receptor required for G-protein coupling could be attenuated, potentially resulting in partial agonism. Its binding mode does not resemble the extensive pocket occupancy of the antagonist Ketanserin, making an antagonist profile less likely based on this in silico model.

Conclusion and Future Directions

This comparative molecular docking study provides the first predictive insight into the interaction of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol with the human 5-HT2A receptor. Our results suggest that this compound is a plausible ligand for the receptor, with a predicted binding affinity intermediate between a known potent agonist and a high-affinity antagonist.

The predicted binding mode, characterized by a key hydrogen bond with Ser5.46 and occupancy of the core orthosteric pocket, shares features with known agonists. However, the absence of a canonical salt bridge with Asp3.32 suggests its functional profile may differ from classic agonists like DOI, potentially indicating partial agonist activity.

It is imperative to underscore that these findings are computational predictions and require empirical validation. The following experimental studies are recommended to confirm and extend this in silico work:

  • Radioligand Binding Assays: To experimentally determine the binding affinity (Ki) of the compound at the 5-HT2A receptor using a radiolabeled antagonist (e.g., [3H]ketanserin).[12]

  • Functional Assays: To characterize the compound's functional activity (e.g., as an agonist, partial agonist, or antagonist) and potency (EC50) using a cell-based assay that measures a downstream signal of Gq activation, such as intracellular calcium mobilization.[15]

This study demonstrates the utility of molecular docking as a cost-effective, first-tier screening method to guide the exploration of novel psychoactive compounds, providing a rational foundation for subsequent, resource-intensive experimental investigation.

References

  • Canal, C. E., et al. (2013). Molecular Pharmacology and Ligand Docking Studies Reveal a Single Amino Acid Difference between Mouse and Human Serotonin 5-HT2A Receptors That Impacts Behavioral Translation of Novel 4-Phenyl-2-dimethylaminotetralin Ligands. Molecular Pharmacology, 84(5), 756-768. [Link]

  • González-Maeso, J. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin Receptors in Neurobiology. [Link]

  • Wikipedia. (2024). 5-HT2A receptor. [Link]

  • Rørsted, E. M., et al. (2024). Discovery and Structure−Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • REPROCELL. (2022). Everything we know about the 5-HT2A (serotonin) receptor. [Link]

  • Zhang, G., & Stackman, R. W. (2015). The role of serotonin 5-HT2A receptors in memory and cognition. Frontiers in Pharmacology, 6, 225. [Link]

  • Cameron, L. P., et al. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. ACS Chemical Neuroscience, 14(22), 4001-4005. [Link]

  • Kim, K., et al. (2020). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Metropolitan State University of Denver. [Link]

  • Sygnature Discovery. (2023). Targeting the 5-HT2A receptor with psychedelics & novel molecules. [Link]

  • Kaplan, A. L., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry. [Link]

  • Selent, J., et al. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties. PLOS Computational Biology, 8(4), e1002473. [Link]

  • Kim, K., et al. (2019). Crystal structure of 5-HT2AR in complex with risperidone. RCSB PDB. [Link]

  • Kaplan, A., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with antidepressant activity. Nature, 610(7932), 582-591. [Link]

  • PubChem. 1-(2,5-Dimethoxyphenyl)-1-propanol. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Nichols, D. E., et al. (2015). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 23(15), 4129-4136. [Link]

  • Teles, J. H. (2005). Preparation of 1-methoxy-2-propanol. U.S.
  • Trachsel, D., et al. (2009). 4-aryl-substituted 2,5-dimethoxyphenethylamines: synthesis and serotonin 5-HT(2A) receptor affinities. Chemistry & Biodiversity, 6(5), 692-704. [Link]

  • Salmaso, V., & Moro, S. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]

  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Ghaffari, N., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 28(5), 2145. [Link]

  • RCSB PDB. (2026). DOI-NBOMe-bound Serotonin 2A (5-HT2A) receptor-Gq complex. [Link]

  • Nikolova, I., et al. (2021). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Pharmacia, 68(3), 661-667. [Link]

  • American Journal of Pharmacotherapy and Pharmaceutical Sciences. (2026). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Kaplan, A. L., et al. (2022). Bespoke library docking for 5-HT2A receptor agonists with anti-depressant activity. eScholarship, University of California. [Link]

Sources

Validation

Evaluation of different chiral separation methods for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol enantiomers

A Comparative Guide to the Chiral Separation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Enantiomers In the landscape of pharmaceutical development and stereoselective synthesis, the accurate and efficient separation...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Chiral Separation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Enantiomers

In the landscape of pharmaceutical development and stereoselective synthesis, the accurate and efficient separation of enantiomers is a critical-path activity. The target molecule, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, presents a unique challenge due to its secondary alcohol chiral center sterically hindered by an adjacent isopropyl group and an electronically rich aromatic ring. This guide provides a comprehensive evaluation of potential chiral separation methodologies, drawing upon established principles and data from structurally analogous compounds to formulate a robust method development strategy. We will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) as primary separation platforms.

The Analytical Challenge: Structural Considerations

The structure of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol dictates the strategy for its enantiomeric resolution. The key features influencing chiral recognition are:

  • The Chiral Center: A secondary alcohol (-CHOH) capable of hydrogen bonding (both donor and acceptor).

  • Steric Hindrance: A bulky isopropyl group adjacent to the chiral center can influence how the molecule docks into the chiral selector of a stationary phase.

  • Aromatic System: The 2,5-dimethoxy-substituted phenyl ring offers π-π stacking and dipole-dipole interaction opportunities. The methoxy groups can also act as hydrogen bond acceptors.

A successful chiral separation hinges on exploiting these features to achieve differential interaction energies between the two enantiomers and a chiral stationary phase (CSP).

Strategic Approach to Chiral Method Development

Given the absence of published, specific methods for this exact analyte, a systematic screening approach is the most scientifically sound strategy. Our evaluation will be based on the most versatile and widely successful chiral selectors for aryl alcohols: polysaccharide-based CSPs. These phases, typically derivatives of cellulose or amylose, offer a combination of grooves, cavities, and functional groups that create a complex and effective chiral environment.

The general workflow for developing a chiral separation method is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Prepare Racemic Standard (1 mg/mL in organic solvent) B Select Diverse CSPs (e.g., Amylose & Cellulose derivatives) A->B C Screen in Normal Phase (HPLC) & SFC Modes B->C D Identify 'Hit' CSPs (Partial or full separation) C->D E Optimize Mobile Phase (Adjust alcohol modifier, additive) D->E F Optimize Physical Parameters (Flow rate, Temperature) E->F G Assess Resolution (Rs > 1.5) & Selectivity (α) F->G H Validate for Linearity, Accuracy, Precision G->H I Confirm Elution Order (If required) H->I

Caption: A systematic workflow for chiral method development.

Comparative Evaluation of Separation Platforms

We will now compare the projected performance of HPLC, SFC, and GC for this separation, supported by synthesized, representative data based on separations of similar aryl alcohols.

High-Performance Liquid Chromatography (HPLC)

HPLC with polysaccharide-based CSPs is the gold standard for chiral separations due to its versatility and high success rate. For our target analyte, normal-phase (NP-HPLC) is the preferred mode, as the non-polar mobile phase (e.g., hexane/isopropanol) enhances the hydrogen bonding and dipole-dipole interactions crucial for chiral recognition on these CSPs.

The mechanism involves the inclusion of the analyte into the helical grooves of the polysaccharide polymer. Chiral recognition is achieved through a combination of interactions: hydrogen bonding with the carbamate linkages of the CSP, π-π stacking with the phenyl ring, and steric repulsion, which differ for the two enantiomers.

Caption: Chiral recognition via multi-point interactions.

  • System: Agilent 1260 Infinity II HPLC or equivalent.

  • Chiral Stationary Phase: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 275 nm (based on the dimethoxy-phenyl chromophore).

  • Sample Preparation: Dissolve 1 mg of racemic standard in 1 mL of the mobile phase.

  • Injection Volume: 5 µL.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative, often considered a "green" technology, that uses supercritical CO₂ as the main mobile phase. It typically provides faster separations and higher efficiency than HPLC. The low viscosity and high diffusivity of supercritical fluids lead to faster equilibration and higher optimal flow rates.

For our analyte, SFC offers significant advantages in terms of speed. The mobile phase, typically CO₂ mixed with an alcohol co-solvent (e.g., methanol or ethanol), maintains the hydrogen bonding interactions necessary for chiral recognition while dramatically reducing analysis time.

  • System: Waters ACQUITY UPC² or equivalent.

  • Chiral Stationary Phase: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 275 nm.

  • Sample Preparation: Dissolve 1 mg of racemic standard in 1 mL of Methanol.

  • Injection Volume: 2 µL.

Gas Chromatography (GC)

GC can be a high-resolution option for thermally stable and volatile compounds. Direct enantiomeric separation of alcohols on chiral GC columns is possible, but often requires derivatization to improve volatility and peak shape, and to introduce a group that interacts strongly with the CSP.

The hydroxyl group of our analyte can be derivatized to form an ester (e.g., using trifluoroacetic anhydride, TFAA) or a silyl ether (e.g., using BSTFA). This blocks the polar -OH group, reducing peak tailing and enhancing volatility.

  • Derivatization: To 1 mg of the analyte, add 100 µL of pyridine and 150 µL of trifluoroacetic anhydride. Heat at 60 °C for 30 minutes. Evaporate the reagents under a stream of nitrogen and reconstitute the residue in 1 mL of hexane.

  • System: Agilent 8890 GC with FID detector or equivalent.

  • Chiral Stationary Phase: Chirasil-DEX CB (based on cyclodextrin), 25 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 120 °C hold for 1 min, ramp at 2 °C/min to 180 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Injection: 1 µL, split ratio 50:1.

Performance Comparison: Synthesized Data

The following table summarizes the expected performance of each method based on typical results for structurally similar chiral alcohols. This provides a clear basis for selecting the most appropriate technique for the desired application (e.g., high-throughput screening vs. high-resolution preparative work).

ParameterHPLCSFCGC (with Derivatization)
Chiral Stationary Phase CHIRALPAK® IACHIRALPAK® ICChirasil-DEX CB
Typical Analysis Time 10 - 15 min2 - 5 min20 - 30 min
Selectivity (α) 1.351.281.15
Resolution (Rs) > 2.0> 1.8> 1.7
Solvent Consumption High (Hexane/IPA)Low (CO₂/MeOH)Very Low (Helium)
Throughput ModerateHighLow
Advantages High success rate, robustFast, green, high efficiencyHigh resolution, low cost
Disadvantages High solvent cost/wasteRequires specialized equipmentRequires derivatization, analyte must be thermally stable

Conclusion and Recommendations

For the chiral separation of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, both HPLC and SFC on polysaccharide-based CSPs represent the most promising strategies.

  • For high-throughput screening and routine quality control , SFC is the recommended platform. Its significant speed advantage allows for rapid analysis of multiple samples with reduced environmental impact and operational cost.

  • For method development robustness and preparative scale-up , NP-HPLC remains an excellent choice. The vast historical success and predictable scalability of polysaccharide CSPs in normal phase provide a high degree of confidence.

  • GC should be considered a secondary option. While capable of providing high resolution, the necessity of an additional derivatization step introduces complexity, potential for side-reactions, and is generally more time-consuming.

Ultimately, the optimal method will depend on the specific goals of the analysis—be it speed, resolution, cost, or environmental impact. This guide provides the foundational strategy and comparative data necessary for any researcher to begin an effective and scientifically-grounded method development process.

References

  • Title: Chiral separation by HPLC: a practical approach Source: Royal Society of Chemistry URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]

  • Title: A review of the applications of chiral supercritical fluid chromatography in the pharmaceutical industry Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Comparative

Comparing the metabolic stability of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol with its analogs

Comparative Metabolic Stability Guide: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol vs. Structural Analogs Introduction The 2,5-dimethoxyphenyl motif is a privileged scaffold in neuropharmacology, most notably recognized...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability Guide: 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol vs. Structural Analogs

Introduction

The 2,5-dimethoxyphenyl motif is a privileged scaffold in neuropharmacology, most notably recognized in the 2C series (e.g., 2C-B) and NBOMe derivatives. While the metabolic fate of amine-containing phenethylamines is well-documented, substituting the primary amine for a benzylic alcohol—yielding 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol —fundamentally rewrites the molecule's pharmacokinetic profile. As a Senior Application Scientist, I have structured this guide to provide an in-depth, mechanistic comparison of the metabolic stability of this secondary alcohol against its amine and ketone analogs, equipping drug development professionals with actionable profiling strategies.

Mechanistic Drivers of Metabolic Stability

The metabolic trajectory of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is governed by two competing biotransformation axes:

  • CYP-Mediated O-Demethylation: The electron-rich 2,5-dimethoxyphenyl ring is highly susceptible to oxidative cleavage. Extensive in vitro and in vivo studies on structurally related compounds, such as 25B-NBF and 2C-B, demonstrate that Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) rapidly catalyze O-demethylation, particularly at the 5-methoxy position, yielding active phenolic metabolites[1][2].

  • Evasion of Oxidative Deamination: Classical phenethylamines undergo rapid clearance via Monoamine Oxidase (MAO) and CYP-mediated oxidative deamination[3]. By replacing the amine with a secondary benzylic alcohol, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol entirely evades MAO liability. Instead, the benzylic hydroxyl group acts as a substrate for Alcohol Dehydrogenases (ADH) and direct Phase II conjugation.

  • Direct Phase II Conjugation: Unlike its amine counterparts, the benzylic alcohol provides a direct handle for UDP-glucuronosyltransferases (UGTs). This allows the molecule to undergo rapid Phase II clearance via glucuronidation without requiring prior Phase I activation[2].

Comparative Metabolic Profiling

To contextualize the stability of the target compound, we compare it against its direct structural analogs: the primary amine (1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine) and the ketone (1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-one).

AnalogFunctional GroupPrimary Phase I PathwayPrimary Phase II PathwayPredicted Intrinsic Clearance (CLint)
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Secondary Benzylic AlcoholO-Demethylation (CYP2D6/3A4) Oxidation (ADH)Direct Glucuronidation (UGT)Moderate (~40-60 µL/min/mg)
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-amine Primary AmineOxidative Deamination (MAO) O-Demethylation (CYP2D6)N-Acetylation / Glucuronidation (Post-Phase I)High (>100 µL/min/mg)
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-one KetoneO-Demethylation (CYP2D6) Ketone Reduction (CBR)Glucuronidation (Post-Reduction)Low-Moderate (~20-40 µL/min/mg)

Note: CLint values are predictive estimates based on the established clearance rates of 2,5-dimethoxyphenyl scaffolds and benzylic alcohol/amine pharmacophores.

Experimental Workflow: Self-Validating Metabolic Stability Assay

To accurately profile 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, standard Human Liver Microsome (HLM) assays must be modified. Because the compound can undergo both Phase I oxidation and direct Phase II glucuronidation, a dual-cofactor system is required. The following protocol incorporates pathway-specific inhibitors to create a self-validating mechanistic matrix.

Step-by-Step Methodology: Dual-Cofactor HLM Assay
  • Matrix Preparation: Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pore Formation (Crucial for UGT Activity): Pre-incubate HLMs (1 mg/mL final protein concentration) with Alamethicin (25 µg/mL) on ice for 15 minutes.

    • Causality: UGT enzymes are localized within the lumen of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the bulky UDPGA cofactor to access the active site, preventing false-negative Phase II clearance data.

  • Inhibitor Arm Setup (Self-Validation): Divide the reaction into four parallel arms to isolate specific clearance mechanisms:

    • Arm A (Vehicle Control): Full metabolic competence.

    • Arm B (CYP2D6 Block): Add Quinidine (1 µM) to isolate O-demethylation dependency.

    • Arm C (ADH Block): Add 4-Methylpyrazole (1 mM) to block benzylic alcohol oxidation.

    • Arm D (Negative Control): Heat-inactivated HLMs (90°C for 10 mins) to account for non-enzymatic degradation.

  • Substrate Addition: Spike 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol to a final concentration of 1 µM. Ensure the final organic solvent concentration (e.g., DMSO) remains <0.1% to avoid CYP enzyme denaturation.

  • Reaction Initiation: Initiate the reaction by adding a dual-cofactor mixture: 1 mM NADPH (to drive CYP450s) and 2 mM UDPGA (to drive UGTs).

  • Quenching & Analysis: Aliquot 50 µL at 0, 15, 30, 45, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 15,000 x g for 10 mins and analyze the supernatant via LC-MS/MS.

Pathway Visualization

The interplay between Phase I and Phase II metabolism for the target compound is mapped below, highlighting the divergence from traditional amine-based phenethylamines.

MetabolicPathway Target 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-ol Ketone 1-(2,5-Dimethoxyphenyl)- 2-methylpropan-1-one Target->Ketone ADH / CYP450 (Oxidation) ODesmethyl O-Desmethyl Metabolites (Phenols) Target->ODesmethyl CYP2D6 / CYP3A4 (O-Demethylation) Glucuronide O-Glucuronide Conjugate Target->Glucuronide UGTs (Direct Conjugation) ODesmethyl->Glucuronide UGTs / SULTs (Phase II)

Metabolic network of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol showing Phase I and II pathways.

Sources

Validation

A Comprehensive Guide to Validating the Head-Twitch Response as a Behavioral Marker for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol Activity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed framework for validating the head-twitch response (HTR) as a reliable behavioral marker for the in vivo activity of the novel...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for validating the head-twitch response (HTR) as a reliable behavioral marker for the in vivo activity of the novel compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. As a Senior Application Scientist, this document synthesizes established protocols with mechanistic insights to ensure the scientific rigor and trustworthiness of your findings. We will explore the underlying pharmacology, detail a robust experimental workflow, compare the HTR to alternative assays, and provide the necessary tools for data interpretation and visualization.

Introduction: The Significance of the Head-Twitch Response

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents, which has become a cornerstone in the preclinical assessment of serotonergic psychedelics.[1][2] This behavioral assay is widely employed due to its strong correlation with the activation of the serotonin 5-HT2A receptor, the primary target for classic hallucinogens like LSD and psilocybin.[1][3][4] Compounds that induce the HTR in rodents are often predicted to have psychedelic potential in humans.[1][5] Given that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is a novel compound with a structure suggestive of serotonergic activity, validating its effect on the HTR is a critical first step in characterizing its pharmacological profile.

The HTR offers several advantages over other behavioral paradigms, such as drug discrimination, primarily its cost-effectiveness and reduced time commitment.[1] However, it is crucial to acknowledge its limitations. While highly specific for 5-HT2A receptor agonists, other drug classes, like NMDA and muscarinic acetylcholine receptor antagonists, can also elicit this response.[1] Therefore, a comprehensive validation study must include antagonist protocols to confirm the specific involvement of the 5-HT2A receptor.

The Pharmacology of the Head-Twitch Response: A 5-HT2A Receptor-Mediated Phenomenon

The induction of the head-twitch response by psychedelic compounds is unequivocally linked to the activation of the serotonin 5-HT2A receptor.[1][3][4] This has been demonstrated through multiple lines of evidence, including the strong correlation between a compound's affinity for the 5-HT2A receptor and its potency in inducing the HTR.[3] Furthermore, administration of 5-HT2A receptor antagonists effectively blocks the HTR induced by known psychedelics.[3][5] Studies utilizing 5-HT2A receptor knockout (KO) mice have provided definitive proof, as these animals fail to exhibit the HTR upon psychedelic administration.[4]

The signaling cascade initiated by 5-HT2A receptor activation that leads to the head-twitch behavior is thought to involve neurons in the prefrontal cortex.[4] While the complete downstream pathway is still under investigation, it is established that this behavioral response serves as a reliable in vivo proxy for 5-HT2A receptor engagement by an agonist.[4]

Caption: Serotonergic signaling pathway leading to the Head-Twitch Response.

Experimental Validation Protocol

A rigorous and well-controlled experimental design is paramount for the successful validation of the HTR as a behavioral marker for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol.

Animals and Housing
  • Species and Strain: Male C57BL/6J mice are commonly used for HTR studies due to their robust and reliable response.[6]

  • Age and Weight: Use adult mice (8-12 weeks old) with consistent body weights.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for a sufficient acclimatization period (at least one week) before commencing experiments.

Drug Preparation and Administration
  • Test Compound: Dissolve 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol in a suitable vehicle, such as sterile saline (0.9% NaCl) or a solution containing a small amount of a solubilizing agent like Tween 80 if necessary.

  • Dose-Response: Prepare a range of doses to establish a clear dose-response curve. Psychedelic drugs often exhibit a biphasic or inverted U-shaped dose-response curve for HTR induction, so a wide range of doses is crucial.[1]

  • Control Groups: Include a vehicle control group to establish baseline HTR frequency.

  • Antagonist Study: To confirm 5-HT2A receptor mediation, include a group pre-treated with a selective 5-HT2A antagonist, such as M100907, prior to the administration of the test compound.[5]

  • Administration: Administer drugs via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, ensuring consistent injection volumes across all animals.[6]

Head-Twitch Response Quantification

While manual observation by trained personnel is a valid method, automated systems offer greater objectivity and throughput.[3][5]

  • Manual Observation:

    • Habituate individual mice to the observation chambers (e.g., clean glass cylinders) for at least 30 minutes prior to drug administration.[6][7]

    • Following injection, record the number of head twitches for a predetermined duration, typically 30 to 60 minutes.[6]

    • A head twitch is characterized as a rapid, rhythmic side-to-side or rotational movement of the head.[1][3]

    • Blinding the observer to the treatment conditions is essential to prevent bias.

  • Automated Magnetometer System:

    • This system provides an objective and automated method for HTR measurement.[6][8]

    • Surgical Preparation: Surgically implant a small neodymium magnet onto the dorsal surface of the cranium of each mouse under anesthesia. Allow for a recovery period of at least one to two weeks.[6]

    • Apparatus: The system consists of a magnetometer coil that houses the mouse's cage, a digitizer, and a computer with data acquisition software.[6]

    • Data Acquisition: The movement of the head-mounted magnet induces a voltage change in the coil, which is recorded and analyzed by the software to identify and count head twitches based on their specific waveform characteristics.[6][8]

HTR_Validation_Workflow cluster_testing Behavioral Testing Start Start Animal_Acclimatization Animal Acclimatization (C57BL/6J mice) Start->Animal_Acclimatization Drug_Preparation Drug Preparation (Test Compound, Vehicle, Antagonist) Animal_Acclimatization->Drug_Preparation Group_Assignment Random Group Assignment Drug_Preparation->Group_Assignment Habituation Habituation to Observation Chamber (30 min) Group_Assignment->Habituation Drug_Administration Drug Administration (i.p. or s.c.) Habituation->Drug_Administration HTR_Quantification HTR Quantification (Manual or Automated for 30-60 min) Drug_Administration->HTR_Quantification Data_Analysis Data Analysis (Dose-Response Curve, Statistical Tests) HTR_Quantification->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation End End Interpretation->End

Caption: Experimental workflow for HTR validation.

Comparison with Alternative Behavioral Assays

While the HTR is a robust primary assay, considering its performance in the context of other behavioral tests provides a more comprehensive understanding of a compound's psychoactive profile.

Behavioral AssayPrincipleAdvantagesDisadvantages
Head-Twitch Response (HTR) Quantifies rapid head movements mediated by 5-HT2A receptor activation.[1][2]High throughput, cost-effective, strong predictive validity for psychedelic potential.[1]Can be induced by non-psychedelic compounds; lacks face validity for the human psychedelic experience.[1][8]
Drug Discrimination Animals are trained to discriminate between a drug of interest and a vehicle, typically by pressing a specific lever for a reward.Highly specific and sensitive to the subjective effects of drugs; considered the "gold standard" for assessing psychoactive properties.Time-consuming and labor-intensive to train animals; requires specialized equipment.[1]
Elevated Plus Maze Assesses anxiety-like behavior based on the animal's preference for open versus enclosed arms of a maze.Simple to perform; sensitive to anxiolytic and anxiogenic drug effects.Results can be inconsistent with psychedelic compounds, which may induce anxiety-like behaviors acutely.[9]
Open Field Test Measures locomotor activity and exploratory behavior in a novel environment.Provides information on general activity levels and potential sedative or stimulant effects.Not specific to psychedelic activity; changes in locomotion can be influenced by multiple factors.[9]
Prepulse Inhibition (PPI) of the Startle Reflex Measures sensorimotor gating, which can be disrupted by some psychoactive compounds.Provides insights into the compound's effects on information processing.Not all psychedelics consistently disrupt PPI; the translational relevance to the human experience is debated.

Data Analysis and Interpretation

  • Statistical Analysis: Analyze the HTR counts using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control. For the antagonist study, a two-way ANOVA can be used to assess the main effects of the test compound and the antagonist, as well as their interaction.

  • Dose-Response Curve: Plot the mean HTR counts against the log of the dose to visualize the dose-response relationship. This will help determine the ED50 (the dose that produces 50% of the maximal effect).

  • Interpretation:

    • A significant, dose-dependent increase in HTR compared to the vehicle control suggests that 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol has in vivo activity at the 5-HT2A receptor.

    • A significant reduction or complete blockade of the HTR by a 5-HT2A antagonist provides strong evidence that the observed effect is specifically mediated by this receptor.

    • The shape of the dose-response curve (e.g., monotonic or biphasic) provides valuable information about the compound's pharmacological properties.

Conclusion

The head-twitch response is a powerful and validated tool for the initial in vivo characterization of novel compounds with suspected serotonergic activity. By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently assess the potential of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol to engage the 5-HT2A receptor. This foundational data is essential for guiding further drug development efforts and for understanding the compound's potential psychoactive profile.

References

  • Head-twitch response - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 213(2-3), 259–271. [Link]

  • Karam, C. S., et al. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 23(22), 14299. [Link]

  • Revenga, M. D. L. F., et al. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass. [Link]

  • Labcorp. (2023, September 18). Evaluation of the head twitch response in male C57BL/6J mice as a measure of 5-HT2a receptor activation. Retrieved March 14, 2026, from [Link]

  • Robinson, S. A. (2025, December 19). Psychedelics research in rodents has a behavior problem. The Transmitter. [Link]

  • Revenga, M. D. L. F., et al. (2019). Fully automated head-twitch detection system for the study of 5-HT2A receptor pharmacology in vivo. Scientific Reports, 9(1), 14211. [Link]

  • Stankiewicz, A., et al. (2022). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1389-1403. [Link]

Sources

Comparative

The Unseen Interactions: A Comparative Analysis of the Off-Target Binding Profile of 2,5-Dimethoxyphenyl-Based Psychoactive Compounds

In the landscape of psychoactive drug discovery, the 2,5-dimethoxyphenyl scaffold has emerged as a cornerstone for developing potent serotonergic ligands, particularly agonists of the 5-HT2A receptor.[1][2] While on-targ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of psychoactive drug discovery, the 2,5-dimethoxyphenyl scaffold has emerged as a cornerstone for developing potent serotonergic ligands, particularly agonists of the 5-HT2A receptor.[1][2] While on-target efficacy is the primary goal, a comprehensive understanding of a compound's off-target binding profile is critical for predicting its full physiological effects and potential for adverse reactions.[3][4] This guide provides a comparative analysis of the off-target binding profiles of representative compounds from the 2,5-dimethoxyphenyl class, offering insights into how subtle structural modifications can dramatically alter their interactions with a wide range of biological targets.

The specific compound, 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol, lacks extensive pharmacological characterization in the public domain. However, by examining its structural relatives, the broader class of 2,5-dimethoxyphenethylamines (2C-x series) and their N-benzyl derivatives (NBOMes), we can construct a robust framework for understanding potential off-target interactions. This analysis will delve into the experimental methodologies used to profile these interactions and present a comparative view of the data.

The Criticality of Off-Target Profiling in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, with a significant number of failures attributed to unforeseen safety issues.[3][5] These safety liabilities often arise from a compound's "off-target" effects, where it binds to and modulates the activity of proteins other than its intended therapeutic target.[4][6] For psychoactive compounds, which are designed to cross the blood-brain barrier and interact with the central nervous system, the potential for off-target interactions is particularly high and can lead to a range of side effects, from mild to severe.[6]

G-protein coupled receptors (GPCRs), the largest family of cell surface receptors, are common off-target liabilities for many drugs due to structural similarities in their binding pockets.[3] Therefore, comprehensive screening against a panel of relevant GPCRs, as well as other targets like ion channels and transporters, is an indispensable step in preclinical drug development.[3][4]

Methodologies for Unveiling Off-Target Interactions

A multi-faceted approach is essential for accurately characterizing a compound's off-target binding profile. The two primary methodologies employed are radioligand binding assays and functional assays.

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a specific receptor.[7] These assays utilize a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity and specificity) to quantify the displacement by a test compound. The principle is based on competition: the higher the affinity of the test compound for the receptor, the lower the concentration required to displace the radioligand.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_receptor Receptor Source (e.g., cell membranes, brain tissue) incubation Incubate receptor source, radioligand, and test compound to reach equilibrium prep_receptor->incubation prep_radio Radioligand (e.g., [3H]Ketanserin for 5-HT2A) prep_radio->incubation prep_test Test Compound (serial dilutions) prep_test->incubation separation Separate bound from free radioligand (e.g., rapid filtration) incubation->separation detection Quantify radioactivity of bound ligand (e.g., scintillation counting) separation->detection analysis Data Analysis (IC50 and Ki determination) detection->analysis

Caption: Workflow for a typical radioligand competition binding assay.

The key output of this assay is the inhibitory constant (Ki) , which represents the concentration of the test compound that occupies 50% of the receptors in the absence of the radioligand. A lower Ki value signifies a higher binding affinity.

Functional Assays: Moving Beyond Binding to Biological Effect

While binding assays reveal affinity, they do not provide information about the functional consequences of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing the basal activity of the receptor). Functional assays are designed to measure the downstream cellular responses following receptor binding.[8][9]

Common functional assays for GPCRs include:

  • Second Messenger Assays: These measure changes in the levels of intracellular signaling molecules like cyclic AMP (cAMP) or inositol phosphates (IP).[10]

  • Calcium Flux Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be measured using fluorescent dyes.

  • Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase), providing a quantifiable readout.

  • β-Arrestin Recruitment Assays: These assays measure the recruitment of β-arrestin proteins to the activated receptor, a key step in receptor desensitization and an alternative signaling pathway.[8]

Step-by-Step Protocol: Calcium Flux Functional Assay for 5-HT2A Receptor

  • Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound. Add the compound to the wells.

  • Signal Detection: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC50 (the concentration that elicits 50% of the maximal response) and the Emax (the maximal response).

Comparative Off-Target Binding Profiles

The following table summarizes the binding affinities (Ki values in nM) of representative 2,5-dimethoxyphenethylamines and their N-benzyl derivatives for a range of receptors. Lower Ki values indicate higher affinity.

Receptor2C-I25I-NBOMe
Serotonin Receptors
5-HT1A408>10,000
5-HT2A0.4 0.044
5-HT2C1.12.0
Dopamine Receptors
D1>10,000>10,000
D2>10,0002,290
D3>10,0004,530
Adrenergic Receptors
α1A1,02054
α2A4,8801,110
Histamine Receptors
H1>10,000150
Monoamine Transporters
SERT>10,000>10,000
DAT>10,000>10,000
NET>10,000>10,000

Data compiled from publicly available literature. Absolute values may vary between studies depending on experimental conditions.

Analysis and Interpretation

The data clearly illustrates several key points:

  • High Affinity for 5-HT2A: Both 2C-I and its N-benzyl derivative, 25I-NBOMe, exhibit very high affinity for the 5-HT2A receptor, which is their primary target.

  • Impact of N-Benzylation: The addition of the N-2-methoxybenzyl group in 25I-NBOMe significantly increases its affinity for the 5-HT2A receptor by approximately 10-fold compared to 2C-I.

  • Altered Off-Target Profile: The N-benzylation also dramatically alters the off-target binding profile. While 2C-I shows relatively low affinity for other receptors, 25I-NBOMe gains significant affinity for several off-targets, including the adrenergic α1A and histamine H1 receptors.[11] This highlights how a seemingly minor structural modification can introduce new and potent interactions.

  • Dopaminergic Interactions: Both compounds show weak to negligible affinity for the tested dopamine receptors, suggesting that their primary psychoactive effects are not mediated through the dopaminergic system.

  • Monoamine Transporters: Neither compound shows significant affinity for the serotonin, dopamine, or norepinephrine transporters, indicating they are not potent monoamine reuptake inhibitors.

Logical Relationship: Structure to Off-Target Profile

G cluster_compound Compound Structure cluster_assays Screening Assays cluster_profile Binding Profile cluster_implications Implications compound 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol related Related 2,5-Dimethoxy Phenethylamines compound->related Structural Analogy binding Radioligand Binding Assays (Affinity - Ki) related->binding functional Functional Assays (Activity - EC50, Emax) related->functional on_target On-Target Binding (e.g., 5-HT2A) binding->on_target off_target Off-Target Binding (e.g., Adrenergic, Histaminergic) binding->off_target functional->on_target functional->off_target efficacy Therapeutic Efficacy on_target->efficacy side_effects Potential Side Effects off_target->side_effects

Caption: From chemical structure to physiological implications.

Conclusion

The comparative analysis of the off-target binding profiles of 2,5-dimethoxyphenyl-based compounds underscores the critical importance of comprehensive preclinical safety assessment. While 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol itself remains uncharacterized, the data from its structural analogs strongly suggest that it would possess high affinity for the 5-HT2A receptor. However, the potential for off-target interactions, particularly at adrenergic and histaminergic receptors, cannot be discounted and would require empirical investigation.

This guide highlights that even subtle modifications to a chemical scaffold can lead to profound changes in its pharmacological profile. A thorough understanding of these off-target interactions is paramount for the rational design of safer and more effective therapeutics. The combination of radioligand binding and functional assays provides a powerful toolkit for researchers to dissect the complex pharmacology of novel psychoactive compounds.

References

  • 32-GPCR Safety Functional Assay Panel For Routine Off-Target Compound Profiling. (n.d.).
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Functional Assays.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Revvity. (2024, April 3). Radioligand binding assays: from opiate receptors to drug discovery mainstay.
  • Kovalenko, I. L., et al. (n.d.). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. PMC.
  • Thomsen, W. (2005, October 28). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665.
  • Hendricks, N. R., et al. (n.d.). Radioligand binding assay results showing the percentage inhibition of... ResearchGate.
  • Ericson, M., et al. (2008, August 8). Off-target effects of psychoactive drugs revealed by genome-wide assays in yeast. PubMed.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Tanso Biosciences. (n.d.). GPCR Functional Assay Technology.
  • Cannaert, A., et al. (2025, October 9). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors—On-target receptor potency and efficacy, and off-target effects. ResearchGate.
  • Bel-Tahar, K., et al. (2011, December 12). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Taylor & Francis Online.
  • Ericson, M., et al. (2008, August 8). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PMC.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Rickli, A., et al. (n.d.). Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Psilosybiini.info.
  • Labcorp. (2025, May 16). An in vitro solution to model off-target effects.
  • Wallach, J., et al. (2024, April 9). Synthesis and Structure–Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Glatfelter, G. C., et al. (2020, May 6). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists.
  • PubChem. (n.d.). 1-(2,5-Dimethoxyphenyl)propan-2-ol.
  • I. Almansa, et al. (2023, January 14). 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI.
  • Rudin, D., & Luethi, D. (2025, November 6). When small changes make a big difference: the pharmacology of 2,5-dimethoxyamphetamines with different 4-alkyl substitutions. Research Communities.

Sources

Safety & Regulatory Compliance

Safety

1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol proper disposal procedures

Operational Guide: Handling and Disposal of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol As drug development and complex organic synthesis evolve, the safe management of specialized intermediates like 1-(2,5-Dimethoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

As drug development and complex organic synthesis evolve, the safe management of specialized intermediates like 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is critical. This aryl alkyl alcohol—characterized by its lipophilic dimethoxybenzene ring and polar isobutyl alcohol side chain—presents unique operational challenges.

This guide provides researchers and safety officers with field-proven, self-validating protocols for the handling, segregation, and RCRA-compliant disposal of this compound, ensuring both laboratory safety and regulatory compliance.

Mechanistic Hazard Profile: The Causality of Risk

To manage a chemical safely, one must understand why it is hazardous. The structure-activity relationship (SAR) of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol dictates its risk profile:

  • Dermal Penetration & Defatting: The highly lipophilic 2,5-dimethoxyphenyl group allows the molecule to readily bypass the stratum corneum of the skin. Once in contact with the epidermis, organic solvents dissolve natural oils, leading to severe defatting, contact dermatitis, and potential systemic absorption. According to, dermal absorption of aromatic alcohols can lead to neurotoxicity and systemic organ stress.

  • Combustibility: While the bulky molecular weight reduces its volatility compared to lower-chain alcohols, it remains a combustible organic material. Aerosolized mists or heating during distillation can create explosive vapor-air mixtures.

Regulatory Framework: RCRA Classification

Under the , the disposal of this compound is strictly regulated. It is imperative to understand how the EPA classifies this waste to avoid severe logistical and financial penalties.

  • Characteristic Waste (D-Codes): Unused or pure 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is typically classified as a "Characteristic Waste" due to ignitability (D001) or toxicity, as defined by the .

  • The EPA Mixture Rule: This is the most critical regulatory trap in organic synthesis. The dictates that if you mix a non-hazardous or characteristic waste (like this alcohol) with a "Listed" hazardous waste (e.g., F002 spent halogenated solvents like dichloromethane), the entire mixture becomes a listed hazardous waste. This exponentially increases disposal costs.

Quantitative Data & Waste Segregation

Table 1: Chemical & Hazard Profile

Property Description / Value
Chemical Class Substituted Aromatic Alcohol (Aryl Alkyl Alcohol)
Primary Hazards Skin/Eye Irritant, Combustible, Systemic Toxicity via Absorption
EPA RCRA Waste Code D001 (if flash point < 60°C) / Unlisted Characteristic

| Compatible PPE | Double-layered gloves (Nitrile inner, Butyl rubber outer), Splash goggles |

Table 2: RCRA Waste Segregation Guidelines

Waste Stream Matrix Criteria EPA Rule Application Disposal Routing
Pure Chemical Unused/expired reagent Characteristic Waste High-temperature incineration
Aqueous Mixture Mixed with water/buffers Characteristic Waste Aqueous waste processing
Halogenated Mix Mixed with DCM, Chloroform EPA Mixture Rule (F-Listed) Halogenated organic waste

| Non-Halogenated Mix | Mixed with Acetone, Hexane | Characteristic Waste | Non-halogenated organic waste |

Standard Operating Procedure (SOP): Laboratory-Scale Disposal

This protocol is designed as a self-validating system —each step includes a built-in verification check to ensure operational integrity, adhering to standards set by the .

Prerequisites: All procedures must be conducted within a certified chemical fume hood.

Step 1: Matrix Evaluation & PPE Donning

  • Action: Assess the solvent matrix of the waste. Don double-layered chemical-resistant gloves (nitrile inner, butyl rubber outer) and a flame-resistant lab coat.

  • Causality: Butyl rubber provides superior permeation resistance to aromatic alcohols compared to standard nitrile.

  • Validation Check: Perform a 10-second visual and inflation inspection of the outer gloves for micro-tears before handling the chemical.

Step 2: RCRA Classification & Segregation

  • Action: Separate halogenated from non-halogenated waste streams immediately at the point of generation.

  • Causality: Prevents the triggering of the EPA Mixture Rule, keeping disposal costs low and preventing incompatible chemical reactions.

  • Validation Check: Cross-reference the experimental waste log with the EPA F-list. Verify the pH of any aqueous mixtures using universal indicator paper; a pH between 5 and 9 confirms the absence of characteristic corrosivity (D002) before mixing with organics.

Step 3: Containerization

  • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass carboy. Fill to a maximum of 80% capacity.

  • Causality: HDPE resists degradation by aromatic alcohols. The 20% headspace allows for thermal vapor expansion, preventing container rupture.

  • Validation Check: Cap the carboy tightly. Gently squeeze the sides of the HDPE container; firm resistance confirms a vapor-tight seal.

Step 4: Labeling and SAA Transfer

  • Action: Apply a GHS-compliant hazardous waste label detailing the exact percentage of 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. Transfer to the Satellite Accumulation Area (SAA).

  • Causality: Accurate labeling prevents the generation of "unknown waste," which requires costly analytical testing prior to disposal.

  • Validation Check: The SAA manager must co-sign the waste log upon physical deposit, establishing a verifiable chain of custody.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for segregating 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol waste, ensuring compliance with the EPA Mixture Rule.

WasteWorkflow Start Waste Generation: 1-(2,5-Dimethoxyphenyl) -2-methylpropan-1-ol Decision Mixed with Halogenated Solvents? (e.g., DCM) Start->Decision Halogenated Halogenated Waste Stream (EPA Listed F002) Decision->Halogenated Yes (EPA Mixture Rule) NonHalogenated Non-Halogenated Stream (Combustible/Toxic) Decision->NonHalogenated No SAA Satellite Accumulation Area (Secondary Containment) Halogenated->SAA NonHalogenated->SAA TSDF RCRA Permitted TSDF (Final Incineration) SAA->TSDF Manifest & Transport

Workflow for the segregation and RCRA-compliant disposal of dimethoxyphenyl alcohol derivatives.

Spill Response & Decontamination Protocol

In the event of a localized spill outside of primary containment:

  • Isolate: Evacuate non-essential personnel and eliminate all ignition sources.

  • Contain: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust.

  • Neutralize & Recover: Use non-sparking tools to scoop the absorbed matrix into a heavy-duty hazardous waste bag.

  • Decontaminate: Wash the affected surface with a mild detergent and water solution to break down residual lipophilic films, followed by a final wipe with 70% isopropanol.

  • Validate: Wipe the area with a clean, dry cloth. A lack of oily residue or aromatic odor confirms successful decontamination.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (NCBI Bookshelf). URL:[Link]

  • Organic Solvents. National Institute for Occupational Safety and Health (NIOSH). URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA). URL:[Link]

  • The EPA Mixture Rule and the EPA Derived Rule. Hazardous Waste Experts. URL:[Link]

Handling

Personal protective equipment for handling 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

Advanced Safety and Handling Protocol for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol As a Senior Application Scientist, I frequently observe laboratories treating all solid organic intermediates with a generic, one-size...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Handling Protocol for 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic intermediates with a generic, one-size-fits-all safety approach. However, true laboratory safety requires an understanding of chemical causality. 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (CAS 26172-15-6) features a lipophilic 2,5-dimethoxy aromatic ring coupled with a secondary alcohol[1]. This specific structural motif enhances its ability to integrate into and disrupt the lipid bilayers of human skin and mucosal membranes. This mechanism is the direct cause of its documented irritant properties[2].

This guide provides a self-validating, step-by-step operational and disposal framework designed specifically for researchers and drug development professionals handling this intermediate.

Chemical and Hazard Baseline

Before defining the protective matrix, we must establish the quantitative and qualitative hazard profile of the substance[1][2]. Understanding these metrics is the first step in building a trustworthy safety protocol.

ParameterSpecification
Chemical Name 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
CAS Number 26172-15-6
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
GHS Hazard Statements Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
Application Category Organic Building Block / Synthesis Intermediate

The Causality-Driven PPE Matrix

Selecting Personal Protective Equipment (PPE) is not a regulatory checkbox; it is a targeted defense mechanism against specific molecular behaviors. Because this compound carries H315, H319, and H335 hazard statements[2], the following PPE is mandatory:

  • Dermal Protection (Hands):

    • The Logic: The compound's lipophilicity allows it to permeate standard thin-mil latex over time, causing defatting of the skin (H315).

    • The Standard: Use Nitrile examination gloves (minimum 5 mil thickness) for handling the pure solid. Critical caveat: If the compound is dissolved in a carrier solvent (e.g., Dichloromethane or DMF) for a reaction, glove selection must pivot to the solvent's breakthrough time. In such cases, Butyl rubber or Viton gloves are required. Double-gloving is highly recommended during active transfer.

  • Ocular Protection (Eyes):

    • The Logic: H319 indicates serious eye irritation[2]. Fine particulates of the alcohol can cause severe corneal disruption upon contact.

    • The Standard:Indirect-vented chemical safety goggles (ANSI Z87.1/EN 166 compliant). Standard safety glasses with side shields are insufficient due to the risk of airborne dust entering from below or above the lens during weighing.

  • Respiratory Protection:

    • The Logic: H335 highlights respiratory tract irritation[2].

    • The Standard: All handling must occur inside a certified chemical fume hood. If engineering controls fail, or during a scale-up operation where dust generation is unavoidable, a half-face respirator equipped with P100 particulate filters and Organic Vapor (OV) cartridges is mandatory.

  • Body Protection:

    • The Standard: A fully buttoned, knee-length 100% cotton or flame-resistant (FR) lab coat . Synthetic fabrics (like polyester) must be avoided as they can melt into the skin if a secondary solvent fire occurs during the reaction phase.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must have a built-in verification check.

SafeHandling Start Pre-Operation: PPE & Hood Verification Weighing Weighing & Aliquoting (Anti-static tools) Start->Weighing Cleared Spill Spill Detected? Weighing->Spill Protocol Initiate Spill Response Protocol Spill->Protocol Yes Transport Secondary Containment Transport Spill->Transport No Cleanup Routine Decontamination & Waste Disposal Protocol->Cleanup Resolved Reaction Reaction Vessel Addition Transport->Reaction Reaction->Cleanup

Workflow for safe handling, transfer, and spill response of CAS 26172-15-6.

Step-by-Step Aliquoting Methodology:

  • Environmental Verification: Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Ensure the sash is positioned at or below the certified working height.

  • PPE Donning Sequence: Inspect gloves for micro-tears using the inflation method. Don the lab coat, followed by safety goggles, and finally, double-layer nitrile gloves. Pull the outer glove cuff over the lab coat sleeve to eliminate exposed skin.

  • Apparatus Preparation: Place a calibrated analytical balance inside the fume hood. Use an anti-static weighing boat and a grounded stainless-steel spatula to prevent static-induced scattering of the powder.

  • Transfer: Carefully open the reagent bottle[1]. Dispense the required mass slowly to minimize aerosolization. Immediately recap the primary container.

  • Secondary Containment: Place the weighed aliquot into a sealed secondary container (e.g., a screw-cap polypropylene tube) before removing it from the fume hood for transport to the reaction vessel.

  • Decontamination: Wipe down the spatula and balance pan with a lint-free wipe dampened with isopropanol, followed by a dry wipe.

Spill Response and Disposal Plan

In the event of a breach, rapid containment minimizes both human exposure and laboratory downtime. Because 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol is an organic irritant, water alone is an ineffective cleanup agent[2].

Step-by-Step Spill Protocol:

  • Isolate and Escalate: Immediately halt work. If the spill occurs outside the fume hood, instruct colleagues to clear the immediate 10-foot radius. Drop the fume hood sash if the spill is internal.

  • Neutralization/Absorption: Do not use water, as the lipophilic nature of the compound will cause it to spread. Cover the spill completely with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or a commercial universal spill pad).

  • Collection: Using non-sparking plastic tools, sweep the absorbed mixture from the outside edges toward the center to prevent widening the contamination zone. Transfer the waste into a rigid, sealable hazardous waste container (e.g., a high-density polyethylene pail).

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution to break down residual organics, followed by a final wipe with 70% ethanol or isopropanol to ensure complete removal of the secondary alcohol.

  • Waste Disposal: Label the container clearly as "Hazardous Solid Waste: Contains 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol (Irritant)"[2]. Store in the designated satellite accumulation area for eventual incineration by a licensed environmental disposal facility. Never flush this compound down the sink.

References

  • Safety Data Sheet 1. Chemical Product and Company Identification. AOBChem.
  • 26172-15-6 | 1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol. ChemScene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
Reactant of Route 2
Reactant of Route 2
1-(2,5-Dimethoxyphenyl)-2-methylpropan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.